molecular formula C6H4BrIO B155156 3-Bromo-5-iodophenol CAS No. 570391-20-7

3-Bromo-5-iodophenol

Cat. No.: B155156
CAS No.: 570391-20-7
M. Wt: 298.9 g/mol
InChI Key: IQYQJLWQIUGDTI-UHFFFAOYSA-N
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Description

3-Bromo-5-iodophenol is a useful research compound. Its molecular formula is C6H4BrIO and its molecular weight is 298.9 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYQJLWQIUGDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627098
Record name 3-Bromo-5-iodophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570391-20-7
Record name 3-Bromo-5-iodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=570391-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-iodophenol: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Bromo-5-iodophenol is a versatile tri-substituted aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique substitution pattern, featuring a hydroxyl group alongside two different halogen atoms (bromine and iodine) at meta-positions, provides a powerful platform for complex molecular engineering. The distinct reactivity of the C-I, C-Br, and O-H functionalities allows for highly selective, sequential modifications, making it a valuable building block in multi-step organic synthesis. This guide provides a comprehensive overview of the core chemical properties, a detailed synthesis protocol, in-depth analysis of its spectroscopic characteristics, key chemical transformations, and a case study of its application in the development of potent antimitotic agents for cancer therapy.

Molecular and Physicochemical Profile

This compound is a solid at room temperature, characterized by the molecular formula C₆H₄BrIO.[1][2] Its structure is foundational to its utility in synthetic chemistry.

Diagram: Chemical Structure of this compound

Caption: Structure of this compound (CAS: 570391-20-7).

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 570391-20-7[1][3][4]
Molecular Formula C₆H₄BrIO[1][2]
Molecular Weight 298.90 g/mol [1][2]
IUPAC Name This compound[5]
Appearance Light golden brown crystalline needles / Solid[6]
Melting Point 82-84 °C[7]
Boiling Point 324.2 ± 32.0 °C (at 760 mmHg)[8]
Purity ≥95% - 97%[3][7]
Solubility Moderately soluble in organic solvents.[6]
Storage Keep in a dark place, sealed in a dry container at room temperature.[3][4]

Synthesis and Purification

The most direct and efficient synthesis of this compound is achieved via the demethylation of its corresponding methyl ether, 1-bromo-3-iodo-5-methoxybenzene. This reaction is a classic example of an ether cleavage using a strong acid, typically hydrobromic acid in acetic acid.

Protocol 2.1: Synthesis via Demethylation

This protocol is based on a reported procedure for the preparation of this compound.

Materials:

  • 1-bromo-3-iodo-5-methoxybenzene

  • 33% Hydrogen bromide (HBr) in acetic acid

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

  • Ethyl acetate / Heptane

Procedure:

  • Reaction Setup: Suspend 1-bromo-3-iodo-5-methoxybenzene (1.0 eq) in a 33% HBr solution in acetic acid within a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Catalyst Addition: Add a catalytic amount of tetrabutylammonium bromide (TBAB, ~0.08 eq). TBAB acts as a phase-transfer catalyst, facilitating the reaction.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is typically monitored by TLC and may require an extended period (e.g., 48 hours) for completion.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x volumes).

  • Washing: Combine the organic layers and wash with water to remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel. A solvent system of ethyl acetate/heptane (e.g., 1:9 v/v) is effective for isolating the final product. The purified fractions are combined and concentrated to yield this compound as a light brown solid.

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start 1-bromo-3-iodo-5-methoxybenzene Reagents + HBr/Acetic Acid + TBAB (cat.) Start->Reagents Reflux Reflux (48h) Reagents->Reflux Extract DCM Extraction Reflux->Extract Wash Water Wash Extract->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Silica Chromatography (EtOAc/Heptane) Dry->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

While primary spectral data is not publicly available, a robust and accurate prediction of the ¹H NMR, ¹³C NMR, and IR spectra can be made based on established principles of spectroscopy and data from analogous compounds.[4][5][7]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be simple and highly informative, showing three distinct signals in the aromatic region corresponding to the three non-equivalent protons on the phenyl ring, plus a broad singlet for the phenolic proton.

  • Aromatic Protons (δ 6.5-7.5 ppm):

    • H-2: This proton is ortho to the hydroxyl group and meta to both the bromine and iodine atoms. It is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants), with a small J-coupling (meta-coupling, J ≈ 1.5-2.5 Hz) to both H-4 and H-6.

    • H-4: This proton is ortho to both the bromine and iodine atoms and meta to the hydroxyl group. It will also appear as a triplet (or doublet of doublets) due to meta-coupling to H-2 and H-6.

    • H-6: This proton is ortho to the hydroxyl group and meta to both halogens, similar to H-2. Its signal will be a triplet (or doublet of doublets) from coupling to H-2 and H-4.

    • The precise chemical shifts depend on the solvent, but the overall pattern of three distinct, finely-split signals will be the key diagnostic feature.

  • Phenolic Proton (δ 4.5-6.0 ppm, can be broader and shift significantly):

    • The -OH proton will appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It will exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum will display six signals, one for each unique carbon atom in the molecule.

  • C-1 (C-OH, δ ~155 ppm): The carbon atom bearing the hydroxyl group is the most deshielded carbon (excluding the halogenated carbons) due to the oxygen's electronegativity.

  • C-3 (C-Br, δ ~123 ppm): The carbon attached to bromine. The "heavy atom effect" of bromine results in a significant upfield shift compared to what might be expected from electronegativity alone.

  • C-5 (C-I, δ ~95 ppm): The carbon attached to iodine will be the most shielded carbon in the ring. The heavy atom effect is much more pronounced for iodine, shifting the signal significantly upfield. This signal is a key identifier.

  • C-2, C-4, C-6 (C-H, δ ~110-130 ppm): These three carbons will appear in the typical aromatic region, with their specific shifts influenced by their position relative to the three different substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides clear evidence for the key functional groups.

  • O-H Stretch (Broad, ~3200-3500 cm⁻¹): A strong, broad absorption band characteristic of a hydrogen-bonded phenolic hydroxyl group.

  • C-H Aromatic Stretch (~3000-3100 cm⁻¹): Weak to medium sharp peaks just above 3000 cm⁻¹.

  • C=C Aromatic Stretch (~1450-1600 cm⁻¹): Several sharp, medium-to-strong bands in this region are characteristic of the benzene ring.

  • C-O Stretch (~1200-1260 cm⁻¹): A strong band corresponding to the stretching vibration of the phenol C-O bond.

  • C-Br and C-I Stretches (< 1000 cm⁻¹): These vibrations appear in the fingerprint region and are generally weaker and less diagnostic than the other key bands.

Chemical Reactivity and Strategic Applications

The synthetic value of this compound lies in the differential reactivity of its three functional groups. This allows for a programmed, stepwise approach to building molecular complexity.

Reactivity Hierarchy:

  • Phenolic Hydroxyl: The most acidic site, readily deprotonated by a base to form a phenoxide, which is a potent nucleophile for reactions like Williamson ether synthesis.

  • Carbon-Iodine Bond: The C-I bond is the most reactive of the two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is due to the lower bond energy of C-I, making oxidative addition to a Pd(0) catalyst kinetically favorable.

  • Carbon-Bromine Bond: The C-Br bond is significantly less reactive than the C-I bond in cross-coupling reactions, but more reactive than a C-Cl bond. This difference in reactivity allows for selective coupling at the iodine position while leaving the bromine intact for a subsequent, different coupling reaction under more forcing conditions.

Protocol 4.1: Site-Selective Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the selective coupling at the C-I position, a cornerstone of this reagent's utility. The procedure is adapted from a similar reaction on a related halophenol.

Objective: To couple an arylboronic acid selectively at the C-5 (iodine) position.

Materials:

  • This compound

  • An appropriate arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

  • Triphenylphosphine [PPh₃] (0.1 eq)

  • 1,4-Dioxane

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

Procedure:

  • Protection (Optional but Recommended): To avoid side reactions at the acidic phenol, it is often protected first (e.g., as a benzyl or silyl ether). For this example, we assume the phenol is protected.

  • Reaction Setup: In a reaction vessel, combine the protected this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

  • Solvent Addition: Add a mixture of 1,4-dioxane and 2 M aqueous Na₂CO₃ solution. The base is crucial for activating the boronic acid for transmetalation.

  • Degassing: Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture (e.g., to 90 °C) for several hours, monitoring by TLC.

  • Workup: After cooling, extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the 3-bromo-5-arylphenol derivative.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L₂) (Aryl-Palladium Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L₂) (Diaryl-Palladium Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 ArAr 3-Bromo-5-Aryl-Phenol (Ar-Ar') RedElim->ArAr ArI 3-Bromo-5-Iodo-Phenol (Ar-I) ArI->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->Transmetal Base Base (e.g., Na₂CO₃) Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Case Study: Application in Drug Development

This compound is a documented reactant in the synthesis of N-[3-(1H-Indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl]methanesulfonamide (LP-261) , a potent antimitotic agent that inhibits tubulin polymerization.[1][3] The synthesis of the core structure of such complex molecules relies on the precise, sequential functionalization of a central phenyl ring.

The strategic importance of this compound is that it can serve as the central scaffold. A synthetic sequence would likely involve:

  • A Suzuki coupling at the highly reactive C-I position to introduce the 1H-indol-4-yl moiety.

  • A second, different cross-coupling reaction (e.g., another Suzuki or a Buchwald-Hartwig amination) at the less reactive C-Br position to build the rest of the molecule.

  • Modification of the phenolic -OH group, either before or after the coupling steps.

This step-wise approach, enabled by the differential reactivity of the halogens, is a powerful strategy in modern medicinal chemistry for creating libraries of complex compounds for drug discovery.[1][3]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.[5]

Table 2: GHS Hazard Information

PictogramCodeHazard StatementSource
GHS07 (Exclamation Mark)H302Harmful if swallowed.[5]
H315Causes skin irritation.[5]
H318 / H319Causes serious eye damage / irritation.[5][7]
H335May cause respiratory irritation.[5][7]
Protocol 5.1: Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[4]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves properly.[4]

    • Body Protection: Wear a standard laboratory coat.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[3][4]

Protocol 5.2: Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep in a dark place at room temperature as it may be light-sensitive.[3][4]

  • Disposal: Dispose of waste material and contaminated containers at an approved waste disposal facility, in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4]

References

  • PubChem. This compound | C6H4BrIO | CID 22630182.
  • Lead Sciences. This compound. [Link]
  • PrepChem.com. Synthesis of 3-bromo-phenol. [Link]
  • iChemical. This compound, CAS No. 570391-20-7. [Link]
  • ACS Publications. Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. The Journal of Organic Chemistry. [Link]
  • PubMed. Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent. [Link]
  • MySkinRecipes. This compound. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-5-iodophenol: A Strategic Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction & Executive Summary

Overview of 3-Bromo-5-iodophenol

This compound, with the CAS number 570391-20-7, is a halogenated aromatic compound belonging to the phenol family.[1] Its structure is characterized by a benzene ring substituted with a hydroxyl group, a bromine atom at the 3-position, and an iodine atom at the 5-position. This seemingly simple molecule is a valuable and strategic building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds, which allows for selective and sequential chemical transformations.

Relevance to Researchers and Drug Development Professionals

For scientists engaged in the design and synthesis of complex organic molecules, this compound offers a versatile scaffold. The presence of two different halogen atoms provides orthogonal chemical handles for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities at specific positions on the aromatic ring. This feature is particularly advantageous in drug discovery, where the systematic modification of a lead compound is crucial for optimizing its pharmacological properties. The phenolic hydroxyl group adds another layer of synthetic versatility, allowing for modifications such as etherification or esterification.

Scope of the Guide

This technical guide provides a comprehensive overview of this compound for researchers and drug development professionals. It covers the compound's physicochemical properties, detailed spectroscopic analysis, a step-by-step synthesis protocol, and a thorough discussion of its reactivity and synthetic applications. A case study on its use in the synthesis of a potent antimitotic agent will be presented to illustrate its practical utility. Additionally, safety, handling, and storage guidelines are provided to ensure its proper use in a laboratory setting.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is fundamental for its effective use in research.

Chemical Identity and Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 570391-20-7[2][3][4]
Molecular Formula C₆H₄BrIO[1][4]
Molecular Weight 298.90 g/mol [2]
Appearance Light golden brown crystalline needles[1]
Melting Point 82-84 °C[5]
Boiling Point 324.2±32.0 °C (Predicted)[6]
Purity ≥95%[3]
SMILES BrC1=CC(I)=CC(O)=C1[1]
InChI Key IQYQJLWQIUGDTI-UHFFFAOYSA-N[1][2]
Spectroscopic Profile
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The protons at the 2, 4, and 6 positions will exhibit distinct chemical shifts and coupling patterns (doublets or triplets of doublets) due to their different electronic environments and spin-spin coupling with neighboring protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring, as they are all chemically non-equivalent. The carbon atoms attached to the hydroxyl, bromine, and iodine substituents will have characteristic chemical shifts influenced by the electronegativity and shielding/deshielding effects of these groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Other key absorptions will include C-O stretching around 1200 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and C-C stretching in the 1450-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations will appear in the fingerprint region at lower wavenumbers.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and iodine (¹²⁷I, monoisotopic). This will result in a distinctive M⁺ and M+2 pattern for the bromine, with the iodine adding 127 mass units.

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A common and effective method involves the demethylation of a readily available precursor, 1-bromo-3-iodo-5-methoxybenzene.

Detailed, Step-by-Step Synthesis Protocol

This protocol is adapted from a general procedure for the synthesis of this compound.[6]

Reaction Scheme:

A representative synthesis of this compound.

Materials and Reagents:

  • 1-bromo-3-iodo-5-methoxybenzene

  • 33% Hydrogen bromide solution in acetic acid

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Heptane

Procedure:

  • Suspend 1-bromo-3-iodo-5-methoxybenzene (e.g., 6.29 g, 20.1 mmol) in a 33% hydrogen bromide solution in acetic acid (150 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add tetrabutylammonium bromide (0.5 g, 1.55 mmol) to the mixture.

  • Heat the mixture to reflux with vigorous stirring. The reaction is typically continued for 2 days.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with water (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization Workflow

The crude product is purified by flash column chromatography on silica gel.

  • Chromatography Setup: A silica gel column is prepared using a suitable solvent system, such as a mixture of ethyl acetate and heptane (e.g., 1:9 v/v).

  • Elution: The crude product is loaded onto the column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC.

  • Isolation: Fractions containing the pure product are combined and concentrated under reduced pressure to yield this compound as a light brown solid. A reported yield for a similar reaction is 96%.[6]

The purified product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start 1. Reaction Setup (Demethylation) reflux 2. Reflux (48 hours) start->reflux workup 3. Aqueous Workup & Extraction (DCM) reflux->workup chromatography 4. Column Chromatography (Silica, EtOAc/Heptane) workup->chromatography analysis 5. Purity & Identity Check (TLC, NMR, MS) chromatography->analysis final_product Pure this compound analysis->final_product

Workflow for the synthesis and purification of this compound.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the ability to selectively functionalize its three reactive sites: the phenolic hydroxyl group, the C-I bond, and the C-Br bond.

The Chemistry of the Phenolic Hydroxyl Group

The hydroxyl group can undergo a variety of classical phenol reactions:

  • O-Alkylation: Reaction with alkyl halides under basic conditions (e.g., K₂CO₃, NaH) to form ethers.

  • O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.

  • Conversion to Triflate: Reaction with triflic anhydride to convert the hydroxyl group into an excellent leaving group, which can then participate in cross-coupling reactions.

Orthogonal Reactivity of the Carbon-Halogen Bonds

The key to the strategic use of this compound is the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond towards oxidative addition to a Pd(0) catalyst. This allows for selective functionalization at the 5-position.

  • The Carbon-Iodine Bond: The More Reactive Handle: Standard cross-coupling conditions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) can be employed to selectively form a new bond at the C-I position, leaving the C-Br bond intact for subsequent transformations.

  • The Carbon-Bromine Bond: The Less Reactive Handle: Once the C-I bond has been functionalized, more forcing reaction conditions (e.g., higher temperatures, different ligands or catalysts) can be used to activate the C-Br bond for a second cross-coupling reaction.

G cluster_step1 Step 1: Selective C-I Coupling cluster_step2 Step 2: C-Br Coupling start This compound suzuki1 Suzuki Coupling (Ar-B(OH)2, Pd(0), Base) start->suzuki1 Mild Conditions sonogashira1 Sonogashira Coupling (Alkyne, Pd(0), Cu(I), Base) start->sonogashira1 Mild Conditions intermediate 3-Bromo-5-substituted-phenol suzuki1->intermediate sonogashira1->intermediate suzuki2 Suzuki Coupling (Ar'-B(OH)2, Pd(0), Base) final_product 3,5-Disubstituted-phenol suzuki2->final_product buchwald Buchwald-Hartwig Amination (Amine, Pd(0), Base) buchwald->final_product intermediate->suzuki2 Forcing Conditions intermediate->buchwald Forcing Conditions

Orthogonal cross-coupling strategies using this compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated phenols are prevalent scaffolds in medicinal chemistry, and this compound is a particularly useful starting material for accessing novel chemical space.

Case Study: Synthesis of an Antimitotic Agent

This compound is a key reactant in the preparation of N-[3-(1H-Indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl]methanesulfonamide (LP-261), a potent antimitotic agent.[6] While the full synthetic scheme is proprietary, the structure of the final compound suggests that this compound serves as the central scaffold, with the indolyl group likely introduced via a Suzuki coupling at one of the halogenated positions, and the methoxyisonicotinoyl group attached through a series of transformations involving the other halogen and the phenolic hydroxyl group.

Other Potential Therapeutic Areas

The 3,5-disubstituted phenol motif is a common feature in a variety of bioactive molecules. The ability to readily synthesize libraries of compounds based on the this compound core makes it an attractive starting point for lead optimization in areas such as:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme.

  • GPCR Ligands: The diverse functionalities that can be introduced onto the phenol ring are suitable for exploring interactions with G-protein coupled receptors.

  • Enzyme Inhibitors: Bromophenol derivatives have been investigated as inhibitors of various enzymes, including protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of diabetes.[7][8]

Safety, Handling, and Storage

Hazard Identification and GHS Classification

This compound is a hazardous substance and should be handled with appropriate precautions.[2][3]

  • GHS Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2][3]

    • H318: Causes serious eye damage.[2]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[2][3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[3]

    • P271: Use only outdoors or in a well-ventilated area.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal
  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Keep in a dark place, as some phenols are light-sensitive.[9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is more than just a simple chemical; it is a strategic tool for the modern synthetic chemist. Its trifunctional nature, combined with the orthogonal reactivity of its carbon-halogen bonds, provides an efficient and versatile platform for the synthesis of complex and diverse molecular architectures. As the demand for novel therapeutics and functional materials continues to grow, the utility of such well-defined and strategically functionalized building blocks will undoubtedly increase. For researchers in drug discovery and development, a thorough understanding of the properties and reactivity of this compound can unlock new possibilities in the design and synthesis of the next generation of bioactive molecules.

References

  • PubChem. This compound | C6H4BrIO | CID 22630182.
  • Synthonix, Inc. 570391-20-7 | this compound. [Link]
  • American Custom Chemicals Corporation. This compound | CAS 570391-20-7. [Link]
  • Jiang, B., et al. (2013). Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice. European Journal of Medicinal Chemistry, 64, 129-36. [Link]
  • Wang, W., et al. (2018). Marine Bromophenol Derivative 3,4-Dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl benzyl)benzene-1,2-diol Protects Hepatocytes from Lipid-Induced Cell Damage and Insulin Resistance via PTP1B Inhibition. Marine Drugs, 16(11), 438. [Link]

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An In-depth Technical Guide to 3-Bromo-5-iodophenol: A Versatile Intermediate in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-bromo-5-iodophenol, a halogenated aromatic compound with significant potential as a building block in synthetic chemistry and drug development. We will delve into its fundamental chemical and physical properties, explore plausible synthetic routes, analyze its spectroscopic characteristics, and discuss its applications, particularly within the realm of medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique reactivity of this molecule.

Core Molecular Attributes of this compound

This compound is a disubstituted phenol bearing both a bromine and an iodine atom on the aromatic ring. This unique substitution pattern offers a rich platform for sequential and site-selective cross-coupling reactions, making it a valuable intermediate for the synthesis of complex molecular architectures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource(s)
Molecular Weight 298.90 g/mol [1][2][3]
Molecular Formula C₆H₄BrIO[1][2][3]
CAS Number 570391-20-7[1][3]
IUPAC Name This compound[1]
SMILES C1=C(C=C(C=C1Br)I)O[1]
Physical Form Solid[4]
Melting Point 82-84 °C[5]
Storage Keep in a dark place, sealed in dry, room temperature conditions.[4][6]
Structural Representation

The chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Synthesis of this compound: A Plausible Synthetic Approach

While a specific, high-yield synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, particularly electrophilic aromatic substitution. The following protocol outlines a potential multi-step synthesis starting from a commercially available precursor.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the sequential halogenation of a suitable phenol derivative. A potential pathway is outlined below.

synthesis_pathway start 3-Aminophenol step1 Bromination start->step1 intermediate1 3-Amino-5-bromophenol step1->intermediate1 step2 Iodination intermediate1->step2 intermediate2 3-Amino-5-bromo-iodophenol step2->intermediate2 step3 Deamination intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on known reactions of similar compounds.

Step 1: Bromination of 3-Aminophenol

  • Dissolve 3-aminophenol in a suitable solvent such as glacial acetic acid.

  • Slowly add a stoichiometric equivalent of bromine (Br₂) dissolved in acetic acid at room temperature while stirring.

  • Continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash with cold water, and dry the crude 3-amino-5-bromophenol.

Step 2: Iodination of 3-Amino-5-bromophenol

  • Dissolve the 3-amino-5-bromophenol in a suitable solvent, such as a mixture of acetic acid and water.

  • Add a source of electrophilic iodine, such as iodine monochloride (ICl), dropwise to the solution.

  • Heat the mixture gently to facilitate the reaction.

  • After completion, cool the reaction and neutralize with a suitable base to precipitate the product.

  • Filter, wash, and dry the crude 3-amino-5-bromo-iodophenol.

Step 3: Deamination of 3-Amino-5-bromo-iodophenol

  • Dissolve the aminated intermediate in an acidic aqueous solution (e.g., sulfuric acid).

  • Cool the solution in an ice bath to 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Slowly add the diazonium salt solution to a refluxing solution of a reducing agent, such as hypophosphorous acid (H₃PO₂), to effect the deamination.

  • After the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show three aromatic proton signals and one broad singlet for the phenolic hydroxyl group. The aromatic protons, being in a 1,3,5-trisubstituted pattern, will likely appear as multiplets or broad singlets. The chemical shifts can be estimated based on the additive effects of the substituents.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly attached to the electronegative oxygen, bromine, and iodine atoms will be significantly shifted downfield. The chemical shifts can be estimated from the known spectra of 3-bromophenol and 3-iodophenol.

Mass Spectrometry (Predicted)

The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 298, corresponding to the molecular weight. Due to the presence of bromine, an isotopic peak at M+2 of nearly equal intensity will be observed.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹. The C-O stretching will be observed in the 1200-1300 cm⁻¹ region. C-Br and C-I stretching vibrations will be found in the fingerprint region at lower wavenumbers.

Applications in Drug Development and Medicinal Chemistry

The strategic placement of three different functional groups (hydroxyl, bromo, and iodo) on the aromatic ring makes this compound a highly versatile building block in medicinal chemistry. Halogenated phenols are a recurring motif in many FDA-approved drugs and are known to enhance biological activity.[1][2]

Role as a Scaffold in Cross-Coupling Reactions

The differential reactivity of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for sequential and site-selective introduction of various substituents.[7][8][9][10][11] The C-I bond is generally more reactive than the C-Br bond, enabling a stepwise functionalization of the molecule. This is a powerful strategy for the synthesis of complex biaryl and poly-aromatic structures, which are common cores in many therapeutic agents.

suzuki_coupling start This compound step1 Suzuki Coupling 1 (R¹-B(OH)₂) start->step1 intermediate 3-Bromo-5-(R¹)-phenol step1->intermediate step2 Suzuki Coupling 2 (R²-B(OH)₂) intermediate->step2 product 3-(R²)-5-(R¹)-phenol step2->product

Caption: Sequential Suzuki-Miyaura coupling of this compound.

Potential as a Precursor for Bioactive Molecules

The phenol moiety itself is a common feature in many natural products and pharmaceuticals, often involved in hydrogen bonding interactions with biological targets.[1] The introduction of halogen atoms can modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design. Studies have shown that halogenated phenolic compounds can exhibit a range of biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties.[2] For instance, halogenation has been shown to improve the antimalarial potency of thymol derivatives.[12]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H318: Causes serious eye damage.[1]

    • H335: May cause respiratory irritation.[1][5]

  • Precautionary Measures:

    • Wear protective gloves, clothing, eye, and face protection.[5]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

    • Use only outdoors or in a well-ventilated area.[5]

Conclusion

This compound, with a molecular weight of 298.90 g/mol , is a valuable and versatile chemical intermediate. Its trifunctional nature, combining a phenolic hydroxyl group with two different and selectively addressable halogen atoms, provides a powerful platform for the synthesis of complex organic molecules. This makes it a compound of significant interest for researchers in synthetic chemistry and drug discovery, offering a gateway to novel molecular scaffolds with potential therapeutic applications. Proper handling and adherence to safety protocols are essential when working with this compound.

References

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Chemical Identity and Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-5-iodophenol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a halogenated phenol derivative of significant interest in synthetic organic chemistry and drug discovery. We will delve into its fundamental properties, synthesis, applications, and safety protocols, offering insights grounded in established scientific principles.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] It is a disubstituted phenol with bromine and iodine atoms at the meta positions relative to the hydroxyl group.

Molecular Structure and Identifiers
  • Molecular Formula: C₆H₄BrIO[3]

  • Molecular Weight: 298.90 g/mol [1][3]

  • CAS Number: 570391-20-7[3][4][5][6][7]

  • InChI Key: IQYQJLWQIUGDTI-UHFFFAOYSA-N[1][2][4]

  • Canonical SMILES: C1=C(C=C(C=C1Br)I)O[1]

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure of this compound.

Physicochemical Properties
PropertyValueSource
Physical Form Solid[4]
Melting Point 82.5 °C[8]
Boiling Point 324.2 ± 32.0 °C (Predicted)[8]
Density 2.369 ± 0.06 g/cm³ (Predicted)[8]
Purity Typically ≥97%[4]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the demethylation of 1-bromo-3-iodo-5-methoxybenzene.[8] This reaction is typically carried out using a strong acid, such as a solution of hydrogen bromide in acetic acid. The addition of a phase-transfer catalyst like tetrabutylammonium bromide can facilitate the reaction.[8]

Reaction Scheme

Diagram 2: Synthesis of this compound

G reactant 1-Bromo-3-iodo-5-methoxybenzene product This compound reactant->product Reflux, 2 days reagents 33% HBr in Acetic Acid Tetrabutylammonium Bromide reagents->product

A simplified reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

  • Reaction Setup: Suspend 1-bromo-3-iodo-5-methoxybenzene (e.g., 6.29 g, 20.1 mmol) in a 33% solution of hydrogen bromide in acetic acid (150 mL).[8]

  • Catalyst Addition: Add tetrabutylammonium bromide (0.5 g, 1.55 mmol) to the mixture.[8]

  • Reflux: Heat the mixture to reflux with vigorous stirring and maintain the reaction for 48 hours.[8]

  • Work-up: After cooling to room temperature, extract the mixture with dichloromethane (3 x 100 mL).[8]

  • Washing and Drying: Combine the organic layers, wash with water (50 mL), and dry over anhydrous magnesium sulfate.[8]

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash chromatography on silica gel (eluent: ethyl acetate/heptane 1:9) to yield this compound as a light brown solid.[8]

Applications in Drug Discovery and Development

Halogenated phenols are valuable building blocks in medicinal chemistry due to their ability to form various chemical bonds and participate in diverse reactions. This compound, in particular, serves as a crucial reactant in the synthesis of complex bioactive molecules.

Synthesis of Potent Antimitotic Agents

A significant application of this compound is its use in the preparation of N-[3-(1H-Indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl]methanesulfonamide (LP-261), which has been identified as a potent antimitotic agent.[8] Antimitotic agents are a class of drugs that inhibit cell division, or mitosis, and are widely used in cancer therapy.

The synthesis of such complex molecules often involves multi-step reaction sequences where the specific placement of the bromo and iodo substituents on the phenol ring allows for selective and directed chemical transformations.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H318: Causes serious eye damage[1]

  • H335: May cause respiratory irritation[1]

The signal word for this compound is "Danger".[1]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

  • Ventilation: Use only outdoors or in a well-ventilated area.[9]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]

Storage
  • Store in a well-ventilated place and keep the container tightly closed.[9]

  • For long-term stability, it is recommended to keep the compound in a dark place, sealed in a dry environment at room temperature.[4][5]

Conclusion

This compound is a versatile and important reagent in organic synthesis, particularly within the field of drug discovery. Its unique substitution pattern provides a platform for the construction of complex molecular architectures with significant biological activity. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and scientists working with this compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22630182, this compound.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 131489077, 3-Bromo-5-chloro-4-iodophenol.
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  • Journal of Pharmacy and Bioallied Sciences. Advances in Pharmacognosy for Modern Drug Discovery and Development.
  • European Pharmaceutical Review. Applications in drug development.
  • PubMed. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice.
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Introduction: The Significance of 3-Bromo-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic compound with a molecular formula of C₆H₄BrIO and a molecular weight of 298.90 g/mol .[1][2] Its structure, featuring a phenol backbone with bromine and iodine substituents at the meta positions relative to the hydroxyl group, makes it a valuable building block in organic synthesis. The differential reactivity of the C-Br and C-I bonds, coupled with the directing effects of the hydroxyl group, allows for selective functionalization, rendering it a key intermediate in the development of novel pharmaceutical agents and complex organic materials.

An accurate and thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation in any research and development pipeline. This guide provides a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Atom Numbering

To ensure clarity throughout this guide, the following numbering scheme for the atoms of this compound will be used.

Caption: IUPAC numbering of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. For this compound, it allows for the unambiguous identification of the aromatic protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire the spectrum on a 300 MHz or higher NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-64 scans.[3]

  • Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum manually.

Data Summary: ¹H NMR

The predicted ¹H NMR spectral data for this compound in CDCl₃ is summarized below.[4]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-O~4.77Singlet (broad)-
H-67.42Triplet (t)1.4
H-27.13Doublet of Doublets (dd)1.4, 2.2
H-46.96Doublet of Doublets (dd)1.9, 2.2
Analysis and Interpretation

The aromatic region of the ¹H NMR spectrum is characteristic of a 1,3,5-trisubstituted benzene ring.

  • Hydroxyl Proton (H-O): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.

  • Aromatic Protons (H-2, H-4, H-6):

    • H-6: This proton is situated between the hydroxyl and iodo substituents. It appears as a triplet due to meta-coupling with both H-2 and H-4 (J ≈ 1.4 Hz).

    • H-2: This proton is adjacent to the hydroxyl group and meta to the bromine. It resonates as a doublet of doublets, arising from meta-coupling to H-6 (J ≈ 1.4 Hz) and another meta-coupling to H-4 (J ≈ 2.2 Hz).

    • H-4: This proton is positioned between the bromo and iodo groups. It appears as a doublet of doublets due to meta-coupling with H-2 (J ≈ 2.2 Hz) and a different meta-coupling with H-6 (J ≈ 1.9 Hz).

The downfield shift of all aromatic protons (6.9-7.5 ppm) is consistent with their attachment to an electron-deficient aromatic ring, influenced by the electronegative halogen and oxygen substituents.[5]

¹³C NMR Spectroscopy: The Carbon Skeleton

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Dissolve 20-50 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Use a high-resolution NMR spectrometer (e.g., 75 or 125 MHz). A standard proton-decoupled pulse sequence is employed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typically required.[3]

  • Processing: The FID is processed similarly to the ¹H NMR spectrum.

Predicted Data Summary: ¹³C NMR
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C-1 (C-OH)~156Attached to the highly electronegative oxygen.
C-3 (C-Br)~123Direct attachment to bromine.
C-5 (C-I)~95Direct attachment to iodine causes significant shielding (heavy atom effect).
C-2~124Ortho to the hydroxyl group.
C-4~133Positioned between the two halogen substituents.
C-6~116Ortho to the hydroxyl group and iodo substituent.
Analysis and Interpretation

The chemical shifts in ¹³C NMR are primarily influenced by the electronegativity of adjacent atoms and resonance effects.

  • C-1 (C-OH): The carbon bearing the hydroxyl group is expected to be the most downfield-shifted aromatic carbon due to the strong deshielding effect of the oxygen atom.

  • C-3 (C-Br) and C-5 (C-I): The carbons directly bonded to the halogens show distinct shifts. The C-I bond (C-5) will be significantly upfield (shielded) compared to the C-Br bond (C-3). This is a classic example of the "heavy atom effect," where the large electron cloud of iodine induces significant shielding.

  • C-2, C-4, C-6: The remaining carbons will have shifts influenced by their proximity to the three different substituents. Their predicted resonances fall within the typical range for substituted aromatic carbons, generally between 110-140 ppm.[8]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Predicted Data Summary: IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensity
3550 - 3200O-H stretch (hydrogen-bonded)Strong, Broad
~3030Aromatic C-H stretchMedium-Weak
1600, 1500Aromatic C=C ring stretchMedium-Strong
1660 - 2000Aromatic overtone/combination bandsWeak
~1250C-O stretch (phenol)Strong
690 - 900Aromatic C-H out-of-plane bendStrong
Below 700C-Br and C-I stretchesMedium-Strong
Analysis and Interpretation

The IR spectrum serves as a unique chemical fingerprint.[10]

  • O-H Stretch: A prominent broad absorption band in the 3550-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding.

  • Aromatic C-H and C=C Stretches: Sharp peaks around 3030 cm⁻¹ are characteristic of C-H stretching in aromatic rings.[8] Strong absorptions around 1600 and 1500 cm⁻¹ are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.[11]

  • C-O Stretch: A strong band for the phenolic C-O stretch is expected around 1250 cm⁻¹.

  • Out-of-Plane Bending: The substitution pattern on the benzene ring can often be deduced from the strong C-H out-of-plane bending bands in the 900-690 cm⁻¹ "fingerprint" region.[8]

  • Carbon-Halogen Stretches: The vibrations corresponding to C-Br and C-I bonds are found at lower frequencies, typically below 700 cm⁻¹.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.[12]

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M•⁺).

  • Fragmentation: The high-energy molecular ion is unstable and fragments into smaller, charged ions and neutral radicals.

  • Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Analysis and Interpretation

The mass spectrum of this compound is expected to show several key features:

  • Molecular Ion (M•⁺): A crucial feature is the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, the molecular ion will appear as a pair of peaks (an M•⁺ and an M+2 peak) of almost equal intensity.[13][14] The nominal molecular weight is 298.90, so these peaks will appear at m/z values corresponding to [C₆H₄⁷⁹BrIO]•⁺ and [C₆H₄⁸¹BrIO]•⁺. The monoisotopic mass is 297.84902 Da.[2]

  • Fragmentation Pattern: The fragmentation is dictated by the relative bond strengths (C-I < C-Br < C-O). The weakest bond, the carbon-iodine bond, is expected to cleave first.[15]

G M [M]•⁺ m/z = 298/300 M_I [M-I]⁺ m/z = 171/173 M->M_I - •I M_I_Br [M-I-Br]⁺ m/z = 92 M_I->M_I_Br - •Br M_I_Br_CO [C₅H₄]⁺ m/z = 64 M_I_Br->M_I_Br_CO - CO

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

  • Loss of Iodine: The initial and most facile fragmentation is the loss of an iodine radical (•I, mass 127) to give a fragment ion at m/z 171/173. This fragment will still show the characteristic 1:1 isotopic pattern for bromine.

  • Loss of Bromine: The [M-I]⁺ fragment can then lose a bromine radical (•Br, mass 79/81) to yield an ion at m/z 92.

  • Loss of Carbon Monoxide: The resulting phenoxy cation can subsequently lose a molecule of carbon monoxide (CO, mass 28) to form a cyclopentadienyl cation fragment at m/z 64.

Conclusion

The spectroscopic data of this compound provides a complete and unambiguous structural characterization. ¹H NMR confirms the 1,3,5-trisubstituted pattern of the aromatic ring. ¹³C NMR elucidates the carbon skeleton, highlighting the significant shielding effect of the iodine atom. IR spectroscopy validates the presence of the key hydroxyl and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern governed by the relative strengths of the carbon-halogen bonds, with the isotopic signature of bromine serving as a definitive marker. This comprehensive guide serves as an essential reference for scientists utilizing this important chemical intermediate in their research and development endeavors.

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  • PubChemLite. (n.d.). This compound (C6H4BrIO). [Link]
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3-Bromo-5-iodophenol mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-5-iodophenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a dihalogenated aromatic compound of interest in synthetic chemistry and materials science. We delve into the principles of electron ionization (EI) mass spectrometry and elucidate the characteristic fragmentation pathways of the title compound. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural confirmation and impurity profiling. Our approach synthesizes foundational chemical principles with practical, field-proven insights, offering a self-validating framework for the interpretation of mass spectral data for halogenated phenols.

Introduction: The Analytical Challenge of Dihalogenated Aromatics

This compound (C₆H₄BrIO) is a substituted phenol containing two different halogen atoms, bromine and iodine, on an aromatic ring.[1][2] The structural elucidation of such molecules is a non-trivial task that relies heavily on spectroscopic techniques, with mass spectrometry (MS) being paramount for confirming molecular weight and providing structural clues through fragmentation analysis. Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, inducing reproducible fragmentation that serves as a molecular fingerprint.[3][4]

Understanding the fragmentation of this compound is critical for several reasons:

  • Structural Verification: Confirming the identity of synthesized intermediates in multi-step organic synthesis.

  • Isomer Differentiation: Distinguishing it from other bromoiodophenol isomers, as fragmentation patterns can be position-dependent.

  • Impurity Identification: Identifying related impurities or degradation products in a sample matrix.

This guide will focus on predicting and interpreting the EI-MS fragmentation of this compound, paying special attention to the unique isotopic signatures conferred by the halogen atoms.

The Molecular Ion: A Tale of Two Isotopes

The first and most crucial piece of information in a mass spectrum is the molecular ion (M•⁺), which represents the intact molecule with one electron removed. For this compound, the molecular ion region is uniquely informative due to the natural isotopic abundances of its constituent halogens.

  • Iodine (I): Iodine is monoisotopic, consisting of 100% ¹²⁷I.[5]

  • Bromine (Br): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance ratio (50.5% and 49.5%, respectively).[6][7][8][9]

This combination results in a characteristic molecular ion cluster. The molecule containing ⁷⁹Br will have a nominal mass of 298 Da, while the molecule with ⁸¹Br will have a mass of 300 Da. Therefore, the mass spectrum will exhibit a distinctive pair of peaks at m/z 298 and m/z 300 with nearly equal intensity (a 1:1 ratio), separated by 2 mass units.[8][9] The presence of this M⁺ and M+2 doublet is a definitive indicator of a compound containing a single bromine atom.

Isotopologue Exact Mass (Da) Nominal m/z Expected Relative Abundance
C₆H₄⁷⁹BrIO297.84902[1]298~100%
C₆H₄⁸¹BrIO299.84700300~98%

Table 1: Predicted molecular ion cluster for this compound.

Predicted Electron Ionization (EI) Fragmentation Pathways

Upon ionization, the high energy of the EI source induces fragmentation of the molecular ion. The fragmentation pathways are governed by the relative strengths of the chemical bonds and the stability of the resulting fragment ions and neutral losses. For this compound, fragmentation is dictated by the C-halogen, C-O, and aromatic C-C bonds.

The primary fragmentation events involve the cleavage of the carbon-halogen bonds. The C-I bond (bond energy ~220 kJ/mol) is significantly weaker than the C-Br bond (~280 kJ/mol), making the loss of an iodine radical the most favorable initial fragmentation step.

Key Fragmentation Pathways:
  • Loss of Iodine Radical (•I): This is the most anticipated primary fragmentation. The molecular ion loses a neutral iodine radical (mass 127) to form a bromophenoxy radical cation. This will be a major fragment in the spectrum.

    • [M]•⁺ → [C₆H₄BrO]⁺ + •I

  • Loss of Bromine Radical (•Br): While less favorable than iodine loss, cleavage of the C-Br bond will also occur, resulting in the loss of a neutral bromine radical (mass 79 or 81).

    • [M]•⁺ → [C₆H₄IO]⁺ + •Br

  • Loss of Carbon Monoxide (CO): Phenols and their fragment ions are known to undergo the elimination of a neutral carbon monoxide molecule (mass 28) following ring rearrangement. This typically occurs after an initial loss of a halogen.

    • [C₆H₄BrO]⁺ → [C₅H₄Br]⁺ + CO

  • Sequential Halogen Loss: The molecule can lose both halogens sequentially. For example, the fragment from iodine loss can subsequently lose a bromine radical.

    • [C₆H₄BrO]⁺ → [C₆H₄O]⁺• + •Br

The following diagram illustrates these dominant fragmentation pathways.

Fragmentation_Pathway M [C₆H₄BrIO]⁺• m/z 298/300 Molecular Ion F1 [C₆H₄BrO]⁺• m/z 171/173 M->F1 - •I (127 u) F2 [C₆H₄IO]⁺ m/z 219 M->F2 - •Br (79/81 u) F4 [I]⁺ m/z 127 M->F4 - •C₆H₄BrO F3 [C₅H₄Br]⁺ m/z 143/145 F1->F3 - CO (28 u)

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Expected Fragments:
m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Ion Neutral Loss Notes
298 / 300[C₆H₄BrIO]⁺•-Molecular Ion (M•⁺). Characteristic 1:1 doublet.
171 / 173[C₆H₄BrO]⁺••IHighly probable due to weak C-I bond. Retains the 1:1 bromine isotopic signature.
219[C₆H₄IO]⁺•BrLoss of bromine radical. Monoisotopic peak.
143 / 145[C₅H₄Br]⁺•I, COLoss of iodine followed by loss of carbon monoxide.
127[I]⁺•C₆H₄BrOIodine cation. A common fragment in iodine-containing compounds.[5]
92[C₆H₄O]⁺••I, •BrLoss of both halogen radicals.
64[C₅H₄]⁺••I, •Br, COLoss of both halogens and CO.

Table 2: Key predicted m/z fragments for this compound under EI conditions.

Experimental Protocol: GC-MS Analysis

To obtain a high-quality mass spectrum and validate the predicted fragmentation, a gas chromatography-mass spectrometry (GC-MS) approach is recommended. The GC provides separation from solvents and impurities, ensuring a clean spectrum of the target analyte.[10][11][12]

Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL (10 ppm). This concentration is typically sufficient for modern GC-MS systems.[10]

Instrumentation & Conditions
  • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a single quadrupole or ion trap).[13]

  • GC Conditions:

    • Injection Port: Splitless mode is preferred for trace analysis, while a split injection (e.g., 50:1) is suitable for higher concentrations to avoid column overload.[12]

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3-4 minutes to prevent the solvent peak from damaging the detector.

The following diagram outlines the experimental workflow.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh Analyte P2 Dissolve in Solvent (1 mg/mL) P1->P2 P3 Dilute to Working Conc. (10 µg/mL) P2->P3 A1 Inject 1 µL into GC P3->A1 A2 Vaporization & Separation in Column A1->A2 A3 Elution into MS A2->A3 A4 EI Ionization (70 eV) A3->A4 A5 Mass Analysis A4->A5 A6 Detection A5->A6 D1 Generate Mass Spectrum A6->D1 D2 Identify Molecular Ion (m/z 298/300) D1->D2 D3 Analyze Fragments D2->D3

Caption: Standard workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry of this compound is a textbook example of how fundamental principles of ion chemistry and isotopic abundance can be applied to elucidate complex molecular structures. The key diagnostic features under Electron Ionization are a prominent molecular ion doublet at m/z 298/300 with a 1:1 intensity ratio, and a primary fragmentation pathway initiated by the loss of an iodine radical to produce a fragment at m/z 171/173. Subsequent losses of bromine and carbon monoxide further corroborate the structure. By following the detailed experimental protocol provided, researchers can reliably generate high-quality mass spectra to confirm the identity and purity of this and other related halogenated compounds, ensuring the integrity of their scientific investigations.

References

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An In--depth Technical Guide on the Solubility of 3-Bromo-5-iodophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the solubility characteristics of 3-Bromo-5-iodophenol, a halogenated phenol of significant interest in organic synthesis and medicinal chemistry.[1][2][3] Due to the limited availability of specific quantitative solubility data in public literature, this document synthesizes theoretical principles, predicted solubility profiles, and a comprehensive, field-proven experimental protocol to empower researchers in their formulation and development efforts. We delve into the molecular interactions governing solubility and present a robust methodology for its precise determination, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound (CAS No. 570391-20-7) is a unique trifunctional aromatic compound featuring a hydroxyl group, a bromine atom, and an iodine atom on the phenyl ring.[1][4] This specific arrangement of substituents makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.[2][3] For instance, it serves as a reactant in the preparation of potent antimitotic agents.[3] The hydroxyl group provides a site for ether or ester formation, while the bromine and iodine atoms can be selectively functionalized through various cross-coupling reactions.

A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective utilization. Solubility dictates the choice of solvents for chemical reactions, purification processes such as crystallization, and the formulation of final products. In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical parameter that influences bioavailability and manufacturability.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent.[5][6] For this compound, the key molecular features influencing its solubility are:

  • The Phenolic Hydroxyl Group (-OH): This group is capable of acting as both a hydrogen bond donor and acceptor, allowing for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).

  • The Aromatic Ring: The benzene ring itself is nonpolar and contributes to van der Waals forces (specifically, London dispersion forces).[7]

  • The Halogen Substituents (-Br and -I): The bromine and iodine atoms increase the molecular weight and polarizability of the molecule, leading to stronger London dispersion forces. Their electronegativity also introduces dipole moments, contributing to dipole-dipole interactions. These halogen atoms can also participate in halogen bonding, a non-covalent interaction that can influence crystal packing and solubility.[8]

The overall solubility of this compound in a given organic solvent is a balance of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[6]

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) .[5][9] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[5]

Predicted Solubility Profile of this compound

While extensive experimental data is not publicly available, a qualitative solubility profile can be predicted based on the structural features of this compound and the properties of common organic solvents. Generally, it is expected to exhibit moderate to good solubility in polar organic solvents and lower solubility in nonpolar solvents.

Organic Solvent Solvent Class Predicted Solubility Rationale for Prediction
Methanol Polar ProticHighStrong hydrogen bonding with the phenolic -OH group.
Ethanol Polar ProticHighStrong hydrogen bonding with the phenolic -OH group.
Acetone Polar AproticHighStrong dipole-dipole interactions and hydrogen bond acceptance.
Ethyl Acetate Polar AproticModerate to HighGood balance of polar (ester) and nonpolar (ethyl) groups.
Dichloromethane Polar AproticModerateHalogenated solvent capable of dipole-dipole interactions.
Chloroform Polar AproticModerateSimilar to dichloromethane.
Tetrahydrofuran (THF) Polar AproticHighEther oxygen can act as a hydrogen bond acceptor.
Toluene NonpolarLow to ModeratePrimarily dispersion forces; aromatic ring may offer some favorable π-π stacking.
Hexane NonpolarLowDominated by weak dispersion forces; significant mismatch in polarity.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighHighly polar solvent with strong hydrogen bond accepting capability.
N,N-Dimethylformamide (DMF) Polar AproticVery HighHighly polar solvent with strong hydrogen bond accepting capability.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[10][11][12]

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg or better)

  • Glass vials with screw caps and PTFE septa

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer for concentration analysis.[13][14][15]

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Concentration Analysis:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis A Weigh excess this compound B Add known volume of solvent A->B C Seal vials B->C D Agitate at constant temperature (24-48h) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter with 0.22 µm syringe filter F->G H Dilute sample G->H I Analyze concentration (HPLC/UV-Vis) H->I J Calculate solubility I->J

Caption: Isothermal shake-flask method for solubility determination.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By integrating theoretical principles with a practical, validated experimental protocol, researchers and drug development professionals are better equipped to handle this important chemical intermediate. The predicted solubility profile serves as a valuable starting point for solvent screening, while the detailed methodology ensures that accurate and reproducible quantitative data can be obtained. A thorough understanding and precise measurement of solubility are critical for optimizing synthetic routes, purification processes, and the development of novel therapeutics.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Khaw, K. Y., Parat, M. O., Shaw, P. N., & Falconer, J. R. (2017). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 22(4), 666.
  • ResearchGate. (2013). Techniques for Analysis of Plant Phenolic Compounds.
  • Scribd. (n.d.). Analytical Methods for Phenolic Compounds.
  • OUCI. (2013). Analytical Methods of Phenolic Compounds.
  • World Health Organization. (2019). Annex 4: Proposal for waiver of in vivo bioequivalence studies for immediate-release, solid oral dosage forms containing APIs belonging to Biopharmaceutics Classification System classes I and III.
  • Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., ... & Resnati, G. (2013). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(Pt 6), 509–518.
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  • Legislation.gov.uk. (n.d.). a.6. water solubility.
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  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • White, H. (2024). The Impact of Intermolecular Forces on Phase Transitions and Ph. Journal of Organic & Inorganic Chemistry, 16(1).
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  • Jiang, B., Guo, S., Shi, D., Guo, C., & Wang, T. (2013). Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice. European Journal of Medicinal Chemistry, 64, 129–136.

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A Comprehensive Technical Guide to the Crystal Structure Analysis of 3-Bromo-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Architecture of Halogenated Phenols

In the landscape of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a cornerstone of understanding its function and behavior. Halogenated phenols, a class of compounds integral to the development of novel therapeutics and functional materials, are of particular interest. Their unique electronic properties, stemming from the presence of halogen atoms, give rise to specific intermolecular interactions that dictate their solid-state properties. This guide provides a comprehensive, in-depth technical roadmap for the crystal structure analysis of a representative dihalogenated phenol, 3-Bromo-5-iodophenol.

As the crystal structure of this compound has not been previously reported in the public domain, this document serves as a practical and scientifically rigorous guide for researchers embarking on this or similar structural investigations. It is designed to move beyond a simple recitation of methods, offering insights into the rationale behind experimental choices and fostering a self-validating approach to structural analysis. This guide is intended for researchers, scientists, and drug development professionals who seek not only to obtain a crystal structure but to understand the nuanced journey of its determination and interpretation.

Section 1: Synthesis and Purification of this compound

The journey to a crystal structure begins with the synthesis of a pure, crystalline compound. The regioselectivity of halogenating a phenol ring is highly dependent on the directing effects of the substituents already present. For this compound, a plausible and controlled synthetic approach involves a multi-step process to ensure the desired substitution pattern.

Synthetic Strategy: A Multi-Step Approach for Regiocontrol

Direct dihalogenation of phenol is often difficult to control and can lead to a mixture of isomers. A more robust strategy is to introduce the halogens sequentially. Starting with a readily available monosubstituted phenol allows for more predictable regiochemistry in the subsequent halogenation step.

cluster_start Starting Materials cluster_product Target Compound 3-Bromophenol 3-Bromophenol This compound This compound 3-Bromophenol->this compound Iodination 3-Iodophenol 3-Iodophenol 3-Iodophenol->this compound Bromination

Caption: Synthetic pathways to this compound.

Experimental Protocol: Iodination of 3-Bromophenol

This protocol outlines a plausible method for the synthesis of this compound starting from 3-Bromophenol. The hydroxyl and bromo groups are ortho- and para-directing; however, the meta-positioning of the bromo group relative to the hydroxyl group will influence the site of iodination.

Materials:

  • 3-Bromophenol

  • Molecular Iodine (I₂)

  • Hydrogen Peroxide (30% solution)

  • Methanol

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate

  • Hexane

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Bromophenol (1 equivalent) in methanol.

  • Addition of Iodine: To the stirred solution, add molecular iodine (1.1 equivalents).

  • Initiation of Iodination: Slowly add hydrogen peroxide (30% solution, 2 equivalents) dropwise to the reaction mixture at room temperature. The H₂O₂ acts as an oxidizing agent to generate a more electrophilic iodine species in situ.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is complete when the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Self-Validation: The purity and identity of the synthesized compound must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.

Section 2: The Art and Science of Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in a crystal structure analysis. The process is a blend of systematic screening and patience, aiming to create conditions where molecules can slowly and orderly assemble into a crystalline lattice.

Foundational Principles of Crystallization

Crystallization occurs in two main stages: nucleation and growth.[2] The goal is to create a supersaturated solution from which a limited number of nuclei form and then grow slowly into well-defined crystals.

Recommended Crystallization Techniques for this compound

For a small organic molecule like this compound, several techniques are viable. It is highly recommended to screen multiple solvents and methods in parallel.

Table 1: Recommended Crystallization Techniques

TechniqueDescriptionRationale
Slow Evaporation A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.Simple and effective for moderately soluble compounds.
Vapor Diffusion A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.[2][3]Excellent for small quantities of material and allows for fine-tuning of the rate of crystallization.
Slow Cooling A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below.Effective for compounds that show a significant increase in solubility with temperature.
Step-by-Step Protocol for Vapor Diffusion
  • Solvent Screening: Identify a "good" solvent in which this compound is soluble and a "bad" (or anti-) solvent in which it is insoluble but is miscible with the good solvent.

  • Preparation of the Solution: Prepare a nearly saturated solution of the purified this compound in the "good" solvent in a small, open vial.

  • Setting up the Diffusion Chamber: Place the small vial inside a larger vial or beaker containing the "bad" solvent.

  • Sealing and Incubation: Seal the larger container and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Observation: Monitor the setup periodically for crystal growth. High-quality crystals can take anywhere from a few days to several weeks to form.

Section 3: Single-Crystal X-ray Diffraction: Probing the Crystal Lattice

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[4][5] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which can then be used to reconstruct the electron density within the crystal.

cluster_workflow Single-Crystal X-ray Diffraction Workflow Crystal Selection & Mounting Crystal Selection & Mounting Data Collection Data Collection Crystal Selection & Mounting->Data Collection Goniometer Data Reduction Data Reduction Data Collection->Data Reduction Diffraction Images Structure Solution Structure Solution Data Reduction->Structure Solution Reflection File Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial Model Structure Validation & Analysis Structure Validation & Analysis Structure Refinement->Structure Validation & Analysis Final Model

Caption: The workflow of a single-crystal X-ray diffraction experiment.

Data Collection
  • Crystal Selection: A suitable crystal (typically 0.1-0.3 mm in size) that is clear and free of defects is selected under a microscope.

  • Mounting: The crystal is mounted on a goniometer head, which allows it to be precisely oriented in the X-ray beam.

  • Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal.[6]

  • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector as a series of diffraction images.

Data Reduction

The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This process involves integrating the intensities of the reflections and applying corrections for experimental factors such as absorption and beam intensity variations. The output is a file containing a list of unique reflections with their corresponding intensities and standard uncertainties.

Section 4: From Diffraction Pattern to Molecular Structure: Solution and Refinement

The processed diffraction data provides the information needed to solve and refine the crystal structure. This is a computational process that transforms the reflection data into a three-dimensional model of the atoms in the crystal.

Structure Solution

The "phase problem" is a central challenge in crystallography: the intensities of the diffracted waves are measured, but their phases are lost. Structure solution methods are computational algorithms used to estimate these initial phases. For small molecules like this compound, "direct methods" are typically successful. These methods use statistical relationships between the intensities of the reflections to derive the phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process of adjusting the atomic parameters (positional coordinates and thermal displacement parameters) to improve the agreement between the observed and calculated structure factors.[7] The quality of the refinement is monitored by the R-factor, which is a measure of the disagreement between the experimental and calculated data.

Table 2: Key Parameters in Structure Refinement

ParameterDescription
R1 The conventional R-factor, a measure of the agreement between observed and calculated structure factor amplitudes.
wR2 A weighted R-factor based on squared structure factor amplitudes, generally considered a more reliable indicator of refinement quality.
Goodness-of-Fit (GooF) A statistical measure that should be close to 1 for a good refinement.

Section 5: Analysis and Interpretation: The Chemistry Within the Crystal

A solved crystal structure is a rich source of chemical information. The analysis goes beyond simply determining the connectivity of atoms to understanding the subtle intermolecular forces that govern the crystal packing.

Intramolecular Geometry

The refinement yields precise bond lengths, bond angles, and torsion angles within the this compound molecule. These can be compared to values from similar structures in the Cambridge Structural Database (CSD) to identify any unusual geometric features.[8][9]

Intermolecular Interactions and Crystal Packing

For this compound, the interplay of hydrogen bonding and halogen bonding is expected to be a dominant feature of the crystal packing.

  • Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. The formation of hydrogen bonds between the hydroxyl groups of adjacent molecules is highly probable.

  • Halogen Bonding: Both bromine and iodine atoms can act as halogen bond donors, forming directional interactions with Lewis basic sites on neighboring molecules (such as the oxygen of a hydroxyl group or another halogen atom).[10] The relative strengths and geometries of these interactions will be critical in determining the overall packing arrangement.

cluster_interactions Hypothetical Intermolecular Interactions Molecule A Molecule A Molecule B Molecule B Molecule A->Molecule B Hydrogen Bond (O-H···O) Molecule C Molecule C Molecule A->Molecule C Halogen Bond (C-I···O) Molecule D Molecule D Molecule B->Molecule D Halogen Bond (C-Br···I)

Caption: A hypothetical representation of intermolecular interactions in the crystal lattice of this compound.

Crystallographic Information File (CIF)

The final refined crystal structure is saved in a standard format called a Crystallographic Information File (CIF). This file contains all the necessary information to describe the crystal structure, including the unit cell parameters, atomic coordinates, and details of the data collection and refinement. The CIF can be deposited in a public database like the Cambridge Structural Database (CSD) to make the structure available to the scientific community.

Conclusion: From Synthesis to Structure—A Holistic Approach

The determination of a crystal structure is a multi-faceted process that requires expertise in synthesis, crystallization, and crystallography. This guide has provided a comprehensive framework for the crystal structure analysis of this compound, from its synthesis to the interpretation of its solid-state architecture. By following a systematic and self-validating approach, researchers can confidently navigate the challenges of crystal structure determination and unlock the valuable insights it provides into the fundamental properties of molecules. The principles and protocols outlined herein are not only applicable to the title compound but can also serve as a valuable resource for the structural elucidation of a wide range of small molecules relevant to drug discovery and materials science.

References

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Holden, A., & Singer, P. (1960). Crystals and Crystal Growing. Doubleday & Company.
  • Caballero, A., et al. (2018). Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes. Molecules, 23(11), 2947. [Link]
  • SPT Labtech. (n.d.). Chemical crystallization.
  • Wikipedia. (2024). X-ray crystallography. [Link]
  • HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. [Link]
  • CCP4 wiki. (n.d.). Solve a small-molecule structure. [Link]
  • Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of chemical research, 47(8), 2514–2524. [Link]
  • Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]
  • University of Florida. (2015). Crystal Growing Tips. [Link]
  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta crystallographica.
  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol.
  • Cockcroft, J. K. (n.d.). Introduction to Structure Refinement.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
  • Bruker. (n.d.). Single Crystal X-ray Diffractometers. [Link]
  • CCDC. (n.d.).

Sources

An In-depth Technical Guide to the Purity Assessment of 3-Bromo-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the journey from a chemical intermediate to a final Active Pharmaceutical Ingredient (API) is governed by a stringent set of quality control measures. The compound 3-Bromo-5-iodophenol, a halogenated phenol, serves as a critical building block in the synthesis of various complex molecules. Its structural integrity and purity are not merely desirable; they are fundamental prerequisites for the safety, efficacy, and reproducibility of the final therapeutic agent. The presence of even trace-level impurities—be they starting materials, isomers, by-products, or degradants—can have profound implications, potentially altering biological activity, introducing toxicity, or compromising the stability of the API.

This guide is crafted for the discerning researcher, scientist, and drug development professional. It eschews a one-size-fits-all template, instead offering a holistic and logical framework for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, presenting a multi-faceted analytical strategy where each technique serves as a self-validating component of the whole. Our approach is grounded in authoritative protocols and first principles, ensuring that the methodologies described are both robust and reliable.

Understanding the Impurity Profile of this compound

A robust purity assessment begins not in the laboratory, but with a theoretical understanding of what impurities may be present. The potential impurity profile is intrinsically linked to the compound's synthesis route and its inherent chemical stability.

  • Synthetic Precursors and Reagents: Unreacted starting materials such as phenol, or halogenating agents, can persist in the final product.

  • Isomeric Impurities: The synthesis of disubstituted benzene rings can often yield a mixture of isomers (e.g., 2-bromo-5-iodophenol, 3-bromo-4-iodophenol). These are often the most challenging impurities to separate due to their similar physicochemical properties.

  • Related Substances: Over- or under-halogenation can lead to impurities like dibromophenols, diiodophenols, or monohalogenated phenols.

  • Degradation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities such as quinones. Abiotic transformations can also result in the formation of more toxic products like dihydroxylated dibromobenzene or even polybrominated dibenzo-p-dioxins and dibenzofurans under combustion conditions.[1] Furthermore, degradation can occur via dehalogenation pathways.[1][2][3]

The following workflow provides a strategic approach to identifying and quantifying these potential impurities.

Purity_Assessment_Workflow cluster_0 Initial Assessment & Identification cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Final Report & Validation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) - Structural Confirmation - Isomer Identification Sample->NMR Structural Identity GCMS GC-MS - Volatile Impurities - Definitive Identification Sample->GCMS Volatiles & ID HPLC RP-HPLC (UV Detection) - Primary Purity Assay - Quantifies Non-Volatile Impurities Sample->HPLC Primary Quantification Elemental Elemental Analysis (C, H, Br, I) - Confirms Empirical Formula Sample->Elemental Elemental Composition Report Purity Report - Assay Value - Impurity Profile NMR->Report GCMS->Report HPLC->Report Validation Method Validation (ICH) - Accuracy, Precision, Specificity HPLC->Validation Elemental->Report HPLC_Workflow SolventA Solvent A (e.g., Water + TFA) Pump Gradient Pump SolventA->Pump SolventB Solvent B (e.g., Acetonitrile + TFA) SolventB->Pump Injector Autosampler/Injector Pump->Injector Column HPLC Column (e.g., C18 or PFP) Injector->Column Detector UV Detector Column->Detector Data Data System (Chromatogram) Detector->Data

Sources

An In-depth Technical Guide to the Safe Handling and Application of 3-Bromo-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-iodophenol, a halogenated phenol of significant interest in synthetic chemistry and drug discovery. This document outlines the compound's key chemical and physical properties, details critical safety and handling protocols, and explores its applications as a versatile building block in the synthesis of complex molecules. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle and utilize this compound safely and effectively in a laboratory setting.

Introduction: The Chemical Identity and Significance of this compound

This compound is an aromatic organic compound featuring a phenol ring substituted with both a bromine and an iodine atom at the meta positions relative to the hydroxyl group.[1] This unique substitution pattern imparts distinct reactivity and electronic properties, making it a valuable intermediate in organic synthesis.[1] The presence of two different halogens offers opportunities for selective functionalization through various cross-coupling reactions, a critical aspect in the construction of complex molecular architectures for pharmaceutical and materials science applications.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 570391-20-7[2]
Molecular Formula C₆H₄BrIO[2]
Molecular Weight 298.90 g/mol [2]
Melting Point 82.5 °C[3]
Boiling Point 324.2±32.0 °C (Predicted)[3]
Density 2.369±0.06 g/cm³ (Predicted)[3]
Appearance Light golden brown crystalline needles[1]
SMILES C1=C(C=C(C=C1Br)I)O[2]
InChIKey IQYQJLWQIUGDTI-UHFFFAOYSA-N[2]

GHS Hazard Identification and Classification: A Critical Overview

This compound is classified as a hazardous substance, and a thorough understanding of its potential dangers is paramount for safe handling.[2] The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for communicating these hazards.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementSignal WordPictogram
Acute toxicity, oral (Category 4)H302: Harmful if swallowedWarningGHS07
Skin corrosion/irritation (Category 2)H315: Causes skin irritationWarningGHS07
Serious eye damage/eye irritation (Category 1)H318: Causes serious eye damageDangerGHS05
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritationWarningGHS07

Source: PubChem CID 22630182[2]

The "Danger" signal word associated with serious eye damage underscores the critical need for appropriate eye protection.[2] The "Warning" signal for other hazards indicates that while less severe, these risks are still significant and require diligent adherence to safety protocols.[2][4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

A robust safety strategy for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] This is crucial to minimize the inhalation of any dust or vapors, which can cause respiratory irritation.[2] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE): Essential for Direct Handling

A comprehensive PPE ensemble is mandatory when working with this compound.[7]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement.[7] Given the risk of serious eye damage, the use of a face shield in conjunction with goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[7][8]

  • Hand Protection: Due to the potential for skin irritation and absorption, appropriate chemical-resistant gloves are essential.[2] While disposable nitrile gloves may offer limited protection for incidental contact, they should be changed immediately upon contamination.[9] For more extensive handling, double-gloving with nitrile gloves or using thicker, reusable gloves such as neoprene or butyl rubber is advisable.[7][10]

  • Body Protection: A chemical-resistant laboratory coat, fully buttoned, along with long pants and closed-toe shoes, must be worn to protect against skin contact.[7][9]

PPE_Workflow cluster_Preparation Preparation cluster_Donning_PPE Donning PPE cluster_Handling_Chemical Handling this compound Verify Fume Hood Functionality Verify Fume Hood Functionality Locate Eyewash & Shower Locate Eyewash & Shower Verify Fume Hood Functionality->Locate Eyewash & Shower Ensure Accessibility Lab Coat Lab Coat Locate Eyewash & Shower->Lab Coat Safety Goggles Safety Goggles Lab Coat->Safety Goggles Face Shield Face Shield Safety Goggles->Face Shield Gloves Gloves Face Shield->Gloves Work within Fume Hood Work within Fume Hood Gloves->Work within Fume Hood

Figure 1: Recommended workflow for preparing the workspace and donning appropriate PPE before handling this compound.

Safe Handling and Storage Protocols: Ensuring Chemical Integrity and User Safety

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the stability of this compound.

Handling Procedures
  • Avoid Inhalation, Ingestion, and Contact: All direct contact with the skin, eyes, and clothing should be avoided.[11] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[12]

  • Dispensing: When weighing and dispensing the solid, do so in a fume hood to prevent the generation and inhalation of dust.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[12] Decontaminate all work surfaces and equipment that may have come into contact with the compound.

Storage Requirements

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It is recommended to keep it in a dark place to prevent potential degradation from light exposure.[4] Store away from incompatible materials such as strong oxidizing agents.

Accidental Release and First Aid Measures: Preparedness and Response

In the event of an accidental release or exposure, a swift and appropriate response is crucial.

Spill Response
  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for hazardous waste disposal.[11] The spill area should then be cleaned with a suitable solvent and washed with soap and water.

  • Major Spills: In the case of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

First Aid
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[13] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[13] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.[12]

Waste Disposal: Responsible Management of Halogenated Phenols

As a halogenated organic compound, this compound and any contaminated materials must be disposed of as hazardous waste.[14][15]

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., used gloves, weighing paper, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[14][16]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic compounds.[15]

  • Disposal Procedures: All waste must be disposed of through your institution's EHS office, in strict accordance with local, state, and federal regulations.[7] Do not dispose of this chemical down the drain.[5]

Disposal_Workflow cluster_Waste_Generation Waste Generation cluster_Segregation Segregation cluster_Final_Disposal Final Disposal Contaminated Solids (Gloves, etc.) Contaminated Solids (Gloves, etc.) Labeled Halogenated Solid Waste Container Labeled Halogenated Solid Waste Container Contaminated Solids (Gloves, etc.)->Labeled Halogenated Solid Waste Container Liquid Solutions Liquid Solutions Labeled Halogenated Liquid Waste Container Labeled Halogenated Liquid Waste Container Liquid Solutions->Labeled Halogenated Liquid Waste Container Contact EHS for Pickup Contact EHS for Pickup Labeled Halogenated Solid Waste Container->Contact EHS for Pickup Labeled Halogenated Liquid Waste Container->Contact EHS for Pickup Adherence to Regulations Adherence to Regulations Contact EHS for Pickup->Adherence to Regulations

Figure 2: A logical workflow for the proper segregation and disposal of waste generated from work with this compound.

Applications in Research and Drug Development: A Versatile Synthetic Building Block

The unique structural features of this compound make it a valuable precursor in the synthesis of more complex molecules, particularly in the realm of drug discovery.

Role in Organic Synthesis

The differential reactivity of the bromine and iodine substituents allows for selective functionalization in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This enables the regioselective introduction of various functional groups, a key strategy in the synthesis of novel pharmaceutical agents. For example, this compound is a reactant in the preparation of N-[3-(1H-Indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl]methanesulfonamide (LP-261), a potent antimitotic agent.[3]

Potential in Drug Discovery

Halogenated phenols, as a class, have been investigated for a wide range of biological activities. Bromophenol derivatives, for instance, have been explored as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes and obesity.[17][18] The ability to selectively modify the this compound scaffold provides a platform for generating libraries of compounds for high-throughput screening in drug discovery campaigns.[19]

Conclusion: A Commitment to Safety and Scientific Excellence

This compound is a chemical with significant potential for advancing research and development, particularly in the pharmaceutical industry. However, its inherent hazards necessitate a thorough understanding and unwavering commitment to safety. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can mitigate the risks associated with this compound and conduct their work in a safe and responsible manner. A culture of safety, grounded in a comprehensive understanding of the chemicals being used, is fundamental to achieving scientific excellence.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22630182, this compound.
  • National Center for Biotechnology Information (n.d.). 3-Bromo-5-chloro-4-iodophenol. PubChem.
  • EFSA Panel on Contaminants in the Food Chain (CONTAM) (2021). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 19(11), e06886.
  • ResearchGate (2015). How can I dispose phenol?.
  • Podiatry Arena (2008). Phenol disposal.
  • EFSA Panel on Contaminants in the Food Chain (CONTAM) (2021). Update of the risk assessment of brominated phenols and their derivatives in food. PMC.
  • Duke University Safety Office (n.d.). OESO Phenol Guideline.
  • Phenol Amine Sector Group (2020). The DO's and DON'TS for the SAFE USE of PHENOL.
  • National Institutes of Health (2016). The Affinity of Brominated Phenolic Compounds for Human and Zebrafish Thyroid Receptor β: Influence of Chemical Structure. Environmental Health Perspectives, 124(8), 1230-1237.
  • University of California, Los Angeles, Environment, Health and Safety (n.d.). Appendix P - Phenol First Aid Guide and PPE.
  • U.S. Environmental Protection Agency (2022). Personal Protective Equipment.
  • University of Washington, Environmental Health and Safety (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • PrepChem.com (n.d.). Synthesis of 3-bromo-phenol.
  • University of Wisconsin-Milwaukee, Safety and Assurances (n.d.). Halogenated Waste.
  • ACS Publications (2022). Ferrate Oxidation of Phenolic Compounds in Iodine-Containing Water: Control of Iodinated Aromatic Products. Environmental Science & Technology, 56(15), 10834-10843.
  • National Institutes of Health (2018). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC.
  • The University of Tennessee Health Science Center, Research Safety Affairs (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • National Institute of Standards and Technology (n.d.). Phenol, 3-bromo-. NIST Chemistry WebBook.
  • PubChemLite (n.d.). 3-bromo-5-fluoro-2-iodophenol (C6H3BrFIO).
  • PubMed (2015). Toxic impact of bromide and iodide on drinking water disinfected with chlorine or chloramines. Environmental Science & Technology, 49(2), 1066-1074.
  • PubMed (2013). Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice. European Journal of Medicinal Chemistry, 64, 129-136.
  • ResearchGate (2019). SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE.
  • Organic Syntheses (n.d.). o-BROMOPHENOL.
  • Wellesley College (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
  • Lead Sciences (n.d.). This compound.
  • Molecular Devices (n.d.). Drug Discovery and Development Applications.
  • MDPI (2020). Marine Bromophenol Derivative 3,4-Dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl benzyl)benzene-1,2-diol Protects Hepatocytes from Lipid-Induced Cell Damage and Insulin Resistance via PTP1B Inhibition. Marine Drugs, 18(11), 548.

Sources

Introduction: The Strategic Importance of 3-Bromo-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 3-Bromo-5-iodophenol

This compound is a halogenated aromatic compound of significant interest in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a phenolic hydroxyl group and two different halogen atoms at the meta positions, provides a unique platform for sequential and site-selective functionalization. The hydroxyl group serves as a primary reactive handle for derivatization, while the differential reactivity of the carbon-bromine and carbon-iodine bonds allows for subsequent, distinct cross-coupling reactions.[2] This guide provides an in-depth analysis of the hydroxyl group's reactivity, grounded in the electronic effects of the halogen substituents, and offers field-proven protocols for its key transformations.

This molecule is a solid at room temperature and serves as a reactant in the preparation of complex molecules, including potent antimitotic agents.[3] Understanding the nuances of its hydroxyl group is paramount to leveraging its full synthetic potential.

PropertyValueSource
Molecular Formula C₆H₄BrIO[4][5]
Molecular Weight 298.90 g/mol [4][5]
CAS Number 570391-20-7[3][4]
Predicted pKa 8.15 ± 0.10[3]
Appearance Crystalline needles / Light brown solid[1][3]

Pillar 1: Electronic Landscape and its Influence on Acidity

The reactivity of the phenolic hydroxyl group is fundamentally dictated by the electronic properties of the aromatic ring. In this compound, the two halogen atoms, bromine and iodine, exert powerful, albeit opposing, electronic effects that modulate the acidity of the hydroxyl proton.

  • Inductive Effect (-I): Both bromine and iodine are highly electronegative and pull electron density away from the aromatic ring through the sigma bond network. This strong electron-withdrawing inductive effect destabilizes the neutral phenol form by drawing density from the O-H bond, making the proton more acidic and easier to remove.

  • Resonance Effect (+R): The halogens possess lone pairs of electrons that can be donated into the aromatic pi-system. This electron-donating resonance effect pushes electron density onto the ring, particularly at the ortho and para positions. However, for halogens, the inductive effect overwhelmingly dominates the resonance effect in influencing the ring's overall electron density and the acidity of substituents.

The net result is a significant increase in the acidity of the hydroxyl group compared to unsubstituted phenol (pKa ≈ 10). The predicted pKa of 8.15 indicates that relatively mild bases are sufficient to deprotonate the hydroxyl group, forming the corresponding phenoxide anion.[3] This phenoxide is the key nucleophilic intermediate for many of the reactions discussed below.

Caption: Electronic effects governing hydroxyl group reactivity.

Pillar 2: Key Transformations of the Hydroxyl Group

The enhanced acidity and subsequent formation of a potent phenoxide nucleophile open the door to several high-yield transformations at the oxygen atom.

A. O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming aryl ethers.[6][7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the in-situ generated phenoxide ion attacks an alkyl halide.[8][9] The choice of a non-nucleophilic base, such as potassium carbonate, is critical to prevent competition with the phenoxide. Polar aprotic solvents like DMF or acetonitrile facilitate the SN2 reaction by solvating the cation without strongly interacting with the nucleophile.[10][11]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃) (1.5 equiv).[11]

  • Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous N,N-dimethylformamide (DMF). The volume should be sufficient to create a 0.1-0.5 M solution with respect to the phenol.

  • Addition of Alkylating Agent: Add the primary or secondary alkyl halide (e.g., 1-bromopentane, benzyl bromide) (1.1-1.2 equiv) to the mixture dropwise.[12]

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously.[12] Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the mixture to room temperature and filter to remove inorganic salts. Dilute the filtrate with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

G Workflow: Williamson Ether Synthesis A 1. Setup Add this compound and K2CO3 to flask B 2. Solvent & Reagent Add anhydrous DMF Add alkyl halide A->B C 3. Reaction Heat to 60-80 °C Monitor by TLC B->C D 4. Workup Cool, filter salts Extract with EtOAc Wash with H2O, brine C->D E 5. Purification Dry (Na2SO4), concentrate Column chromatography D->E F Product Pure Aryl Ether E->F

Caption: Experimental workflow for O-alkylation.

B. O-Acylation for Ester Synthesis

Esterification of the hydroxyl group is readily achieved by reaction with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base like triethylamine or pyridine. The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product. This transformation is crucial for installing protecting groups or for creating ester-containing target molecules.

  • Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add triethylamine (1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor for the disappearance of the starting phenol by TLC.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester, which can be further purified by chromatography or recrystallization if necessary.

C. Etherification via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide range of functional groups, including ethers and esters, with inversion of stereochemistry.[13][14] While inversion is not relevant for an achiral phenol, the reaction is invaluable for coupling the phenol with alcohols under mild, neutral conditions. It proceeds through a redox process involving a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15][16]

The reaction mechanism involves the formation of a betaine from PPh₃ and DIAD, which then protonates the phenol.[17] The resulting phenoxide attacks the phosphonium intermediate, which is subsequently displaced by an external alcohol nucleophile to form the ether. The high affinity of phosphorus for oxygen is a key driving force for the reaction.

  • Reaction Setup: To a solution of this compound (1.2 equiv) and triphenylphosphine (PPh₃) (1.5 equiv) in anhydrous THF, add the desired primary or secondary alcohol (1.0 equiv).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath under an inert atmosphere.

  • Reagent Addition: Add DIAD (1.5 equiv) dropwise to the cooled, stirred solution. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.[15]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-24 hours, monitoring by TLC.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue contains the product along with byproducts triphenylphosphine oxide and the reduced hydrazine. Purification is typically achieved via column chromatography on silica gel to isolate the desired ether.

Pillar 3: Influence on Aromatic Ring Substitution

While this guide focuses on the hydroxyl group, its powerful activating and ortho, para-directing nature cannot be ignored when planning subsequent synthetic steps.[18][19] The hydroxyl group directs incoming electrophiles to the C2, C4, and C6 positions. However, in this compound, the C3 and C5 positions are occupied. This leaves the C2, C4, and C6 positions as potential sites for electrophilic aromatic substitution (EAS).

  • Position C4: This position is sterically the most accessible and electronically activated by the hydroxyl group.

  • Positions C2 and C6: These positions are also activated but are sterically more hindered due to their proximity to the hydroxyl group and the meta-halogens.

The strong activation by the hydroxyl group often means that EAS reactions, such as bromination, can proceed without a Lewis acid catalyst and may even lead to polysubstitution.[20] Any synthetic strategy must account for the interplay between the directing effects of the hydroxyl group and the two halogens to achieve regioselective functionalization of the aromatic ring.

Conclusion

The hydroxyl group of this compound is a versatile and highly reactive functional handle. Its acidity is enhanced by the inductive effects of the meta-halogen substituents, facilitating its conversion into a potent phenoxide nucleophile. This enables straightforward and high-yielding O-alkylation and O-acylation reactions. Furthermore, modern synthetic methods like the Mitsunobu reaction provide mild and efficient pathways for constructing complex ether linkages. A thorough understanding of these reaction pathways, underpinned by the electronic principles governing the molecule's reactivity, is essential for researchers, scientists, and drug development professionals seeking to utilize this strategic building block in their synthetic endeavors.

References

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An In-depth Technical Guide to the Electronic Properties of 3-Bromo-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical analysis of the electronic properties of 3-Bromo-5-iodophenol (CAS No. 570391-20-7), a disubstituted halophenol of interest in synthetic chemistry and drug discovery.[1][2][3][4] We will explore the intricate interplay of substituent effects, including induction and resonance, that govern the electron density distribution within the aromatic ring. This guide synthesizes theoretical principles with practical, field-proven methodologies for characterization, offering a comprehensive resource for professionals requiring a deep understanding of this compound's electronic behavior and reactivity.

Introduction: The Significance of Substituent Effects

The electronic character of an aromatic ring is profoundly influenced by its substituents. In this compound, three distinct functional groups—a hydroxyl (-OH), a bromine (-Br), and an iodine (-I)—are strategically positioned on the benzene ring. Each group exerts a unique combination of electronic effects that dictate the molecule's overall reactivity, polarity, and spectroscopic characteristics. Understanding these effects is paramount for predicting its behavior in chemical reactions and its potential interactions in biological systems.

The hydroxyl group is a potent activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[5][6] Conversely, halogens like bromine and iodine are generally considered deactivating groups due to their strong electron-withdrawing inductive effects, yet they direct incoming electrophiles to the ortho and para positions because of electron donation via resonance.[7][8][9] The specific meta positioning of the bromine and iodine atoms relative to the hydroxyl group in this molecule creates a unique electronic landscape that warrants detailed investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 570391-20-7[1][2][10]
Molecular Formula C₆H₄BrIO[1][2][4][10]
Molecular Weight 298.9 g/mol [1][4][10]
Melting Point 82.5 °C[11]
Boiling Point 324.2±32.0 °C (Predicted)[11]
Density 2.369±0.06 g/cm³ (Predicted)[11]
XLogP3 2.9[10]

The Electronic Tug-of-War: Inductive vs. Resonance Effects

The electronic properties of this compound are dominated by a balance between two fundamental electronic effects: the inductive effect and the resonance (or mesomeric) effect.

  • Inductive Effect (-I): This effect involves the polarization of a sigma (σ) bond due to the electronegativity difference between the atoms. Both bromine and iodine are more electronegative than carbon, causing them to withdraw electron density from the benzene ring through the C-Br and C-I sigma bonds.[7] This electron withdrawal deactivates the ring, making it less reactive towards electrophiles compared to unsubstituted phenol. The hydroxyl group's oxygen atom also exerts an inductive pull.

  • Resonance Effect (+R): This effect involves the delocalization of lone pair electrons (p or π electrons) into the aromatic π-system. The oxygen of the hydroxyl group and the halogens all possess lone pairs that can be donated into the ring.[7][8] This electron donation increases the electron density, particularly at the ortho and para positions relative to the substituent. For the hydroxyl group, this +R effect is strong and outweighs its -I effect, making it a net activating group.[5] For halogens, the -I effect typically dominates their weaker +R effect, resulting in net deactivation but retaining ortho, para-directing character.[7][9]

In this compound, the powerful activating +R effect of the hydroxyl group enriches the ring with electron density, while the -I effects of the two halogens at the meta positions withdraw it. This complex interplay modulates the reactivity of the different carbon atoms on the ring.

Theoretical Framework: A Computational Perspective

While experimental data for this compound is sparse, its electronic properties can be robustly predicted using computational chemistry methods like Density Functional Theory (DFT).[12] These methods allow for the calculation of key electronic descriptors.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap: The energy difference between these orbitals is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.[12]

For halophenols, the HOMO is typically distributed across the aromatic ring and the oxygen atom, while the LUMO is often a π* anti-bonding orbital of the ring. The presence of electron-withdrawing halogens is expected to lower both the HOMO and LUMO energy levels compared to phenol itself. DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can provide precise energy values for these orbitals.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential (red/yellow) around the oxygen atom of the hydroxyl group, indicating its nucleophilic character. The hydrogen of the hydroxyl group and, to a lesser extent, the regions around the halogen atoms would show a positive potential (blue), indicating electrophilic character.

G cluster_input Molecular Structure Input cluster_calc DFT Calculation Engine (e.g., Gaussian) cluster_output Calculated Electronic Properties mol_structure This compound (Coordinates) dft_calc Method: B3LYP Basis Set: 6-311G(d,p) mol_structure->dft_calc Geometry Optimization homo_lumo HOMO/LUMO Energies & Energy Gap dft_calc->homo_lumo Orbital Analysis mep Molecular Electrostatic Potential (MEP) dft_calc->mep Electron Density Analysis charges Atomic Charges (Mulliken, NBO) dft_calc->charges Population Analysis dipole Dipole Moment dft_calc->dipole Property Calculation

Caption: Workflow for Computational Analysis of Electronic Properties.

Experimental Characterization Protocols

Validating theoretical predictions requires empirical data. The following protocols outline key experiments for characterizing the electronic properties of this compound.

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials, which can be correlated with HOMO and LUMO energy levels, respectively.

Methodology:

  • Preparation of Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Solution: Dissolve a known concentration (typically 1-5 mM) of this compound in the electrolyte solution.

  • Cell Assembly: Assemble a three-electrode electrochemical cell:

    • Working Electrode: Glassy Carbon Electrode (GCE)

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

    • Counter Electrode: Platinum wire

  • Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Scan the potential from an initial value (e.g., 0 V) towards a positive potential to observe oxidation, then reverse the scan towards a negative potential to observe reduction.

    • Typical scan rates range from 50 to 200 mV/s.

    • Record the resulting voltammogram (current vs. potential).

  • Data Analysis:

    • Determine the anodic peak potential (Epa) from the oxidation wave. This potential is related to the HOMO energy.

    • Determine the cathodic peak potential (Epc) from the reduction wave. This potential is related to the LUMO energy.

UV-Visible Spectroscopy

Objective: To investigate the electronic transitions within the molecule. The absorption maxima (λ_max) correspond to transitions between electronic energy levels, often the HOMO to LUMO transition.

Methodology:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or cyclohexane).

  • Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum using a dual-beam UV-Vis spectrophotometer.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record its absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • The energy of the electronic transition can be calculated using the equation E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength. This energy corresponds to the HOMO-LUMO gap.

Reactivity and Synthetic Implications

The electronic structure of this compound directly governs its chemical reactivity.

  • Electrophilic Aromatic Substitution: The powerful activating effect of the -OH group makes the ring highly susceptible to electrophilic attack.[6] The directing influence of the three substituents (-OH, -Br, -I) will channel incoming electrophiles to the C2, C4, and C6 positions (ortho and para to the hydroxyl group). This makes the compound a valuable intermediate for synthesizing more complex, polysubstituted aromatic compounds.[11]

  • Nucleophilic Reactions: The acidic proton of the hydroxyl group can be readily deprotonated by a base to form a phenoxide ion. This phenoxide is an even more powerful nucleophile and activating group than the neutral phenol.

  • Cross-Coupling Reactions: The C-Br and C-I bonds provide handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The C-I bond is generally more reactive than the C-Br bond in these reactions, allowing for selective functionalization at the C5 position.

G Phenol 3-Bromo- 5-iodophenol EAS Electrophilic Aromatic Substitution Phenol->EAS + Electrophile (E+) Coupling Cross-Coupling (e.g., Suzuki) Phenol->Coupling + Catalyst, R-B(OH)₂ Deprotonation Deprotonation Phenol->Deprotonation + Base Product_EAS Polysubstituted Aromatic Product EAS->Product_EAS Product_Coupling Functionalized Aryl Product Coupling->Product_Coupling Phenoxide Phenoxide Anion Deprotonation->Phenoxide

Caption: Key Reactivity Pathways for this compound.

Conclusion

This compound is a molecule defined by the competitive and cooperative electronic effects of its hydroxyl and halogen substituents. The strong electron-donating resonance of the hydroxyl group activates the ring, while the inductive withdrawal by bromine and iodine tempers this reactivity and modulates the electron distribution. This intricate electronic balance makes it a versatile building block in organic synthesis. A thorough understanding of its electronic properties, gained through a combination of computational modeling and empirical characterization techniques like cyclic voltammetry and UV-Vis spectroscopy, is essential for its effective application in research and development.

References

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  • Benmostefa, N., et al. (2020). Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. Journal of Chemical Reviews. [Link]
  • The Chemistry Blog.
  • Study the Pollutants Chlorophenols: Electronic and Physical Properties Relationship. Engineering and Technology Journal. [Link]
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Methodological & Application

The Strategic Choreography of Carbon-Carbon Bonds: A Guide to 3-Bromo-5-iodophenol in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the ability to selectively forge carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, offering a versatile and robust method for creating these crucial linkages.[1] This guide delves into the strategic application of a particularly valuable, yet underutilized, building block: 3-bromo-5-iodophenol . Its unique dihalogenated structure presents a fascinating challenge and a powerful opportunity for selective, sequential, and diverse molecular construction.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. We will explore the nuances of leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds within this molecule, providing not just step-by-step protocols, but also the underlying scientific rationale for each experimental choice.

The Power of Differentiated Reactivity

The synthetic utility of this compound in Suzuki reactions hinges on the well-established reactivity trend of halogens in palladium-catalyzed cross-coupling: I > Br > Cl .[2] The C-I bond is significantly weaker and more readily undergoes oxidative addition to the palladium(0) catalyst, the rate-determining step in many Suzuki couplings.[3] This inherent difference allows for the selective functionalization of the iodine position while leaving the bromine atom untouched for subsequent transformations.

This chemoselectivity is the cornerstone of efficient and modular synthesis, enabling the construction of complex biaryl and heteroaryl structures from a single, readily available starting material. The phenolic hydroxyl group further adds to the molecule's versatility, offering a handle for derivatization or directing group effects.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental mechanism of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimizing reaction conditions. The catalytic cycle, centered around a palladium catalyst, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(R')L2 Ar-Pd(II)(R')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(R')L2 Transmetalation (R'-B(OR)2) Product Ar-R' Ar-Pd(II)(R')L2->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in our case, the C-I bond of this compound) to form a Pd(II) intermediate. This is generally the rate-limiting step and is significantly faster for iodides than for bromides.[3]

2. Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

3. Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Application Notes: Strategic Considerations for this compound

The successful application of this compound in Suzuki couplings requires careful consideration of several factors to ensure high selectivity and yield.

Catalyst and Ligand Selection: The Key to Selectivity

The choice of palladium precursor and, more critically, the phosphine ligand, is paramount in controlling the outcome of the reaction.

  • Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. For selective mono-arylation at the iodine position, Pd(PPh₃)₄ is often a reliable choice as it is a pre-formed Pd(0) complex and generally promotes clean reactions under relatively mild conditions.

  • Phosphine Ligands: The steric and electronic properties of the phosphine ligand play a crucial role in modulating the reactivity of the palladium catalyst.

    • For Mono-arylation (I-selective): Less bulky, electron-rich phosphines like triphenylphosphine (PPh₃) or tri-tert-butylphosphine (P(t-Bu)₃) are often sufficient. The inherent reactivity difference between the C-I and C-Br bonds is usually enough to achieve high selectivity.

    • For Di-arylation (Sequential or One-Pot): To couple the less reactive C-Br bond, more electron-rich and bulky ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), may be necessary to promote the oxidative addition at the C-Br bond.[3]

The Role of the Base and Solvent System
  • Base: The base is crucial for activating the boronic acid for transmetalation. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can influence the reaction rate and selectivity. For sensitive substrates, milder bases like NaHCO₃ may be preferred.

  • Solvent: A variety of organic solvents can be used, often in combination with water. Common solvent systems include toluene/water, dioxane/water, and THF/water. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Experimental Protocols

The following protocols provide a starting point for the selective mono-arylation and a subsequent second coupling of this compound. These should be optimized for each specific substrate combination.

Protocol 1: Selective Mono-arylation at the Iodine Position

This protocol is designed for the selective coupling of an arylboronic acid at the more reactive iodine position of this compound.

Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, and base in a flask. B Evacuate and backfill with inert gas. A->B C Add palladium catalyst and solvent. B->C D Heat the reaction mixture with stirring. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature and dilute. E->F G Extract with an organic solvent. F->G H Dry, filter, and concentrate. G->H I Purify by column chromatography. H->I

Sources

Application Notes: Chemoselective Sonogashira Coupling of 3-Bromo-5-iodophenol for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dihalogenated Phenols in Cross-Coupling

For researchers and professionals in drug development and materials science, the ability to perform selective, sequential modifications on a molecular scaffold is paramount. Polysubstituted aromatic compounds are foundational building blocks, and their controlled functionalization is key to accessing novel chemical space. 3-Bromo-5-iodophenol is a particularly valuable starting material, offering two distinct halogen atoms—iodine and bromine—that can be selectively addressed in palladium-catalyzed cross-coupling reactions.

The Sonogashira reaction, a robust method for forming C(sp²)-C(sp) bonds, is exceptionally well-suited for this purpose.[1] The well-established reactivity difference between aryl iodides and aryl bromides allows for a chemoselective coupling at the more labile carbon-iodine (C-I) bond, while leaving the carbon-bromine (C-Br) bond intact for subsequent transformations.[1] This application note provides a detailed guide to leveraging this reactivity differential, offering both copper-catalyzed and copper-free protocols for the selective alkynylation of this compound. We will delve into the mechanistic basis for this selectivity and provide field-proven methodologies to empower your synthetic campaigns.

The Principle of Chemoselectivity: A Mechanistic Perspective

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and, in the classic protocol, a copper cycle.[2] The chemoselectivity observed with this compound is dictated by the initial and rate-determining step of the palladium cycle: oxidative addition.

Oxidative Addition: The active Pd(0) catalyst initiates the reaction by inserting into the carbon-halogen bond of the aryl halide. The rate of this step is highly dependent on the nature of the halogen, following the general trend: I > Br > Cl.[1] The C-I bond is significantly weaker than the C-Br bond, leading to a much lower activation energy for oxidative addition at the iodine-substituted position of this compound. By carefully controlling reaction conditions, particularly temperature, the reaction can be exclusively directed to the C-I bond.

Diagram: Simplified Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)(X)L₂ OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Alkyne Ar-Pd(II)(C≡CR)L₂ Transmetal->PdII_Alkyne Cu_Acetylide R-C≡C-Cu(I) (from Cu Cycle) Cu_Acetylide->Transmetal RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R (Product) RedElim->Product

Caption: The dual catalytic cycle of the Sonogashira reaction.

Experimental Protocols: Selective Alkynylation at the C-I Bond

The following protocols are designed to achieve high selectivity for the Sonogashira coupling at the iodine position of this compound. It is crucial that all reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and alkyne homocoupling.[3]

Protocol 1: Classic Copper-Catalyzed Sonogashira Coupling

This protocol utilizes a copper(I) co-catalyst, which facilitates the reaction at milder temperatures, thereby enhancing selectivity.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier ExamplePurpose
This compound≥97%Sigma-AldrichStarting Material
Terminal Alkyne≥98%Combi-BlocksCoupling Partner
PdCl₂(PPh₃)₂≥99.9% trace metalsStrem ChemicalsPalladium Catalyst Precursor
Copper(I) Iodide (CuI)≥99.5%Acros OrganicsCo-catalyst
Triethylamine (Et₃N)Anhydrous, ≥99.5%Alfa AesarBase and Solvent
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Fisher ChemicalCo-solvent
Argon or Nitrogen GasHigh PurityAirgasInert Atmosphere

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) to remove copper salts, followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the 3-bromo-5-alkynylphenol.

Diagram: Workflow for Selective Sonogashira Coupling

Workflow Start Start: This compound Step1 1. Add Reagents: - Pd Catalyst - CuI (optional) - Base Start->Step1 Step2 2. Establish Inert Atmosphere (Ar/N₂) Step1->Step2 Step3 3. Add Anhydrous Solvent Step2->Step3 Step4 4. Add Terminal Alkyne (Room Temperature) Step3->Step4 Step5 5. Reaction & Monitoring (TLC / GC-MS) Step4->Step5 Step6 6. Aqueous Work-up (NH₄Cl wash) Step5->Step6 Step7 7. Purification (Column Chromatography) Step6->Step7 End Product: 3-Bromo-5-alkynylphenol Step7->End

Caption: A typical experimental workflow for the reaction.

Protocol 2: Copper-Free Sonogashira Coupling

Copper-free conditions are advantageous for preventing the common side reaction of alkyne homocoupling (Glaser coupling) and simplifying purification, which is particularly important in pharmaceutical synthesis. These reactions may require slightly elevated temperatures or more specialized ligands to proceed efficiently.

Materials and Reagents:

Reagent/MaterialGradeSupplier ExamplePurpose
This compound≥97%Sigma-AldrichStarting Material
Terminal Alkyne≥98%Combi-BlocksCoupling Partner
Pd(OAc)₂99.98% trace metalsPressure ChemicalPalladium Catalyst Precursor
SPhos≥98%Boron MolecularBuchwald Ligand
K₃PO₄ (Potassium Phosphate)≥98%BeanTown ChemicalBase
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%J.T.BakerSolvent
Argon or Nitrogen GasHigh PurityAirgasInert Atmosphere

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a positive flow of argon, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.) to a dry reaction vial.

  • Solvent and Alkyne Addition: Add anhydrous DMF (5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.).

  • Reaction Conditions: Seal the vial and stir the mixture at 40-60 °C. The slightly elevated temperature facilitates the reaction in the absence of a copper co-catalyst.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic phase with water (3 x 10 mL) to remove DMF and the base, followed by a brine wash (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents.Ensure proper inert atmosphere technique (use Schlenk line or glovebox). Use freshly opened anhydrous solvents and bases. Consider a different palladium precatalyst/ligand combination.
Alkyne Homocoupling Presence of oxygen (especially in copper-catalyzed reactions).Thoroughly degas solvents before use. Ensure a leak-proof inert atmosphere setup. Switch to a copper-free protocol.
Reaction Stall Catalyst deactivation; Steric hindrance from a bulky alkyne.Increase catalyst loading slightly (e.g., to 3 mol%). Increase reaction temperature moderately (e.g., to 50 °C). For bulky alkynes, a longer reaction time may be necessary.
Formation of Di-alkynylated Product Reaction temperature is too high, leading to C-Br bond activation.Maintain strict temperature control. For the copper-catalyzed protocol, ensure the reaction is run at or below room temperature. Lower the temperature for the copper-free protocol.

Conclusion

The chemoselective Sonogashira coupling of this compound is a powerful strategy for the synthesis of functionalized phenolic compounds. By exploiting the inherent reactivity difference between the C-I and C-Br bonds, chemists can introduce an alkynyl group at the 5-position with high precision. This leaves the bromine atom available for subsequent orthogonal functionalization, such as Suzuki or Buchwald-Hartwig couplings, thereby enabling the rapid construction of complex molecular architectures. The choice between a classic copper-catalyzed or a modern copper-free protocol will depend on the specific substrate, scale, and purity requirements of the target application. The methodologies presented here provide a robust foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors.

References

  • ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • BenchChem. (2025). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • MDPI. (2024, February 6). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol.
  • International Journal of New Chemistry. (2024, December 7). General procedure for Sonogashira coupling reaction.
  • ResearchGate. (2019, July 31). SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE.
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  • ResearchGate. (n.d.). Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions.
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  • RSC Publishing. (n.d.). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors.
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Introduction: Navigating Selectivity in Aryl Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective Buchwald-Hartwig Amination of 3-Bromo-5-iodophenol

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical and materials science, where aryl amines are prevalent structural motifs.[3][4] A significant challenge in complex molecule synthesis arises when a substrate contains multiple, differentially reactive leaving groups. Such is the case with this compound, a versatile building block whose utility is contingent on the ability to functionalize one halogen in the presence of the other.

This application note provides a detailed, field-proven protocol for the chemoselective Buchwald-Hartwig amination of this compound. We will delve into the mechanistic principles governing selectivity, the rationale behind the selection of catalysts and reagents, and a step-by-step experimental guide designed for reproducibility and success. The focus is on the selective amination at the more reactive carbon-iodine (C-I) bond, leaving the carbon-bromine (C-Br) bond intact for subsequent transformations.

Mechanistic Rationale & Principles of Chemoselectivity

The efficacy of the Buchwald-Hartwig amination relies on a palladium-centered catalytic cycle.[5][6] The cycle is generally understood to proceed through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.

The Catalytic Cycle
  • Oxidative Addition : A low-valent Pd(0) complex, stabilized by phosphine ligands, initiates the cycle by inserting into the aryl-halide bond. This is often the rate-determining and selectivity-determining step.[7]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the resulting Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination : The final step involves the formation of the C-N bond and the release of the arylamine product, regenerating the Pd(0) catalyst which re-enters the cycle.[1][6]

Buchwald-Hartwig Catalytic Cycle cluster_product Pd0 L₂Pd⁰ OA_complex L₂PdII(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L₂PdII(Ar)(H₂NR)]⁺X⁻ OA_complex->Amine_complex Amine Coordination (+ H₂NR) Amido_complex L₂PdII(Ar)(HNR) Amine_complex->Amido_complex Deprotonation (+ Base, - Base-H⁺X⁻) Amido_complex->Pd0 Reductive Elimination Product Ar-NHR Amido_complex->Product

Figure 1: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Achieving Chemoselectivity: C-I vs. C-Br

For dihalogenated substrates like this compound, selectivity is governed by the relative rates of oxidative addition at the C-I and C-Br bonds. The general order of reactivity for aryl halides in palladium-catalyzed cross-couplings is Ar-I > Ar-Br > Ar-Cl.[6][8] This preference is attributed to the lower C-X bond dissociation energy for heavier halogens, making the C-I bond kinetically favored for oxidative addition.

However, a critical consideration in Buchwald-Hartwig aminations is the potential for catalyst inhibition by the iodide anion formed during the reaction, which can sometimes complicate the expected reactivity order.[8] Judicious selection of the ligand and reaction conditions is therefore paramount to ensure high selectivity. Bulky, electron-rich phosphine ligands are known to promote the desired reactivity and stabilize the catalytic species, mitigating potential side reactions.[9]

Experimental Design and Protocol

This protocol details the selective mono-amination of this compound with aniline as a representative amine coupling partner. The presence of the acidic phenol group necessitates the use of a base that is strong enough to facilitate amine deprotonation but is compatible with the substrate. Cesium carbonate (Cs₂CO₃) is an excellent choice, as it offers good solubility and functional group tolerance.[8][10]

Materials and Reagents
ReagentFormulaM.W.PuritySupplierNotes
This compoundC₆H₄BrIO314.90>97%e.g., Sigma-AldrichStore under inert gas.
AnilineC₆H₇N93.13>99%e.g., Acros OrganicsDistill before use.
Palladium(II) AcetatePd(OAc)₂224.50-e.g., Strem ChemicalsStandard Pd(II) precatalyst.
XantphosC₃₉H₃₂OP₂578.62>98%e.g., Sigma-AldrichAir-stable bidentate ligand.
Cesium CarbonateCs₂CO₃325.82>99%e.g., Oakwood ChemicalDry in an oven before use.
TolueneC₇H₈92.14Anhydrouse.g., Sigma-AldrichDegas before use.
Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%)Forms the active Pd(0) species in situ.[8]
Ligand Xantphos (4 mol%)Bidentate ligand, promotes efficient coupling for aryl iodides.[10][11]
Base Cs₂CO₃ (1.5 equiv)Effective base with good functional group tolerance.[8][10]
Amine Aniline (1.2 equiv)A slight excess ensures complete consumption of the limiting reagent.
Solvent TolueneAprotic solvent, common for this transformation.[5]
Temperature 100 °CProvides sufficient thermal energy for efficient catalysis.[8][11]
Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS.

Detailed Step-by-Step Protocol

The following workflow outlines the procedure from setup to purification.

Experimental_Workflow prep 1. Preparation - Dry glassware - Degas solvent - Weigh reagents setup 2. Reaction Setup - Add solids to flask - Purge with Argon - Add solvent & amine prep->setup reaction 3. Reaction - Heat to 100 °C - Stir for 12-24h - Monitor by TLC/LC-MS setup->reaction workup 4. Workup - Cool to RT - Dilute with EtOAc - Filter through Celite reaction->workup extraction 5. Extraction - Wash with H₂O & brine - Dry organic layer (Na₂SO₄) - Concentrate in vacuo workup->extraction purification 6. Purification - Silica gel column - Elute (Hexanes/EtOAc) - Collect fractions extraction->purification analysis 7. Analysis - Characterize by ¹H NMR, ¹³C NMR, MS - Assess purity purification->analysis

Figure 2: Step-by-step experimental workflow for the selective amination.
  • Preparation :

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 315 mg), cesium carbonate (1.5 mmol, 489 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and Xantphos (0.04 mmol, 23 mg).

    • Seal the flask with a rubber septum.

  • Reaction Setup :

    • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Using a syringe, add anhydrous, degassed toluene (5 mL).

    • Finally, add freshly distilled aniline (1.2 mmol, 110 µL) via syringe.

  • Reaction Execution :

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed.

  • Workup :

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction and Isolation :

    • Combine the organic filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification :

    • The resulting crude residue should be purified by flash column chromatography on silica gel.

    • A solvent gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) is typically effective for eluting the desired product, 3-amino-5-bromophenol.

Expected Outcome and Applications

The successful execution of this protocol should yield 3-amino(phenyl)-5-bromophenol with high selectivity. The preservation of the bromine atom allows this product to serve as a versatile intermediate for subsequent orthogonal cross-coupling reactions (e.g., Suzuki, Heck, or a second Buchwald-Hartwig amination), enabling the rapid construction of complex, multi-substituted aromatic scaffolds. Such scaffolds are of significant interest in the development of new pharmaceutical agents and functional organic materials.[12][13]

Conclusion

This application note provides a robust and reliable protocol for the chemoselective Buchwald-Hartwig amination of this compound. By understanding the underlying mechanistic principles and carefully selecting the catalyst, ligand, and base, researchers can effectively target the C-I bond while preserving the C-Br bond for further synthetic elaboration. This method underscores the power and precision of modern cross-coupling chemistry in the strategic synthesis of complex molecules.

References

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Application Note: Selective Functionalization of 3-Bromo-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Synthesis of Complex Phenols

Abstract

3-Bromo-5-iodophenol is a trifunctional aromatic scaffold of significant value in medicinal chemistry, agrochemicals, and materials science.[1] Its unique arrangement of a hydroxyl group and two different halogen atoms (iodine and bromine) on a phenyl ring offers a powerful platform for sequential, site-selective modifications. This guide provides a comprehensive overview of the principles governing its reactivity and details robust, field-proven protocols for the selective functionalization at the C-I, C-Br, and O-H positions. By leveraging the inherent differences in bond reactivity and applying modern catalytic systems, researchers can unlock the full synthetic potential of this versatile intermediate to construct complex, highly substituted molecular architectures with complete regiochemical control.

The Principle of Regioselectivity: A Mechanistic Rationale

The ability to selectively modify one reactive site on this compound in the presence of others is not arbitrary; it is governed by fundamental chemical principles. Understanding these principles is critical for experimental design, troubleshooting, and optimization.

The Halogen Reactivity Hierarchy: C-I vs. C-Br

The primary driver for selectivity in cross-coupling reactions is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed transformations, the first and often rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[2][3] The activation energy for this step is directly related to the bond dissociation energy of the C-X bond. The established reactivity trend is:

C-I > C-Br > C-Cl > C-F

The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it far more susceptible to oxidative addition. This inherent difference allows for highly selective reactions at the C5-iodine position under mild conditions, leaving the C3-bromine position intact for subsequent transformations.[4][5] Achieving reactivity at the C-Br bond typically requires more forcing conditions, such as higher temperatures, stronger bases, or more electron-rich, sterically demanding phosphine ligands.

The Influence of the Phenolic Hydroxyl Group

The hydroxyl group exerts a profound influence on the molecule's reactivity in three ways:

  • O-Functionalization: As a nucleophile, the hydroxyl group can be readily alkylated or acylated, providing a straightforward route to ethers and esters.[6][7]

  • Directing Group Effects: The -OH group is a powerful ortho-, para-director for electrophilic aromatic substitution.[8] While less common for this specific substrate, this property is fundamental to phenol chemistry.

  • Potential for Interference: The acidic proton of the phenol can interfere with organometallic reagents (like Grignards or organolithiums) and strong bases used in cross-coupling reactions. In many cases, protection of the hydroxyl group (e.g., as a methyl ether or silyl ether) is a prudent strategy to prevent side reactions and improve yields.

Directed ortho-Metalation (DoM)

When the phenolic proton is replaced with a suitable Directed Metalation Group (DMG), such as a carbamate, it can direct deprotonation by a strong base (e.g., alkyllithiums) to an adjacent ortho position.[9][10][11] This strategy creates a nucleophilic carbon center that can be trapped with various electrophiles, enabling functionalization at positions C2, C4, or C6, which are otherwise difficult to access directly.

Visualization: Synthetic Pathways from this compound

The following workflow illustrates the strategic options for the selective functionalization of the starting material, highlighting the three distinct points of reactivity.

G cluster_2 C-Br Functionalization (Lower Reactivity) start This compound suzuki_i Suzuki Coupling (ArB(OH)₂) start->suzuki_i Pd Cat., Base Mild Conditions sonogashira_i Sonogashira Coupling (R-C≡CH) start->sonogashira_i Pd/Cu Cat., Base buchwald_i Buchwald-Hartwig (R₂NH) start->buchwald_i Pd Cat., Ligand, Base ether O-Alkylation (R-X, Base) start->ether Base, R-X suzuki_br Suzuki Coupling (Forcing Conditions) suzuki_i->suzuki_br Sequential Coupling sonogashira_i->suzuki_br Sequential Coupling buchwald_i->suzuki_br Sequential Coupling

Caption: Strategic pathways for selective functionalization.

Experimental Protocols

Safety Precaution: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[12][13] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 2.1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol achieves C-C bond formation selectively at the more reactive iodine-bearing carbon, leveraging a heterogeneous palladium catalyst in an aqueous system for operational simplicity and ease of catalyst removal.[14]

Objective: To synthesize 5-aryl-3-bromophenol derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 10% Palladium on Carbon (Pd/C) (0.5 mol% Pd)

  • Deionized Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 298.9 mg).

  • Add the corresponding arylboronic acid (1.1 mmol).

  • Add K₂CO₃ (3.0 mmol, 414.6 mg) and 10% Pd/C (5.3 mg, 0.005 mmol Pd).

  • Add deionized water (10 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Carefully acidify the mixture with 1 M HCl to pH ~2-3. This will precipitate the product and quench the excess base.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate (3 x 15 mL).

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-bromophenol.

Causality Note: The use of a base like K₂CO₃ is essential for the transmetalation step of the Suzuki catalytic cycle; it converts the boronic acid into a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center.[3][15] The higher temperature ensures a reasonable reaction rate without activating the C-Br bond.

Protocol 2.2: Selective Sonogashira Coupling at the C-I Position

This protocol enables the formation of a C(sp²)-C(sp) bond, selectively installing an alkyne moiety at the C-I position. The reaction relies on the synergistic action of palladium and copper(I) catalysts.[16][17]

Objective: To synthesize 3-bromo-5-(alkynyl)phenol derivatives.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 298.9 mg).

  • Add PdCl₂(PPh₃)₂ (0.02 mmol, 14.0 mg) and CuI (0.04 mmol, 7.6 mg).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF (10 mL) and the amine base (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 8-12 hours. For less reactive alkynes, gentle heating to 40-50 °C may be required. Monitor progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the target compound.

Causality Note: The copper(I) co-catalyst is crucial for activating the alkyne. It reacts with the terminal alkyne in situ to form a copper(I) acetylide, which is the active species that undergoes transmetalation with the palladium center.[17][18]

Protocol 2.3: O-Alkylation of the Phenolic Hydroxyl Group

This protocol describes a classic Williamson ether synthesis to functionalize the hydroxyl group, which typically proceeds under mild conditions without affecting the halogen substituents.

Objective: To synthesize 3-bromo-5-iodo-alkoxybenzene derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Acetone or DMF

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 298.9 mg) in anhydrous acetone (15 mL).

  • Add finely ground K₂CO₃ (2.0 mmol, 276.4 mg).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add the alkyl halide (1.2 mmol) dropwise.

  • Heat the mixture to reflux (for acetone) or 60 °C (for DMF) and stir for 4-8 hours until TLC indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

  • The resulting crude ether is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Advanced Strategy: Sequential Functionalization

The true synthetic power of this compound is realized through sequential reactions, first at the C-I bond and subsequently at the C-Br bond.

G A This compound B Intermediate: 5-Aryl-3-bromophenol A->B Step 1: Suzuki Coupling (Mild Conditions) Pd(PPh₃)₄, Na₂CO₃, 80°C C Final Product: 3,5-Diarylphenol B->C Step 2: Suzuki Coupling (Forcing Conditions) PdCl₂(dppf), K₃PO₄, 110°C

Caption: Workflow for sequential cross-coupling reactions.

This approach requires careful selection of catalysts and conditions. The second step (C-Br activation) necessitates a more active catalytic system. This is often achieved by using bulky, electron-rich phosphine ligands (e.g., those developed by Buchwald or Hartwig) and stronger bases or higher temperatures. This stepwise approach enables the synthesis of unsymmetrical 3,5-disubstituted phenol derivatives, which are challenging to access via other methods.

Data Summary Table

PositionReaction TypeKey ReagentsConditionsTypical YieldSelectivity
C5-Iodine Suzuki-MiyauraArB(OH)₂, Pd/C, K₂CO₃Water, 80 °C75-95%Excellent for C-I
C5-Iodine SonogashiraR-C≡CH, PdCl₂(PPh₃)₂, CuITHF, TEA, RT-50 °C70-90%Excellent for C-I
C5-Iodine Buchwald-HartwigR₂NH, Pd₂(dba)₃, Ligand, NaOtBuToluene, 100 °C65-85%Excellent for C-I
O-Hydrogen O-AlkylationR-X, K₂CO₃Acetone, Reflux>90%Exclusive for O-H
C3-Bromine Sequential SuzukiAr'B(OH)₂, PdCl₂(dppf), K₃PO₄Dioxane, 110 °C60-80%Reacts after C-I

Conclusion

This compound is a highly adaptable building block for complex molecule synthesis. A thorough understanding of the underlying principles of C-I vs. C-Br bond reactivity allows for the rational design of synthetic sequences. By employing the protocols detailed in this guide, researchers can selectively functionalize each of the three reactive sites—the C-I bond under mild conditions, the C-Br bond under more forcing conditions, and the phenolic hydroxyl group via standard etherification—to achieve a diverse array of substituted aromatic structures with high precision and efficiency.

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Application Notes & Protocols: 3-Bromo-5-iodophenol as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic application of 3-Bromo-5-iodophenol (CAS: 570391-20-7) in modern pharmaceutical synthesis. We delve into the core principles that make this molecule a powerful building block, focusing on the chemoselective functionalization of its two distinct halogen atoms. Detailed, field-tested protocols for its synthesis and its application in sequential palladium-catalyzed cross-coupling reactions are provided, underpinned by mechanistic insights and safety considerations. The aim is to equip scientists with the foundational knowledge and practical methodologies required to leverage this versatile intermediate in the construction of complex molecular architectures, particularly for the development of protein kinase inhibitors and other targeted therapeutics.

Introduction: The Strategic Value of Orthogonal Halogenation

In the landscape of medicinal chemistry, the efficient and controlled assembly of complex molecular scaffolds is paramount. This compound emerges as a key intermediate of significant strategic value due to its unique substitution pattern: a phenol ring bearing two different halogens, bromine and iodine, at the meta positions relative to the hydroxyl group.[1]

The utility of this arrangement lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is inherently weaker and more susceptible to oxidative addition to a Palladium(0) center, which is the rate-determining and initiating step in most cross-coupling catalytic cycles.[2][3] This reactivity gradient (C-I >> C-Br) allows for exquisite chemoselectivity, enabling chemists to perform sequential, site-selective cross-coupling reactions. One can first functionalize the more reactive iodine position while leaving the bromine atom untouched for a subsequent, distinct transformation under more forcing conditions. This "orthogonal" reactivity is the cornerstone of its application, providing a reliable pathway to complex, unsymmetrically substituted aromatic cores common in many modern pharmaceuticals.[4]

This guide will illuminate the practical applications of this principle, providing robust protocols for leveraging this compound in the synthesis of advanced pharmaceutical precursors.

Physicochemical & Safety Data

Proper handling and understanding of the physical properties of an intermediate are critical for successful and safe experimentation.

Properties of this compound
PropertyValueSource
CAS Number 570391-20-7[5]
Molecular Formula C₆H₄BrIO[5]
Molecular Weight 298.90 g/mol [5]
Appearance Light golden brown crystalline needles/solid[1]
Melting Point 82.5 °C[6]
Boiling Point 324.2 ± 32.0 °C (Predicted)[6]
Purity Typically ≥97%
SMILES C1=C(C=C(C=C1Br)I)O[5]
InChIKey IQYQJLWQIUGDTI-UHFFFAOYSA-N[5]
GHS Hazard Information & Safety Protocol

This compound is a hazardous substance and must be handled with appropriate precautions.[5]

Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H318: Causes serious eye damage.[5]

  • H335: May cause respiratory irritation.[5]

Pictograms:

Protocol for Safe Handling:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (or other appropriate chemical-resistant gloves), and ANSI-rated safety goggles with side shields or a face shield.[7]

  • Dispensing: When weighing and dispensing the solid, do so carefully to avoid creating dust. Use a spatula and weigh onto a tared weigh boat inside the fume hood.

  • Spill Management: In case of a spill, decontaminate the area with an appropriate solvent and absorb with an inert material (e.g., vermiculite, sand). Place the waste in a sealed, labeled container for hazardous waste disposal.

  • First Aid:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[7]

    • Skin: Wash affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

    • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Storage: Keep the container tightly sealed in a dry, dark, and well-ventilated place at room temperature.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[7]

Application in Sequential Cross-Coupling Reactions

The primary application of this compound is as a scaffold for building unsymmetrical diaryl or aryl-heteroaryl structures, which are privileged motifs in many protein kinase inhibitors.[8][9] The process involves a two-step sequence of palladium-catalyzed cross-coupling reactions.

G cluster_0 Sequential Cross-Coupling Workflow Start This compound (Starting Intermediate) Step1 Step 1: Selective Coupling at C-I (e.g., Suzuki Reaction) - Milder Conditions - Pd(PPh₃)₄, Base Start->Step1 Arylboronic Acid Intermediate 3-Bromo-5-arylphenol (Monofunctionalized Intermediate) Step1->Intermediate Step2 Step 2: Coupling at C-Br (e.g., Buchwald-Hartwig Amination) - More Forcing Conditions - Stronger Ligand (e.g., XPhos), Base Intermediate->Step2 Amine or other coupling partner Product Final Product (Disubstituted Phenol Core) Step2->Product

Caption: Workflow for sequential cross-coupling reactions.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol describes the selective coupling of an arylboronic acid at the iodine position, leveraging its higher reactivity.

Objective: To synthesize a 3-bromo-5-arylphenol intermediate.

Causality of Reagent Selection:

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable and effective catalyst for Suzuki couplings involving aryl iodides under relatively mild conditions. It readily undergoes oxidative addition with the C-I bond.

  • Base (K₂CO₃): An aqueous solution of a mild inorganic base like potassium carbonate is sufficient to facilitate the transmetalation step of the boronic acid to the palladium center without promoting side reactions.

  • Solvent (DME/H₂O): A mixture of 1,2-dimethoxyethane and water provides a homogenous system for both the organic substrate and the inorganic base, promoting efficient reaction kinetics.

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed 4:1 mixture of DME and water via cannula or syringe. The typical concentration is 0.1 M with respect to the starting phenol.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-bromo-5-arylphenol.

Protocol 2: Buchwald-Hartwig Amination at the C-Br Position

This protocol utilizes the intermediate from Protocol 1 to install a nitrogen-containing group at the less reactive bromine position.

Objective: To synthesize a 3-amino-5-arylphenol derivative, a common core in kinase inhibitors.[10]

Causality of Reagent Selection:

  • Catalyst System (Pd₂(dba)₃ / XPhos): The C-Br bond is stronger and requires a more active catalytic system for oxidative addition. A combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) and a bulky, electron-rich phosphine ligand like XPhos provides the necessary reactivity.

  • Base (NaOt-Bu): A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent (Toluene): Anhydrous, non-protic solvents like toluene are essential to prevent quenching of the strong base and to allow for the higher temperatures often needed for C-Br bond activation.

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk tube, add the 3-bromo-5-arylphenol (1.0 eq, from Protocol 1), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of argon, add the desired amine (1.5 eq) and sodium tert-butoxide (NaOt-Bu, 2.0 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M.

  • Reaction: Seal the tube tightly and heat the mixture to 100-110 °C in an oil bath with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material via flash column chromatography to afford the final disubstituted product.

Synthesis of the this compound Intermediate

While commercially available, understanding the synthesis of the intermediate itself is valuable. A common laboratory-scale preparation involves the demethylation of a methoxy precursor.[6]

G Start 1-Bromo-3-iodo-5-methoxybenzene Product This compound Start->Product HBr (33% in Acetic Acid) Tetrabutylammonium bromide (catalyst) Reflux, 2 days

Caption: Synthesis of this compound via demethylation.
Protocol 3: Preparation of this compound

Objective: To synthesize this compound from 1-bromo-3-iodo-5-methoxybenzene.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, suspend 1-bromo-3-iodo-5-methoxybenzene (1.0 eq) in a 33% solution of hydrogen bromide in acetic acid.[6]

  • Catalyst: Add a catalytic amount of tetrabutylammonium bromide (approx. 0.08 eq).[6]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically run for 48 hours.[6]

  • Work-up:

    • After completion, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).[6]

    • Combine the organic layers and wash with water.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude brown solid by flash column chromatography on silica gel (eluent: 9:1 heptane/ethyl acetate) to yield this compound as a light brown solid.[6]

Conclusion

This compound is a quintessential example of a strategically designed intermediate for modern organic synthesis. Its value proposition is rooted in the predictable and differential reactivity of its C-I and C-Br bonds, which enables the construction of complex, unsymmetrically substituted aromatic cores through sequential palladium-catalyzed cross-coupling reactions. The protocols detailed herein provide a validated framework for the synthesis and application of this building block, empowering chemists to accelerate the discovery and development of novel pharmaceutical agents.

References

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The Alchemist's Keystone: A Guide to Synthesizing Bioactive Molecules from 3-Bromo-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Differentiated Halogenation

In the intricate chess game of medicinal chemistry and drug discovery, the starting materials we choose are our opening gambits, setting the stage for the entire synthetic campaign. Among the vast arsenal of chemical building blocks, 3-Bromo-5-iodophenol stands out as a particularly strategic piece. Its value lies not just in its phenolic core, a common feature in many bioactive molecules, but in the nuanced reactivity of its two distinct halogen atoms. The carbon-iodine bond, being weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, offers a reactive handle for initial, selective functionalization under milder conditions. The more robust carbon-bromine bond, in turn, can be engaged in a subsequent coupling reaction under more forcing conditions. This inherent orthogonality allows for a controlled, stepwise introduction of diverse molecular fragments, making this compound a powerful and versatile scaffold for the synthesis of complex, trisubstituted aromatic compounds with significant biological potential.

This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and expert insights for its application in the synthesis of several classes of bioactive molecules. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in established chemical principles.

I. The Principle of Sequential Cross-Coupling: A Visual Workflow

The cornerstone of harnessing the full potential of this compound is the principle of sequential palladium-catalyzed cross-coupling. The differential reactivity of the C-I and C-Br bonds is the key that unlocks a world of synthetic possibilities.

G cluster_start Starting Material cluster_step1 Step 1: Selective Coupling at the Iodo Position (Milder Conditions) cluster_step2 Step 2: Coupling at the Bromo Position (More Forcing Conditions) start This compound reaction1 Suzuki, Sonogashira, or Buchwald-Hartwig Reaction start->reaction1 Pd(0) catalyst, ligand, base intermediate1 3-Bromo-5-(substituted)phenol reaction1->intermediate1 reaction2 Suzuki, Sonogashira, or Buchwald-Hartwig Reaction intermediate1->reaction2 Pd(0) catalyst, ligand, base product Trisubstituted Bioactive Molecule Precursor reaction2->product

Caption: Sequential cross-coupling workflow for this compound.

II. Application in the Synthesis of Kinase Inhibitors: Crafting Biaryl Scaffolds

Many potent kinase inhibitors feature a biaryl or heteroaryl-aryl core structure, which is crucial for their interaction with the ATP-binding pocket of the target kinase.[1] this compound is an excellent starting point for the modular synthesis of such scaffolds.

Protocol 1: Sequential Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Phenol

This protocol details the selective synthesis of a 3-bromo-5-arylphenol intermediate, followed by a second Suzuki-Miyaura coupling to yield a trisubstituted biaryl phenol.

Step 1: Selective Suzuki-Miyaura Coupling at the Iodo Position

  • Rationale: We exploit the higher reactivity of the C-I bond to achieve selective coupling with an arylboronic acid under relatively mild conditions. The choice of a suitable palladium catalyst and ligand is critical to ensure high selectivity and yield.

Reagent/ParameterValue/ConditionRationale
Starting Material This compoundDifferentiated halogens for sequential coupling.
Coupling Partner Arylboronic Acid (1.1 eq)Introduces the first aryl moiety.
Catalyst Pd(PPh₃)₄ (3 mol%)A common and effective catalyst for Suzuki couplings.
Base K₂CO₃ (2.0 eq)A mild base suitable for many Suzuki reactions.
Solvent 1,4-Dioxane/H₂O (4:1)A common solvent system for Suzuki couplings.
Temperature 80 °CMild heating to promote the reaction at the C-I bond.
Time 12-16 hoursTypical reaction time, monitor by TLC.

Detailed Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-bromo-5-arylphenol.

Step 2: Suzuki-Miyaura Coupling at the Bromo Position

  • Rationale: The less reactive C-Br bond now undergoes coupling with a second, different arylboronic acid. More forcing conditions, such as a stronger ligand and higher temperature, may be required to achieve a good yield.

Reagent/ParameterValue/ConditionRationale
Starting Material 3-Bromo-5-arylphenol (from Step 1)Intermediate for the second coupling.
Coupling Partner Second Arylboronic Acid (1.2 eq)Introduces the second aryl moiety.
Catalyst Pd(dppf)Cl₂ (5 mol%)A more robust catalyst for less reactive aryl bromides.
Base Cs₂CO₃ (2.5 eq)A stronger base to facilitate the coupling of the aryl bromide.
Solvent Toluene/H₂O (5:1)A higher boiling point solvent for more forcing conditions.
Temperature 110 °CHigher temperature to activate the C-Br bond.
Time 18-24 hoursMonitor by TLC.

Detailed Procedure:

  • Follow the same setup procedure as in Step 1, using the 3-bromo-5-arylphenol (1.0 mmol), the second arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Cs₂CO₃ (2.5 mmol).

  • Use degassed toluene (10 mL) and degassed water (2 mL) as the solvent system.

  • Heat the reaction mixture to 110 °C.

  • Work-up and purify as described in Step 1 to obtain the final trisubstituted biaryl phenol.

III. Synthesis of Thyroid Hormone Analogues: Introducing Alkynyl Moieties

Thyroid hormones and their analogues are characterized by a diaryl ether core with specific halogenation patterns.[2][3][4][5][6] The introduction of alkynyl groups can lead to novel analogues with altered biological activities. The Sonogashira coupling is the premier method for this transformation.[7][8]

Protocol 2: Regioselective Sonogashira Coupling

This protocol focuses on the selective alkynylation at the 3-position of this compound, leaving the bromine atom intact for subsequent modifications, such as the formation of the diaryl ether linkage. The C-I bond's higher reactivity is key to this selectivity.[9][10]

  • Rationale: A palladium-copper co-catalyzed system is typically employed for Sonogashira couplings. The reaction is performed at room temperature to ensure high selectivity for the more reactive C-I bond.[8]

Reagent/ParameterValue/ConditionRationale
Starting Material This compoundOrthogonal halogenation for selective reaction.
Coupling Partner Terminal Alkyne (1.2 eq)Introduces the alkynyl functional group.
Catalyst PdCl₂(PPh₃)₂ (2 mol%)A standard palladium catalyst for Sonogashira reactions.
Co-catalyst CuI (4 mol%)Essential for the copper cycle of the Sonogashira reaction.
Base Triethylamine (Et₃N) (3.0 eq)Acts as both a base and a solvent.
Solvent Tetrahydrofuran (THF)A common solvent for this reaction.
Temperature Room TemperatureEnsures high selectivity for the C-I bond.
Time 6-12 hoursMonitor by TLC.

Detailed Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous, degassed THF (10 mL) and degassed triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, the reaction mixture is typically filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated, and the residue is taken up in an organic solvent like ethyl acetate, washed with water and brine, dried, and concentrated.

  • Purify the crude product by column chromatography to yield the 3-bromo-5-alkynylphenol.

G cluster_workflow Sonogashira Coupling Workflow start This compound + Terminal Alkyne reagents PdCl₂(PPh₃)₂ / CuI Et₃N, THF, RT start->reagents product 3-Bromo-5-alkynylphenol reagents->product next_step Further Functionalization (e.g., Suzuki Coupling at C-Br) product->next_step

Caption: Workflow for the regioselective Sonogashira coupling.

IV. Novel Antimicrobial Agents: The Power of C-N Bond Formation

The introduction of nitrogen-containing heterocycles or amine functionalities onto a phenolic scaffold can lead to compounds with significant antimicrobial activity.[8][11][12] The Buchwald-Hartwig amination is a powerful tool for forging these crucial C-N bonds.[13][14]

Protocol 3: Buchwald-Hartwig Amination

This protocol describes the amination of the more reactive iodo-position of this compound. A subsequent coupling at the bromo-position can then be performed to further elaborate the molecule.

  • Rationale: The choice of a bulky, electron-rich phosphine ligand is often key to a successful Buchwald-Hartwig amination, as it facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle.[14] A strong, non-nucleophilic base is required to deprotonate the amine.

Reagent/ParameterValue/ConditionRationale
Starting Material This compoundSelective functionalization at the C-I bond.
Coupling Partner Primary or Secondary Amine (1.2 eq)The nitrogen source for the C-N bond formation.
Catalyst Pd₂(dba)₃ (2 mol%)A common palladium(0) precursor.
Ligand XPhos (4 mol%)A bulky, electron-rich ligand effective for C-N coupling.
Base Sodium tert-butoxide (NaOtBu) (1.4 eq)A strong, non-nucleophilic base.
Solvent TolueneA common solvent for Buchwald-Hartwig reactions.
Temperature 100 °CElevated temperature is often required.
Time 12-24 hoursMonitor by TLC.

Detailed Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol) and a stir bar.

  • Seal the tube, remove it from the glovebox, and place it under an argon or nitrogen atmosphere.

  • Add anhydrous, degassed toluene (10 mL) followed by the amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the 3-bromo-5-aminophenol derivative.

V. Conclusion and Future Perspectives

This compound is more than just a chemical reagent; it is a testament to the power of strategic design in organic synthesis. Its differentiated halogenation provides a pre-installed, two-step activation sequence that allows for the controlled and predictable construction of complex molecular architectures. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings represent a foundational toolkit for any researcher, scientist, or drug development professional looking to leverage this versatile building block.

The true potential of this compound, however, lies in the myriad of combinations of these and other reactions. The sequential introduction of aryl, alkynyl, and amino functionalities opens the door to vast chemical spaces, enabling the rapid generation of libraries of novel compounds for biological screening. As our understanding of disease pathways becomes more sophisticated, the need for precisely tailored small molecules will only grow. In this landscape, the logical and efficient synthetic pathways offered by this compound will undoubtedly continue to make it an alchemist's keystone in the quest for new bioactive molecules.

References

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Application Notes and Protocols for 3-Bromo-5-iodophenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Bromo-5-iodophenol in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established approach to modulate the pharmacological properties of bioactive compounds. Halogenation can influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile. Among the halogenated building blocks available to the synthetic chemist, this compound stands out as a particularly versatile and powerful precursor for the synthesis of a diverse array of therapeutic agents.

This dihalogenated phenol offers three key points of chemical reactivity that can be selectively addressed: the nucleophilic hydroxyl group, the bromine atom, and the iodine atom. The differential reactivity of the bromine and iodine substituents, particularly in palladium-catalyzed cross-coupling reactions, allows for a stepwise and controlled elaboration of the molecular framework. This unique characteristic makes this compound an invaluable starting material for the construction of complex molecules with tailored biological activities.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in medicinal chemistry. We will delve into its application in the synthesis of potent bioactive molecules, including kinase inhibitors and combretastatin analogues, providing detailed, field-proven protocols and explaining the causality behind the experimental choices.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for successful and safe experimentation. The key physicochemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 570391-20-7[1]
Molecular Formula C₆H₄BrIO[1]
Molecular Weight 298.90 g/mol [1]
Appearance Off-white to light brown crystalline powder
Melting Point 78-82 °C
Solubility Soluble in methanol, ethanol, DMSO, and DMF
XLogP3 2.9[1]

Safety and Handling: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The unique structural features of this compound make it a strategic starting point for the synthesis of several classes of biologically active molecules. Two prominent examples are its use in the development of biphenyl-based kinase inhibitors and as a precursor for combretastatin analogues, which are potent antimitotic agents.

I. Synthesis of Biphenyl-Based Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

The biphenyl moiety is a privileged scaffold in medicinal chemistry, frequently found in potent kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of biaryl compounds.[2] The differential reactivity of the C-I and C-Br bonds in this compound allows for a selective, stepwise introduction of aryl groups. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond, enabling the selective coupling at the 5-position.[2]

The following workflow outlines the key steps in the selective Suzuki-Miyaura coupling of this compound.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Reactants inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify characterize Characterize Product purify->characterize

General workflow for Suzuki-Miyaura cross-coupling.

This protocol details the selective Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid to yield a key biphenyl intermediate.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the flask via syringe. The final concentration of the limiting reagent should be around 0.1 M.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-bromo-5-(4-methoxyphenyl)phenol.

Rationale for Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high efficiency and functional group tolerance.[3]

  • Base: Potassium carbonate is a commonly used inorganic base that is effective in activating the boronic acid for transmetalation.[4]

  • Solvent System: The use of a dioxane/water mixture provides a homogeneous solution for both the organic and inorganic reagents, facilitating the reaction. Degassing the solvents is crucial to prevent oxidation of the palladium catalyst.

  • Selective Coupling: The significantly higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions allows for the selective formation of the desired product at the 5-position.

Further Functionalization: The resulting 3-bromo-5-(4-methoxyphenyl)phenol can be further elaborated by targeting the remaining bromine atom in a second Suzuki-Miyaura coupling with a different arylboronic acid, leading to the synthesis of unsymmetrical triaryl scaffolds. The phenolic hydroxyl group can also be functionalized through etherification or esterification to introduce additional diversity.

II. Synthesis of Combretastatin Analogues

Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization.[5][6] this compound can serve as a valuable precursor for the synthesis of combretastatin analogues, where the dihalogenated aromatic ring can be incorporated as one of the key structural motifs.

A general strategy for the synthesis of combretastatin analogues from this compound involves the initial protection of the hydroxyl group, followed by a Sonogashira coupling to introduce an alkyne moiety at the more reactive iodine position. Subsequent reduction of the alkyne and further functionalization can lead to a variety of combretastatin-like structures.

The following workflow illustrates the key steps in a Sonogashira coupling reaction.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Substrates & Catalysts inert Inert Atmosphere reagents->inert solvent Add Degassed Solvent & Base inert->solvent stir Stir at RT or Heat solvent->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product purify->characterize

General workflow for Sonogashira cross-coupling.

This protocol describes the Sonogashira coupling of a protected this compound with a terminal alkyne.

Materials:

  • Protected this compound (e.g., 1-bromo-3-iodo-5-(methoxymethoxy)benzene) (1.0 eq)

  • Terminal alkyne (e.g., ethynyltrimethylsilane) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous, degassed)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the protected this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed THF or DMF, followed by the terminal alkyne (1.2 eq) and the amine base (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired alkyne intermediate.

Rationale for Experimental Choices:

  • Protection of Phenol: The phenolic hydroxyl group is typically protected (e.g., as a methoxymethyl (MOM) ether) to prevent interference with the coupling reaction.

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira coupling.

  • Base: An amine base such as triethylamine or DIPEA is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

Purification and Characterization of Reaction Products

The successful synthesis of bioactive molecules relies on rigorous purification and characterization of all intermediates and final products.

Purification Techniques:

  • Flash Column Chromatography: This is the most common method for purifying products from the reactions described above. The choice of eluent is critical for achieving good separation. A gradient elution is often employed. For challenging separations of aromatic compounds, the inclusion of toluene in the eluent system can be beneficial due to π-π stacking interactions.[7]

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material. Slow cooling of a saturated solution is key to forming well-defined crystals.[7]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or for obtaining highly pure final compounds for biological testing, preparative HPLC is a powerful tool.

Characterization Methods:

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing the purity of fractions from column chromatography.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the synthesized compounds.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups in the molecule.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in medicinal chemistry, offering multiple avenues for the synthesis of complex and biologically active molecules. Its unique dihalogenation pattern allows for selective and stepwise functionalization, making it an ideal starting material for creating libraries of compounds for drug discovery programs. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to harness the full potential of this valuable precursor in the development of novel therapeutics. As our understanding of disease pathways continues to grow, the strategic use of versatile building blocks like this compound will undoubtedly play a crucial role in the design and synthesis of the next generation of medicines.

References

  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. PMC. [Link]
  • Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. PMC. [Link]
  • Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities. Beilstein Journals. [Link]
  • Structure-based design and synthesis of a thyroid hormone receptor (TR) antagonist. Europe PMC. [Link]
  • Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities. PMC. [Link]
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
  • Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. MDPI. [Link]
  • Structure-based design and synthesis of a thyroid hormone receptor (TR) antagonist. PubMed. [Link]
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  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,...
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  • Synthesis of marine-derived natural products analogues. UQ eSpace. [Link]
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  • Design, Synthesis and Biological Evaluation of 3-(3,4,5-Trimethoxyphenyl)-5-(2-(5-arylbenzo[b]thiophen-3-yl)oxazol-5-yl)isoxazole Derivatives as Anticancer Agents.
  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
  • Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
  • Marine natural products isolation, screening and analogue synthesis. Semantic Scholar. [Link]
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
  • Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. PubMed. [Link]
  • Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors.
  • Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. PubMed. [Link]
  • Discovery of diverse thyroid hormone receptor antagonists by high-throughput docking. PNAS. [Link]
  • A thyroid hormone antagonist that inhibits thyroid hormone action in vivo. PubMed. [Link]

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Application Note: Strategic Annulation of Complex Organic Scaffolds Using 3-Bromo-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview and detailed protocols for leveraging 3-bromo-5-iodophenol as a foundational building block in complex molecule synthesis. We explore the principles of chemoselective functionalization, exploiting the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. Step-by-step methodologies for key palladium-catalyzed cross-coupling reactions—including Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination—are presented. Furthermore, we detail a strategic approach to constructing advanced heterocyclic systems, specifically dibenzofurans, through a sequential coupling and cyclization cascade. This document is intended for researchers, medicinal chemists, and process development scientists seeking to employ advanced synthetic strategies for the creation of novel molecular architectures.

Introduction: The Strategic Advantage of this compound

In the pursuit of novel therapeutics and advanced materials, the ability to construct complex molecular architectures with precision is paramount.[1][2] The choice of starting materials dictates the efficiency and versatility of a synthetic route. This compound (CAS No: 201735-98-0) has emerged as a uniquely powerful scaffold due to its trifecta of functional handles: a nucleophilic phenol, a highly reactive iodo substituent, and a less reactive bromo substituent.[3]

This arrangement of functional groups is not accidental; it is a strategically designed platform for orthogonal synthesis . The significant difference in bond strength and reactivity between the C-I and C-Br bonds allows for selective, stepwise functionalization, primarily through palladium-catalyzed cross-coupling reactions.[4][5] The C-I bond can be selectively activated under mild conditions, leaving the C-Br bond and the phenol group untouched for subsequent, distinct transformations under more forcing conditions.[6] This inherent chemoselectivity enables the controlled, iterative introduction of different molecular fragments, paving the way for the rapid generation of diverse and complex molecular libraries from a single, common intermediate.

The Principle of Chemoselective Activation

The utility of this compound is rooted in the predictable and controllable reactivity of its halogenated positions during palladium-catalyzed cross-coupling cycles. The generally accepted mechanism for these reactions involves an oxidative addition of the aryl halide to a Pd(0) species.[7][8] The energy barrier for this rate-determining step is significantly lower for aryl iodides than for aryl bromides, which in turn are more reactive than aryl chlorides.[9][10] This reactivity hierarchy (C-I > C-Br > C-Cl) is the cornerstone of its application in sequential synthesis.

By carefully selecting the reaction conditions—specifically the catalyst, ligand, base, and temperature—a chemist can precisely target one position over the other.

cluster_0 Reactivity Hierarchy cluster_1 Synthetic Strategy C-I C-I C-Br C-Br C-I->C-Br More Reactive C-Cl C-Cl C-Br->C-Cl More Reactive Start This compound Step1 Mild Pd Coupling (e.g., Sonogashira, Suzuki) Targets C-I bond Start->Step1 Intermediate Monofunctionalized Intermediate Step1->Intermediate Step2 Forcing Pd Coupling (e.g., Suzuki, Buchwald) Targets C-Br bond Intermediate->Step2 Product Difunctionalized Product Step2->Product

Figure 1: Conceptual workflow for the orthogonal functionalization of this compound.

Table 1: Condition Guidelines for Selective Halogen Activation

Target BondCatalyst System (Typical)Base (Typical)Temperature RangeScientist's Notes
C-I Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ + PPh₃Et₃N, DIPA, K₂CO₃, Cs₂CO₃Room Temp - 60°CMilder conditions are sufficient. Standard phosphine ligands are often effective. The goal is to keep the energy low to avoid activating the more stable C-Br bond.[5]
C-Br Pd₂(dba)₃ or Pd(OAc)₂ + Bulky, electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)₃)NaOt-Bu, K₃PO₄, LiHMDS80°C - 120°CMore forcing conditions are required. Electron-rich, sterically hindered ligands facilitate the oxidative addition to the stronger C-Br bond.[11][12] Stronger bases are often needed.

Experimental Protocols & Methodologies

Protocol 1: Regioselective Sonogashira Coupling at the C-I Position

This protocol demonstrates the initial, selective functionalization at the more reactive C-I bond to install an alkyne moiety. The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) bonds.[13][14]

Workflow Diagram

Figure 2: Step-by-step workflow for the Sonogashira coupling experiment.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 315 mg), the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 121 µL), and copper(I) iodide (CuI, 0.05 mmol, 9.5 mg).

  • Solvent and Base Addition: Add 15 mL of degassed tetrahydrofuran (THF) and triethylamine (Et₃N, 3.0 mmol, 418 µL). Stir the mixture to dissolve the solids.

  • Catalyst Addition: To the stirring solution, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodophenol is consumed.

  • Workup: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 3-bromo-5-(alkynyl)phenol.

Scientist's Notes (Causality & Trustworthiness):

  • Why Et₃N? Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent. Its role is crucial for the formation of the copper(I) acetylide intermediate necessary for transmetalation to the palladium center.[15]

  • Why CuI? The copper(I) co-catalyst accelerates the transmetalation step, allowing the reaction to proceed under mild, room temperature conditions, which enhances selectivity for the C-I bond.[14] For sensitive substrates where alkyne homocoupling (Glaser coupling) is a concern, copper-free Sonogashira conditions can be employed, though this may require a different palladium catalyst/ligand system and base.[5]

  • Why PdCl₂(PPh₃)₂? This is a stable, commercially available Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. It is highly effective for coupling with aryl iodides under mild conditions.

Protocol 2: Sequential Suzuki-Miyaura Coupling at the C-Br Position

Using the product from Protocol 1, this method targets the remaining C-Br bond to form a C(sp²)-C(sp²) bond, demonstrating the power of sequential functionalization. The Suzuki reaction is exceptionally versatile due to the stability and commercial availability of a vast array of boronic acids.[12][16]

Step-by-Step Methodology:

  • Vessel Preparation: In an oven-dried microwave vial, combine the 3-bromo-5-(alkynyl)phenol from the previous step (1.0 mmol), the desired arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.5 mmol, 228 mg), and powdered potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg).

  • Catalyst and Solvent Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.04 mmol, 9 mg) and a bulky phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.08 mmol, 33 mg). Evacuate and backfill the vial with argon three times.

  • Reaction Execution: Add 10 mL of degassed 1,4-dioxane. Seal the vial and heat the mixture to 100°C for 16 hours with vigorous stirring. Monitor for consumption of the starting material by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to afford the target diaryl product.

Scientist's Notes (Causality & Trustworthiness):

  • Why K₃PO₄? A moderately strong base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[16] K₃PO₄ is often preferred for its efficacy and good functional group tolerance.

  • Why Pd(OAc)₂ and SPhos? Activating the more inert C-Br bond requires a more robust catalytic system than what was used for the C-I bond.[17] SPhos is an electron-rich, sterically hindered biaryl phosphine ligand. This bulk and electron density promotes the oxidative addition of the aryl bromide to the Pd(0) center and accelerates the final reductive elimination step, improving catalytic turnover and overall yield.[12]

  • Why 100°C? The higher temperature provides the necessary activation energy to overcome the larger barrier for C-Br bond cleavage compared to C-I bond cleavage.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing aryl-amine bonds.[18] This protocol can be applied selectively to either the C-I or C-Br position by tuning the reaction conditions as outlined in Table 1. Here we describe conditions suitable for the more challenging C-Br bond.

Step-by-Step Methodology:

  • Vessel Preparation: To a glovebox-prepared vial, add this compound (1.0 mmol, 315 mg), the desired amine (e.g., morpholine, 1.2 mmol, 105 µL), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg).

  • Catalyst Addition: Add the palladium precatalyst, for example, [Pd(cinnamyl)Cl]₂ (0.02 mmol, 10.3 mg), and a suitable ligand like BrettPhos (0.04 mmol, 21.5 mg).

  • Reaction Execution: Add 10 mL of anhydrous toluene. Seal the vial, remove from the glovebox, and heat to 100°C for 12-18 hours.

  • Workup and Purification: After cooling, the workup and purification follow a similar procedure to Protocol 2, involving filtration, extraction, and column chromatography.

Scientist's Notes (Causality & Trustworthiness):

  • Why NaOt-Bu? A strong, non-nucleophilic base is essential for deprotonating the amine, forming the palladium-amido complex that precedes reductive elimination.[11]

  • Why BrettPhos? Modern, highly active phosphine ligands are often required for efficient C-Br amination. BrettPhos is a bulky, electron-rich ligand that is highly effective for a wide range of amine and aryl halide coupling partners, including aryl bromides.[19]

  • Protecting the Phenol: The strongly basic conditions can deprotonate the phenol. If this is undesirable or leads to side reactions, the phenol should be protected (e.g., as a silyl ether or methyl ether) prior to the amination reaction and deprotected in a subsequent step.

Protocol 4: Synthesis of Dibenzofurans via Sequential Coupling and Cyclization

This advanced application demonstrates how this compound can be used to construct complex heterocyclic scaffolds.[20] The strategy involves a Suzuki coupling to install an ortho-substituted aryl group, followed by an intramolecular C-O bond formation to forge the furan ring.[21][22]

Synthetic Pathway Diagram

A This compound B Suzuki Coupling (2-methoxyphenylboronic acid, Pd(PPh3)4, Na2CO3) A->B Step 1 C Biaryl Intermediate B->C D Demethylation (BBr3) C->D Step 2 E o-Hydroxyphenyl Intermediate D->E F Intramolecular C-O Coupling (Pd(OAc)2, PivOH, Air) E->F Step 3 G Dibenzofuran Scaffold F->G

Figure 3: Synthetic route to a dibenzofuran core structure.

Step-by-Step Methodology (Intramolecular Cyclization Step):

  • Prerequisite: Synthesize the 2'-hydroxybiphenyl-3-ol intermediate via a selective Suzuki coupling at the 5-position of this compound with 2-methoxyphenylboronic acid, followed by demethylation with BBr₃.

  • Vessel Preparation: To a vial, add the 2'-hydroxybiphenyl intermediate (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 22.4 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Reaction Execution: Add pivalic acid (PivOH, 2.0 mL) as the solvent. Heat the reaction open to the air at 120°C for 24-48 hours.[23]

  • Workup and Purification: Cool the mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ and brine. Dry, concentrate, and purify by column chromatography to yield the dibenzofuran.

Scientist's Notes (Causality & Trustworthiness):

  • Why Pivalic Acid? In this Pd(II)-catalyzed oxidative C-H activation/C-O cyclization, pivalic acid acts as both a solvent and a crucial ligand/promoter, facilitating the C-O reductive elimination step.[23]

  • Why Air as Oxidant? This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Air (O₂) serves as the terminal oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed after the C-O bond-forming reductive elimination.[23] This makes the process more environmentally benign than using stoichiometric chemical oxidants.

Conclusion

This compound is far more than a simple halogenated aromatic. It is a sophisticated synthetic platform that grants chemists precise control over the assembly of complex molecules. By understanding and manipulating the inherent reactivity differences between its C-I and C-Br bonds, researchers can execute sequential, high-yielding cross-coupling reactions to build diverse scaffolds. The protocols detailed herein for Sonogashira, Suzuki, and Buchwald-Hartwig reactions, along with the advanced strategy for dibenzofuran synthesis, provide a robust framework for innovation in drug discovery, materials science, and synthetic methodology.

References

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Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Bromo-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Bromo-5-iodophenol in Synthesis

For researchers, medicinal chemists, and professionals in drug development, the precise construction of complex molecular architectures is a daily challenge. Substituted phenols are privileged scaffolds in a vast array of pharmaceuticals and functional materials.[1] this compound emerges as a particularly valuable starting material due to its differentiated halogen atoms. This structural feature allows for sequential, site-selective palladium-catalyzed cross-coupling reactions, providing a powerful platform for the synthesis of highly substituted aromatic compounds with complete regiochemical control.

The fundamental principle underpinning the selective functionalization of this compound lies in the disparate bond dissociation energies of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is inherently weaker and, therefore, more susceptible to oxidative addition to a Palladium(0) center, which is the rate-determining step in the majority of cross-coupling catalytic cycles.[2] This reactivity hierarchy (C-I > C-Br) enables chemists to selectively modify the iodine-bearing position while preserving the bromine for subsequent transformations.[2][3]

This guide provides an in-depth exploration of the key palladium-catalyzed reactions involving this compound, complete with detailed, field-proven protocols and an analysis of the mechanistic principles that govern their success.

The Engine of Innovation: The Palladium Cross-Coupling Catalytic Cycle

At the heart of these transformations is a general, elegant catalytic cycle. Understanding this cycle is paramount to troubleshooting and optimizing reactions. The cycle universally consists of three primary steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Sonogashira) or migratory insertion (for the Heck reaction), and reductive elimination.[4]

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)-L2 Ar-Pd(II)(X)-L2 Oxidative Addition->Ar-Pd(II)(X)-L2 Transmetalation Transmetalation Ar-Pd(II)(X)-L2->Transmetalation R-M Ar-Pd(II)(R)-L2 Ar-Pd(II)(R)-L2 Transmetalation->Ar-Pd(II)(R)-L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)-L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive Elimination->Ar-R Product

Caption: Generalized Palladium Catalytic Cycle.

Chemoselective Functionalization: A Comparative Overview

The following sections detail the application of four major palladium-catalyzed cross-coupling reactions to this compound. The protocols provided are starting points and may require optimization based on the specific coupling partner and desired scale.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, valued for its mild conditions and the low toxicity of its boron-based reagents.[4][5] When applied to this compound, the reaction can be tuned to selectively couple at the C-I position.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling of this compound

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield of 3-Aryl-5-bromophenol
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/Water (3:1)80Typically High
Pd(OAc)₂ / SPhosSPhosK₃PO₄Dioxane/Water60-80High to Excellent

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (6 mL)

  • Water (2 mL)

  • Round-bottom flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-bromophenol.[2]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source. The in-situ generation from Pd(OAc)₂ and a ligand like SPhos can offer enhanced reactivity for challenging substrates.[6]

  • Base: An inorganic base like K₂CO₃ is crucial for the transmetalation step, activating the boronic acid to form a boronate species.[5]

  • Solvent: The biphasic toluene/water system is common for Suzuki couplings, facilitating the dissolution of both the organic and inorganic reagents.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, employing a dual palladium and copper catalytic system.[1] Its mild conditions make it highly valuable in the synthesis of complex molecules.[1] Selective coupling at the C-I bond of this compound is readily achievable.

SonogashiraWorkflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification Flask Oven-dried flask Reagents Add this compound, Pd catalyst, CuI Flask->Reagents Purge Evacuate and backfill with Argon/Nitrogen Reagents->Purge SolventBase Add degassed solvent (e.g., THF) and base (e.g., Et3N) Purge->SolventBase Alkyne Add terminal alkyne via syringe SolventBase->Alkyne Stir Stir at room temperature Alkyne->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Dilute with Et2O, filter through Celite Monitor->Filter Wash Wash filtrate with aq. NH4Cl and brine Filter->Wash Dry Dry over Na2SO4 Wash->Dry Purify Concentrate and purify by column chromatography Dry->Purify

Caption: Experimental Workflow for Sonogashira Coupling.

Table 2: Representative Conditions for Selective Sonogashira Coupling

Catalyst SystemCo-catalystBaseSolventTemp (°C)Yield of 3-Alkynyl-5-bromophenol
Pd(PPh₃)₂Cl₂CuIEt₃N or DIPATHF or DMFRoom Temp.High
Pd(PPh₃)₄CuIEt₃NTHFRoom Temp.High

Experimental Protocol: Selective Sonogashira Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed THF (10 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature for 3-6 hours.

  • Monitor the reaction for the consumption of the starting material.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite, washing with additional ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to obtain the 3-alkynyl-5-bromophenol product.

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is essential for activating the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]

  • Base: An amine base like triethylamine serves a dual purpose: it scavenges the HI produced during the reaction and facilitates the formation of the copper acetylide.

  • Copper-Free Variant: To avoid the potential for alkyne homocoupling (Glaser coupling), which is promoted by the copper co-catalyst, copper-free Sonogashira protocols can be employed, although they may require different ligands or reaction conditions.[1]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a versatile method for forming carbon-nitrogen bonds.[8][9] The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes the reductive elimination step.[2][10]

Table 3: Recommended Catalyst Systems for Selective Buchwald-Hartwig Amination

Palladium SourceLigandBaseSolventTemp (°C)Selectivity (I vs. Br)
Pd₂(dba)₃XPhosNaOtBuToluene100High
Pd(OAc)₂RuPhosK₃PO₄Dioxane110Very High

Experimental Protocol: Selective Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a sealable reaction vial.

  • Add this compound and a stir bar.

  • Seal the vial, remove from the glovebox, and add degassed toluene and the amine via syringe.

  • Heat the reaction mixture to 100 °C for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Filter the suspension through a pad of Celite, rinsing the pad with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.[2]

Causality Behind Experimental Choices:

  • Ligand: Bulky biarylphosphine ligands like XPhos and RuPhos are critical. They promote the formation of a monoligated palladium species, which accelerates both the oxidative addition and the crucial C-N bond-forming reductive elimination step, while minimizing side reactions like β-hydride elimination.[8][11]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[10]

Heck Reaction: Arylation of Alkenes

The Heck reaction creates a new carbon-carbon bond by coupling an aryl halide with an alkene.[12] While it does not involve transmetalation, the principles of chemoselectivity still apply, favoring reaction at the C-I bond.[2]

Table 4: General Conditions for a Selective Heck Reaction

Palladium SourceLigandBaseSolventTemp (°C)
Pd(OAc)₂P(o-tol)₃Et₃NDMF100

Experimental Protocol: Selective Heck Reaction

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., butyl acrylate) (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a sealable tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Add DMF, triethylamine, and the alkene.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • Cool the mixture to room temperature, dilute with water, and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.[2]

Causality Behind Experimental Choices:

  • Mechanism: The Heck reaction proceeds via oxidative addition, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally β-hydride elimination to release the product and a hydridopalladium species.[13][14]

  • Base: The base, typically an amine like Et₃N, is required to regenerate the Pd(0) catalyst from the hydridopalladium(II) species formed after β-hydride elimination.[14]

Conclusion and Future Directions

The chemoselective nature of palladium-catalyzed cross-coupling reactions with this compound offers a reliable and versatile strategy for the synthesis of complex, highly substituted phenols. By carefully selecting the catalyst, ligands, and reaction conditions, researchers can selectively functionalize the more reactive C-I bond, reserving the C-Br bond for subsequent transformations. This stepwise approach provides a powerful tool for building molecular diversity, which is essential in the fields of drug discovery and materials science. The protocols outlined in this guide serve as a robust starting point for harnessing the synthetic potential of this valuable building block.

References

  • Intro to Organometallics: The Heck Reaction - Odinity. (URL: [Link])
  • Heck reaction - Wikipedia. (URL: [Link])
  • Buchwald–Hartwig amin
  • Heck Reaction—State of the Art - Semantic Scholar. (URL: [Link])
  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (URL: [Link])
  • Sonogashira coupling - Wikipedia. (URL: [Link])
  • The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (URL: [Link])
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (URL: [Link])
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
  • Heck reaction – Knowledge and References - Taylor & Francis. (URL: [Link])
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (URL: [Link])
  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
  • Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides - ACS Public
  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
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  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Public
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond - YouTube. (URL: [Link])
  • Heck Reaction - Chemistry LibreTexts. (URL: [Link])
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
  • (PDF) ChemInform Abstract: The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI. (URL: [Link])
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (URL: [Link])
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
  • Palladium-Catalysed Synthesis and Transformation of Quinolones - MDPI. (URL: [Link])
  • Reductive cross-coupling of 3-bromo-2,1-borazaronaphthalenes with alkyl iodides. (URL: [Link])
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (URL: [Link])
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
  • Cross-coupling of bromo iodomethane and phenols.

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Application Note: Orthogonal Synthesis Strategies with 3-Bromo-5-iodophenol for Advanced Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction Orthogonal synthesis refers to a strategy wherein multiple, distinct chemical transformations can be performed on a single molecule in a defined sequence without the need for intermediate protection and deprotection steps for the functional groups being introduced.[1] This approach relies on the differential reactivity of functional groups under specific, non-interfering reaction conditions. The polyhalogenated aromatic compound, 3-bromo-5-iodophenol, is an exemplary scaffold for orthogonal synthesis. Its structure features three distinct reactive sites: a phenolic hydroxyl group and two different carbon-halogen bonds (C-I and C-Br). The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds, particularly in transition metal-catalyzed cross-coupling reactions, allows for precise, site-selective functionalization. This guide provides a detailed exploration of the principles and protocols for leveraging this reactivity to construct complex, highly substituted phenolic structures.

Core Principle: Chemoselective Palladium-Catalyzed Cross-Coupling

The foundation of this orthogonal strategy lies in the mechanism of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[2][3][4] The catalytic cycle for these transformations universally begins with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex.[5] This step is often rate- and selectivity-determining.

The propensity of an aryl halide to undergo oxidative addition is directly related to the C-X bond dissociation energy and polarizability. For the common halogens, the established reactivity trend is:

C-I > C-Br > C-Cl > C-F [6]

The carbon-iodine bond is the longest, weakest, and most polarizable, making it the most reactive site for oxidative addition to a Pd(0) center.[6] This reaction can often proceed under significantly milder conditions (e.g., lower temperatures, less activated catalysts) compared to the more robust carbon-bromine bond.[7][8] By carefully controlling reaction parameters such as temperature, catalyst, ligand, and base, one can selectively functionalize the C-I bond of this compound while leaving the C-Br bond untouched for a subsequent, different transformation under more forcing conditions.

Visualizing the Orthogonal Strategy

The following workflow illustrates the sequential functionalization of this compound.

Orthogonal_Strategy cluster_0 Step 1: Protection cluster_1 Step 2: Selective C-I Coupling cluster_2 Step 3: C-Br Coupling cluster_3 Step 4: Deprotection A This compound B Protected Phenol (e.g., MOM ether) A->B Protecting Group Installation C Mono-functionalized Intermediate B->C Mild Pd-Coupling (e.g., Suzuki, Sonogashira) Targets C-I bond D Di-functionalized Intermediate C->D Forcing Pd-Coupling (e.g., Suzuki, Buchwald) Targets C-Br bond E Final Product: Tri-substituted Phenol D->E Protecting Group Removal

Caption: General workflow for the orthogonal synthesis of tri-substituted phenols.

Strategic Prerequisite: Protection of the Phenolic Hydroxyl Group

The phenolic proton is acidic and can interfere with many cross-coupling reactions, which often employ basic conditions. Deprotonation can lead to O-arylation side products or catalyst inhibition.[9] Therefore, protection of the hydroxyl group is a critical first step. The choice of protecting group is dictated by its stability to the planned coupling conditions and the orthogonality of its removal.

Protecting GroupInstallation ReagentsCleavage ConditionsStability Notes
MOM (Methoxymethyl)MOMCl, DIPEAAcidic (e.g., HCl in MeOH)Stable to most cross-coupling conditions.
TBDMS (tert-Butyldimethylsilyl)TBDMSCl, ImidazoleFluoride source (e.g., TBAF)Generally stable, but can be labile with some strong bases/nucleophiles.
Bn (Benzyl)BnBr, K₂CO₃Hydrogenolysis (H₂, Pd/C)Very robust to most reagents except strong reducing agents.[10]
SEM (2-(Trimethylsilyl)ethoxymethyl)SEMCl, DIPEAFluoride source or strong acidOffers alternative fluoride-based deprotection.
Protocol 2.1: Methoxymethyl (MOM) Protection of this compound

This protocol describes a standard procedure for protecting the phenol as a MOM ether, which is robust under a wide range of cross-coupling conditions.

  • Reagent Preparation:

    • This compound (1.0 eq, e.g., 5.0 g)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

    • Methoxymethyl chloride (MOMCl) (1.2 eq)

    • Dichloromethane (DCM) (approx. 0.1 M solution)

  • Reaction Setup:

    • Dissolve this compound in DCM in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

    • Add DIPEA dropwise to the stirred solution.

    • Slowly add MOMCl to the reaction mixture. A white precipitate of DIPEA·HCl may form.

  • Reaction Execution:

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-bromo-3-iodo-5-(methoxymethoxy)benzene.

Stage 1: Selective Functionalization of the Carbon-Iodine Bond

With the phenol protected, the first synthetic step targets the highly reactive C-I bond using mild palladium-catalyzed cross-coupling conditions.

Protocol 3.1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol achieves C-C bond formation selectively at the iodine position.[11]

  • Reagents & Setup:

    • 1-Bromo-3-iodo-5-(methoxymethoxy)benzene (1.0 eq)

    • Arylboronic acid (1.1 eq)

    • Pd(PPh₃)₄ (0.03 eq, 3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (4:1 v/v)

    • Assemble a flask with a condenser under a nitrogen or argon atmosphere.

  • Execution:

    • To the flask, add the aryl halide, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

    • Degas the solvent mixture (Dioxane/H₂O) by bubbling with nitrogen for 15-20 minutes, then add it to the flask via cannula.

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash chromatography to isolate the mono-arylated product.

Protocol 3.2: Selective Sonogashira Coupling at the C-I Position

The Sonogashira reaction is highly selective for aryl iodides, often proceeding efficiently at room temperature.[8][12]

  • Reagents & Setup:

    • 1-Bromo-3-iodo-5-(methoxymethoxy)benzene (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%)

    • Copper(I) iodide (CuI) (0.04 eq, 4 mol%)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

    • Set up a flask under a nitrogen atmosphere.

  • Execution:

    • Dissolve the aryl halide in the amine solvent.

    • Add the terminal alkyne, followed by CuI and PdCl₂(PPh₃)₂.

    • Stir the reaction at room temperature for 2-8 hours. The formation of a salt precipitate is common. Monitor by TLC.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

    • Concentrate the filtrate.

    • Dissolve the residue in ethyl acetate, wash with saturated NH₄Cl solution, then brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.

Stage 2: Functionalization of the Carbon-Bromine Bond

After selective reaction at the C-I position, the remaining C-Br bond can be functionalized. This typically requires more forcing conditions, such as higher temperatures and a more active catalyst system, often employing bulky, electron-rich phosphine ligands.[13][14]

Protocol 4.1: Sequential Suzuki-Miyaura Coupling at the C-Br Position
  • Reagents & Setup:

    • Mono-functionalized intermediate from Stage 1 (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂ or a catalyst generated in situ from Pd₂(dba)₃ and a ligand like SPhos or XPhos (0.05 eq, 5 mol%)

    • Potassium phosphate (K₃PO₄) (3.0 eq)

    • Toluene or Dioxane/H₂O (10:1 v/v)

    • Set up a flask with a condenser under a nitrogen atmosphere.

  • Execution:

    • Combine the starting material, boronic acid, base, and catalyst components in the flask.

    • Add the degassed solvent.

    • Heat the reaction to 100-110 °C and stir for 12-24 hours, monitoring by LC-MS.

  • Work-up and Purification:

    • Follow the work-up and purification procedure described in Protocol 3.1.

Protocol 4.2: Sequential Buchwald-Hartwig Amination at the C-Br Position

This powerful C-N bond-forming reaction can be applied to the less reactive C-Br bond.[15][16][17]

  • Reagents & Setup:

    • Mono-functionalized intermediate from Stage 1 (1.0 eq)

    • Amine (primary or secondary) (1.2 eq)

    • Pd₂(dba)₃ (0.02 eq, 2 mol% Pd)

    • XPhos or RuPhos (0.04-0.08 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene or Dioxane

    • Set up an oven-dried flask or sealed tube under an argon atmosphere.

  • Execution:

    • In a glovebox, add the aryl bromide, NaOtBu, ligand, and Pd₂(dba)₃ to the flask.

    • Remove the flask from the glovebox, add the solvent and the amine.

    • Seal the vessel and heat to 100-110 °C for 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction, dilute with ethyl acetate, and filter through Celite.

    • Concentrate the filtrate and purify by flash chromatography.

Visualizing the Catalytic Cycle

The selectivity originates in the first committed step of the catalytic cycle: oxidative addition.

Suzuki_Cycle Pd0 Pd(0)L₂ OXI Oxidative Addition Pd0->OXI ArPdX Ar-Pd(II)L₂(X) OXI->ArPdX TM Transmetalation ArPdX->TM ArPdAr Ar-Pd(II)L₂(Ar') TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Product Ar-Ar' RE->Product ArX Ar-I (fast, mild) Ar-Br (slow, harsh) ArX->OXI Boronic Ar'B(OH)₂ + Base Boronic->TM

Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the selective oxidative addition step.

Summary of Orthogonal Conditions

ReactionSelective C-I Coupling (Stage 1)C-Br Coupling (Stage 2)
Suzuki-Miyaura Catalyst: Pd(PPh₃)₄Base: K₂CO₃, Na₂CO₃Temp: RT - 80 °CCatalyst: Pd(dppf)Cl₂, Pd₂(dba)₃/XPhosBase: K₃PO₄, Cs₂CO₃Temp: 90 - 110 °C
Sonogashira Catalyst: PdCl₂(PPh₃)₂/CuIBase: Et₃N, DIPATemp: RTCatalyst: As above, may require ligandBase: As aboveTemp: 60 - 100 °C
Buchwald-Hartwig Catalyst: Pd₂(dba)₃/RuPhosBase: K₂CO₃, K₃PO₄Temp: 60 - 80 °CCatalyst: Pd₂(dba)₃/XPhosBase: NaOtBu, LHMDSTemp: 100 - 110 °C

Final Step: Deprotection

Once the desired substitutions at the C-I and C-Br positions are complete, the final step is the removal of the phenolic protecting group to unveil the target molecule.

Protocol 6.1: Deprotection of a MOM Ether
  • Reagents & Setup:

    • MOM-protected di-substituted phenol (1.0 eq)

    • Methanol (MeOH)

    • Concentrated Hydrochloric Acid (HCl) (catalytic to 2.0 eq)

    • Stir bar and flask.

  • Execution:

    • Dissolve the starting material in methanol.

    • Add the hydrochloric acid and stir at room temperature for 2-6 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up and Purification:

    • Neutralize the reaction carefully with a saturated aqueous solution of NaHCO₃.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash chromatography if necessary to yield the final tri-substituted phenol.

References

  • Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry, 576(1-2), 254-278. [Link]
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
  • Valente, C., et al. (2012). Site-Selective Suzuki–Miyaura Cross-Coupling of Polyhalogenated Heterocycles. Chemical Society Reviews, 41(10), 3937-3951. [Link]
  • Linstadt, R. T. H., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(43), 11282-11285. [Link]
  • Wikipedia. (n.d.).
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
  • So, C. M., & Gu, C. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand.
  • Yuen, O. Y., Ng, S. S., Pang, W. H., & So, C. M. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. Journal of Organometallic Chemistry, 1005, 122983. [Link]
  • D'Augustin, M., et al. (2005). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Organic Letters, 7(6), 1181-1184. [Link]
  • Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10325-10411. [Link]
  • Frisch, A. C., & Beller, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Organometallic Chemistry, 55, 1-38. [Link]
  • Wikipedia. (n.d.). Protecting group. [Link]
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
  • PrepChem. (n.d.). Synthesis of 3-bromo-phenol. [Link]
  • Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Journal of the American Chemical Society, 142(31), 13539-13544. [Link]
  • Al-Masum, M., et al. (2022). Pd-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers. International Journal of Organic Chemistry, 12, 75-91. [Link]
  • Chemistry LibreTexts. (2023).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Electronic Industries. Angewandte Chemie International Edition, 48(18), 3182-3203. [Link]
  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
  • Wissing, M., et al. (2014). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry, 79(11), 5038-5047. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Application Notes & Protocols for the Regioselective Cross-Coupling of 3-Bromo-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for the regioselective cross-coupling of 3-bromo-5-iodophenol. This versatile building block offers two distinct reactive sites, the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, whose differential reactivity under palladium catalysis allows for precise, sequential functionalization. By exploiting the inherent lability of the C-I bond, chemists can selectively introduce a diverse range of molecular fragments, preserving the C-Br bond for subsequent transformations. This document details field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

The Principle of Regioselectivity: A Tale of Two Halogens

The synthetic utility of dihalogenated aromatic compounds hinges on the ability to discriminate between the two halogen-carbon bonds. In the case of this compound, the regioselectivity of palladium-catalyzed cross-coupling reactions is primarily governed by the difference in bond dissociation energies (BDE) and the kinetics of oxidative addition.

The C-I bond is significantly weaker and more polarizable than the C-Br bond. This fundamental property dictates that a Pd(0) catalyst will preferentially undergo oxidative addition into the C-I bond, which is generally the irreversible, selectivity-determining step in the catalytic cycle.[1][2][3] This substrate-controlled reactivity allows for a predictable and highly regioselective reaction at the 3-position (iodine) while leaving the 5-position (bromine) untouched. This strategy provides a powerful platform for building molecular complexity in a stepwise fashion.

G cluster_0 Sequential Functionalization Strategy A This compound B Intermediate: 3-Bromo-5-(R1)-phenol A->B Selective Coupling at C-I Bond (e.g., Suzuki, Sonogashira) C Final Product: 3-(R2)-5-(R1)-phenol B->C Second Coupling at C-Br Bond

Caption: Logical workflow for sequential cross-coupling of this compound.

Application Protocol I: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation. Its application to this compound allows for the selective introduction of aryl or vinyl substituents at the iodine-bearing carbon.

Mechanistic Rationale

The catalytic cycle involves three primary steps: (1) Oxidative Addition of the Pd(0) catalyst to the C-I bond, (2) Transmetalation of the organic group from a boronic acid (activated by a base) to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4][5] The choice of a suitable base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[6]

Suzuki_Cycle pd0 L₂Pd⁰ ox_add Oxidative Addition Complex L₂Pdᴵᴵ(Ar)(I) pd0->ox_add Ar-I center trans_complex Transmetalation Intermediate L₂Pdᴵᴵ(Ar)(R) ox_add->trans_complex R-B(OH)₂ Base trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product Ar-I This compound R-B(OH)₂ Arylboronic Acid G A 1. Setup & Degas B Combine this compound, Pd(PPh₃)₂Cl₂, and CuI in a flask. Purge with Argon. A->B D Add anhydrous THF and Triethylamine (Et₃N). Stir to dissolve. C 2. Reagent Addition C->D E Add Phenylacetylene dropwise at RT. D->E G Stir at room temperature. Monitor by TLC until starting material is consumed. F 3. Reaction & Monitoring F->G I Filter off amine salts. Concentrate filtrate. Purify by column chromatography. H 4. Workup & Purification H->I

Sources

One-pot synthesis utilizing 3-Bromo-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Harnessing 3-Bromo-5-iodophenol for Advanced One-Pot Synthesis

Abstract

This technical guide details the strategic application of this compound as a versatile building block for complex molecular synthesis. We move beyond theoretical discussions to provide researchers, medicinal chemists, and process development scientists with robust, field-tested protocols for one-pot sequential cross-coupling reactions. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is exploited to achieve molecular diversity efficiently, minimizing intermediate isolation steps, and thereby improving overall yield and atom economy. This note focuses on practical execution, explaining the causal mechanisms behind catalyst selection, reaction conditions, and sequential reagent addition.

The Principle of Orthogonal Reactivity in this compound

The synthetic utility of this compound is anchored in the significant difference in bond dissociation energies and subsequent reactivity of its two halogen substituents in transition metal-catalyzed reactions, particularly those involving palladium. The carbon-iodine bond is considerably weaker and more polarized than the carbon-bromine bond.

This disparity allows for a predictable and selective activation sequence.[1] In a typical palladium(0) catalytic cycle, the oxidative addition step, which is often rate-determining, occurs preferentially at the C-I bond under milder conditions (e.g., lower temperatures, less activating ligands).[1] The more resilient C-Br bond remains intact, poised for a second, distinct functionalization under more forcing conditions. This principle of "orthogonal" or "sequential" coupling is the cornerstone of the one-pot protocols described herein. By carefully tuning the reaction environment, one can orchestrate a multi-step synthesis within a single reaction vessel, a hallmark of elegant and efficient chemical synthesis.[2][3]

Caption: General workflow for the sequential functionalization of this compound.

Application Protocol I: One-Pot Double Suzuki-Miyaura Cross-Coupling

This protocol enables the synthesis of unsymmetrical 3,5-diarylphenol derivatives, which are common scaffolds in medicinal chemistry and materials science.[4] The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance and the vast commercial availability of boronic acid derivatives.

Causality of Protocol Design
  • Catalyst System: We initiate the reaction with a standard Pd(PPh₃)₄ catalyst. Its moderate activity is sufficient to activate the C-I bond at a relatively low temperature without significantly disturbing the C-Br bond. For the second step, the reaction temperature is increased. This provides the necessary energy to overcome the higher activation barrier of C-Br oxidative addition.

  • Base Selection: A moderately weak base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is used.[1] These bases are effective in the transmetalation step of the Suzuki cycle but are less likely to promote side reactions like catalyst degradation or premature C-Br activation at lower temperatures.

  • Solvent: A mixture of dioxane and water is a classic solvent system for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents. Rigorous degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

Materials & Reagents:

  • This compound (1.0 mmol, 298.9 mg)

  • Arylboronic Acid 1 (1.1 mmol)

  • Arylboronic Acid 2 (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₃PO₄ (3.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried 50 mL Schlenk flask under an inert atmosphere (Argon), add this compound, Arylboronic Acid 1 , Pd(PPh₃)₄, and K₃PO₄.

  • Add the degassed 1,4-dioxane/water (5:1) solvent mixture via cannula or syringe.

  • Stir the mixture at 60 °C. Monitor the reaction progress by TLC or GC-MS. The first coupling is typically complete within 4-6 hours (disappearance of the starting material).

  • Once Step 1 is complete, add Arylboronic Acid 2 to the reaction mixture (can be added as a solid under a positive flow of argon).

  • Increase the reaction temperature to 95-100 °C and continue stirring for an additional 12-16 hours, monitoring for the disappearance of the mono-coupled intermediate.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted phenol.

Data & Troubleshooting
Arylboronic Acid 1 (R¹)Arylboronic Acid 2 (R²)Expected YieldNotes
4-methoxyphenyl-4-cyanophenyl-75-85%Electron-donating group couples readily.
Phenyl-Phenyl-80-90%Baseline reaction for symmetrical product.
3-thienyl-4-acetylphenyl-65-75%Heterocyclic boronic acids are well-tolerated.
4-fluorophenyl-2-methylphenyl-70-80%Steric hindrance on the second boronic acid may require longer reaction times.
IssuePotential CauseRecommended Solution
Low Yield of Step 1 Inactive catalyst; insufficient degassing.Use a fresh bottle of catalyst. Ensure the solvent is thoroughly degassed by at least three freeze-pump-thaw cycles.
Homocoupling of Boronic Acid Oxygen contamination; overly high temperature in Step 1.Improve inert atmosphere technique. Do not exceed the recommended temperature for the first coupling.
Reaction stalls at mono-coupled intermediate Insufficient temperature for C-Br activation; catalyst deactivation.Ensure the reaction reaches 95-100 °C. Consider adding a fresh portion of catalyst (1-2 mol%) along with Arylboronic Acid 2 .
Formation of triphenylphosphine oxide Incomplete degassing leading to oxidation of the ligand.While often unavoidable, its presence indicates a need for more rigorous inert atmosphere techniques.

Application Protocol II: One-Pot Sequential Sonogashira/Suzuki Coupling

This protocol demonstrates the synthesis of molecules containing both an alkyne and an aryl moiety, a valuable combination for constructing complex molecular architectures and functional materials.

Rationale for Protocol Design

The Sonogashira coupling is highly effective for C(sp²)-C(sp) bond formation and is known to proceed under very mild conditions, making it ideal for the initial selective reaction at the C-I position.[1] A copper-free variant is presented to mitigate the risk of alkyne homocoupling (Glaser coupling), which can be a problematic side reaction in copper-catalyzed systems.[1] The subsequent Suzuki coupling proceeds at the C-Br bond under the now-established more forcing conditions.

Sonogashira_Suzuki_Workflow cluster_0 One-Pot Procedure start 1. Add this compound, Terminal Alkyne, Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃, Acetonitrile step1 2. Stir at Room Temperature (4-8 hours) (Selective Sonogashira at C-I) start->step1 add 3. Add Arylboronic Acid, Additional Pd(OAc)₂ & Ligand, K₃PO₄, Dioxane/H₂O step1->add step2 4. Heat to 95 °C (12-16 hours) (Suzuki Coupling at C-Br) add->step2 workup 5. Work-up and Purify step2->workup

Caption: Experimental workflow for the one-pot Sonogashira-Suzuki sequence.

Detailed Experimental Protocol

Materials & Reagents:

  • This compound (1.0 mmol, 298.9 mg)

  • Terminal Alkyne (1.1 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Pd(OAc)₂ (0.01 mmol, 1 mol% for Step 1; 0.02 mmol, 2 mol% for Step 2)

  • P(t-Bu)₃ (tri-tert-butylphosphine) (0.02 mmol, 2 mol% for Step 1; 0.04 mmol, 4 mol% for Step 2)

  • Cs₂CO₃ (2.0 mmol)

  • K₃PO₄ (3.0 mmol)

  • Acetonitrile (ACN), degassed (10 mL)

  • 1,4-Dioxane/Water (5:1), degassed (12 mL)

Procedure:

  • In a flame-dried Schlenk flask under Argon, combine this compound, the terminal alkyne, Pd(OAc)₂, P(t-Bu)₃, and Cs₂CO₃.

  • Add degassed acetonitrile (10 mL) and stir the mixture at room temperature for 4-8 hours. Monitor by TLC/GC-MS for complete consumption of the starting phenol.

  • Once the Sonogashira coupling is complete, add the arylboronic acid, the second portion of Pd(OAc)₂ and P(t-Bu)₃, and K₃PO₄ to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction to 95 °C and maintain for 12-16 hours, monitoring for completion.

  • Work-up and Purification: Follow the procedure outlined in Protocol 2.2, steps 6 and 7.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.[5]

  • GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.

  • Reagent Handling: Palladium catalysts are toxic and should be handled with care. Phosphine ligands are often air-sensitive and may be pyrophoric. Consult the specific MSDS for all reagents before use.

Conclusion

This compound stands out as a powerful and versatile substrate for constructing complex organic molecules through one-pot sequential methodologies. The predictable, orthogonal reactivity of its halogen atoms allows for the controlled and efficient introduction of diverse functionalities. The protocols detailed in this guide provide a reliable foundation for researchers to build upon, enabling the streamlined synthesis of novel compounds for applications ranging from pharmaceutical drug discovery to the development of advanced functional materials.[6][7][8]

References

  • Buchwald, S. L., & Maiti, D. (2010). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. Accounts of Chemical Research.
  • Royal Society of Chemistry. (n.d.). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
  • American Chemical Society Publications. (2020). Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. Accounts of Chemical Research.
  • ResearchGate. (n.d.). Comparison between traditional orthogonal cross-coupling reactions and...
  • American Chemical Society Publications. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society.
  • PMC. (n.d.). Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ResearchGate. (n.d.). Iodine-Promoted Metal-Free Aromatization: Synthesis of Biaryls, Oligo p-Phenylenes and A-Ring Modified Steroids.
  • Beilstein Journal of Organic Chemistry. (2013). Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols.
  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • PMC. (n.d.). Bromophenols in Marine Algae and Their Bioactivities.
  • BenchChem. (2025). Technical Support Center: Managing Reactions of 4-Bromo-3-iodophenol.
  • Semantic Scholar. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co.
  • National Institutes of Health. (n.d.). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates.
  • ResearchGate. (n.d.). Cross-coupling of bromo iodomethane and phenols.
  • PubMed. (2013). Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice.
  • Apollo Scientific. (n.d.). This compound.
  • Scirp.org. (n.d.). One-Pot Three Component Domino Reaction for the Synthesis of Novel Isoxazolo[2,3-c][9][10][11]Thiadiazepin-2-Ones Catalyzed by PTSA—A Green Chemistry Approach.
  • BenchChem. (2025). Application of 4-Bromo-3-iodophenol in the Development of Novel Agrochemicals.
  • Walsh Medical Media. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests.
  • MDPI. (n.d.). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.
  • ResearchGate. (n.d.). One-pot Three-component Access to 5-Hydroxyindoles Based on Oxidative Dearomatization Strategy.
  • ResearchGate. (n.d.). Modular Synthesis of Dihydropyranones through Cyclization and Organometallic Functionalization.
  • PubMed. (2017). iEDDA Reaction of the Molecular Iodine-Catalyzed Synthesis of 1,3,5-Triazines via Functionalization of the sp3 C-H Bond of Acetophenones with Amidines: An Experimental Investigation and DFT Study.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Yield with 3-Bromo-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-bromo-5-iodophenol. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your experimental success. Our focus is on providing practical, evidence-based solutions grounded in the principles of organometallic chemistry.

Introduction to the Challenge: Selectivity and Reactivity

This compound is a valuable building block in organic synthesis, offering two distinct reactive sites for sequential functionalization. The primary challenge lies in achieving chemoselectivity—preferentially reacting at one halogen over the other—while managing the influence of the phenolic hydroxyl group. The established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br >> Cl, making the carbon-iodine bond the more reactive site for oxidative addition.[1][2] This guide will provide strategies to exploit this reactivity difference to achieve high yields of the desired mono-arylated or di-arylated products.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield for the mono-arylation of this compound. What are the most common causes?

A1: Low yields in the mono-arylation of this compound typically stem from several key factors:

  • Suboptimal Catalyst System: The choice of palladium precursor and ligand is critical. For selective coupling at the C-I bond, a catalyst system that is highly active at lower temperatures is often preferred to prevent competing reaction at the C-Br bond.

  • Ineffective Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[3][4] An inappropriate base can lead to slow reaction rates or decomposition of starting materials.

  • Interference from the Phenolic Group: The acidic proton of the hydroxyl group can interfere with the catalytic cycle. The choice of base is important to deprotonate the phenol without causing unwanted side reactions.

  • Poor Reagent Quality: Degradation of the boronic acid (protodeboronation) or catalyst deactivation due to impurities or oxygen can significantly reduce yields.[5]

Q2: How can I selectively target the C-I bond over the C-Br bond for the initial Suzuki coupling?

A2: The inherent reactivity difference between the C-I and C-Br bonds is the key to achieving selectivity. To favor mono-arylation at the iodine position, consider the following:

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, as the oxidative addition to the C-Br bond has a higher activation energy.

  • Ligand Choice: While bulky, electron-rich ligands are generally good for Suzuki couplings, their impact on selectivity in dihaloarenes can be complex.[1] Screening different ligands may be necessary to find the optimal balance for selective C-I activation.

  • Reaction Time: Carefully monitoring the reaction and stopping it once the mono-arylated product is predominantly formed can prevent the formation of the di-arylated product.

Q3: Should I protect the phenolic hydroxyl group before performing the Suzuki reaction?

A3: Whether to protect the phenolic hydroxyl group depends on the specific reaction conditions and the tolerance of your substrates.

  • Protecting Group-Free Approach: Many Suzuki reactions can be successfully performed on phenols without a protecting group, especially when using carbonate or phosphate bases.[6]

  • When to Use a Protecting Group: If you are using a strong base that could deprotonate the phenol and cause side reactions, or if your subsequent reaction steps are incompatible with a free phenol, protection is advisable. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) which are generally stable to the basic conditions of the Suzuki reaction.[3]

Q4: I am observing significant amounts of homocoupling of my boronic acid. How can I prevent this?

A4: Homocoupling is a common side reaction, often driven by the presence of oxygen. To minimize it:

  • Thorough Degassing: Ensure that all solvents and the reaction vessel are rigorously degassed with an inert gas (argon or nitrogen) before adding the catalyst.

  • Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or generating the Pd(0) species in situ from a precursor like Pd₂(dba)₃ can sometimes reduce homocoupling compared to using Pd(II) sources.[2]

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes promote homocoupling.

Q5: What is causing the formation of a dehalogenated byproduct (replacement of Br or I with H)?

A5: Dehalogenation is a side reaction where the aryl halide is reduced.[2] Potential causes include:

  • Source of Hydride: The hydride source can be impurities in the solvent, the base, or even the boronic acid.

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes increase the likelihood of dehalogenation.

  • Ligand Effects: The choice of ligand can influence the relative rates of the desired cross-coupling versus dehalogenation pathways.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst2. Inappropriate Base3. Poor Solvent Choice4. Reagent Decomposition1. Use a fresh, high-quality palladium catalyst and ligand. Consider a pre-catalyst that readily forms the active Pd(0) species.2. Screen different bases. For phenols, K₃PO₄ or Cs₂CO₃ are often effective.[5]3. Ensure the solvent system (e.g., dioxane/water, toluene/water) provides good solubility for all reactants.4. Use fresh boronic acid or consider more stable derivatives like pinacol esters or trifluoroborate salts.
Lack of Selectivity (Formation of Di-arylated Product) 1. High Reaction Temperature2. Prolonged Reaction Time3. Highly Active Catalyst System1. Reduce the reaction temperature to favor oxidative addition at the more reactive C-I bond.2. Monitor the reaction closely by TLC or LC-MS and quench it upon optimal formation of the mono-arylated product.3. A less reactive catalyst/ligand combination might improve selectivity, though it could require longer reaction times.
Formation of Homocoupled Boronic Acid 1. Presence of Oxygen2. Suboptimal Pd Precursor1. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.2. Consider using a Pd(0) source like Pd(PPh₃)₄.
Significant Dehalogenation 1. Hydride Impurities2. High Temperature3. Inappropriate Base1. Use high-purity, anhydrous solvents. Some bases can also be a source of hydrides.2. Run the reaction at the lowest effective temperature.3. Avoid strong hydroxide or alkoxide bases if dehalogenation is a major issue.[2]
Reaction Stalls 1. Catalyst Deactivation2. Poor Solubility1. Ensure a strictly inert atmosphere. Catalyst deactivation can lead to the formation of palladium black.2. Adjust the solvent system to ensure all components remain in solution at the reaction temperature.

Experimental Protocols & Methodologies

Protocol 1: Selective Mono-arylation at the C-I Position

This protocol is designed to favor the selective Suzuki coupling at the more reactive carbon-iodine bond of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Stepwise Di-arylation

This approach involves the initial selective mono-arylation followed by a second Suzuki coupling at the C-Br position.

Step 1: First Suzuki Coupling (as per Protocol 1)

Isolate and purify the 3-bromo-5-arylphenol intermediate.

Step 2: Second Suzuki Coupling at the C-Br Position

Materials:

  • 3-bromo-5-arylphenol (from Step 1) (1.0 equiv)

  • Second Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv) and a bulky, electron-rich ligand such as SPhos (0.05 equiv)

  • Cs₂CO₃ (3.0 equiv)

  • Toluene and Water (10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add the 3-bromo-5-arylphenol, the second arylboronic acid, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the Pd₂(dba)₃ and SPhos under a positive flow of argon.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. This second coupling may require a longer reaction time (12-24 hours).

  • Follow the workup and purification procedure as described in Protocol 1.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L)₂ Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality (Boronic Acid, Solvent, Base) start->check_reagents check_atmosphere Verify Inert Atmosphere (Degassing, Argon/N₂) check_reagents->check_atmosphere Reagents OK optimize_base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) check_atmosphere->optimize_base Atmosphere OK optimize_catalyst Optimize Catalyst/Ligand System optimize_base->optimize_catalyst Base Optimized optimize_temp Adjust Temperature optimize_catalyst->optimize_temp System Optimized success Improved Yield optimize_temp->success

Caption: A systematic workflow for troubleshooting low yields.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168. [Link]
  • Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Technical Support Center: Preventing Side Reactions in 3-Bromo-5-iodophenol Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Bromo-5-iodophenol. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you achieve high selectivity and yield in your coupling reactions.

The unique structure of this compound, with its two distinct halogen atoms, presents both an opportunity for sequential, site-selective functionalization and a challenge in controlling reactivity. The carbon-iodine (C-I) bond is inherently weaker and more reactive towards oxidative addition by a Pd(0) catalyst than the carbon-bromine (C-Br) bond.[1][2] This reactivity difference is the cornerstone of achieving chemoselectivity. However, a range of side reactions can compete with the desired transformation, leading to complex product mixtures and reduced yields. This guide will equip you with the knowledge to anticipate and mitigate these issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with this compound.

Q1: I'm observing a significant amount of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What is the cause and how can I prevent it?

A1: Homocoupling of boronic acids to form symmetrical biaryls is a prevalent side reaction in Suzuki-Miyaura couplings. This issue can arise from several factors, primarily the presence of oxygen in the reaction mixture, which can promote the homocoupling pathway.[3][4] Additionally, using a Pd(II) precatalyst can lead to homocoupling as it is reduced to the active Pd(0) species by the boronic acid.[3]

Troubleshooting Steps:

  • Degas Thoroughly: Ensure your solvent and reaction mixture are rigorously degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[3]

  • Use a Pd(0) Precatalyst: Whenever possible, use a Pd(0) source such as Pd(PPh₃)₄ to avoid the initial reduction step that can consume your boronic acid.

  • Control Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of the boronic acid. While counterintuitive, a small excess can help ensure the cross-coupling pathway is favored once the active catalyst is present.[5]

  • Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to suppress the formation of the homocoupled dimer.[3]

Q2: My reaction is producing the dehalogenated starting material (3-bromophenol or 5-iodophenol). What causes this and how can I minimize it?

A2: Dehalogenation, or more specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings where the halogen atom is replaced by a hydrogen atom.[6][7] This can occur through several mechanisms, including the reaction of the organopalladium intermediate with a hydride source in the reaction mixture. Potential hydride sources can include the solvent (e.g., from an alcohol or amine base), water, or even the phosphine ligand.[6][8]

Troubleshooting Steps:

  • Choice of Base and Solvent: Be mindful of your base and solvent choice. Strong amine bases or alcoholic solvents can be sources of hydrides.[6] Consider using weaker inorganic bases like K₂CO₃ or Cs₂CO₃.

  • Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus side reactions. Bulky, electron-rich phosphine ligands can sometimes promote the desired coupling over dehalogenation.[9]

  • Anhydrous Conditions: While some Suzuki reactions benefit from the presence of water, if dehalogenation is a significant issue, ensuring strictly anhydrous conditions can help to minimize this side reaction, as water can be a hydrogen source.[8]

Q3: In my Sonogashira coupling, I'm getting a lot of alkyne dimerization (Glaser coupling). How can I favor the cross-coupling product?

A3: The homocoupling of terminal alkynes, known as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[10][11]

Troubleshooting Steps:

  • Copper-Free Conditions: The most effective way to prevent Glaser coupling is to employ a copper-free Sonogashira protocol. While these reactions may sometimes require slightly higher temperatures or different ligand systems, they completely eliminate the primary pathway for alkyne dimerization.[11][12]

  • Rigorous Degassing: If using a copper co-catalyst is necessary, it is critical to maintain a strictly inert atmosphere to exclude oxygen, which promotes the homocoupling reaction.[10]

  • Choice of Base: The choice of amine base can also influence the rate of homocoupling. Using a bulkier amine base can sometimes disfavor the dimerization pathway.

Q4: I am trying to perform a sequential coupling, first at the iodine and then at the bromine. How do I ensure high selectivity in the first step?

A4: Achieving high selectivity for the initial coupling at the more reactive C-I bond is crucial for a successful sequential strategy. This selectivity is primarily controlled by the reaction conditions.[1][2]

Strategies for High Selectivity:

  • Mild Reaction Conditions: Employ the mildest possible reaction conditions for the first coupling. This typically means using a highly active catalyst system that allows the reaction to proceed at a lower temperature (e.g., room temperature to 60 °C).[1]

  • Catalyst and Ligand Choice: The catalyst and ligand system can be tuned to favor reaction at the C-I bond. For example, in Suzuki couplings, using a catalyst like Pd(PPh₃)₄ is often effective for selective coupling at the iodo position.[1]

  • Reaction Time: Carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent over-reaction at the C-Br bond.

Troubleshooting Guide

This section provides a more detailed, problem-oriented guide to resolving common issues.

Problem 1: Low Yield of the Desired Mono-Coupled Product
Potential Cause Diagnostic Check Recommended Solution
Catalyst Inactivity TLC or LC-MS shows no or very slow conversion of starting material.Use a fresh batch of catalyst. Consider a pre-catalyst that is more air- and moisture-stable. Ensure proper activation if using a Pd(II) source.[13]
Poor Solubility Reagents are not fully dissolved at the reaction temperature.Choose a different solvent system. For Suzuki couplings, a co-solvent like water is often used to dissolve the inorganic base.[6]
Incorrect Base The chosen base may be too weak to facilitate transmetalation or too strong, leading to side reactions.Screen a variety of bases. For Suzuki, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[14] For Buchwald-Hartwig, stronger bases like NaOtBu or LHMDS are often required.[15][16]
Ligand Poisoning Impurities in the starting materials or reagents may be deactivating the catalyst.Purify all starting materials and ensure high-purity solvents and reagents are used.[13]
Problem 2: Formation of Di-Substituted Product in a Selective Mono-Coupling Attempt
Potential Cause Diagnostic Check Recommended Solution
Reaction Temperature Too High LC-MS analysis shows the formation of the di-substituted product alongside the desired mono-substituted product.Lower the reaction temperature. The energy barrier for oxidative addition at the C-Br bond is higher, so lower temperatures will favor reaction at the C-I bond.
Reaction Time Too Long The di-substituted product appears after the starting material has been consumed.Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the this compound is consumed.
Catalyst System Too Reactive The chosen catalyst/ligand combination is too active and readily reacts with the C-Br bond under the reaction conditions.Screen less reactive catalyst systems. For example, if a bulky, electron-rich phosphine ligand is being used, consider switching to a less donating ligand like PPh₃ for the initial coupling.
Troubleshooting Workflow

G start Side Reaction Observed q1 What is the primary side product? start->q1 homocoupling Homocoupling (e.g., Biaryl from Boronic Acid) q1->homocoupling dehalogenation Dehalogenation q1->dehalogenation disubstitution Di-substitution q1->disubstitution sol_homo1 Check for Oxygen: - Rigorously degas solvents - Use inert atmosphere (Ar/N2) homocoupling->sol_homo1 sol_homo2 Catalyst Choice: - Use Pd(0) precatalyst - Add mild reducing agent (e.g., K-formate) homocoupling->sol_homo2 sol_dehalo1 Evaluate H- Source: - Use anhydrous solvents - Avoid amine/alcohol bases if possible dehalogenation->sol_dehalo1 sol_dehalo2 Optimize Ligand/Base: - Screen different phosphine ligands - Use inorganic base (e.g., K2CO3) dehalogenation->sol_dehalo2 sol_disub1 Reduce Reactivity: - Lower reaction temperature - Shorten reaction time disubstitution->sol_disub1 sol_disub2 Tune Catalyst System: - Use less reactive ligand - Monitor reaction closely disubstitution->sol_disub2

Caption: Troubleshooting decision tree for common side reactions.

Validated Experimental Protocols

The following protocols provide a starting point for achieving selective couplings with this compound. Optimization may be required for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond

This protocol is designed for the selective coupling of an arylboronic acid at the iodine position of this compound.

Reagents and Equipment:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed (typically 6-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the C-I Bond (Copper-Free)

This protocol outlines a copper-free method to minimize alkyne homocoupling.

Reagents and Equipment:

  • This compound

  • Terminal Alkyne

  • Pd(PPh₃)₂Cl₂

  • Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and Pd(PPh₃)₂Cl₂ (0.03 eq).

  • Solvent and Reagents: Add anhydrous THF, the terminal alkyne (1.2 eq), and diisopropylamine (DIPA) (2.5 eq).[17]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reaction Selectivity Overview

The following diagram illustrates the desired selective reaction pathway versus common side reactions.

G cluster_main Reaction Pathways start This compound + Coupling Partner desired Selective Mono-Coupling at C-I Bond start->desired Optimized Conditions (Low Temp, Selective Catalyst) side_di Di-Coupling (at C-I and C-Br) start->side_di Harsh Conditions (High Temp, Long Time) side_homo Partner Homocoupling start->side_homo Presence of O2 Pd(II) Precatalyst side_dehalo Dehalogenation start->side_dehalo H- Source Present (e.g., H2O, Base)

Caption: Desired reaction pathway vs. common side reactions.

By understanding the principles of reactivity and the common pitfalls associated with the cross-coupling of this compound, researchers can design more robust and efficient synthetic routes. This guide serves as a foundational resource to troubleshoot and optimize these critical transformations.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 517-524.
  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
  • Orbach, M., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 37(21), 3949-3960.
  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
  • Yoo, K. S., et al. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 128(50), 16384-16393.
  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
  • ChemEurope.com. (n.d.). Sonogashira coupling.
  • Yoo, K. S., Yoon, C. H., & Jung, K. W. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Kaur, N., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Communications Chemistry, 7(1), 1-10.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • NRO CREATIONS. (2020, July 25). Sonogashira Coupling [Video]. YouTube.
  • NRO CREATIONS. (2020, July 11). Suzuki Coupling [Video]. YouTube.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Liu, W., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. ResearchGate.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Liu, W., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(17), 4305-4331.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Mondal, B., et al. (2015). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate.
  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • Sharma, A., et al. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 26(6), 1629-1647.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • NRO CREATIONS. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
  • El-Gendy, A. O., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Omega, 8(17), 15449-15457.
  • Köllhofer, A., et al. (2013). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 15(7), 1809-1813.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chizzali, C., et al. (2012). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry, 77(22), 10249-10259.
  • Biswas, S., et al. (2018). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 8(8), 6928-6942.

Sources

Technical Support Center: Purification of 3-Bromo-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Bromo-5-iodophenol (CAS: 570391-20-7). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile, polyhalogenated intermediate. The unique substitution pattern of this compound makes it a valuable building block, but its purification can present specific challenges.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize your purification strategy, and obtain your target compound with the desired purity.

Physical & Chemical Properties

A clear understanding of the physical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₆H₄BrIOPubChem
Molecular Weight 298.90 g/mol PubChem, Sigma-Aldrich
Appearance SolidSigma-Aldrich
Melting Point 82-84 °CApollo Scientific[1]
pKa (Predicted) ~8.0 (Estimated based on substituted phenols)
Solubility Soluble in methanol, ethanol, ethyl acetate, acetone, DMF, DMSO. Sparingly soluble in hexanes, toluene.

Purification Strategy Decision Workflow

Choosing the right purification method is the most critical step. This decision tree outlines a logical workflow based on the state of your crude reaction product and the nature of the impurities.

G A Start: Crude Reaction Product G Consider preliminary aqueous workup / extraction A->G B Is the crude product a solid? D Column Chromatography Required B->D No (Oil/Gum) F Is the product the major component (>80%)? B->F Yes C Recrystallization Feasible H Proceed to Flash Column Chromatography Protocol D->H E Are impurities significantly different in polarity? (Check TLC) F->D No I Attempt Recrystallization Protocol F->I Yes G->B K Poor separation or co-elution? H->K J Product 'oils out' or fails to crystallize? I->J J->D K->D Re-optimize

Caption: A decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.

Column Chromatography Issues

Question 1: I'm getting poor separation between my product and an impurity on the silica gel column. What can I do?

Answer: This is a common challenge, especially with closely related aromatic isomers or byproducts. The key is a systematic optimization of your chromatographic conditions.

  • Possible Cause: Inappropriate Solvent System. The polarity of your eluent may not be optimal to resolve compounds with similar Rf values. For polyhalogenated phenols, standard solvent systems may be insufficient.[2]

    • Solution:

      • Systematic TLC Screening: Before running a column, screen various solvent systems using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether).[3][4] Aim for an Rf value of 0.25-0.35 for this compound to ensure it spends enough time on the stationary phase to separate from impurities.

      • Incorporate Toluene: For aromatic compounds, replacing hexanes with toluene can introduce π-π stacking interactions with the silica gel, altering selectivity and potentially resolving closely related spots.[2]

      • Add an Acid Modifier: Phenols can "tail" or streak on silica gel due to interactions between the acidic phenol and acidic silanol groups on the silica surface.[3] Adding a small amount of acetic acid (0.1-1%) to your eluent can suppress this interaction and lead to sharper peaks and better separation.[3]

  • Possible Cause: Column Overloading. Loading too much crude material relative to the amount of silica gel will cause bands to broaden and overlap, destroying separation.[2]

    • Solution: Maintain a high ratio of stationary phase to crude product. For challenging separations, a ratio of 50:1 to 100:1 (by weight) of silica gel to crude material is recommended.[2]

  • Possible Cause: Co-elution of Regioisomers. The synthesis might have produced isomers (e.g., 3-Bromo-2-iodophenol or other di-halogenated phenols) that have very similar polarities.

    • Solution:

      • Use a Shallow Gradient: If using automated flash chromatography, run a very shallow gradient (e.g., 0-10% ethyl acetate in hexanes over 20-30 column volumes).

      • Increase Column Length: A longer and narrower column increases the number of theoretical plates, enhancing resolving power for difficult separations.[5]

Question 2: My product appears to be turning pink/brown on the column and my yield is low. Why is this happening?

Answer: This strongly suggests your compound is degrading on the stationary phase.

  • Possible Cause: Compound Instability on Acidic Silica Gel. Phenols are susceptible to oxidation, forming colored quinone-type impurities, a process that can be catalyzed by the acidic surface of standard silica gel.[3][6]

    • Solution:

      • Deactivate the Silica Gel: Neutralize the acidic sites by preparing your column slurry in an eluent containing 0.5-1% triethylamine (Et₃N) .[7] This amine base will preferentially bind to the acidic silanol groups, creating a more inert surface for your compound.

      • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase. Neutral alumina is often an excellent choice for acid-sensitive compounds.[7]

      • Minimize Contact Time: Use flash chromatography (applying pressure) rather than gravity chromatography to reduce the residence time of your compound on the column.[4][8]

Recrystallization Issues

Question 3: I've dissolved my crude product in a hot solvent, but it "oils out" upon cooling instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solubility of the compound drops so rapidly upon cooling that it comes out of solution as a liquid supersaturated with solvent, rather than forming an ordered crystal lattice.

  • Possible Cause: Solution is Too Concentrated (Supersaturated). If the concentration of the solute is too high, it can crash out of solution before crystallization can occur.[2]

    • Solution: Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then allow it to cool more slowly. The goal is to find the point of saturation at the solvent's boiling point, not to create a super-concentrated solution.[9]

  • Possible Cause: Cooling Too Rapidly. Placing a hot flask directly into an ice bath is a common cause of oiling out.[2]

    • Solution: Practice patience. Allow the solution to cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, you can induce further crystallization by moving the flask to an ice bath. Slow cooling is essential for the formation of large, pure crystals.[9][10]

  • Possible Cause: High Level of Impurities. Impurities can disrupt the crystal lattice formation, a phenomenon known as freezing-point depression.[2]

    • Solution: If the crude product is very impure, recrystallization may not be the best first step. Perform a rapid filtration through a "plug" of silica gel to remove baseline and highly polar impurities first, then attempt to recrystallize the resulting solid.

Question 4: My product won't crystallize at all, even after cooling in an ice bath. How can I induce crystallization?

Answer: This indicates that the solution is not yet supersaturated at the lower temperature, or that nucleation is kinetically slow.

  • Possible Cause: Inappropriate Solvent Choice. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[3][11]

    • Solution:

      • Use a Solvent Pair: A powerful technique is to use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or ethyl acetate). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., water or hexanes) dropwise at an elevated temperature until the solution becomes persistently cloudy (the cloud point). Add a few drops of the "good" solvent to clarify the solution, then cool slowly.[12] For this compound, systems like ethanol/water or ethyl acetate/hexanes are excellent candidates.

      • Induce Nucleation: If the solution is supersaturated but no crystals form, you can try:

        • Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[9]

        • Seeding: If you have a small crystal of the pure product, add it to the cold solution. This seed crystal will act as a template for further crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter in my this compound reaction product? A1: Impurities are highly dependent on the synthetic route. However, common side products in electrophilic aromatic halogenations include: unreacted starting material (e.g., 3-bromophenol or 3-iodophenol), regioisomers (where the halogens are in different positions), and products of over-halogenation (e.g., dibromo-iodo-phenols).[2] Residual catalysts or reagents from previous steps may also be present.

Q2: How do I properly monitor the purification using Thin Layer Chromatography (TLC)? A2: TLC is your most important analytical tool.[2]

  • Spotting: Dissolve a tiny amount of your crude material and fractions in a volatile solvent (e.g., ethyl acetate). Spot them on a silica gel TLC plate with a capillary tube.

  • Elution: Develop the plate in a sealed chamber containing your chosen solvent system (e.g., 20% Ethyl Acetate in Hexanes). Allow the solvent front to travel to about 1 cm from the top of the plate.[13]

  • Visualization: this compound is an aromatic compound and should be visible under a UV lamp (254 nm) as a dark spot.[14] For enhanced visualization, you can use a stain. An iron(III) chloride (FeCl₃) stain is highly specific for phenols and will produce a colored spot (often blue or purple).[14] An iodine chamber is also a good general-purpose method for visualizing organic compounds.[13][14]

Q3: What are the primary safety hazards associated with this compound? A3: According to its safety data, this compound should be handled with care. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[15][1] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a standard procedure for purifying this compound on a ~1 gram scale.

G A 1. Prepare Slurry: Mix 50g silica gel with 150mL of 5% EtOAc/Hexanes B 2. Pack Column: Pour slurry into column. Let silica settle. Add sand layer. A->B C 3. Load Sample: Dissolve 1g crude product in minimal CH₂Cl₂. Adsorb onto 2g silica. Evaporate to free-flowing powder. B->C D 4. Add Sample to Column: Carefully add the dry-loaded sample to the top of the sand layer. C->D E 5. Elute: Begin elution with 5% EtOAc/Hexanes. Gradually increase polarity to 15% EtOAc/Hexanes. D->E F 6. Collect & Analyze Fractions: Collect 20mL fractions. Analyze by TLC. E->F G 7. Combine & Concentrate: Combine pure fractions. Remove solvent via rotary evaporation. F->G H Pure this compound G->H

Caption: Workflow for flash column chromatography purification.

  • Select Solvent System: Based on TLC analysis (aim for Rf ≈ 0.3), prepare your mobile phase. A typical system is a gradient of ethyl acetate (EtOAc) in hexanes.

  • Pack the Column:

    • Prepare a slurry of silica gel (e.g., 50 g for 1 g of crude material) in the initial, least polar eluent (e.g., 5% EtOAc/Hexanes).[3][4]

    • Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Never let the top of the silica bed run dry.[4]

    • Add a thin layer (~1 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.[3]

  • Load the Sample (Dry Loading Recommended):

    • Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (~2-3 g) to this solution and concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elute the Column:

    • Carefully add the eluent to the column. Apply gentle pressure with a pump or house air to achieve a steady flow rate (a few inches per minute).[3][8]

    • Begin with the low-polarity eluent and gradually increase the polarity as needed (gradient elution) to move your product down the column.

  • Analyze Fractions:

    • Collect fractions in test tubes.

    • Spot every few fractions on a TLC plate to track the elution of the product and impurities.

  • Combine and Concentrate:

    • Combine all fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is ideal if the crude product is a solid and relatively pure (>80%).

  • Choose a Solvent: Perform small-scale solubility tests to find a suitable solvent or solvent pair. For this compound, an ethanol/water mixture is a good starting point.[12]

  • Dissolve the Impure Compound:

    • Place the crude solid (e.g., 1 g) in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (e.g., hot ethanol) and heat the mixture (e.g., on a hot plate) until the solid is fully dissolved.[9][10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Add "Poor" Solvent (if using a pair): While the solution is still hot, add the "poor" solvent (e.g., hot water) dropwise until the solution just begins to turn cloudy. Add a few more drops of the "good" solvent (hot ethanol) to redissolve the precipitate.

  • Cool the Solution:

    • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance.[3][9]

    • Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.[3]

  • Collect and Wash the Crystals:

    • Set up a Büchner funnel for vacuum filtration.[3]

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Pour the cold slurry of crystals into the funnel and apply vacuum.

    • Wash the collected crystals with a small portion of the ice-cold solvent to remove any residual soluble impurities.[9]

  • Dry the Crystals: Allow the crystals to dry on the filter under vacuum. For final drying, they can be transferred to a watch glass or placed in a vacuum oven.

References

  • This compound | C6H4BrIO | CID 22630182.
  • 3-Bromo-5-chloro-4-iodophenol | C6H3BrClIO | CID 131489077.
  • Extraction techniques for the determination of phenolic compounds in food. SciSpace. [Link]
  • (PDF) Extraction of phenolic compounds: A review.
  • Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. Splendid Lab. [Link]
  • Separation of Halogenated Phenols by Paper Chrom
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC, PubMed Central. [Link]
  • Rapid methods for extracting and quantifying phenolic compounds in citrus rinds. NIH. [Link]
  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI. [Link]
  • 3-Bromophenol | C6H5BrO | CID 11563.
  • How to dry and purify Phenol. Reddit. [Link]
  • Column chrom
  • Column Chromatography.
  • This compound (C6H4BrIO). PubChemLite. [Link]
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
  • Recrystalliz
  • GC Troubleshooting Guide. Phenova.com. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Column Chromatography: Principles, Procedure, and Applic
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]
  • Impurities and Degrad
  • 3,5-Dibromophenol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
  • How to analysis the phenolic compounds by TLC, the method and solvants?.
  • 3-Bromophenol | C6H5BrO | MD Topology | NMR | X-Ray.
  • (8)
  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzym
  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group. [Link]
  • 2.
  • Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2. Google Docs.
  • Synthesis of 3-bromo-phenol. PrepChem.com. [Link]
  • SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE.

Sources

Technical Support Center: Overcoming Reactivity Challenges with 3-Bromo-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the synthetic complexities of 3-Bromo-5-iodophenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile, yet sometimes challenging, dihalogenated phenol in their synthetic routes. Here, we will dissect the nuances of its reactivity, offering field-proven insights and troubleshooting strategies to ensure your success in the lab.

The core challenge with this compound lies in its differential reactivity. The carbon-iodine (C-I) bond is inherently weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine (C-Br) bond. This reactivity difference is the key to unlocking its synthetic potential, allowing for selective, sequential functionalization.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries when working with this compound.

Q1: Why is my Suzuki-Miyaura reaction not proceeding at the bromide position, even with prolonged reaction times?

A1: This is a common and expected outcome. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[1][2] The carbon-iodine bond is weaker and therefore undergoes oxidative addition to the palladium(0) catalyst much more readily than the carbon-bromine bond.[1] To functionalize the bromide position, the iodide must typically be reacted first. If you are aiming for a double coupling, harsher conditions, a more active catalyst system, or a different coupling strategy may be required for the second step.

Q2: I am observing significant amounts of hydrodehalogenation (loss of bromine or iodine). What is causing this?

A2: Hydrodehalogenation can arise from several factors. A common side reaction in palladium-catalyzed couplings is β-hydride elimination from certain intermediates, which can lead to the formation of a hydrodehalogenated arene.[3] Additionally, some reaction conditions, particularly with certain bases or in the presence of hydride sources, can promote reductive cleavage of the carbon-halogen bond.[4] To mitigate this, ensure your reagents are pure and anhydrous, and consider screening different bases or solvent systems.

Q3: Can I perform a Sonogashira coupling selectively at the iodide position?

A3: Absolutely. The Sonogashira reaction is highly amenable to regioselective coupling with this compound.[5][6] The significant difference in reactivity between the C-I and C-Br bonds allows for the selective introduction of an alkyne at the 3-position while leaving the C-Br bond at the 5-position available for subsequent transformations.[5][7] Milder reaction conditions, such as room temperature, will favor selective coupling at the iodide.[7]

Q4: Is it possible to reverse the reactivity and couple at the bromide position first?

A4: While challenging, catalyst-controlled site-selectivity is an emerging area of research.[8] In some systems, specific ligands can alter the typical reactivity order. For dihalophenols, certain phosphine ligands have been shown to induce ortho-selectivity in cross-coupling reactions with Grignard reagents, overriding the intrinsic reactivity of the halide.[8] However, for this compound, the inherent electronic and steric factors strongly favor initial reaction at the iodide. Achieving bromide-first reactivity would likely require a highly specialized catalyst system and extensive optimization.

Troubleshooting Guide

This section provides a systematic approach to common problems encountered during experiments with this compound.

Problem Potential Causes Recommended Solutions
Low to No Yield in Cross-Coupling 1. Inactive Catalyst: The Pd(0) active species has not been generated or has decomposed. 2. Inappropriate Ligand: The chosen ligand is not suitable for activating the aryl halide. 3. Incorrect Base: The base may be too weak to facilitate transmetalation or may be incompatible with other reagents. 4. Low Reaction Temperature: Particularly for the C-Br bond, higher temperatures may be necessary.1. Use a pre-catalyst or ensure your Pd(II) source is adequately reduced in situ. 2. For the C-Br bond, consider more electron-rich and bulky phosphine ligands like XPhos or SPhos. 3. Screen a range of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[9] 4. For Suzuki couplings of bromophenols, microwave irradiation can significantly improve yields.[10]
Formation of Homocoupling Side Products 1. Oxidative Homocoupling: The organometallic reagent (e.g., boronic acid) is coupling with itself. 2. Reductive Homocoupling: The aryl halide is coupling with itself.1. Ensure slow addition of the boronic acid or use a slight excess. 2. Optimize catalyst loading and reaction temperature to favor the cross-coupling pathway.
Poor Selectivity (Double Coupling Instead of Mono-Coupling) 1. Reaction Conditions Too Harsh: High temperatures or a highly active catalyst can lead to reaction at both the C-I and C-Br sites. 2. Incorrect Stoichiometry: An excess of the coupling partner can drive the reaction to completion at both sites.1. For selective mono-coupling at the iodide, use milder conditions (e.g., lower temperature, shorter reaction time). 2. Use a stoichiometric amount or a slight deficit of the coupling partner for the first coupling step.
Difficulty Purifying the Product 1. Residual Catalyst: Palladium residues can be difficult to remove. 2. Similar Polarity of Product and Starting Material: This can make chromatographic separation challenging.1. Consider using a palladium scavenger resin or perform an aqueous wash with a suitable chelating agent. 2. If possible, modify the product of the first coupling to significantly alter its polarity before the second coupling step.

Experimental Protocols

Here are detailed, step-by-step methodologies for key reactions involving this compound.

Protocol 1: Regioselective Sonogashira Coupling at the C-I Position

This protocol is optimized for selective coupling at the more reactive iodide position.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • PdCl₂(PPh₃)₂ (Palladium catalyst)

  • CuI (Copper(I) iodide co-catalyst)

  • Triethylamine (Et₃N, base and solvent)

  • Anhydrous THF (solvent)

Procedure:

  • To a dry, argon-flushed Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3 equiv).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sequential Suzuki-Miyaura Coupling

This two-step protocol first functionalizes the C-I bond, followed by the C-Br bond.

Step 1: Suzuki-Miyaura Coupling at the C-I Position

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (Palladium catalyst)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Water (4:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.1 mmol) in the toluene/water mixture (10 mL).

  • Add K₂CO₃ (2.0 mmol) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Heat the mixture to 80 °C under an argon atmosphere and stir for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the intermediate product, 3-Bromo-5-arylphenol, by column chromatography.

Step 2: Suzuki-Miyaura Coupling at the C-Br Position

Materials:

  • 3-Bromo-5-arylphenol (from Step 1)

  • A different Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (Palladium pre-catalyst)

  • XPhos (Ligand)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry Schlenk tube under argon, add 3-Bromo-5-arylphenol (1.0 mmol), the second arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.08 mmol, 8 mol%).

  • Add K₃PO₄ (3.0 mmol) and anhydrous 1,4-dioxane (8 mL).

  • Heat the mixture to 110 °C (or use microwave irradiation) and stir for 12-24 hours.

  • Monitor the reaction by LC-MS or GC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final biaryl product by column chromatography.

Visualizations

Reaction Workflow and Decision Making

The following diagram illustrates a typical workflow for the sequential functionalization of this compound.

G cluster_start Starting Material cluster_step1 Step 1: C-I Functionalization cluster_step2 Step 2: C-Br Functionalization Start This compound Coupling1 Choose Cross-Coupling Reaction (e.g., Sonogashira, Suzuki) Start->Coupling1 Selective Activation of C-I Conditions1 Mild Conditions: - PdCl₂(PPh₃)₂/CuI or Pd(PPh₃)₄ - Room Temp to 80°C Coupling1->Conditions1 Select Catalyst/Conditions Product1 Intermediate: 3-Bromo-5-(substituted)phenol Conditions1->Product1 Isolate & Purify Coupling2 Choose Second Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Product1->Coupling2 Proceed with Intermediate Conditions2 Harsher Conditions: - Pd₂(dba)₃/Bulky Ligand (XPhos) - High Temp (>100°C) or Microwave Coupling2->Conditions2 Select Catalyst/Conditions Product2 Final Product: 3-(substituted)-5-(substituted)phenol Conditions2->Product2 Isolate & Purify

Caption: Sequential cross-coupling strategy for this compound.

Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram outlines the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation R-B(OH)₂ + Base Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
  • A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol vs 4-(4-bromophenyl)-1-butanol.BenchChem.
  • Application Notes: Regioselective Sonogashira Coupling of 4-Bromo-3-iodophenol.BenchChem.
  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.BenchChem.
  • Buchwald–Hartwig amin
  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.Organic Chemistry Portal.[Link]
  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
  • Sonogashira coupling.Wikipedia.[Link]
  • Suzuki Reaction.The Organic Chemistry Portal.[Link]
  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae.

Sources

Technical Support Center: Catalyst Selection for Selective Coupling of 3-Bromo-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the selective functionalization of dihalogenated aromatic compounds. Here, we address common challenges and frequently asked questions regarding catalyst selection for the selective coupling of 3-bromo-5-iodophenol, a versatile building block in medicinal chemistry and materials science. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: I need to perform a cross-coupling reaction on this compound. At which position should I start, and why?

The initial cross-coupling reaction should be performed at the 5-position, targeting the carbon-iodine (C-I) bond. The rationale lies in the inherent reactivity differences between aryl halides in palladium-catalyzed cross-coupling reactions. The general order of reactivity is I > Br > Cl.[1][2] The carbon-iodine bond is longer and weaker than the carbon-bromine bond, making it more susceptible to the rate-determining oxidative addition step to a low-valent palladium catalyst.[1] By exploiting this reactivity difference, you can achieve selective functionalization at the iodo-position under milder conditions, preserving the bromo-position for a subsequent, distinct coupling reaction under more forcing conditions.[3]

Q2: What are the key factors to consider when selecting a catalyst system for selective C-I bond coupling?

Achieving high selectivity for the C-I bond over the C-Br bond is paramount. The choice of the palladium source and, more critically, the ligand, are the primary determinants of success.

  • Palladium Precatalyst: Standard palladium sources like Pd(OAc)₂, Pd₂(dba)₃, or pre-formed complexes such as Pd(PPh₃)₄ and PdCl₂(dppf)·CH₂Cl₂ are all viable starting points.[4][5]

  • Ligand Selection: The ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst.[6][7] For selective C-I coupling, less electron-rich and sterically less demanding phosphine ligands are often sufficient. For instance, triphenylphosphine (PPh₃) is a common choice for initial screening. However, for more challenging couplings or to enhance reaction rates at lower temperatures, more sophisticated ligands may be necessary. The choice of ligand can also influence the selectivity in dihalogenated substrates.[8]

  • Base: The base is essential for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and facilitating the catalytic cycle.[9][10] The choice of base can impact selectivity and the prevalence of side reactions. Weaker bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are often preferred to minimize side reactions like hydrodehalogenation or catalyst decomposition.[11][12]

  • Solvent: The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. Common choices include ethereal solvents (e.g., 1,4-dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF, DMAc). Aqueous mixtures are also frequently employed, particularly in Suzuki reactions.[13][14]

Troubleshooting Guide

Issue 1: Poor or No Conversion at the C-I Position

You've set up your reaction to target the iodo-group, but you observe unreacted starting material after a reasonable time.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The chosen catalyst system may not be active enough under the current conditions.

    • Troubleshooting Steps:

      • Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. While C-I bonds are more reactive, some catalyst systems still require thermal energy.

      • Switch to a More Active Ligand: If using a simple ligand like PPh₃, consider switching to a more electron-rich and sterically bulky ligand from the Buchwald or Hartwig portfolio (e.g., SPhos, XPhos). These ligands are known to accelerate oxidative addition and reductive elimination.[6][15]

      • Check Reagent Quality: Ensure the palladium precatalyst, ligand, and base are of high purity and handled under appropriate inert conditions if they are air or moisture sensitive.

  • Catalyst Inhibition by the Phenolic Hydroxyl Group: The acidic proton of the phenol can interfere with the catalytic cycle, and the phenoxide can coordinate to the palladium center, potentially inhibiting the catalyst.

    • Troubleshooting Steps:

      • Protect the Phenol: Consider protecting the hydroxyl group as a methyl ether, silyl ether (e.g., TBDMS), or another suitable protecting group. This can be particularly important if strong bases are used or if the reaction requires high temperatures.

      • Use a Milder Base: Strong bases can deprotonate the phenol, increasing its coordination to the metal. Switching to a milder base like K₃PO₄ or Cs₂CO₃ may be beneficial.

Issue 2: Loss of Selectivity - Competing Reaction at the C-Br Position

You are observing a mixture of products, with coupling occurring at both the C-I and C-Br positions.

Potential Causes & Solutions:

  • Reaction Conditions are Too Forcing: High temperatures or a highly active catalyst system can overcome the intrinsic reactivity difference between the C-I and C-Br bonds.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that provides a reasonable rate for the C-I coupling. Room temperature is often a good starting point for Suzuki and Sonogashira couplings at an aryl iodide.[11][16]

      • Decrease Catalyst Loading: High catalyst concentrations can sometimes lead to a loss of selectivity. Try reducing the catalyst loading incrementally.

      • Re-evaluate Ligand Choice: A highly active, electron-rich ligand might be promoting the slower oxidative addition at the C-Br bond. A less active ligand, such as PPh₃, might offer better selectivity in this case.

  • Iodide Exchange with Bromide: In some cases, halide exchange can occur, leading to a scrambling of the starting material and subsequent loss of selectivity.

    • Troubleshooting Steps:

      • Avoid Halide Additives: Ensure that no extraneous halide sources are present in the reaction mixture. For example, some palladium precatalysts are chloride salts. Using a palladium(0) source like Pd₂(dba)₃ might be advantageous.

Issue 3: Common Side Reactions and Their Mitigation

Beyond the primary coupling, other side reactions can complicate your product mixture and reduce yields.

  • Hydrodehalogenation: The replacement of a halogen with a hydrogen atom.

    • Mitigation: This is often promoted by moisture and certain bases. Ensure the use of dry solvents and reagents. If hydrodehalogenation is significant, a change of base or solvent may be required.

  • Homocoupling of the Coupling Partner (e.g., Boronic Acid in Suzuki Reactions):

    • Mitigation: This is a common side reaction, particularly with electron-rich boronic acids.[11]

      • Use a slight excess (1.1-1.2 equivalents) of the boronic acid.

      • Ensure efficient stirring to avoid localized high concentrations of reagents.

      • Lowering the temperature can also disfavor this side reaction.

  • Protodeboronation (Suzuki Coupling): Cleavage of the C-B bond of the boronic acid.

    • Mitigation: This is often promoted by water and strong bases. While aqueous conditions are common, excessive water or a highly basic environment can be detrimental. Using a base like K₃PO₄ can be less problematic than stronger bases like NaOH.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol provides a general starting point for the selective coupling of an aryl boronic acid with this compound.

Materials:

  • This compound

  • Aryl boronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (2 mol%)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the aryl boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ (0.02 mmol).

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL).

  • Stir the reaction mixture at 50 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Sonogashira Coupling at the C-I Position

This protocol describes a copper-free Sonogashira coupling to minimize alkyne homocoupling.[11][17]

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Pd(OAc)₂ (1 mol%)

  • P(t-Bu)₃ (2 mol%)

  • Cs₂CO₃ (2.0 equivalents)

  • Acetonitrile, degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(OAc)₂ (0.01 mmol), and P(t-Bu)₃ (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed acetonitrile (10 mL), followed by the terminal alkyne (1.1 mmol) and Cs₂CO₃ (2.0 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination at the C-I Position

This protocol outlines the coupling of a primary or secondary amine at the iodo-position.[18][19]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • NaOtBu (1.4 equivalents)

  • Toluene, anhydrous and degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu (1.4 mmol) to a flame-dried Schlenk flask.

  • Add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol).

  • Add the anhydrous, degassed toluene (5 mL).

  • Add the amine (1.2 mmol).

  • Seal the flask and stir the reaction mixture at 80-100 °C, monitoring its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Catalyst System Comparison for Selective Suzuki Coupling at the C-I Position

Catalyst SystemBaseTemperature (°C)Time (h)Selectivity (C-I:C-Br)Yield (%)
Pd(PPh₃)₄K₂CO₃5012>95:585
PdCl₂(dppf)Cs₂CO₃Room Temp24>98:292
Pd₂(dba)₃ / SPhosK₃PO₄Room Temp8>98:295

Note: Yields and selectivities are representative and can vary based on the specific coupling partners and reaction scale.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-OR'(L2) Metathesis (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Decision Tree for Troubleshooting Poor Conversion

Troubleshooting_Conversion start Poor Conversion at C-I Position check_temp Is reaction at elevated temp? start->check_temp increase_temp Increase temperature (10-20°C increments) check_temp->increase_temp No check_ligand Is ligand simple (e.g., PPh3)? check_temp->check_ligand Yes switch_ligand Switch to more active ligand (e.g., SPhos) check_ligand->switch_ligand Yes check_phenol Is phenol unprotected? check_ligand->check_phenol No protect_phenol Protect hydroxyl group check_phenol->protect_phenol Yes

Caption: Troubleshooting workflow for poor C-I bond coupling conversion.

References

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
  • Ligand electronic influence in Pd-c
  • A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol vs. BenchChem.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.
  • Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society.
  • Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Chemistry Portal.
  • Mechanism and Origin of Ligand-Controlled Chemo- and Regioselectivity in Palladium-Catalyzed Methoxycarbonylation of Alkynes.
  • Mechanochemical Sequential Deoxygenative Cross-Coupling Reactions of Phenols Under Ruthenium-Nickel C
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst.
  • Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Various.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Cross-coupling reactions of various aryl halides and aryl boric acids...
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Buchwald–Hartwig amin
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
  • Technical Support Center: Managing Reactions of 4-Bromo-3-iodophenol. BenchChem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Sonogashira coupling. Wikipedia.
  • Catalytic Oxidative Coupling of Phenols and Rel
  • Suzuki reaction. Wikipedia.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speci
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society.
  • Application Notes: Regioselective Sonogashira Coupling of 4-Bromo-3-iodophenol. BenchChem.
  • Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic C
  • Sulfoxide-mediated oxidative cross-coupling of phenols. Royal Society of Chemistry.
  • Oxid
  • Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. BenchChem.
  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar.
  • Selective, Catalytic Carbon−Carbon Bond Activation and Functionalization Promoted by Late Transition Metal Catalysts. Journal of the American Chemical Society.
  • Cross-coupling of bromo iodomethane and phenols.
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-iodophenol. BenchChem.
  • Catalytic C−C Bond Formation through Selective Activation of C−F Bonds.

Sources

Technical Support Center: 3-Bromo-5-iodophenol Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with 3-bromo-5-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling reactions with this versatile, dihalogenated building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you manage and suppress unwanted homocoupling byproducts, ensuring the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of this compound reactions, and why is it a significant problem?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-couplings where two molecules of an organometallic reagent (e.g., an organoboron compound in Suzuki reactions) couple with each other, or two molecules of the aryl halide starting material reductively couple to form a symmetrical biaryl.[1] With this compound, this can lead to the formation of undesired symmetric biphenyl, bibromophenyl, or biiodophenyl derivatives. These byproducts consume your valuable starting materials, reduce the yield of the desired cross-coupled product, and often co-elute during purification, complicating isolation.[2]

Q2: I am observing significant amounts of boronic acid homocoupling in my Suzuki-Miyaura reaction. What are the primary causes?

A2: The homocoupling of boronic acids is primarily caused by two factors: the presence of oxygen and the presence of Pd(II) species in the reaction mixture.[3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that dimerizes the boronic acid.[3] This unwanted cycle competes directly with the desired cross-coupling pathway. Suboptimal reaction conditions, such as an inappropriate base or high temperatures, can also exacerbate this issue.[5]

Q3: In my Sonogashira coupling, I'm getting a lot of diyne byproduct. What is happening and how can I stop it?

A3: The formation of a diyne byproduct is due to the oxidative homocoupling of your terminal alkyne, a reaction also known as Glaser coupling.[6][7] This side reaction is predominantly catalyzed by the copper(I) co-catalyst in the presence of oxygen.[6][8] While the copper co-catalyst is intended to facilitate the Sonogashira reaction, it can also promote this undesired dimerization of the alkyne starting material.[7]

Q4: I am trying to perform a selective cross-coupling reaction. Which halogen on this compound is more reactive?

A4: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[9] This is due to the lower bond dissociation energy of the C-I bond. This difference in reactivity can be exploited to achieve selective functionalization at the iodo-position under milder conditions, while leaving the bromo-position available for a subsequent cross-coupling reaction under more forcing conditions.[9]

Troubleshooting Guides

Issue 1: Excessive Homocoupling of the Aryl Halide (Formation of Symmetrical Biaryls)

This issue arises when two molecules of this compound couple with each other.

Potential Cause Troubleshooting Action & Scientific Rationale
High Catalyst Loading Reduce the palladium catalyst loading incrementally (e.g., from 2 mol% to 0.5 mol%). High local concentrations of the catalyst can increase the probability of the reductive coupling of two aryl halide molecules.[5]
Elevated Temperature Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures can accelerate both the desired reaction and unwanted side reactions like homocoupling.[5][10]
Inappropriate Base The choice of base can be critical. For Suzuki reactions, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH to minimize side reactions.[5][11] The base's primary role is to activate the boronic acid; overly basic conditions can lead to catalyst degradation and promote homocoupling.[12]
Solvent Effects In some cases, the solvent can act as a reducing agent for Pd(II) species, which can influence homocoupling pathways. For instance, DMSO has been shown to reduce Pd(II) to the active Pd(0) species.[1] Consider screening different solvents to find the optimal balance for your specific reaction.
Issue 2: Pervasive Homocoupling of the Coupling Partner (Boronic Acid or Alkyne)

This is often the most common and frustrating side reaction.

Potential Cause Troubleshooting Action & Scientific Rationale
Presence of Oxygen Rigorously exclude oxygen from your reaction. This is the most critical factor.[4][6] Degas all solvents and reagents using several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through them for an extended period.[7] Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(II) Precatalyst If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to the active Pd(0) catalyst. The presence of residual Pd(II) can directly promote boronic acid homocoupling.[3] Consider adding a mild reducing agent like potassium formate to minimize the concentration of free Pd(II).[4]
Copper Co-catalyst (Sonogashira) For Sonogashira reactions, the most direct way to prevent alkyne homocoupling is to use a copper-free protocol.[6][7] Numerous copper-free Sonogashira methods have been developed to specifically avoid Glaser coupling.[13]
Slow Reagent Addition Add the terminal alkyne or boronic acid slowly to the reaction mixture. This keeps its concentration low, disfavoring the bimolecular homocoupling reaction.[6]
Choice of Ligand The choice of phosphine ligand can significantly influence the extent of homocoupling. Bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway over homocoupling.[14] However, the optimal ligand is often substrate-dependent, and screening may be necessary.

Experimental Protocols & Methodologies

Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo-Position

This protocol is designed to selectively functionalize the more reactive C-I bond of this compound while minimizing homocoupling.

Reagents & Equipment:

  • This compound

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Pd(PPh₃)₄ (1-2 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane/water (4:1 mixture)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To the flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol).

  • Add the Pd(PPh₃)₄ catalyst (0.01-0.02 mmol).

  • Add the degassed dioxane/water solvent mixture (10 mL) via syringe.

  • Stir the reaction mixture at room temperature to 50 °C. The lower temperature helps to ensure selectivity for the C-I bond.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling for Reduced Alkyne Homocoupling

This protocol eliminates the copper co-catalyst to prevent Glaser coupling.[7]

Reagents & Equipment:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous, degassed acetonitrile

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Add K₃PO₄ (2.0 mmol).

  • Add degassed acetonitrile (10 mL).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC/MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Pathways & Visualizations

Understanding the catalytic cycles is key to troubleshooting unwanted side reactions.

Suzuki_Cycles cluster_0 Desired Suzuki Cross-Coupling Cycle cluster_1 Undesired Boronic Acid Homocoupling Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)L2-OR' ArPdX->ArPdOR Transmetalation (Ar'B(OH)2 + Base) ArPdAr Ar-Pd(II)L2-Ar' Product Ar-Ar' ArPdOR->Product Reductive Elimination PdII Pd(II)X2 ArBPd Ar'-B(OH)2-Pd(II) PdII->ArBPd Coordination (2 Ar'B(OH)2) ArArPd Ar'-Pd(II)-Ar' ArBPd->ArArPd Transmetalation Homocoupling_Product Ar'-Ar' ArArPd->Homocoupling_Product Reductive Elimination Pd0_from_homo Pd(0) Homocoupling_Product->Pd0_from_homo -> Pd(0) Pd0_from_homo->PdII Oxidation (O2)

Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.

Sonogashira_Cycles cluster_0 Desired Sonogashira Cross-Coupling cluster_1 Undesired Glaser Homocoupling Pd0 Pd(0)L2 ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAlkyne Ar-Pd(II)L2-C≡CR ArPdX->ArPdAlkyne Transmetalation (from Cu-Cycle) Product Ar-C≡CR ArPdAlkyne->Product Reductive Elimination CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide Deprotonation (R-C≡CH + Base) CuIIAcetylide Cu(II)-C≡CR CuAcetylide->CuIIAcetylide Oxidation (O2) Diyne R-C≡C-C≡C-R CuIIAcetylide->Diyne Dimerization

Caption: Sonogashira cross-coupling vs. Glaser homocoupling.

References

  • Benchchem. (n.d.). preventing homocoupling in Sonogashira reactions of terminal alkynes.
  • Benchchem. (n.d.). Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions of Vinyl Triflates.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • PubMed. (n.d.). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • ResearchGate. (n.d.). Temperature effect on coupling reaction.
  • Benchchem. (n.d.). Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.
  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Benchchem. (n.d.). Technical Support Center: Managing Reactions of 4-Bromo-3-iodophenol.
  • Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-iodophenol.
  • ACS Omega. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

Sources

Technical Support Center: Improving Regioselectivity in 3-Bromo-5-iodophenol Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the regioselective functionalization of 3-bromo-5-iodophenol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block for the synthesis of complex molecules. Here, we move beyond simple protocols to explore the underlying principles that govern selectivity, offering field-proven insights, troubleshooting guides, and detailed methodologies to help you navigate the unique challenges presented by this trifunctional scaffold.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and reactivity of this compound.

Q1: What is the fundamental reactivity hierarchy of the functional sites on this compound?

A: The reactivity of the three key sites—the phenolic hydroxyl, the iodo group, and the bromo group—depends heavily on the class of reaction being performed.

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck): The reactivity of the carbon-halogen bond is the determining factor. The order of reactivity is overwhelmingly C-I > C-Br.[1][2] This difference is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial, often rate-determining, oxidative addition step in the catalytic cycle.[3]

  • For Organometallic Reagents (e.g., Organolithiums, Grignards): The acidic phenolic proton is the most reactive site. It will be readily deprotonated by strong bases like n-butyllithium or Grignard reagents, consuming the reagent and preventing the desired halogen-metal exchange or insertion.[4][5] Therefore, protection of the hydroxyl group is almost always the mandatory first step.

  • For Electrophilic Aromatic Substitution: The hydroxyl group is a powerful activating, ortho-, para- directing group.[6] The positions ortho to the hydroxyl (C2, C6) and para (C4) are electronically activated for substitution.

Q2: I need to perform a Suzuki-Miyaura coupling. Do I need to worry about the C-Br bond reacting?

A: Primarily, no. The significantly higher reactivity of the C-I bond allows for excellent regioselectivity under standard Suzuki-Miyaura conditions.[1][7] By carefully controlling stoichiometry (using ~1.0 equivalent of the boronic acid/ester) and reaction time, you can achieve highly selective functionalization at the C5 (iodo) position while leaving the C3 (bromo) position intact for subsequent transformations. However, prolonged reaction times, elevated temperatures, or high catalyst loadings can lead to competing reactions at the C-Br site.

Q3: Is it always necessary to protect the phenolic hydroxyl group?

A: Yes, in most cases, especially when using organometallic reagents or bases that can deprotonate the phenol.

  • Why Protect? The acidic proton (pKa ≈ 9-10) will react with organolithium or Grignard reagents, quenching them instantly.[4] In cross-coupling reactions, many common bases (e.g., K₂CO₃, Cs₂CO₃) will form the phenoxide in situ. While some couplings can proceed with a free phenol, the resulting phenoxide can alter catalyst activity and substrate solubility, often leading to lower yields or side reactions.[7] Protection provides a chemically inert group, ensuring predictable reactivity at the halogen sites.[8][9]

  • When might you not protect? Some modern, specialized catalytic systems are designed to tolerate free hydroxyl groups. However, for predictable and high-yielding sequential functionalization, protection is the most robust strategy.

Q4: How can I achieve selective functionalization at the C-Br bond?

A: This requires a two-step, orthogonal strategy. First, you must functionalize the more reactive C-I position. Once the iodine has been replaced, you can then target the C-Br bond in a second, separate reaction. This stepwise approach is the cornerstone of using dihaloarenes in complex synthesis.[10]

Q5: Is direct C-H functionalization a viable strategy for this molecule?

A: Yes, but it presents challenges. The hydroxyl group strongly directs to the ortho positions (C2 and C6) and the para position (C4).[6] Since C4 is unsubstituted, it is a potential site for electrophilic aromatic substitution (e.g., nitration, halogenation). Achieving selectivity between C2, C4, and C6 would require carefully chosen directing groups or highly specialized catalytic systems that can overcome the strong intrinsic directing effect of the phenol.[6]

Section 2: Troubleshooting Guides

Guide 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling

Symptom: Your reaction yields a mixture of products: the desired C-I coupled product, the C-Br coupled product, and/or a di-substituted product.

Possible Cause Explanation & Solution
High Temperature or Prolonged Reaction Time While the C-I bond is more reactive, the C-Br bond is not inert. Excessive thermal energy or allowing the reaction to run long after the C-I coupling is complete provides the necessary activation energy for the less favorable C-Br oxidative addition to occur. Solution: Monitor the reaction closely by TLC or GC-MS. Once the starting material is consumed, work up the reaction promptly. Consider running the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C) to increase the kinetic selectivity.[1]
Catalyst/Ligand Choice Highly active catalysts or certain ligands may reduce the reactivity gap between the two halogens. Bulky electron-rich phosphine ligands can sometimes favor the less hindered site or simply be so active they overcome the inherent selectivity. Solution: Use a standard, reliable catalyst like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a less bulky ligand like PPh₃.[11] Avoid overly active catalyst systems unless specifically required. The choice of ligand can be a key factor in controlling selectivity in dihaloarenes.[2]
Incorrect Stoichiometry Using a significant excess of the coupling partner (e.g., >1.2 equivalents of boronic acid) can drive the reaction towards di-substitution after the initial C-I coupling is complete. Solution: Use a slight excess (1.05-1.1 equivalents) of your coupling partner to ensure full conversion at the C-I position without providing enough reagent to readily engage the C-Br bond.
Solvent Effects The solvent can influence catalyst stability and reactivity. Polar aprotic solvents like DMF or THF can sometimes lead to different selectivity profiles compared to nonpolar solvents like toluene.[12] Solution: If you are seeing poor selectivity, consider switching your solvent system. A common choice for Suzuki couplings is a mixture of an organic solvent like dioxane or toluene with an aqueous base solution.[13]
Guide 2: Failure or Low Yield in Lithium-Halogen Exchange

Symptom: After adding your organolithium reagent and electrophile, you recover only starting material or a complex mixture of byproducts.

Possible Cause Explanation & Solution
Unprotected Phenol This is the most common failure mode. The organolithium reagent (n-BuLi, t-BuLi) will deprotonate the phenol instead of performing the halogen exchange. Solution: Protect the hydroxyl group before attempting lithiation. Common protecting groups include methoxymethyl (MOM) ether or silyl ethers (e.g., TBDMS).[14][15]
Reaction Temperature Too High Lithium-halogen exchange is extremely fast and must be performed at very low temperatures to ensure selectivity and prevent side reactions.[16] Solution: Conduct the reaction at -78 °C (dry ice/acetone bath) or, for maximum C-I vs. C-Br selectivity, at -100 °C (liquid N₂/diethyl ether slush bath).[16] Temperatures above -70 °C can lead to loss of selectivity or decomposition of the aryllithium intermediate.
Poor Reagent Quality Organolithium reagents degrade over time, especially if not stored properly. The actual molarity may be much lower than stated on the bottle. Solution: Titrate your organolithium solution before use to determine its exact concentration. Use a fresh bottle if possible. Always handle under a strictly inert atmosphere (Argon or Nitrogen).[17]
Side Reactions If the iodo and bromo groups are ortho to each other (not the case here, but a general concern), benzyne formation can occur.[16] Additionally, if the reaction is allowed to warm or stir for too long before adding the electrophile, the aryllithium can react with the solvent (e.g., deprotonate THF). Solution: Add the electrophile as soon as the lithium-halogen exchange is complete (typically 15-30 minutes at -78 °C).[16] Use diethyl ether instead of THF for prolonged reaction times, as it is less prone to deprotonation.

Section 3: Key Experimental Protocols & Workflows

Visualization of the Strategic Approach

The following diagram illustrates the decision-making process for the sequential functionalization of this compound.

G cluster_0 Primary Functionalization (Orthogonal Handles) start Start: this compound protect Protect Phenolic -OH (e.g., MOM-Cl, Base) start->protect react_I Target C-I Bond (Most Reactive Halogen) protect->react_I Proceed to C-I step1_details Reaction Type: - Suzuki Coupling - Sonogashira Coupling - Lithium-Halogen Exchange react_I->step1_details react_Br Target C-Br Bond (Less Reactive Halogen) step2_details Reaction Type: - Suzuki Coupling - Buchwald-Hartwig - Grignard Formation (from C-Br) react_Br->step2_details intermediate Intermediate: 3-Bromo-5-(R)-Protected Phenol step1_details->intermediate intermediate->react_Br Proceed to C-Br deprotect Deprotect Phenolic -OH (e.g., Acidic Hydrolysis) step2_details->deprotect final_product Final Product: 3-(R')-5-(R)-Phenol deprotect->final_product

Caption: Strategic workflow for sequential functionalization.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-I Position

This protocol details the protection of the phenol as a MOM ether, followed by a selective Suzuki coupling at the C-I bond.

Part A: Protection of this compound

  • Setup: To a flame-dried round-bottom flask under an Argon atmosphere, add this compound (1.0 eq) and dissolve in anhydrous Dichloromethane (DCM, ~0.2 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) dropwise.

  • Protection: Add Chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise. Caution: MOM-Cl is a carcinogen; handle with extreme care in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting phenol is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield 1-bromo-3-iodo-5-(methoxymethoxy)benzene.

Part B: Suzuki-Miyaura Coupling

  • Setup: In a flask, combine the MOM-protected substrate from Part A (1.0 eq), the desired arylboronic acid (1.1 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.5 eq).[18]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%), under a counterflow of Argon.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-Dioxane and water (e.g., 4:1 v/v).[13] The solution should be thoroughly sparged with Argon for 10-15 minutes.

  • Reaction: Heat the mixture to 80-90 °C and stir overnight. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with Ethyl Acetate. Filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the C-I coupled product. This product can then be taken forward for C-Br functionalization or deprotected.

Protocol 2: Selective Lithium-Iodine Exchange and Electrophilic Quench

This protocol assumes the phenol is already protected (e.g., as the MOM-ether from Protocol 1).

  • Setup: Add the MOM-protected 1-bromo-3-iodo-5-(methoxymethoxy)benzene (1.0 eq) to a flame-dried, three-neck flask under a strict Argon atmosphere. Dissolve in anhydrous Tetrahydrofuran (THF, ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Lithiation: Slowly add n-Butyllithium (n-BuLi, 1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.[17] The solution may change color.

  • Exchange: Stir the reaction at -78 °C for 30 minutes to allow for complete and selective lithium-iodine exchange.[16]

  • Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a pre-cooled solution in anhydrous THF, dropwise to the aryllithium solution while maintaining the temperature at -78 °C.

  • Warming: After the addition is complete, stir at -78 °C for another hour, then slowly warm the reaction to room temperature and stir for an additional 1-3 hours.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify by flash column chromatography.

Visualization of the Suzuki-Miyaura Catalytic Cycle

This diagram shows the key steps in the Suzuki-Miyaura reaction, highlighting the preferential oxidative addition at the C-I bond.

Suzuki_Cycle cluster_substrate Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Fastest Step ArI R-I ArI->OxAdd Preferential (Lower Bond Energy) ArBr R-Br ArBr->OxAdd Slow/Requires Higher Temp PdII Ar-Pd(II)-I L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-R' L₂ Transmetal->PdII_Ar ArB R'-B(OR)₂ ArB->Transmetal Base Base (OH⁻) Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

  • BenchChem. (n.d.). Technical Support Center: Regioselective Functionalization of Dihaloquinolines.
  • MacMillan, D. S., & Buchwald, S. L. (2018).
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Gagnon, A., & Bédard, A.-C. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
  • Organic Synthesis. (n.d.). Protecting Groups.
  • Kreitmeier, P., et al. (2011). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry, 76(15), 6249–6257.
  • Li, J., et al. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Molecules, 28(8), 3422.
  • Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Gagnon, A., & Bédard, A.-C. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
  • Bickelhaupt, F. M., & van der Boon, J. P. (2011). Catalytic Carbon−Halogen Bond Activation: Trends in Reactivity, Selectivity, and Solvation.
  • ResearchGate. (n.d.). Selective Metalation of Phenol-Type Proligands for Preparative Organometallic Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for the Lithiation of 3-Bromothiophene.
  • Johnson, J. B., & Rovis, T. (2002). Selective, Catalytic Carbon−Carbon Bond Activation and Functionalization Promoted by Late Transition Metal Catalysts. Journal of the American Chemical Society, 124(1), 30–31.
  • Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Narasimhan, N. S., & Mali, R. S. (1983). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Topics in Current Chemistry, 138, 63-149.
  • Chemistry LibreTexts. (2021, August 15). 7: The Grignard Reaction (Experiment).
  • Organic Chemistry Data. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Al-Masri, M., et al. (2020). Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes. ACS Omega, 5(29), 18349–18361.
  • Ahrens, J., et al. (2021). Selective metalation of phenol-type proligands for preparative organometallic chemistry.
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  • Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling.
  • ResearchGate. (2015, February 2). How do I selectively exchange iodine with lithiate?.
  • Wang, Y., et al. (2023). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions.
  • Li, Y., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal, 29(45), e202300713.
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  • Giraud, A., et al. (2021). Triple Regioselective Functionalization of Cationic[12]Helicenes via Iridium‐Catalyzed Borylation and Suzuki Cross‐Coupling Reactivity. Chemistry – A European Journal, 27(56), 14022–14029.
  • ResearchGate. (2019, August 10). Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration.
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  • BenchChem. (n.d.). A Comparative Guide to the Regioselective Synthesis of 4-Bromo-3-iodophenol.
  • Eigler, S., et al. (2025). Orthogonal Functionalization of Oxo-Graphene Nanoribbons. Chemistry – A European Journal, 31(5), e202403645.
  • Li, X., et al. (2022). Regioselective functionalization of sulfenamides: S-arylation with cyclic diaryl λ3-bromanes and λ3-chloranes.
  • Sarapulova, O. I., et al. (2015). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 4(4), 131-136.
  • BenchChem. (n.d.). Application Notes and Protocols for the Formation of 3-Bromo-3-methylpentane Grignard Reagent.
  • Ito, H., et al. (2021). Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. Chemical Science, 12(46), 15338–15345.

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Technical Support Center: Recrystallization of 3-Bromo-5-iodophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 3-Bromo-5-iodophenol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical purification step of recrystallization. Here, we address common issues in a practical question-and-answer format, grounded in fundamental chemical principles to empower you to solve problems effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in selecting a recrystallization solvent for this compound derivatives?

The main challenge lies in the molecule's dual nature. The phenol group (-OH) is polar and capable of hydrogen bonding, favoring polar solvents. Conversely, the bulky, halogenated aromatic ring is large and lipophilic, favoring less polar solvents. The ideal solvent must navigate this balance: it should dissolve the compound poorly at room temperature but completely at an elevated temperature.[1][2] Finding a single solvent that meets these criteria can be difficult, often necessitating the use of a mixed-solvent system.

Q2: How do I systematically screen for an appropriate solvent system?

A systematic approach saves time and material. The goal is to identify a solvent (or solvent pair) where your compound has a steep solubility curve with respect to temperature.

Protocol: Small-Scale Solvent Screening

  • Preparation : Place approximately 20-30 mg of your crude, dry this compound derivative into several small test tubes.

  • Room Temperature Test : To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes) dropwise, starting with ~0.5 mL. Agitate at room temperature.

    • Observation A : If the compound dissolves completely, the solvent is unsuitable as a single-solvent system because recovery upon cooling will be poor.[3] It may, however, be useful as the "good" solvent in a mixed-solvent pair.

    • Observation B : If the compound remains insoluble or sparingly soluble, proceed to the next step. This is a promising candidate.

  • Hot Solvent Test : Heat the test tubes containing undissolved solid (Observation B) to the solvent's boiling point. Add the same solvent dropwise until the solid just dissolves.

    • Observation C : If the compound dissolves completely in a reasonable volume of hot solvent (e.g., < 3 mL), this is an excellent candidate for a single-solvent recrystallization.

    • Observation D : If the compound remains insoluble even in a large volume of boiling solvent, the solvent is unsuitable.

  • Cooling Test : For promising candidates from Observation C, allow the hot solution to cool slowly to room temperature, then in an ice bath.

    • Observation E : Abundant crystal formation indicates a successful single-solvent system.

  • Mixed-Solvent Test : If no single solvent is ideal, use a mixed-solvent system. Dissolve the compound in a minimal amount of a hot "good" solvent (where it is highly soluble, from Observation A). Then, add a "poor" solvent (where it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (saturated). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[4][5]

Below is a workflow diagram for this process.

Solvent_Selection_Workflow start Start: Crude Solid test_rt Add ~0.5 mL Solvent Agitate at Room Temp start->test_rt dissolves_rt Completely Dissolves? test_rt->dissolves_rt heat_test Heat to Boiling Add More Solvent dissolves_rt->heat_test No good_solvent Result: 'Good' Solvent (Use for Mixed System) dissolves_rt->good_solvent Yes dissolves_hot Completely Dissolves? heat_test->dissolves_hot cool_test Cool Slowly dissolves_hot->cool_test Yes bad_solvent Result: 'Poor' Solvent (Insoluble) dissolves_hot->bad_solvent No crystals_form Crystals Form? cool_test->crystals_form good_system Result: Good Single Solvent System crystals_form->good_system Yes bad_system Result: Unsuitable Solvent crystals_form->bad_system No

Caption: Systematic workflow for selecting a recrystallization solvent.
Q3: Which solvents are a good starting point for this compound derivatives?

Given the structure, a range of solvents should be tested. Toluene can be particularly effective for aromatic compounds due to favorable π-π stacking interactions.[6] Mixtures of alcohols (ethanol, isopropanol) with water are also common and effective choices.[1][7]

Solvent ClassExample SolventsBoiling Point (°C)Rationale for Use with Halogenated Phenols
Aromatic Toluene111Good for dissolving the aromatic core; can require a non-polar co-solvent like hexanes to reduce solubility upon cooling.
Alcohols Ethanol, Isopropanol78, 82The hydroxyl group interacts well with the phenol, but the alkyl chain provides some non-polar character. Often used with water as an anti-solvent.
Esters Ethyl Acetate77Medium polarity, often a good balance for dissolving moderately polar compounds at high temperatures.
Chlorinated Dichloromethane (DCM)40Often too good a solvent, but can be used as the "good" solvent in a pair with hexanes or pentane. Its volatility is a drawback for slow crystallization.
Alkanes Hexanes, Heptane69, 98Excellent "poor" solvents (anti-solvents) to be added to a solution of the compound in a more polar solvent to induce precipitation.
Polar Aprotic Acetonitrile82Can be effective for compounds with multiple aromatic rings.[7]

Troubleshooting Guide

Problem 1: My compound "oils out" instead of crystallizing.

Q: I dissolved my product in hot solvent, but upon cooling, it separates as an oily liquid instead of forming solid crystals. What is happening and how do I fix it?

A: This phenomenon, known as "oiling out," occurs when the dissolved compound comes out of solution at a temperature above its own melting point. [8][9] The resulting liquid droplets are essentially an impure, molten form of your product. This is a significant problem because oils are excellent solvents for impurities, meaning that when the oil finally solidifies, it will trap these impurities, defeating the purpose of recrystallization.[9][10]

Common Causes & Solutions:

  • Cause: The solution is too concentrated, leading to precipitation at a high temperature.

    • Solution: Re-heat the mixture to dissolve the oil, then add a small amount (10-20% more) of the hot solvent to create a more dilute solution.[8] This lowers the saturation temperature, allowing the solution to cool further before precipitation begins, hopefully below the compound's melting point.

  • Cause: The rate of cooling is too fast. Rapid cooling doesn't give molecules sufficient time to orient themselves into an ordered crystal lattice.

    • Solution: Slow down the cooling process significantly.[6] After heating, leave the flask on the benchtop, insulated with paper towels, to cool to room temperature undisturbed. Do not place it directly into an ice bath from a high temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[11]

  • Cause: High levels of impurities are present, causing a significant melting point depression.

    • Solution 1: If the oil is persistent, consider a preliminary purification step. A quick filtration through a small plug of silica gel can remove baseline impurities.[6]

    • Solution 2: Try to induce crystallization at a lower temperature while the compound is still dissolved. Once the solution has cooled slightly (but before oiling out occurs), scratch the inside of the flask with a glass rod at the liquid-air interface. The microscopic glass fragments can act as nucleation sites for crystal growth.[12] Alternatively, add a tiny "seed crystal" of previously purified material.[12][13]

  • Cause: The chosen solvent is inappropriate. Some solvents, particularly those that are very different in polarity from the solute, are more prone to causing oiling out.[5]

    • Solution: Re-evaluate your solvent choice using the screening protocol above. A solvent system with slightly lower dissolving power may be required.

Oiling_Out_Troubleshooting start Problem: Compound 'Oiled Out' action1 Re-heat to Dissolve Oil start->action1 step1_q Is solution highly concentrated? action1->step1_q sol1 Add 10-20% More Hot Solvent step1_q->sol1 Yes step2_q Was cooling rapid? step1_q->step2_q No sol1->step2_q sol2 Allow to Cool Slowly (Insulate Flask) step2_q->sol2 Yes step3_q Is crude material very impure? step2_q->step3_q No sol2->step3_q sol3 Try Preliminary Purification (e.g., Silica Plug) step3_q->sol3 Yes step4_q Still Oiling Out? step3_q->step4_q No sol3->step4_q sol4 Re-screen for a Different Solvent System step4_q->sol4 Yes end Solution: Pure Crystals step4_q->end No

Caption: Troubleshooting decision tree for an "oiling out" event.
Problem 2: No crystals are forming, even after cooling in an ice bath.

Q: My solution is clear and has cooled to 0°C, but no solid has precipitated. What should I do?

A: This is a common issue that typically points to one of two scenarios: the solution is too dilute, or it is supersaturated.

Common Causes & Solutions:

  • Cause: Too much solvent was used. This is the most frequent reason for crystallization failure.[12] The concentration of your compound is below its solubility limit, even at low temperatures.

    • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) under a fume hood. Allow the more concentrated solution to cool again slowly.[8] Repeat until you observe crystal formation upon cooling.

  • Cause: The solution is supersaturated. The conditions are right for crystallization, but there are no nucleation sites to initiate the process.[12]

    • Solution 1 (Scratching): Vigorously scratch the inner wall of the flask at the surface of the solution with a glass stirring rod. This action can release microscopic shards of glass that serve as nucleation points for crystal growth.[14]

    • Solution 2 (Seeding): If you have a small amount of pure product from a previous batch, add a single tiny crystal (a "seed crystal") to the cold solution.[12] This provides a perfect template for further crystal growth.

    • Solution 3 (Extreme Cooling): In some cases, cooling to even lower temperatures (e.g., a dry ice/acetone bath) may be necessary, but this should be a last resort as rapid precipitation can trap impurities.

Problem 3: My final yield is very low.

Q: I got beautiful crystals, but my recovery was only 30%. Where did my product go?

A: A low yield indicates that a significant portion of your compound was not recovered in solid form. This is almost always a procedural issue.

Common Causes & Solutions:

  • Cause: Using an excessive amount of solvent during dissolution. Your product remains dissolved in the "mother liquor" (the filtrate) after cooling.[8][15]

    • Solution: Before starting, always aim to use the minimum amount of boiling solvent necessary to fully dissolve your crude solid.[15] If you suspect product remains in the mother liquor, you can try to recover a "second crop" of crystals by boiling off more solvent and re-cooling the filtrate. Note that this second crop may be less pure than the first.[14]

  • Cause: Premature crystallization during hot filtration. If your crude product contains insoluble impurities, you must perform a hot gravity filtration. If the solution cools during this process, product will crystallize in the filter paper along with the impurities and be lost.

    • Solution: Use an excess of solvent (e.g., 10-15% more) before the hot filtration to ensure the product stays in solution.[4] Keep the funnel and receiving flask warm by placing them on a hot plate. After filtration, boil off the excess solvent before allowing the solution to cool and crystallize.[4]

  • Cause: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold.

    • Solution: After collecting the crystals by vacuum filtration, wash them with a minimal amount of ice-cold recrystallization solvent.[14][15] The cold temperature minimizes the amount of product that redissolves during the wash step.

Problem 4: The recrystallized product is still colored.

Q: My crude product was a pale yellow, and after recrystallization, the crystals are still yellow. How do I remove colored impurities?

A: Persistent color indicates the presence of highly conjugated impurities that are co-crystallizing with your product.

Solution: Use of Activated Charcoal

  • Dissolve your crude product in the appropriate amount of hot recrystallization solvent.

  • Remove the solution from the heat source and allow it to cool for a moment to prevent violent boiling when the charcoal is added.

  • Add a very small amount of activated charcoal (a spatula tip's worth, typically 1-2% of the solute's weight) to the hot solution.[4]

  • Gently reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Perform a hot gravity filtration to remove the charcoal (which now holds the colored impurities).

  • Allow the clarified, colorless filtrate to cool slowly to yield pure, colorless crystals.

Caution: Using too much charcoal can lead to the adsorption of your desired product, resulting in a lower yield.[4]

References
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Important Chemistry Tips. (2022). Solvents choose for recrystallization-Part4 [Video]. YouTube.
  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(3), 185.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (n.d.). Recrystallization.
  • University of California, Irvine. (n.d.). Recrystallization.
  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
  • Brainly. (2023). Complete the following paragraph describing the selection of an appropriate solvent for.
  • ResearchGate. (2021). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
  • National Institute of Technology Karnataka, Surathkal. (n.d.). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Swarthmore College. (n.d.). Recrystallization.
  • Google Patents. (2012). JP2012180326A - Method for producing p-iodophenol.
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry [Video]. YouTube.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • PubMed. (2009). Binding of phenol and differently halogenated phenols to dissolved humic matter as measured by NMR spectroscopy.
  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
  • National Institutes of Health. (n.d.). This compound. PubChem.
  • ResearchGate. (2002). Pressure-induced polymorphism in phenol.
  • ResearchGate. (2002). Pressure-induced polymorphism in phenol | Request PDF.
  • SciSpace. (2020). Polymorphism, what it is and how to identify it: a systematic review.
  • Organic Syntheses. (n.d.). p-BROMOPHENOL.
  • PubMed. (2002). Pressure-induced polymorphism in phenol.
  • Google Patents. (1999). EP0913381B1 - Method for purifying a bromine compound.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.

Sources

TLC analysis of 3-Bromo-5-iodophenol reactions

Author: BenchChem Technical Support Team. Date: January 2026

An essential, yet often challenging, aspect of synthetic chemistry is the real-time monitoring of reaction progress. For reactions involving functionalized aromatic compounds such as 3-Bromo-5-iodophenol, Thin-Layer Chromatography (TLC) serves as a rapid, indispensable tool for assessing the consumption of starting materials and the formation of products. However, the unique electronic and steric properties of polyhalogenated phenols can introduce specific challenges in TLC analysis, from selecting an appropriate mobile phase to achieving clear visualization.

This technical support guide, designed for chemists and drug development professionals, provides practical, in-depth solutions to common issues encountered during the TLC analysis of reactions involving this compound. We will move beyond generic advice to address the nuanced chemical principles at play, ensuring you can develop robust, reliable, and reproducible TLC methods for your specific application.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate mobile phase (eluent) for this compound and its derivatives?

A1: The key is to match the polarity of the eluent to the polarity of your compounds. This compound is a moderately polar compound due to the hydroxyl group. A good starting point is a mixture of a non-polar solvent and a moderately polar solvent.

  • Initial System: Begin with a 4:1 mixture of Hexane:Ethyl Acetate. This provides a baseline polarity that is often effective for moderately polar aromatic compounds.

  • Polarity Adjustment:

    • If your spots (starting material and product) remain at the baseline (Rf = 0), the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., to 3:1 or 2:1).

    • If your spots shoot to the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of ethyl acetate (e.g., to 9:1).

  • Rationale: The goal is to achieve an Rf value for your starting material between 0.2 and 0.4. This typically provides a large enough window on the TLC plate to resolve the starting material from potential products and impurities. For instance, if you are performing an ether synthesis (e.g., a Williamson ether synthesis), the product will be significantly less polar than the starting phenol, resulting in a higher Rf value.

Q2: What is the most effective method for visualizing this compound on a TLC plate?

A2: Due to its aromatic structure, this compound is UV-active.

  • Primary Method: The primary and most straightforward method is visualization under short-wave UV light (254 nm). The compound will appear as a dark spot on the fluorescent green background of the TLC plate. This method is non-destructive, allowing you to proceed with further analysis if needed.

  • Secondary Method (Staining): If the spots are faint or if you need to visualize non-UV-active byproducts, chemical staining is necessary.

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized, including phenols. The plate is dipped in or sprayed with the stain, and spots appear as yellow-brown on a purple background.

    • Ceric Ammonium Molybdate (CAM) Stain: This is another powerful oxidizing stain that is very general and will visualize most organic compounds, appearing as blue or black spots upon heating.

Q3: My this compound starting material appears as multiple spots on the TLC. Is it impure?

A3: While impurity is a possibility, it is not the only explanation. Consider these factors:

  • Decomposition: Phenols, especially halogenated ones, can be sensitive to oxidation or decomposition on the silica gel surface, which is slightly acidic. This can lead to the formation of minor, more polar byproducts that appear as additional spots.

  • Concentration Effects: Spotting too much material on the TLC plate can lead to band broadening and the appearance of "shoulders" on the main spot, which can be mistaken for impurities.

  • Solvent Interaction: Ensure the solvent used to dissolve your sample for spotting is volatile and does not interact with the silica. Dichloromethane or ethyl acetate are good choices. Using a highly polar solvent like methanol to dissolve the sample can deactivate the silica at the origin, leading to streaking and artifacts.

Troubleshooting Guide: Specific Issues & Solutions

Problem Potential Cause(s) Recommended Solution(s)
Spots are streaking vertically. 1. Sample Overload: Too much compound was spotted on the plate. 2. Compound is highly polar/acidic: The phenolic proton can interact strongly with the acidic silica gel. 3. Inappropriate spotting solvent: The solvent is not volatile enough or is too polar.1. Dilute your sample significantly before spotting. Apply a small spot and allow it to dry completely. 2. Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase. This protonates the silica surface, reducing the strong interaction with your acidic phenol. 3. Use a volatile solvent like dichloromethane (DCM) or ethyl acetate for sample preparation.
Rf values are inconsistent between runs. 1. Chamber Saturation: The TLC chamber was not fully saturated with solvent vapors. 2. Solvent Composition Change: The mobile phase composition changed due to evaporation of the more volatile component. 3. Temperature Fluctuation: The experiment was run at a different temperature.1. Line the inside of the TLC chamber with filter paper saturated with the eluent and allow it to stand for 5-10 minutes before running the plate. 2. Always use fresh eluent for each run and keep the chamber covered. 3. Run TLCs in a location with a stable temperature, away from drafts or direct sunlight.
No spots are visible under UV light. 1. Compound is not UV-active: This is highly unlikely for this compound or its aromatic derivatives. 2. Concentration is too low: The amount of compound on the plate is below the detection limit. 3. Incorrect UV wavelength: You are using long-wave (365 nm) instead of short-wave (254 nm) UV light.1. This is not the issue for this specific compound. 2. Spot a more concentrated sample. If monitoring a reaction, co-spot a reference spot of the original starting material. 3. Ensure you are using a 254 nm UV lamp.
A new spot appears, but it is at the baseline (Rf=0). 1. Highly Polar Product/Byproduct: A reaction may have produced a very polar compound (e.g., a diol, or a salt). 2. Decomposition on Plate: The starting material or product decomposed at the origin.1. Increase the polarity of your eluent significantly (e.g., switch to 1:1 Hexane:EtOAc or even add a small percentage of methanol, like 95:5 DCM:MeOH). 2. This is less common but can be tested by running the TLC in an inert atmosphere if sensitivity is suspected.

Experimental Protocol: Standard TLC Analysis

This protocol outlines a standard procedure for monitoring a reaction where this compound is the starting material.

1. Preparation of the TLC Plate:

  • Handle the silica plate (e.g., Silica Gel 60 F₂₅₄) only by the edges to avoid transferring oils from your skin.
  • Using a pencil, gently draw a light origin line about 1 cm from the bottom of the plate.
  • Mark small ticks on the origin line for each sample you will spot.

2. Sample Preparation:

  • Starting Material (SM): Dissolve a small amount (1-2 mg) of this compound in a volatile solvent (~0.5 mL of dichloromethane or ethyl acetate).
  • Reaction Mixture (RM): Take a small aliquot (1-2 drops) from your reaction vessel and dilute it in ~0.5 mL of a suitable solvent.

3. Spotting the Plate:

  • Use a fine capillary tube or micropipette to spot the samples onto the origin line.
  • Spot the starting material on the left, the reaction mixture in the middle, and a "co-spot" (spotting both SM and RM on the same tick) on the right.
  • Keep the spots small (1-2 mm in diameter) by applying the sample gently and allowing the solvent to evaporate completely between applications.

4. Developing the Plate:

  • Pour your chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate) into the developing chamber to a depth of about 0.5 cm.
  • Line the chamber with filter paper, cover it, and let it saturate for 5-10 minutes.
  • Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
  • Cover the chamber and allow the solvent front to ascend the plate undisturbed.
  • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

5. Visualization and Analysis:

  • Allow the solvent to completely evaporate from the plate in a fume hood.
  • Visualize the plate under a UV lamp (254 nm) and circle the visible spots with a pencil.
  • If necessary, proceed with chemical staining (e.g., KMnO₄ dip).
  • Calculate the Retention Factor (Rf) for each spot using the formula:
  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Visual Workflow for TLC Analysis

TLC_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis plate_prep 1. Prepare Plate (Draw Origin Line) sample_prep 2. Prepare Samples (SM, RM, Co-spot) spotting 4. Spot Plate plate_prep->spotting chamber_prep 3. Saturate Chamber (Eluent + Filter Paper) develop 5. Develop Plate chamber_prep->develop spotting->develop visualize 6. Visualize (UV, Stain) develop->visualize calculate 7. Calculate Rf visualize->calculate interpret 8. Interpret Results calculate->interpret

Caption: A standard workflow for Thin-Layer Chromatography analysis.

References

  • Clark, J. (2014).
  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.).
  • BYJU'S. (n.d.). Thin Layer Chromatography - Principle, Procedure, Advantages. [Link]

Technical Support Center: Palladium Catalyst Removal from 3-Bromo-5-iodophenol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the removal of residual palladium catalysts from reaction mixtures involving 3-Bromo-5-iodophenol. The information presented herein is designed to offer practical, field-proven insights and troubleshooting strategies to ensure the final product meets the stringent purity requirements of the pharmaceutical industry.

Introduction: The Challenge of Palladium Removal in Aryl Halide Chemistry

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for the creation of carbon-carbon and carbon-heteroatom bonds.[1] The use of substrates like this compound, which possesses two distinct reactive halogen sites, allows for selective and sequential functionalization, making it a valuable building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2]

However, a significant challenge in these processes is the removal of the palladium catalyst from the final product.[3] Residual palladium is a major concern due to its potential toxicity and the strict regulatory limits imposed by bodies such as the International Council for Harmonisation (ICH). For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which can translate to a concentration limit as low as 10 parts per million (ppm) in the API.[1][4]

The difficulty in removing palladium is often compounded by the nature of the reaction products. The phenolic hydroxyl group and the potential for coordination with the aryl halides in this compound can lead to the formation of stable, soluble palladium complexes that are challenging to separate using conventional purification methods like crystallization or simple filtration.[4][5] This guide will address these specific challenges and provide a range of effective solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of common problems encountered during the purification of this compound reaction products, followed by expert advice and actionable protocols.

Issue 1: A fine black precipitate is observed in the reaction mixture after completion.

Q: What is this black precipitate and how can it be removed?

A: The black precipitate is likely palladium black (Pd(0)), formed from the aggregation or decomposition of the palladium catalyst.[6] While it appears insoluble, its fine particulate nature can make it difficult to remove completely by standard filtration.

Solution: Filtration through a pad of Celite® is the most common and effective method for removing palladium black.[6][7]

Protocol 1: Filtration through Celite®

  • Preparation: Prepare a filtration setup using a Büchner or sintered glass funnel. Place a piece of filter paper that fits the funnel snugly.

  • Celite® Pad: Prepare a slurry of Celite® in the reaction solvent. Gently pour the slurry onto the filter paper to form a pad of 1-2 cm in thickness.

  • Filtration: Carefully decant the reaction mixture onto the Celite® pad. It is crucial to avoid disturbing the pad.

  • Washing: Wash the Celite® pad with a fresh portion of the solvent to ensure all the product is recovered.[7]

  • Collection: The filtrate, now free of insoluble palladium, can be collected for further work-up.

Issue 2: The organic phase remains dark-colored even after filtration, indicating soluble palladium residues.

Q: What are the best methods to remove soluble palladium complexes?

A: When filtration is insufficient, more advanced techniques are required to remove soluble palladium species.[6] The most effective methods involve the use of palladium scavengers, which are materials with a high affinity for palladium that bind to it and facilitate its removal.[4]

Solution: Treatment with activated carbon or specialized, solid-supported palladium scavengers is highly recommended.[8][9]

  • Activated Carbon: A cost-effective option that can decolorize the solution and adsorb palladium.[9][10] However, it may sometimes lead to lower product yield.[11]

  • Silica-Based Scavengers: These are highly effective and selective. They consist of a silica backbone functionalized with groups that have a strong affinity for palladium, such as thiols, thioureas, or triamines.[12][13][14]

  • Polymer-Based Scavengers: Similar to silica-based scavengers, these utilize a polymer support.[8]

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable solvent.[4]

  • Addition of Activated Carbon: Add a carefully weighed amount of activated carbon to the solution. The optimal amount should be determined experimentally, but a good starting point is 5-10 wt% relative to the crude product.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a period of 2 to 24 hours. The optimal time and temperature will depend on the specific reaction and should be determined experimentally.[4]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon with the bound palladium.[4]

  • Concentration: Combine the filtrate and any washings, and remove the solvent under reduced pressure to obtain the purified product.[4]

Protocol 3: Palladium Removal using a Thiol-Functionalized Silica Scavenger

  • Dissolution: Dissolve the crude product containing the residual palladium catalyst in an appropriate organic solvent (e.g., Toluene, THF).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical starting amount is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.[4]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 35-45°C) for 2 to 24 hours.[4]

  • Filtration: Filter the mixture through a suitable filter paper to remove the solid scavenger with the bound palladium.

  • Concentration: Remove the solvent from the filtrate under reduced pressure to yield the purified product.

Issue 3: Significant levels of palladium remain even after using a scavenger.

Q: How can the efficiency of palladium scavenging be improved?

A: If initial scavenging attempts are not satisfactory, several parameters can be optimized to enhance palladium removal.

Solution:

  • Increase Scavenger Equivalents: The amount of scavenger can be increased. It is advisable to perform small-scale experiments to determine the optimal loading.

  • Optimize Temperature and Time: Increasing the temperature and/or the stirring time can improve the kinetics of palladium binding to the scavenger.[4]

  • Solvent Selection: The choice of solvent can influence the efficiency of scavenging. Solvents that promote good solubility of the product while allowing for effective interaction with the solid-supported scavenger are ideal.

  • Sequential Treatments: In some cases, a combination of methods can be more effective. For example, an initial treatment with activated carbon to remove the bulk of the palladium, followed by a more selective silica-based scavenger to remove trace amounts.[1]

  • Use of Chelating Agents: In some instances, the addition of a soluble chelating agent in combination with an adsorbent like activated carbon or silica gel can create a synergistic effect, leading to improved palladium removal.[15]

Frequently Asked Questions (FAQs)

Q1: What are the different types of palladium scavengers available? A1: A variety of palladium scavengers are commercially available, each with its own specific properties and applications. The most common types are based on silica or polymer supports and are functionalized with ligands that have a high affinity for palladium. These include:

  • Thiol-based scavengers: Effective for a wide range of metals including Pd, Pt, Cu, Ag, and Pb.[8][13]

  • Thiourea-based scavengers: Versatile for all forms of palladium.[13][16]

  • Amine-based scavengers: Such as those with triamine or triaminetetraacetate functionalities.[16]

  • Trimercaptotriazine (TMT)-based scavengers: Particularly effective for ruthenium and hindered palladium complexes.[4][8][16]

Q2: How do I choose the right scavenger for my specific reaction? A2: The choice of scavenger depends on several factors, including the oxidation state of the palladium (e.g., Pd(0) or Pd(II)), the nature of the ligands used in the reaction, the solvent, and the functional groups present in your product.[12] It is often beneficial to screen a small selection of scavengers to identify the most effective one for your system. Many suppliers offer screening kits for this purpose.[16]

Q3: Can crystallization be used to remove palladium from this compound products? A3: Crystallization can be an effective purification step, but it may not be sufficient on its own to remove palladium to the required low levels, especially if the palladium complexes are co-crystallizing with the product.[4][17] It is often used as a final purification step after the bulk of the palladium has been removed by other means.

Q4: How can I quantify the amount of residual palladium in my final product? A4: Accurate quantification of residual palladium is crucial. The most common and sensitive techniques are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for trace metal analysis and can detect palladium at very low levels (ppb).[3][18]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used technique, though generally less sensitive than ICP-MS.[3]

  • Atomic Absorption Spectroscopy (AAS): A reliable method for quantifying metal content.[18]

  • X-ray Fluorescence (XRF): A non-destructive technique that can be used for rapid screening.[19] For process development, rapid fluorescence-based methods can also be used to quickly assess the effectiveness of different scavenging methods.[3][20]

Data and Visualizations

Table 1: Comparison of Common Palladium Scavenging Methods

MethodScavenger/AdsorbentAdvantagesDisadvantagesTypical Loading
Adsorption Activated CarbonCost-effective, good for bulk removal and decolorization.[9]Can lead to product loss, may not be selective.[11]5-20 wt%
Scavenging Thiol-functionalized SilicaHigh selectivity, high efficiency, minimal product loss.[13][21]Higher cost than activated carbon.3-10 equivalents to Pd
Scavenging Thiourea-functionalized SilicaVersatile for different palladium species.[13][16]Can be less effective in some solvent systems.3-10 equivalents to Pd
Scavenging TMT-functionalized SilicaExcellent for hindered palladium complexes.[4][16]Higher cost.3-10 equivalents to Pd
Chelation Soluble Chelating Agent + AdsorbentCost-effective, can be highly efficient.[15]Requires optimization of both chelator and adsorbent.Varies

Diagram 1: General Workflow for Palladium Removal

G cluster_0 Post-Reaction Work-up cluster_1 Scavenging/Adsorption cluster_2 Final Purification Reaction_Mixture Crude Reaction Mixture (Product + Pd Catalyst) Filtration Filtration through Celite® (Removes Pd(0)) Reaction_Mixture->Filtration Filtrate Filtrate (Product + Soluble Pd) Filtration->Filtrate Scavenging Add Scavenger/Adsorbent (e.g., Activated Carbon, Silica Scavenger) Filtrate->Scavenging Stirring Stirring (Optimized Time & Temperature) Scavenging->Stirring Filtration2 Filtration (Removes Scavenger-Pd Complex) Stirring->Filtration2 Purified_Filtrate Purified Filtrate Filtration2->Purified_Filtrate Concentration Solvent Removal Purified_Filtrate->Concentration Crystallization Crystallization (Optional) Concentration->Crystallization Final_Product Pure Product (<10 ppm Pd) Crystallization->Final_Product

Caption: Workflow for Palladium Removal.

Diagram 2: Mechanism of Silica-Based Scavengers

G cluster_0 Before Scavenging cluster_1 Scavenging Process cluster_2 After Scavenging Product Product Molecule Purified_Product Purified Product Pd_Complex Soluble Pd Complex Scavenger Silica Scavenger (with Thiol Groups) Pd_Complex->Scavenger Binding Bound_Pd Scavenger-Bound Pd (Solid)

Caption: Silica-Based Scavenger Mechanism.

References

  • ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
  • Merck/PITT Collaboration. (n.d.). Rapid Method for Evaluation of Residual Palladium.
  • Biotage. (n.d.). Metal scavengers for organic purification.
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin.
  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily?.
  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits.
  • ACS Publications. (2011). Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs. Organic Process Research & Development.
  • ResearchGate. (2015). Selective chelating precipitation of palladium metal from electroplating wastewater using chitosan and its derivative.
  • ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
  • Fuji Silysia Chemical. (n.d.). Silica Gels.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd).
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Google Patents. (2005). Method of removing palladium.
  • Biotage. (2023). How to Remove Palladium in three easy steps.
  • ACS Medicinal Chemistry Letters. (2018). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
  • MDPI. (2021). Chelating Extractants for Metals.
  • PubMed. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism.
  • PubMed. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence.
  • ACS Publications. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry.
  • ResearchGate. (2015). Recovery of palladium from spent catalyst with supercritical CO2 and chelating agent.
  • Environmental Genome. (2022). Pd on carbon (activated carbon impregnated with Pd).
  • Taylor & Francis Online. (2024). Selective separation and determination of palladium ions using isatin-3-(4-phenyl-3-thiosemicarbazone) as a chelating agent via.
  • ResearchGate. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • ResearchGate. (2012). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
  • ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
  • NIH. (2020). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend.
  • White Rose Research Online. (2017). Solvent effects in palladium catalysed cross-coupling reactions.
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • ResearchGate. (2018). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.

Sources

Navigating the Scale-Up of 3-Bromo-5-iodophenol Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-Bromo-5-iodophenol. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical, field-proven advice for scaling up your reactions involving this versatile building block. This resource is structured to anticipate and address the challenges you may encounter, ensuring the integrity and success of your chemical syntheses.

Introduction: The unique challenge of this compound

This compound is a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1][2] Its utility stems from the differential reactivity of the bromine and iodine substituents, allowing for selective functionalization. However, scaling up reactions with this compound from the bench to pilot or production scale introduces a unique set of challenges. This guide will provide a comprehensive overview of these challenges and offer robust solutions to navigate them effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound on a larger scale.

Q1: Which halogen is more reactive in cross-coupling reactions?

A1: The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making the iodine atom more susceptible to oxidative addition to a palladium(0) catalyst. This allows for selective cross-coupling reactions at the iodine position under milder conditions.

Q2: How does the phenolic hydroxyl group affect my reaction?

A2: The unprotected phenol can be both a blessing and a curse. Its acidity can influence the choice of base and may lead to side reactions. In some cases, the phenol can coordinate to the metal catalyst, potentially inhibiting its activity.[3] However, it also offers a handle for further functionalization post-coupling. For many cross-coupling reactions, protection of the phenol is not necessary if the appropriate base and reaction conditions are chosen.

Q3: What are the key safety precautions when handling this compound on a large scale?

A3: this compound is classified as harmful if swallowed, and causes skin and eye irritation.[2][4] When handling large quantities, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Work should be conducted in a well-ventilated area, and appropriate measures should be in place for spill containment and emergency response.

Troubleshooting Guide

Scaling up reactions can often lead to unexpected outcomes. This section provides a structured approach to troubleshooting common issues.

Problem Potential Cause(s) Solutions & Explanations
Low or Incomplete Conversion Inadequate Mixing: In large reactors, inefficient stirring can lead to localized concentration gradients and poor mass transfer.- Optimize Agitation: Ensure the stirrer design and speed are sufficient to maintain a homogeneous slurry. For kilogram-scale reactions, mechanical overhead stirrers are essential.
Catalyst Deactivation: The unprotected phenol or impurities in the starting materials can poison the palladium catalyst.- Use High-Purity Reagents: Ensure all starting materials, including the this compound and coupling partner, are of high purity. - Ligand Selection: Employ robust ligands, such as biarylphosphines (e.g., SPhos, XPhos), which are known to stabilize the catalyst and promote efficient turnover.[6]
Incorrect Reaction Temperature: The optimal temperature for small-scale reactions may not be directly transferable to a larger scale due to differences in heat transfer.- Monitor Internal Temperature: Use a thermocouple to monitor the internal reaction temperature, as it can differ significantly from the heating bath temperature. - Gradual Temperature Increase: If the reaction is sluggish, increase the temperature in small increments (5-10 °C) to find the optimal point without promoting side reactions.
Formation of Side Products (e.g., Homocoupling, Dehalogenation) Presence of Oxygen: Trace amounts of oxygen can lead to the oxidative homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira couplings.- Rigorous Degassing: Thoroughly degas all solvents and reagents before use. This can be achieved by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.[7]
Inappropriate Base: The choice and strength of the base can significantly influence the reaction outcome.- Base Screening: If side reactions are prevalent, screen different bases. For instance, in Suzuki couplings, weaker bases like potassium carbonate or cesium carbonate are often preferred over stronger bases like sodium hydroxide to minimize side reactions.[8]
High Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes promote side reactions like homocoupling.- Optimize Catalyst Loading: Systematically reduce the catalyst loading (e.g., from 2 mol% to 1 mol% or lower) to find the sweet spot that favors the desired cross-coupling.
Difficult Product Isolation/Purification Poor Crystallization: The product may be difficult to crystallize from the reaction mixture, especially in the presence of impurities.- Solvent Screening for Crystallization: A systematic approach to selecting a crystallization solvent is crucial. The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.[9][10][11] Common solvent systems for polar aromatic compounds include ethanol, ethyl acetate/hexanes, and toluene.[12]
Residual Palladium Contamination: Removing palladium to acceptable levels (often <10 ppm for pharmaceutical applications) can be challenging.[13][14]- Work-up with Scavengers: After the initial work-up, treat the organic solution with a palladium scavenger such as 2,4,6-trimercaptotriazine (TMT) or functionalized silica gels.[15] - Activated Carbon Treatment: Stirring the solution with activated carbon can also effectively reduce palladium levels.

Experimental Protocols at Scale: A Representative Suzuki-Miyaura Coupling

This protocol provides a general guideline for a kilogram-scale Suzuki-Miyaura coupling reaction. Note: All large-scale reactions should be preceded by a thorough risk assessment and performed by trained personnel with appropriate engineering controls.[16][17]

Materials:

  • This compound (1.0 kg, 1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 mol%)

  • SPhos (0.02-0.1 mol%)

  • Potassium carbonate (K₂CO₃), finely milled (2.0-3.0 equiv)

  • Toluene (8-10 L)

  • Water (2-3 L)

Procedure:

  • Reactor Setup: To a clean, dry, and inerted glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, charge the this compound, arylboronic acid, and finely milled potassium carbonate.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the palladium(II) acetate and SPhos.

  • Solvent Addition: Add the degassed toluene and water.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the internal temperature closely. The reaction progress can be monitored by HPLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer. Wash the organic layer with water and then brine.

  • Palladium Removal: Treat the organic layer with a palladium scavenger or activated carbon as required to meet the desired product specifications.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

  • Drying: Dry the purified product under vacuum at an appropriate temperature.

Visualizing the Workflow: A Decision Tree for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues during the scale-up of cross-coupling reactions with this compound.

G start Reaction Scale-Up Issue incomplete_conversion Incomplete Conversion start->incomplete_conversion side_products Side Product Formation start->side_products purification_issues Purification Issues start->purification_issues check_mixing Check Agitation & Mass Transfer incomplete_conversion->check_mixing check_catalyst Evaluate Catalyst Activity incomplete_conversion->check_catalyst check_temp Optimize Temperature incomplete_conversion->check_temp check_degassing Ensure Rigorous Degassing side_products->check_degassing check_base Screen Different Bases side_products->check_base check_catalyst_loading Optimize Catalyst Loading side_products->check_catalyst_loading crystallization Difficult Crystallization purification_issues->crystallization pd_contamination High Palladium Residue purification_issues->pd_contamination solvent_screen Perform Solvent Screening crystallization->solvent_screen pd_scavenging Implement Palladium Scavenging pd_contamination->pd_scavenging

Caption: Troubleshooting Decision Tree for Scale-Up Reactions.

Managing Exotherms: A Critical Safety Consideration

Cross-coupling reactions are often exothermic. While this may not be noticeable at the gram scale, on a kilogram scale, the heat generated can lead to a dangerous thermal runaway if not properly managed.[18]

Key Strategies for Exotherm Control:

  • Controlled Addition: Add one of the reactants (e.g., the boronic acid solution) slowly to the reaction mixture to control the rate of heat generation.

  • Jacketed Reactors: Use a reactor with a cooling jacket to efficiently remove heat from the reaction.

  • Reaction Calorimetry: For critical processes, perform reaction calorimetry studies to understand the thermal profile of the reaction and determine the maximum safe addition rate.[18]

By understanding the unique reactivity of this compound and anticipating the challenges of scaling up, researchers can develop safe, efficient, and robust processes for the synthesis of valuable molecules.

References

  • A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept. Organic Process Research & Development.
  • Solvent selection for recrystallization: An undergraduate organic experiment.
  • How to choose a solvent for crystalliz
  • Crystallization. University of California, Irvine - Department of Chemistry.
  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester - Department of Chemistry.
  • Scale-up Reactions. Division of Research Safety | Illinois.
  • 'Green' Catalysis Technique Aims to Boost Pharmaceutical Manufacturing Efficiency.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development.
  • Buchwald-Hartwig Amin
  • Formal Direct Cross-Coupling of Phenols with Amines.
  • Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Buchwald–Hartwig amin
  • Halogen bonds in some dihalogenated phenols: applic
  • Chapter 5: Highly Reactive Chemicals. University of Nevada, Reno.
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  • This compound | CAS 570391-20-7. Santa Cruz Biotechnology.
  • 570391-20-7 Cas No. | this compound. Apollo Scientific.
  • This compound, CAS No. 570391-20-7. iChemical.
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  • This compound | C6H4BrIO | CID 22630182. PubChem.
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  • How to Safely Handle Reactive Chemicals. The Chemistry Blog.
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  • Recent Advances in Sonogashira Reactions.
  • Industrial Crystallization.
  • Struggling to make a sonogashira coupling reaction happen. r/Chempros - Reddit.
  • Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
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  • Large-Scale Green Synthesis of Porphyrins. PMC - PubMed Central - NIH.
  • Recent advances in Sonogashira reactions. Chemical Society Reviews (RSC Publishing).
  • Industrial Crystallization.
  • Synthesis and Application of 3-Bromo-1,2,4,5-Tetrazine for Protein Labeling to Trigger Click-to-Release Biorthogonal Reactions.
  • 3-Halophenol: 3-Fluorophenol, 3-Chlorophenol, 3-Bromophenol, 3-Iodophenol.
  • Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production. ChemRxiv | Cambridge Open Engage.
  • Large-scale purification of plasmid DNA by fast protein liquid chromatography using a Hi-Load Q Sepharose column. PubMed.
  • SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE.

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Technical Support Center: Navigating the Reactivity of 3-Bromo-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-iodophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and frequently asked questions regarding the influence of bases and solvents on its reactivity, providing field-proven insights and troubleshooting strategies to ensure the success and efficiency of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reactivity profile of this compound?

A1: this compound possesses three distinct reactive sites: the phenolic hydroxyl group, the carbon-iodine (C-I) bond, and the carbon-bromine (C-Br) bond. The key to its synthetic utility lies in the differential reactivity of these sites.

  • Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by a base to form a highly nucleophilic phenoxide anion. This anion can participate in reactions like Williamson ether synthesis (O-alkylation) or Ullmann condensations.[1]

  • Carbon-Halogen Bonds: The C-I and C-Br bonds are susceptible to oxidative addition by transition metal catalysts (e.g., Palladium), making them ideal for cross-coupling reactions. Crucially, the C-I bond is significantly more reactive than the C-Br bond.[2][3] This reactivity difference (C-I > C-Br) is the cornerstone for achieving chemoselectivity, allowing for sequential or site-selective functionalization.[3][4]

Q2: How does the choice of base impact reactions?

A2: The base is a critical parameter that dictates which reaction pathway is favored. Its primary roles are to deprotonate the phenol or to activate a coupling partner in cross-coupling reactions.

  • For O-Alkylation/Arylation: A base is required to generate the phenoxide anion, which is a much stronger nucleophile than the neutral phenol.[5] Stronger bases like sodium hydride (NaH) or weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice can influence reaction rate and, in some cases, the O- vs. C-alkylation ratio.

  • For Cross-Coupling Reactions (e.g., Suzuki, Sonogashira): The base plays a multifaceted role. In Suzuki-Miyaura couplings, an inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid partner.[3] The strength of the base can affect catalyst stability and the prevalence of side reactions like homocoupling; weaker bases are often preferred to maintain a clean reaction profile.[3] In Sonogashira couplings, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.

Q3: What is the role of the solvent and how do I choose the right one?

A3: The solvent influences reactant solubility, reaction rates, and even the reaction mechanism. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents are generally the preferred choice for many reactions involving this compound. They effectively dissolve the phenoxide salt and other polar reagents. For bimolecular nucleophilic substitution (Sₙ2) reactions like O-alkylation, polar aprotic solvents are ideal because they do not excessively solvate and stabilize the nucleophile, thus enhancing its reactivity.[5] They are also standard for many palladium-catalyzed cross-coupling reactions.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can hydrogen-bond with and stabilize anions (like the phenoxide or a nucleophile).[6][7][8] This can sometimes slow down Sₙ2 reactions.[6][8] However, they are often used as a co-solvent in Suzuki reactions (e.g., dioxane/water or toluene/water) to facilitate the dissolution of the inorganic base and boronic acid.[3][9]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are less common for reactions involving the polar phenol starting material but may be used in specific cross-coupling protocols, often in combination with other solvents.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue 1: My cross-coupling reaction is not selective and I'm seeing functionalization at both the bromine and iodine positions.
  • Root Cause Analysis: This indicates that the reaction conditions are too harsh, overcoming the inherent reactivity difference between the C-I and C-Br bonds. This is often caused by high temperatures, prolonged reaction times, or a highly active catalyst system.

  • Troubleshooting Steps:

    • Leverage Halogen Reactivity: Always target the C-I bond first. Design your experiment with the mildest possible conditions to selectively react at the iodine position.[3]

    • Control the Temperature: Perform the initial C-I coupling at a lower temperature. Many Sonogashira or Suzuki couplings at an iodo-position can proceed efficiently at room temperature or slightly above (e.g., 40-60 °C).[3] The subsequent C-Br coupling will require more forcing conditions (e.g., higher temperature, stronger ligand).

    • Optimize Catalyst and Ligand: For the first coupling, a standard catalyst like Pd(PPh₃)₄ or a system generated from Pd(OAc)₂ with a ligand like PPh₃ may be sufficient. Avoid overly active ligands that might engage the C-Br bond prematurely.

    • Monitor Reaction Time: Use TLC or GC-MS to monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to prevent over-reaction at the bromine site.

Issue 2: During O-alkylation, I'm getting low yields and suspect C-alkylation is occurring.
  • Root Cause Analysis: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (typically ortho or para to the hydroxyl group). C-alkylation is a known side reaction.

  • Troubleshooting Steps:

    • Solvent Choice is Key: C-alkylation is more prevalent in polar protic solvents, which solvate the oxygen atom, leaving the carbon positions more accessible. To favor O-alkylation, use a polar aprotic solvent like DMF, acetone, or acetonitrile.[5]

    • Consider the Counter-ion: The nature of the cation associated with the phenoxide can influence the O/C selectivity. While a detailed discussion is complex, using potassium (from K₂CO₃) or cesium (from Cs₂CO₃) bases in polar aprotic solvents generally gives high O-selectivity.

    • Check Your Alkylating Agent: Hard electrophiles tend to react at the hard oxygen nucleophile, while softer electrophiles might favor the softer carbon nucleophile. For simple alkyl halides, this is less of an issue, but it's a factor to consider in complex systems.

Issue 3: My Suzuki coupling at the iodine position is sluggish or gives a low yield.
  • Root Cause Analysis: This common issue can stem from several factors: an inappropriate base/solvent combination, inefficient catalyst activity, or degradation of the boronic acid reagent.

  • Troubleshooting Steps:

    • Base and Solvent Compatibility: Ensure your base is soluble in the solvent system. For Suzuki reactions, a popular and effective system is K₃PO₄ or K₂CO₃ in a mixture like dioxane/water.[3] The water helps dissolve the base and facilitates the reaction.

    • Screen Palladium Ligands: If a simple catalyst like Pd(PPh₃)₄ is ineffective, switch to a more active system using bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can significantly improve catalytic turnover.[3]

    • Degas Your Solvents: Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas all solvents and run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Verify Boronic Acid Quality: Boronic acids can dehydrate over time to form unreactive trimeric boroxines. Use fresh, high-quality boronic acid or consider protocols to regenerate it if degradation is suspected.

Data Summary and Visualization

Table 1: Recommended Base and Solvent Combinations
Reaction TypeTarget SiteRecommended BasesRecommended SolventsTemperature Range
Suzuki-Miyaura Coupling C-IK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, DMF25 - 80 °C
Suzuki-Miyaura Coupling C-BrK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, DMF80 - 110 °C
Sonogashira Coupling C-IEt₃N, DIPEATHF, Acetonitrile, DMF25 - 60 °C
Heck Coupling C-IEt₃N, K₂CO₃DMF, Acetonitrile60 - 100 °C
Williamson Ether Synthesis O-HK₂CO₃, Cs₂CO₃, NaHDMF, Acetonitrile, Acetone25 - 80 °C
Diagram 1: Decision Workflow for Selective Functionalization

G cluster_paths Reaction Pathways cluster_cc Cross-Coupling Strategy cluster_oa O-Alkylation Strategy start Desired Transformation? cross_coupling Cross-Coupling? start->cross_coupling Yes o_alkylation O-Alkylation? start->o_alkylation No site Target Site? cross_coupling->site base_oa Select Base: K2CO3 or Cs2CO3 o_alkylation->base_oa c_i C-I Bond (Position 3) site->c_i First Coupling c_br C-Br Bond (Position 5) site->c_br Second Coupling cond_ci Use Milder Conditions: - Lower Temp (25-80°C) - Standard Catalyst (e.g., Pd(PPh3)4) c_i->cond_ci cond_cbr Use Forcing Conditions: - Higher Temp (80-110°C) - Active Ligand (e.g., XPhos) c_br->cond_cbr solvent_oa Select Solvent: Polar Aprotic (DMF, ACN) base_oa->solvent_oa protocol_oa Proceed with Williamson Ether Synthesis solvent_oa->protocol_oa

Sources

Technical Support Center: Troubleshooting Failed Sonogashira Couplings with 3-Bromo-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira cross-coupling reaction, specifically involving the difunctionalized substrate, 3-bromo-5-iodophenol. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate the complexities of achieving high-yield, selective couplings. Our approach is rooted in mechanistic principles to empower you to diagnose and resolve issues effectively in your laboratory.

Introduction to the Challenge: The Dichotomy of this compound

The Sonogashira coupling is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex molecular architectures from terminal alkynes and aryl or vinyl halides.[1][2][3] The reaction's power lies in its generally mild conditions and tolerance for a wide array of functional groups.[1][4] However, substrates like this compound introduce a layer of complexity due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly more susceptible to oxidative addition by the palladium(0) catalyst than the C-Br bond, a principle that can be leveraged for selective mono-alkynylation.[1][5][6]

This guide will address common failure modes, from low or no yield to non-selective reactions and catalyst decomposition, providing a systematic framework for troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Sonogashira reaction with this compound is showing no product formation, and I'm recovering only my starting material. What are the primary causes?

A1: Complete reaction failure typically points to fundamental issues with the catalyst, reagents, or reaction environment. A systematic check is the most effective approach.[7][8]

Root Cause Analysis & Immediate Actions:

  • Catalyst Inactivity: The active catalytic species is Palladium(0). If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][9]

    • Troubleshooting:

      • Use a Fresh Catalyst: Ensure your palladium source is fresh and has been stored under an inert atmosphere.[8] Pd(0) catalysts like Pd(PPh₃)₄ are particularly sensitive to air and moisture.

      • Ensure Proper Reduction of Pd(II): The amine base, such as triethylamine, can act as the reductant.[9] Ensure the base is pure and anhydrous.

  • Copper(I) Co-catalyst Oxidation: Copper(I) iodide (CuI) is a crucial co-catalyst that forms a copper acetylide intermediate, facilitating the transmetalation step.[1][10] It is highly susceptible to oxidation to inactive Cu(II).

    • Troubleshooting: Use a freshly opened bottle of CuI. A pure, active sample should be off-white to light tan; a green or blue tint indicates oxidation.

  • Inert Atmosphere is Critical: The Pd(0) catalyst is readily oxidized by atmospheric oxygen, leading to decomposition and the formation of palladium black.[7] Oxygen also promotes the undesirable homocoupling of the alkyne (Glaser coupling).[1][11][12]

    • Troubleshooting: Thoroughly degas your solvent(s) and reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solution for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[7]

  • Reagent and Solvent Purity: Impurities in the starting materials, solvent, or base can act as catalyst poisons.

    • Troubleshooting:

      • Purify starting materials if their quality is uncertain.

      • Use anhydrous solvents.

      • Ensure the amine base is dry and pure; consider distillation before use.[13]

Q2: I am observing the formation of a black precipitate in my reaction vessel. What is it, and how can I prevent it?

A2: The black precipitate is palladium black, which is finely divided, catalytically inactive palladium metal. [7] Its formation signals the decomposition of the active Pd(0) catalyst.

Root Cause Analysis & Corrective Measures:

  • Presence of Oxygen: This is the most common culprit. Oxygen irreversibly oxidizes the Pd(0) catalyst, leading to its agglomeration and precipitation.[7]

    • Solution: Rigorous exclusion of air is paramount. Improve your degassing procedure and ensure all glassware is properly dried and flushed with an inert gas.

  • Inappropriate Solvent Choice: Certain solvents can accelerate catalyst decomposition.

    • Solution: While THF and DMF are common, they can sometimes promote the formation of palladium black.[7][13][14] Consider switching to a less coordinating solvent like toluene or using the amine base as the solvent if appropriate.

  • Excessively High Temperatures: While aryl bromides may require heat, excessive temperatures can hasten catalyst decomposition.[7]

    • Solution: For the initial, more reactive C-I coupling on this compound, the reaction should proceed at or slightly above room temperature.[1][8] If heating is necessary for a subsequent C-Br coupling, increase the temperature gradually and monitor the reaction closely.

  • Ligand Dissociation/Degradation: The phosphine ligands stabilize the palladium center. If they dissociate or degrade, the catalyst becomes unstable.

    • Solution: For challenging substrates, consider using more robust, bulky, and electron-rich phosphine ligands which can enhance catalyst stability and activity.[11][15]

Q3: My reaction is yielding a mixture of mono-alkynylated product at the iodine position and di-alkynylated product. How can I improve selectivity for the mono-substituted product?

A3: Achieving selectivity hinges on exploiting the differential reactivity of the C-I and C-Br bonds. The oxidative addition to the C-I bond is significantly faster than to the C-Br bond.[1][6]

Strategies for Enhancing Mono-selectivity:

  • Control Reaction Temperature: This is the most critical parameter.

    • Protocol: Perform the reaction at room temperature. The C-I bond should react selectively under these mild conditions, leaving the C-Br bond intact.[1][8] Avoid heating, as higher temperatures will begin to activate the C-Br bond, leading to the di-substituted product.

  • Stoichiometry of the Alkyne:

    • Protocol: Use a slight excess (e.g., 1.05-1.1 equivalents) of the terminal alkyne. Using a large excess can drive the reaction towards di-substitution, especially if the reaction time is prolonged.

  • Reaction Time:

    • Protocol: Monitor the reaction closely by TLC or LC-MS. Once the this compound has been consumed and converted to the mono-alkynylated product, quench the reaction to prevent the slower coupling at the bromine position.

Table 1: Halogen Reactivity and Recommended Conditions for Selective Mono-Coupling

ParameterC-I Coupling (Target)C-Br Coupling (To Avoid)
Relative Reactivity HighLow
Typical Temperature Room Temperature (20-25 °C)Elevated (≥ 60 °C)[1][14]
Reaction Time Typically shorterRequires longer times/heating
Catalyst Choice Standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂May require more active catalysts
Q4: I am seeing a significant amount of a byproduct that appears to be the homocoupled dimer of my terminal alkyne. What causes this, and how can it be minimized?

A4: The formation of alkyne dimers is known as Glaser coupling, a common side reaction in copper-catalyzed Sonogashira reactions. [1][11][12] It is an oxidative process promoted by the copper(I) co-catalyst in the presence of oxygen.[11]

Minimization Strategies:

  • Strictly Anaerobic Conditions: Since oxygen is a key ingredient for Glaser coupling, its rigorous exclusion is the first line of defense.[1][12] Enhance your degassing and inert atmosphere techniques.

  • Copper-Free Sonogashira Protocol: If homocoupling remains a persistent issue, switching to a copper-free protocol is a highly effective solution.[1][8][16]

    • Mechanism: In the absence of copper, the alkyne is activated directly by the palladium center.[11]

    • Conditions: These reactions may require different conditions, such as the use of specific ligands, different bases (e.g., Cs₂CO₃), or slightly higher temperatures, but they completely eliminate the primary pathway for Glaser coupling.[1][17]

  • Use of a Reducing Atmosphere: Some literature suggests that performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can significantly reduce the amount of homocoupling.[12]

Experimental Protocols & Workflows
Protocol 1: Standard Conditions for Selective Mono-alkynylation of this compound

This protocol is optimized for the selective coupling at the more reactive iodine position.

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Preparation:

    • To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and Copper(I) iodide (CuI, 4-10 mol%).

    • Evacuate and backfill the flask with inert gas three times.

  • Solvent and Base Addition:

    • Add anhydrous, degassed solvent (e.g., THF or Toluene, ~0.1-0.2 M concentration).

    • Add anhydrous, degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).

  • Degassing: Subject the resulting slurry to one freeze-pump-thaw cycle to ensure complete removal of oxygen.

  • Alkyne Addition: Add the terminal alkyne (1.05-1.1 eq) via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Workflow Diagram

The following diagram outlines a logical progression for diagnosing failed reactions.

Sonogashira_Troubleshooting Start Reaction Failure (Low/No Yield) Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Catalyst Assess Catalyst Activity (Pd & Cu) Start->Check_Catalyst Check_Reagents Check Reagent & Solvent Purity Start->Check_Reagents Side_Reaction Analyze for Side Products Start->Side_Reaction Improve_Degas Improve Degassing (Freeze-Pump-Thaw) Check_Inert->Improve_Degas Yes Use_Fresh_Cat Use Fresh Catalysts (Stored under Inert) Check_Catalyst->Use_Fresh_Cat Yes Purify_Reagents Purify/Distill Reagents & Solvents Check_Reagents->Purify_Reagents Yes Homocoupling Glaser Homocoupling Observed? Side_Reaction->Homocoupling Decomposition Pd Black Observed? Side_Reaction->Decomposition No_Selectivity Di-substitution Observed? Side_Reaction->No_Selectivity Success Successful Coupling Improve_Degas->Success Use_Fresh_Cat->Success Purify_Reagents->Success Copper_Free Switch to Copper-Free Protocol Homocoupling->Copper_Free Yes Optimize_Temp Lower Temperature, Check Ligands Decomposition->Optimize_Temp Yes Control_Conditions Lower Temperature (RT), Limit Alkyne (1.1 eq), Monitor Time No_Selectivity->Control_Conditions Yes Copper_Free->Success Optimize_Temp->Success Control_Conditions->Success

Caption: A logical workflow for troubleshooting failed Sonogashira couplings.

The Catalytic Cycles: A Deeper Dive

Understanding the underlying mechanism is key to rational troubleshooting. The Sonogashira reaction proceeds via two interconnected catalytic cycles.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Add Ar-Pd(II)-X (L)₂ Pd0->Pd_Add Oxidative Addition Pd_Trans Ar-Pd(II)-C≡CR' (L)₂ Pd_Add->Pd_Trans Transmetalation Pd_Trans->Pd0 Reductive Elimination Product Ar-C≡CR' Pd_Trans->Product ArX Ar-X (this compound) ArX->Pd_Add CuX CuX Cu_Alkyne Cu-C≡CR' CuX->Cu_Alkyne Deprotonation Cu_Alkyne->Pd_Add Transfers Acetylide BaseH Base-H⁺X⁻ Cu_Alkyne->BaseH Alkyne H-C≡CR' Alkyne->Cu_Alkyne Base Base Base->Cu_Alkyne

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

The Palladium Cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst.[11] This is typically the rate-determining step and is much faster for iodides than bromides.[11] The Copper Cycle activates the terminal alkyne by deprotonation with a base to form a copper acetylide species.[1][10] This species then undergoes transmetalation with the Pd(II) complex. Finally, reductive elimination from the palladium center yields the desired product and regenerates the Pd(0) catalyst.[11]

References
  • Sonogashira coupling. (n.d.). In Wikipedia.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
  • BYJU'S. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Roughley, S. D., & Jordan, A. M. (2011). The Sonogashira reaction: a golden anniversary. RSC Medicinal Chemistry, 2(7), 889-901.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • Reddit. (2024). Pd(II) to Pd(0) for Sonogashira CC. r/chemhelp.
  • Al-Zoubi, R. M., & Al-Masri, M. R. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Mini-Reviews in Organic Chemistry, 17(5), 523-548.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • El-Boraey, H. A. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 10(49), 29486-29503.
  • Liang, Y., Xie, Y., & Li, J. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844.
  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). A versatile, air-stable palladium precatalyst for the Sonogashira reaction of aryl bromides and chlorides. Organic letters, 4(23), 4053-4056.

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Technical Support Center: Troubleshooting Byproduct Formation in Cross-Coupling Reactions of 3-Bromo-5-iodophenol by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules utilizing 3-bromo-5-iodophenol as a key building block. The unique reactivity profile of this dihalogenated phenol, possessing both a reactive iodine and a less reactive bromine substituent, presents distinct challenges and opportunities in palladium-catalyzed cross-coupling reactions. This guide provides in-depth, question-and-answer-based troubleshooting for the identification and mitigation of common byproducts encountered during Suzuki-Miyaura, Heck, and Sonogashira couplings, with a focus on their characterization by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound a useful, yet challenging, substrate in cross-coupling reactions?

A1: this compound is a valuable synthetic intermediate due to its two distinct reactive sites for palladium-catalyzed cross-coupling. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-bromine (C-Br) bond. This differential reactivity allows for selective, sequential functionalization. The primary challenge lies in achieving high chemoselectivity for the C-I bond, as harsh reaction conditions or improper catalyst selection can lead to undesired reactions at the C-Br position, resulting in a mixture of products and byproducts.

Q2: What are the most common classes of byproducts I should expect when working with this compound?

A2: Regardless of the specific cross-coupling reaction (Suzuki, Heck, or Sonogashira), you are likely to encounter three main classes of byproducts:

  • Homocoupling Products: These are dimers of your starting materials, such as biphenyls from the coupling of two aryl halides or two boronic acids in a Suzuki reaction.

  • Dehalogenated Products: These are molecules where one or both halogen atoms have been replaced by a hydrogen atom.

  • Isomeric Products: In the case of this compound, this refers to products where the cross-coupling has occurred at the bromine position instead of the intended iodine position.

Q3: How can I use GC-MS to identify these byproducts?

A3: GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds in your reaction mixture. The gas chromatograph (GC) separates the components based on their boiling points and polarity, while the mass spectrometer (MS) provides a unique "fingerprint" (mass spectrum) for each component based on its mass-to-charge ratio and fragmentation pattern. By analyzing the retention times and mass spectra of the peaks in your chromatogram, you can identify your desired product and any accompanying byproducts.

Troubleshooting Guide: Byproduct Identification and Mitigation

This section provides a detailed breakdown of common problems encountered during the cross-coupling of this compound, their identification by GC-MS, and actionable troubleshooting steps.

Problem 1: Presence of a Peak with a Molecular Ion Corresponding to a Dimer of the Coupling Partner.
  • GC-MS Identification: You observe a peak with a molecular ion (M+) that is approximately double the mass of your boronic acid (in Suzuki coupling) or your terminal alkyne (in Sonogashira coupling). The fragmentation pattern will likely show characteristic losses of functional groups from the dimerized structure.

  • Likely Byproduct: Homocoupling product.

  • Causality: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the organometallic reagent.[1] It can also occur if the transmetalation step in the catalytic cycle is slow, allowing for side reactions.

  • Troubleshooting & Optimization:

    • Degas Your Reaction Mixture: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes prior to adding the palladium catalyst.

    • Use High-Purity Reagents: Ensure your reagents and solvents are free of peroxides and other oxidizing impurities.

    • Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand can influence the rate of the desired cross-coupling versus homocoupling. For Suzuki reactions, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to minimize side reactions that can occur during the in-situ reduction of Pd(II) precursors.[2]

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid or alkyne. A large excess can sometimes favor homocoupling.

Problem 2: Detection of a Peak with a Mass Corresponding to the Starting Material Minus a Halogen.
  • GC-MS Identification: You observe a peak with a molecular ion corresponding to 3-bromophenol (M+ = 172/174) or 3-iodophenol (M+ = 220). The isotopic pattern of bromine (approximately 1:1 ratio for M+ and M+2) is a key indicator for 3-bromophenol.

  • Likely Byproduct: Dehalogenated product (hydrodehalogenation).

  • Causality: Dehalogenation can occur through several pathways, including protonolysis of the organopalladium intermediate or by β-hydride elimination from certain organometallic reagents. The presence of water or other protic sources can exacerbate this issue.

  • Troubleshooting & Optimization:

    • Use Anhydrous Conditions: Dry your solvents and reagents thoroughly. Consider using a glovebox or Schlenk line techniques to minimize exposure to atmospheric moisture.

    • Choice of Base: A non-nucleophilic, anhydrous base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over hydroxides or alkoxides, which can introduce water.

    • Ligand Selection: Bulky, electron-rich phosphine ligands can sometimes promote reductive elimination of the desired product over dehalogenation pathways.

Problem 3: Multiple Product Peaks with the Same Molecular Weight.
  • GC-MS Identification: You observe two or more peaks with the same molecular ion, corresponding to the mass of your expected product, but with different retention times.

  • Likely Byproducts: Regioisomers, where the cross-coupling has occurred at both the iodine and bromine positions.

  • Causality: While the C-I bond is more reactive, forcing conditions (high temperatures, long reaction times) or a highly active catalyst system can lead to competitive reaction at the C-Br bond.

  • Troubleshooting & Optimization:

    • Control Reaction Temperature and Time: Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed. Avoid prolonged heating.

    • Catalyst and Ligand Choice: A less reactive palladium catalyst or a ligand that favors oxidative addition at the C-I bond can improve selectivity. For instance, using a catalyst with less bulky ligands may favor reaction at the more accessible iodine position.

    • Stoichiometry of the Coupling Partner: Using a stoichiometric amount or a slight excess of the coupling partner can help to minimize the double addition product.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).[2]

  • To this mixture, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

GC-MS Sample Preparation and Analysis
  • Dissolve a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, derivatize the phenolic hydroxyl group by silylation (e.g., with BSTFA) to improve volatility and chromatographic peak shape.

  • Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Program the oven temperature with a ramp to ensure good separation of all components.

  • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-500) in electron ionization (EI) mode.

  • Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

Data Presentation

Table 1: Common Byproducts and their Expected Molecular Ions in GC-MS

Byproduct ClassExample Structure/FormulaExpected Molecular Ion (M+)Key Isotopic Signatures
Homocoupling Biphenyl (from phenylboronic acid)154-
Diphenyldiacetylene (from phenylacetylene)202-
Dehalogenation 3-Iodophenol220-
3-Bromophenol172/1741:1 ratio for M+ and M+2
Phenol94-
Isomeric Product Product from C-Br couplingSame as desired product-

Visualizations

Workflow for Troubleshooting Byproduct Formation

Byproduct_Troubleshooting cluster_0 Analysis cluster_1 Problem Identification cluster_2 Solutions GC-MS_Analysis GC-MS Analysis of Crude Reaction Mixture Homocoupling Homocoupling Byproduct Detected GC-MS_Analysis->Homocoupling High MW Peak Dehalogenation Dehalogenation Byproduct Detected GC-MS_Analysis->Dehalogenation Low MW Peak Isomers Isomeric Products Detected GC-MS_Analysis->Isomers Multiple Product Peaks Degas Degas Solvents and Reagents Homocoupling->Degas Optimize_Catalyst Optimize Catalyst and Ligand Homocoupling->Optimize_Catalyst Anhydrous Use Anhydrous Conditions Dehalogenation->Anhydrous Dehalogenation->Optimize_Catalyst Optimize_Conditions Optimize Temperature and Time Isomers->Optimize_Conditions Isomers->Optimize_Catalyst

Caption: A workflow diagram for identifying and resolving common byproduct issues in cross-coupling reactions.

Catalytic Cycle and Potential Side Reactions in Suzuki Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition ArPd(I)L2 Ar-Pd(II)-I L₂ Oxidative_Addition->ArPd(I)L2 Transmetalation Transmetalation (R-B(OH)₂) ArPd(I)L2->Transmetalation Side_Reaction_2 Dehalogenation ArPd(I)L2->Side_Reaction_2 ArPd(R)L2 Ar-Pd(II)-R L₂ Transmetalation->ArPd(R)L2 Side_Reaction_1 Homocoupling (R-B(OH)₂) Transmetalation->Side_Reaction_1 Reductive_Elimination Reductive Elimination ArPd(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Desired Product (Ar-R) Reductive_Elimination->Ar-R R-R Homocoupling Byproduct (R-R) Side_Reaction_1->R-R Ar-H Dehalogenated Byproduct (Ar-H) Side_Reaction_2->Ar-H

Caption: The catalytic cycle for the Suzuki-Miyaura coupling, highlighting potential pathways to common byproducts.

References

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • Odinity. Intro to Organometallics: The Heck Reaction. (2013-11-18). [Link]
  • El-shemy, M. et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances (2021).
  • ResearchGate. Suzuki−Miyaura Coupling of Iodobenzenes and Phenylboronic Acids. [Link]
  • Soares, L. et al.
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • Li, J. et al. Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry (2021).
  • Doc Brown's Chemistry. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. [Link]
  • ResearchGate. The fragmentation pattern of the significant peaks detected in the GC-MS analysis; (a) phenol(control) and (b)
  • Asian Journal of Chemistry.
  • Journal de la Société Chimique de Tunisie. HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. (2009). [Link]
  • Semantic Scholar. Indonesian Journal of Multidisciplinary Research. (2021-06-14). [Link]
  • ACS Publications. Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. [Link]
  • ResearchGate. Recent Advances in Sonogashira Reactions. [Link]
  • ResearchGate. Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction1. [Link]
  • SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025-03-22). [Link]
  • ResearchGate.
  • MATEC Web of Conferences. Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). (2024). [Link]
  • The Royal Society of Chemistry. Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin. [Link]
  • PubMed.
  • MDPI. α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. [Link]
  • National Institutes of Health.

Sources

Technical Support Center: Optimizing Temperature and Reaction Time for 3-Bromo-5-iodophenol Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions with 3-Bromo-5-iodophenol. The unique reactivity of this dihalogenated phenol presents both an opportunity for sequential, site-selective functionalization and a challenge in controlling reaction conditions to achieve the desired outcome. This document is designed to provide you with the causal understanding and practical guidance necessary to navigate these complexities.

The fundamental principle governing reactions with this compound is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl. This allows for the selective functionalization of the C-I bond at lower temperatures, leaving the C-Br bond intact for a subsequent transformation under more forcing conditions.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For this compound, the primary goal is to selectively couple at the iodo-position.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: At which position should the first Suzuki-Miyaura coupling be performed on this compound?

A1: The initial coupling should target the C-I bond at the 5-position. The carbon-iodine bond is significantly more susceptible to oxidative addition to the Pd(0) catalyst than the carbon-bromine bond. This reactivity difference allows for selective coupling at the iodo-position under milder conditions.

Q2: What are typical starting conditions for a selective Suzuki-Miyaura coupling at the iodo-position?

A2: A reliable starting point involves using a palladium catalyst like Pd(PPh₃)₄ with a base such as K₂CO₃ in a toluene/water solvent system. The reaction is typically heated to around 80 °C.[1]

Q3: How does temperature affect the selectivity of the Suzuki-Miyaura coupling?

A3: Temperature is a critical parameter for controlling selectivity. Lower temperatures (e.g., room temperature to 80 °C) will favor the exclusive activation of the more reactive C-I bond. As the temperature is increased, the energy barrier for the oxidative addition into the C-Br bond can be overcome, leading to a mixture of mono- and di-coupled products. It is crucial to perform temperature screening to find the optimal balance between reaction rate and selectivity.[2]

Q4: What is the typical reaction time for a selective mono-coupling?

A4: Reaction times can vary from a few hours to 24 hours. It is essential to monitor the reaction progress by techniques such as TLC or LC-MS to determine the point of complete consumption of the starting material and to avoid prolonged heating that could lead to side reactions.[3]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Potential Cause Recommended Solution
Low or no yield of the desired mono-coupled product 1. Inactive Catalyst: The Pd(0) catalyst may have degraded due to exposure to oxygen. 2. Poor Quality Boronic Acid: Boronic acids can dehydrate to form unreactive trimeric boroxines. 3. Suboptimal Base/Solvent: The chosen base may not be effective in the solvent system.1. Ensure Inert Atmosphere: Thoroughly degas all solvents and maintain the reaction under an inert atmosphere (Argon or Nitrogen). 2. Check Boronic Acid Quality: Use fresh, high-purity boronic acid or consider using boronate esters which can be more stable. 3. Screen Bases and Solvents: Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Solvent systems like dioxane/water or toluene/water are often effective.
Formation of a significant amount of di-coupled product 1. Reaction Temperature is Too High: Elevated temperatures provide sufficient energy to activate the C-Br bond. 2. Prolonged Reaction Time: Extended heating can lead to the slower reaction at the C-Br position.1. Lower the Reaction Temperature: Decrease the temperature in 10 °C increments to find the optimal point for selective C-I activation. 2. Monitor Reaction Closely: Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
Homocoupling of the boronic acid or starting material 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. 2. High Catalyst Loading: Higher concentrations of palladium can increase the rate of homocoupling.1. Rigorous Degassing: Ensure all reagents and solvents are thoroughly degassed. 2. Optimize Catalyst Loading: Reduce the catalyst loading incrementally (e.g., from 3 mol% to 1 mol%).
Protodeboronation (loss of the boronic acid group) 1. Suboptimal Base: The base may be promoting the cleavage of the C-B bond. 2. Presence of Protic Solvents: Water or alcohols can facilitate protodeboronation, especially at higher temperatures.1. Screen Weaker Bases: Consider using milder bases like K₃PO₄. 2. Use Anhydrous Conditions (if possible): While many Suzuki couplings use aqueous mixtures, minimizing water content or using anhydrous conditions can sometimes reduce this side reaction.

II. Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C-C bonds between sp²-hybridized carbons and terminal alkynes.

Frequently Asked Questions (FAQs): Sonogashira Coupling

Q1: What are the standard conditions for a selective Sonogashira coupling at the iodo-position of this compound?

A1: A typical starting point for a selective Sonogashira coupling at the C-I bond involves a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst such as CuI, and a mild amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) in a solvent like THF or DMF at room temperature.

Q2: Can I perform a Sonogashira coupling without a copper co-catalyst?

A2: Yes, copper-free Sonogashira couplings are often preferred to avoid the homocoupling of the terminal alkyne (Glaser coupling). These conditions may require a slightly higher temperature or a more active palladium catalyst/ligand system.

Q3: How does temperature influence the selectivity of the Sonogashira coupling?

A3: Similar to the Suzuki coupling, lower temperatures favor the selective reaction at the more reactive C-I bond. Reactions can often be performed at room temperature for the iodo-position. Increasing the temperature can lead to the coupling at the C-Br position. For some less reactive substrates, temperatures around 100 °C might be necessary, but this increases the risk of losing selectivity.[4]

Q4: What is a suitable reaction time for a selective mono-alkynylation?

A4: Reaction times for Sonogashira couplings can range from 2 to 24 hours.[5] Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal reaction time.

Troubleshooting Guide: Sonogashira Coupling
Problem Potential Cause Recommended Solution
Low or no yield of the desired product 1. Inactive Catalyst: The palladium or copper catalyst may have been deactivated by exposure to air. 2. Poor Quality Alkyne: The terminal alkyne may be impure or have decomposed. 3. Ineffective Base: The amine base may not be strong enough to deprotonate the alkyne.1. Ensure Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction. 2. Purify the Alkyne: Distill or filter the alkyne before use. 3. Screen Bases: Consider using a stronger amine base like DIPA or DBU.
Significant formation of alkyne homocoupling (Glaser coupling) product 1. Presence of Oxygen: Oxygen promotes the oxidative dimerization of alkynes in the presence of a copper catalyst. 2. High Copper Catalyst Loading: Excess copper can accelerate the homocoupling pathway.1. Thoroughly Degas Reagents: Ensure all solvents and the amine base are rigorously degassed. 2. Use Copper-Free Conditions: Employ a copper-free Sonogashira protocol. 3. Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can keep its concentration low and disfavor dimerization.[6]
Reaction stalls before completion 1. Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade over time. 2. Insufficient Base: The base may be consumed during the reaction.1. Add Fresh Catalyst: In some cases, adding a second portion of the catalyst can restart the reaction. 2. Use a Stoichiometric Excess of Base: Ensure enough base is present to drive the reaction to completion.

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of aryl amines.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: Which ligands are recommended for the selective Buchwald-Hartwig amination of this compound?

A1: For selective amination at the C-I bond, bulky, electron-rich phosphine ligands are generally recommended. Ligands such as XPhos, SPhos, or other biaryl phosphines have been shown to be effective in promoting the amination of aryl halides under relatively mild conditions.[5][7]

Q2: What are the preferred bases for this transformation?

A2: Strong, non-nucleophilic bases are typically used in Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOt-Bu) is a common choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, and the choice may depend on the specific amine and substrate.

Q3: What is the optimal temperature range for selective mono-amination?

A3: The optimal temperature will depend on the reactivity of the amine and the chosen catalyst system. For the more reactive C-I bond, reactions can often be conducted at temperatures ranging from room temperature to around 100 °C. Careful optimization is necessary to avoid competing amination at the C-Br position.

Q4: Can primary and secondary amines be used in this reaction?

A4: Yes, the Buchwald-Hartwig amination is compatible with a wide range of primary and secondary amines. However, the reactivity of the amine can influence the optimal reaction conditions.

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem Potential Cause Recommended Solution
Low or no yield of the aminated product 1. Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrate and amine combination. 2. Base Incompatibility: The base may be reacting with functional groups on the substrate or amine. 3. Catalyst Poisoning: The amine or impurities in the reagents may be poisoning the palladium catalyst.1. Screen Ligands: Test a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos). 2. Screen Bases: Evaluate different bases such as NaOt-Bu, K₃PO₄, or Cs₂CO₃. 3. Purify Reagents: Ensure the amine and all other reagents are of high purity.
Formation of hydrodehalogenated byproduct 1. Inefficient Reductive Elimination: The final step of the catalytic cycle may be slow, leading to side reactions like β-hydride elimination.1. Change Ligand: A different ligand may promote a more efficient reductive elimination. 2. Adjust Temperature: Lowering the temperature may disfavor the decomposition pathway.
Double amination product is observed 1. High Reaction Temperature: The temperature may be high enough to activate the C-Br bond for amination. 2. Long Reaction Time: Allowing the reaction to proceed for too long can result in the slower second amination.1. Reduce Reaction Temperature: Carefully control the temperature to favor the selective reaction at the C-I bond. 2. Monitor Reaction Progress: Stop the reaction once the mono-aminated product is formed in satisfactory yield.

IV. Data Presentation & Experimental Protocols

Summary of Recommended Starting Conditions for Selective Coupling at the C-I Position
Reaction Type Palladium Catalyst Ligand Base Solvent Temperature Reaction Time
Suzuki-Miyaura Pd(PPh₃)₄ (3 mol%)-K₂CO₃ (2.0 eq)Toluene/Water (3:1)80 °C12 h
Sonogashira Pd(PPh₃)₂Cl₂ (2 mol%)-Et₃N (2.0 eq)THF or DMFRoom Temp.2-24 h
Buchwald-Hartwig Pd₂(dba)₃ (1.5 mol%)XPhos (3.0 mol%)NaOt-Bu (1.4 eq)Toluene80-100 °C6-24 h
Experimental Protocols

General Procedure for Selective Suzuki-Miyaura Coupling:

  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Add a degassed 3:1 mixture of toluene and water (8 mL).

  • Heat the mixture at 80 °C with vigorous stirring for 12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.[1]

General Procedure for Selective Sonogashira Coupling (Copper-Free):

  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add Pd(OAc)₂ (0.02 mmol) and a suitable phosphine ligand (e.g., PPh₃, 0.04 mmol).

  • Add degassed DMF (5 mL).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, wash with ethyl acetate, concentrate, and purify by column chromatography.

General Procedure for Selective Buchwald-Hartwig Amination:

  • In a glovebox or under a robust inert atmosphere, charge a flask with Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOt-Bu (1.4 mmol).

  • Add this compound (1.0 mmol) and anhydrous, degassed toluene (5 mL).

  • Add the amine (1.2 mmol) and seal the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, wash with brine, dry, concentrate, and purify by column chromatography.

V. Visualizations

Workflow for Optimizing Selective Cross-Coupling

G cluster_0 Reaction Setup cluster_1 Monitoring & Analysis cluster_2 Troubleshooting & Optimization start Start: Selective Coupling at C-I Bond reagents Select Catalyst, Ligand, Base, Solvent start->reagents conditions Set Initial Temperature (e.g., RT - 80°C) reagents->conditions monitor Monitor Reaction by TLC/LC-MS conditions->monitor analyze Analyze Product Mixture monitor->analyze decision Desired Selectivity? analyze->decision no_rxn Problem: No/Low Conversion decision->no_rxn No poor_selectivity Problem: Poor Selectivity decision->poor_selectivity No side_products Problem: Side Products decision->side_products No end End: Optimized Protocol decision->end Yes optimize_temp Increase Temperature no_rxn->optimize_temp optimize_catalyst Screen Ligands/Catalysts no_rxn->optimize_catalyst lower_temp Decrease Temperature poor_selectivity->lower_temp optimize_base Screen Bases/Solvents side_products->optimize_base optimize_temp->monitor optimize_catalyst->monitor optimize_base->monitor lower_temp->monitor

Caption: A logical workflow for optimizing selective cross-coupling reactions.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G pd0 Pd(0)L_n pd2_oxid Ar-Pd(II)-X(L_n) pd0->pd2_oxid Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-R(L_n) pd2_oxid->pd2_trans Transmetalation (R-M) pd2_trans->pd0 Reductive Elimination (Ar-R)

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

VI. References

  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-. Available at: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • ResearchGate. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ChemRxiv. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Available at: [Link]

  • PubMed Central. (n.d.). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Available at: [Link]

  • National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • University of California, Irvine. (n.d.). Cross-Coupling Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds. Available at: [Link]

  • Wiley Online Library. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Available at: [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Available at: [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available at: [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Available at: [Link]

  • Radboud Repository. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Available at: [Link]

  • ACS Publications. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Available at: [Link]

  • ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ACS Publications. (2020). Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. Available at: [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Coupling: 3-Bromo-5-iodophenol vs. 3,5-dibromophenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of complex molecule synthesis, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. Palladium-catalyzed cross-coupling reactions represent a cornerstone of this endeavor, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. The choice of aryl halide substrate is a critical decision point that dictates not only reaction efficiency but also the entire synthetic strategy.

This guide provides an in-depth comparison of two closely related yet synthetically divergent building blocks: 3-bromo-5-iodophenol and 3,5-dibromophenol . We will explore the fundamental principles governing their reactivity, compare their performance in key cross-coupling reactions, and provide field-proven experimental protocols to illustrate their practical applications.

Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding begins with the basic properties of each substrate. While structurally similar, their physical characteristics are distinct.

PropertyThis compound3,5-Dibromophenol
Structure
CAS Number 570391-20-7[1][2]626-41-5[3]
Molecular Formula C₆H₄BrIO[1][4]C₆H₄Br₂O[3][5]
Molecular Weight 298.91 g/mol [4]251.90 g/mol [3][5]
Appearance SolidSolid powder[3]
Melting Point Not specified79 to 83 °C[3]

The Decisive Factor: The Mechanism of Oxidative Addition

The dramatic difference in the synthetic utility of these two molecules is rooted in the first and often rate-determining step of the catalytic cycle: oxidative addition . In this step, the palladium(0) catalyst inserts into the carbon-halogen bond.[6][7][8] The efficiency of this process is directly related to the carbon-halogen bond dissociation energy.

The established reactivity order for aryl halides in palladium-catalyzed reactions is:

Ar-I > Ar-Br >> Ar-Cl > Ar-F [6][9]

This trend is governed by the decreasing strength of the C-X bond as one descends the halogen group. The weaker C-I bond requires a lower activation energy for cleavage by the Pd(0) center compared to the more robust C-Br bond.[10] This fundamental principle is the key to understanding the strategic advantage of this compound.

cluster_0 Reactivity Hierarchy cluster_1 Oxidative Addition C-I C-I Bond (Weaker) Pd(0) Pd(0) Catalyst C-I->Pd(0) Faster Lower Temp. C-Br C-Br Bond (Stronger) C-Br->Pd(0) Slower Higher Temp.

Caption: Relative reactivity of C-I and C-Br bonds with a Pd(0) catalyst.

Comparative Performance in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in this compound allows for remarkable regioselectivity . This enables a programmed, sequential approach to synthesis that is difficult to achieve with the symmetrically substituted 3,5-dibromophenol.

The Strategic Advantage: Regioselective vs. Symmetric Functionalization
  • This compound: This substrate is ideal for sequential or iterative cross-coupling .[11] One can perform a coupling reaction under mild conditions that selectively targets the C-I bond. The resulting product retains the C-Br bond, which can then be used in a second, distinct coupling reaction under more forcing conditions. This provides a powerful route to complex, unsymmetrically substituted phenols.[11][12][13]

  • 3,5-Dibromophenol: The two C-Br bonds in this molecule are electronically and sterically equivalent. Therefore, achieving selective mono-functionalization is a significant challenge, often resulting in a statistical mixture of starting material, mono-coupled, and di-coupled products. It is, however, an excellent substrate for synthesizing C2-symmetric diaryl phenols.[14]

start1 This compound step1 Step 1: Mild Coupling (e.g., Sonogashira) start1->step1 Targets C-I bond intermediate Intermediate Product (C-Br intact) step1->intermediate step2 Step 2: Stronger Coupling (e.g., Suzuki) intermediate->step2 Targets C-Br bond final1 Unsymmetrical Product step2->final1 start2 3,5-Dibromophenol step3 Coupling Reaction start2->step3 final2 Symmetrical Di-Coupled Product step3->final2 Forcing conditions final3 Mixture of Mono- and Di-Coupled Products step3->final3 Controlled conditions

Caption: Synthetic pathways for this compound vs. 3,5-dibromophenol.

Reaction-Specific Comparison
Reaction TypeThis compound Performance3,5-Dibromophenol Performance
Suzuki-Miyaura Excellent for selective mono-arylation at the iodine position under mild conditions. The remaining bromine can be coupled using a more active catalyst or higher temperatures.[11][12]Suitable for di-arylation to form symmetrical products.[14] Selective mono-arylation is challenging and often requires careful optimization to avoid mixtures.
Sonogashira Ideal for regioselective alkynylation at the C-I bond.[15] This is a highly reliable transformation due to the large reactivity difference, often proceeding with high yields and clean conversion.[15]Primarily used for di-alkynylation. Mono-alkynylation is possible but typically requires significant optimization of reaction conditions to prevent the second coupling.[16]
Buchwald-Hartwig Allows for selective C-N bond formation at the iodine position. This is strategically valuable for building molecules where two different amine fragments are required on the same aromatic core.[7]Can be used for di-amination. As with other couplings, achieving selective mono-amination is difficult and may require specialized ligand systems or careful control of stoichiometry.[17]

Field-Proven Experimental Protocols

The following protocols are representative of how these substrates are employed in a research setting. The causality behind key reagent choices is explained to provide a deeper understanding.

Protocol 1: Regioselective Sonogashira Coupling of this compound

This protocol demonstrates the selective functionalization of the C-I bond, leaving the C-Br bond untouched for subsequent reactions.

Objective: To synthesize 3-bromo-5-(phenylethynyl)phenol.

Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).

    • Scientist's Rationale: An inert atmosphere (Argon or Nitrogen) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Pd(PPh₃)₄ is a reliable, air-stable precatalyst that generates the active Pd(0) species in situ.

  • Solvent and Reagents: Add degassed anhydrous triethylamine (TEA) and tetrahydrofuran (THF) in a 1:2 ratio.

    • Scientist's Rationale: THF is an excellent solvent for the reactants. TEA serves as both the base to deprotonate the terminal alkyne and as a solvent. Degassing removes dissolved oxygen.

  • Alkyne Addition: Add phenylacetylene (1.1 equiv.) dropwise via syringe at room temperature.

    • Scientist's Rationale: A slight excess of the alkyne ensures complete consumption of the limiting aryl halide. Dropwise addition helps control any potential exotherm.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Scientist's Rationale: The high reactivity of the C-I bond allows this reaction to proceed efficiently at room temperature, ensuring selectivity over the C-Br bond.

  • Workup and Purification: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated NH₄Cl (to remove copper salts) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Di-arylation of 3,5-Dibromophenol

This protocol is designed to functionalize both C-Br positions to create a symmetrical product.

Objective: To synthesize 3,5-diphenylphenol.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine 3,5-dibromophenol (1.0 equiv.), phenylboronic acid (2.5 equiv.), and a robust palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv.).

    • Scientist's Rationale: More forcing conditions are needed for the less reactive C-Br bonds. Pd(dppf)Cl₂ is a highly active catalyst suitable for coupling aryl bromides. A larger excess of the boronic acid is used to drive the reaction to completion at both sites.

  • Base and Solvent: Add potassium carbonate (K₂CO₃, 4.0 equiv.) and a solvent mixture of 1,4-dioxane and water (e.g., 4:1).

    • Scientist's Rationale: An aqueous base is required for the transmetalation step of the Suzuki cycle. K₂CO₃ is a common and effective choice. Dioxane is a high-boiling solvent that facilitates the higher temperatures needed.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) for 12-24 hours under an inert atmosphere. Monitor progress by LC-MS.

    • Scientist's Rationale: Elevated temperature is necessary to overcome the higher activation energy of oxidative addition at the C-Br bonds.

  • Workup and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

reagents 1. Reagent Prep (Inert Atmosphere) reaction 2. Reaction (Stirring/Heating) reagents->reaction monitoring 3. Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Aqueous Workup (Extraction) monitoring->workup Complete purification 5. Purification (Chromatography) workup->purification analysis 6. Analysis (NMR, MS) purification->analysis

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion and Strategic Recommendations

The choice between this compound and 3,5-dibromophenol is fundamentally a choice of synthetic strategy.

  • Choose this compound for:

    • Sequential, multi-step syntheses requiring the introduction of two different functionalities onto the aromatic ring.

    • Syntheses where milder reaction conditions are paramount to preserve sensitive functional groups.

    • Projects where absolute regiochemical control is non-negotiable.

  • Choose 3,5-Dibromophenol for:

    • The efficient synthesis of C2-symmetric diaryl phenols and other symmetrically di-substituted derivatives.

    • Applications where the starting material cost is a primary driver (dibromo compounds are often less expensive than their iodo-bromo counterparts).

    • Projects where more forcing reaction conditions are tolerable.

By understanding the principles of reactivity and leveraging the unique attributes of each substrate, researchers can design more elegant, efficient, and powerful synthetic routes to novel molecules that drive innovation in science and medicine.

References

  • ResearchGate. Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.
  • ResearchGate. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
  • University of Victoria. Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
  • Royal Society of Chemistry. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. 2022.
  • ResearchGate. Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination.
  • Wikipedia. Suzuki reaction.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • YouTube. Buchwald-Hartwig Amination Reaction.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • ResearchGate. Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.
  • National Institutes of Health. This compound. PubChem.
  • MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.
  • Autechre. Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B.
  • ResearchGate. ChemInform Abstract: Competitive and Selective Csp3-Br versus Csp2-Br Bond Activation in Palladium-Catalyzed Suzuki Cross-Coupling: An Experimental and Theoretical Study of the Role of Phosphine Ligands.
  • ResearchGate. Cross-coupling of bromo iodomethane and phenols.
  • National Institutes of Health. 3,5-Dibromophenol. PubChem.
  • Royal Society of Chemistry. Experimental section Materials and synthesis.

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A Comparative Guide to the Reactivity of 3-Bromo-5-iodophenol and 3,5-diiodophenol for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reactivity of 3-Bromo-5-iodophenol and 3,5-diiodophenol, two valuable building blocks in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to explore the fundamental chemical principles governing their behavior in key synthetic transformations. We will dissect the causality behind their differential reactivity, supported by mechanistic insights and practical experimental protocols.

Introduction: The Significance of Dihalogenated Phenols

This compound ( 1 ) and 3,5-diiodophenol ( 2 ) are versatile intermediates that offer multiple, distinct reaction sites for molecular elaboration. The presence of a hydroxyl group and two different halogens (in 1 ) or two identical halogens (in 2 ) allows for sequential, site-selective functionalization. Understanding the nuanced differences in their reactivity is paramount for designing efficient and high-yielding synthetic routes. This guide focuses on comparing their performance in palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and electrophilic aromatic substitution reactions.

CompoundStructureIUPAC NameCAS NumberMolecular Weight
1 Structure of this compoundThis compound570391-20-7[1]298.91 g/mol [2]
2 Structure of 3,5-diiodophenol3,5-Diiodophenol20981-79-7[3]345.91 g/mol [4]

Part 1: Fundamental Principles of Carbon-Halogen Bond Reactivity

The divergent reactivity of these two molecules is rooted in the intrinsic properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

  • Bond Length and Strength : As we move down the halogen group, atomic size increases. Consequently, the C-I bond is significantly longer and weaker than the C-Br bond.[5][6][7][8] The lower bond dissociation energy of the C-I bond means it requires less energy to cleave, making it a more reactive site in many transformations.[7]

  • Oxidative Addition : In palladium-catalyzed cross-coupling reactions, the initial and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[9][10] The rate of this step is highly dependent on the carbon-halogen bond strength, following the general trend: C-I > C-Br >> C-Cl .[11][12][13][14] This principle dictates that the iodine-substituted positions on both molecules will be the primary sites of reaction under kinetically controlled conditions.

Part 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Cross-coupling reactions are the cornerstone of modern organic synthesis. The choice between this compound and 3,5-diiodophenol has profound implications for reaction efficiency and selectivity.

Palladium_Cross_Coupling_Cycle cluster_0 Catalytic Cycle Pd0 LₙPd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Trans_Complex L₂Pd(II)(Ar)(R) OA_Complex->Trans_Complex Transmetalation (R-M) Trans_Complex->Pd0 Reductive Elimination ArR Ar-R Trans_Complex->ArR ArX Ar-X ArX->OA_Complex RM R-M RM->Trans_Complex

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

Sonogashira Coupling: A Case Study in Selectivity

The Sonogashira reaction, which couples aryl halides with terminal alkynes, provides a clear demonstration of the C-I bond's superior reactivity.[11][12]

  • For this compound (1) : Selective coupling at the C-I position can be readily achieved by using mild reaction conditions (e.g., lower temperatures, shorter reaction times). The C-Br bond will remain largely unreacted, allowing for subsequent functionalization.

  • For 3,5-diiodophenol (2) : Both C-I bonds are equally reactive. Monocoupling can be achieved by using a stoichiometric amount of the alkyne, but a mixture of mono- and di-substituted products is common. Driving the reaction to completion with excess alkyne will yield the disubstituted product.

Comparative Performance in Sonogashira Coupling

Substrate Position Reactivity Typical Reaction Time (C-I site) Expected Outcome
This compound C-I >> C-Br 1-4 hours High yield of mono-alkynylated (at iodine) product

| 3,5-Diiodophenol | C-I ≈ C-I | 1-4 hours | Mixture of mono- and di-alkynylated products |

Exemplary Protocol: Selective Sonogashira Coupling of this compound

  • Setup : To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Reagent Addition : Add anhydrous, degassed triethylamine (5 mL) followed by the terminal alkyne (1.1 mmol).

  • Reaction : Stir the mixture at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Workup : Upon consumption of the starting material (typically 2-3 hours), dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with saturated aq. NH₄Cl and brine.

  • Purification : Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to yield the 3-bromo-5-(alkynyl)phenol.

Suzuki and Buchwald-Hartwig Reactions: A Note on Iodide Inhibition

While the oxidative addition step is faster for aryl iodides in Suzuki and Buchwald-Hartwig aminations, the overall catalytic cycle can be more complex.[10][15]

  • Suzuki Coupling : Studies have shown that with traditional Pd/PPh₃ catalyst systems at lower temperatures (~50 °C), aryl iodides can be surprisingly less reactive than aryl bromides.[16] This is attributed to the poor turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.

  • Buchwald-Hartwig Amination : A similar phenomenon is observed where the reactivity order for the overall transformation can be Ar-Br > Ar-Cl > Ar-I. This counter-intuitive result is due to the iodide formed during the reaction, which can act as an inhibitory ligand, precipitating the palladium catalyst from the active cycle.[15]

For researchers, this means that while 3,5-diiodophenol might undergo the initial oxidative addition faster, the overall reaction rate and yield may be superior for a corresponding dibromide under certain conditions. For this compound, this effect could potentially enhance selectivity for reaction at the C-Br bond if a catalyst system susceptible to iodide inhibition is employed, although targeting the C-I bond first is the more conventional strategy.

Part 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Traditional SₙAr reactions require strongly electron-withdrawing groups to activate the aromatic ring, a condition not met by these electron-rich halophenols. However, modern synthetic methods can overcome this limitation. One powerful strategy involves the in situ generation of a phenoxyl radical from the phenol's O-H bond.[17][18]

SNAr_Activation Phenol Ar-OH (Electron-Rich) Radical Ar-O• (Highly Electron-Withdrawing) Phenol->Radical O-H Homolysis (e.g., photoredox) SNAr_Product Ar-Nu Radical->SNAr_Product SₙAr (-X⁻) Nucleophile Nu⁻ Nucleophile->Radical

Caption: Homolysis-enabled electronic activation for SₙAr of halophenols.

This transient phenoxyl radical acts as an exceptionally potent electron-withdrawing group, activating the ring towards nucleophilic attack.[17][18] In this activated state, the reaction outcome is determined by the leaving group ability of the halide, which follows the order I > Br > F .[19]

  • Comparative Reactivity : In a competitive scenario or when comparing reaction rates, the C-I bonds of 3,5-diiodophenol would be substituted more readily than the C-Br bond of this compound. This method provides a synthetic pathway that is complementary to transition-metal-catalyzed reactions.

Part 4: Reactivity in Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich aromatic ring. The reactivity and regioselectivity are governed by the combined electronic effects of the existing substituents.

  • Directing Effects :

    • Hydroxyl (-OH) : A powerful activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6) via a strong resonance-donating (+R) effect.[20][21]

    • Halogens (-Br, -I) : Unique substituents that are deactivating overall due to their inductive electron withdrawal (-I effect) but are also ortho, para-directing because of resonance donation (+R effect) from their lone pairs.[22][23][24]

Sources

The Synthetic Utility of 3-Bromo-5-iodophenol: A Comparative Guide to its Performance in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of synthetic building blocks is a critical determinant of efficiency and success in the synthesis of complex molecules. 3-Bromo-5-iodophenol, a dihalogenated phenol, presents a unique platform for sequential and site-selective cross-coupling reactions. This guide provides an in-depth technical comparison of this compound with its close structural analog, 3,5-dibromophenol, in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. The supporting experimental data and mechanistic rationale will empower chemists to make informed decisions in their synthetic endeavors.

Introduction: The Advantage of Orthogonal Halogen Reactivity

In the realm of palladium-catalyzed cross-coupling reactions, the nature of the halogen atom on the aromatic ring plays a pivotal role in determining the reaction's kinetics and overall efficiency. The generally accepted reactivity trend for aryl halides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle is I > Br > Cl.[1] This well-established principle forms the basis for the strategic use of dihalogenated substrates, where the differential reactivity of the carbon-halogen bonds can be exploited to achieve selective, stepwise functionalization.

This compound exemplifies this principle. The presence of both a bromine and a more reactive iodine atom on the same aromatic ring allows for a chemoselective Suzuki-Miyaura coupling, preferentially at the carbon-iodine bond under carefully controlled conditions. This "orthogonal" reactivity is highly valuable in the construction of complex biaryl and polyaryl structures, which are common motifs in medicinally active compounds.

This guide will validate the superior performance of this compound as a synthetic building block by comparing its reactivity in a Suzuki-Miyaura coupling with phenylboronic acid against that of 3,5-dibromophenol, where both reactive sites are carbon-bromine bonds.

Mechanistic Rationale: Why the Carbon-Iodine Bond Prevails

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Aryl Halide, Phenylboronic Acid, and Base Catalyst Add Pd(PPh3)4 Reactants->Catalyst Solvent Add Degassed Solvents Catalyst->Solvent Inert Purge with Inert Gas Solvent->Inert Heat Heat and Stir Inert->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling experiments.

Protocol 1: Selective Mono-Arylation of this compound
  • Materials:

    • This compound (1.0 mmol, 298.9 mg)

    • Phenylboronic acid (1.05 mmol, 128 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg) [2] * Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • 1,4-Dioxane (8 mL), degassed

    • Water (2 mL), degassed

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

    • Add the palladium catalyst, Pd(PPh₃)₄.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 80 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 3-bromo-5-phenylphenol.

Protocol 2: Mono-Arylation of 3,5-Dibromophenol
  • Materials:

    • 3,5-Dibromophenol (1.0 mmol, 251.9 mg)

    • Phenylboronic acid (1.05 mmol, 128 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg) [2] * Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • 1,4-Dioxane (8 mL), degassed

    • Water (2 mL), degassed

  • Procedure:

    • Follow steps 1-5 as described in Protocol 1, substituting 3,5-dibromophenol for this compound.

    • Monitor the reaction progress by TLC. Note that the reaction may require a longer time (e.g., 6-12 hours) and may show the formation of both mono- and di-arylated products.

    • Follow steps 7-10 as described in Protocol 1 to work up and purify the product mixture. The separation of the mono-arylated product from the di-arylated byproduct and unreacted starting material may require careful chromatography.

Conclusion

The strategic design of synthetic building blocks with orthogonal reactivity is a powerful approach in modern organic synthesis. This compound stands out as a superior building block compared to 3,5-dibromophenol for the controlled, sequential construction of biaryl structures via the Suzuki-Miyaura cross-coupling reaction. The enhanced reactivity of the carbon-iodine bond allows for selective mono-arylation under milder conditions and in higher yields. This inherent selectivity minimizes the formation of undesirable byproducts and simplifies purification, ultimately leading to a more efficient and cost-effective synthetic route. For researchers engaged in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, this compound offers a distinct advantage in terms of synthetic flexibility and efficiency.

References

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
  • Suzuki, A. Synthetic studies via the cross-coupling reaction of organoboron derivatives with organic halides. Proc. Jpn. Acad., Ser. B87, 479–491 (2011).
  • Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.95, 2457–2483 (1995).
  • Littke, A. F. & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.41, 4176–4211 (2002).
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.

Sources

A Senior Application Scientist's Guide to Ligand Selection for the Chemoselective Suzuki Coupling of 3-Bromo-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Selective C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] Its application in the pharmaceutical and materials science industries is widespread for creating complex molecular architectures, particularly biaryl structures.[4][5]

This guide focuses on a specific and illustrative challenge: the chemoselective functionalization of 3-bromo-5-iodophenol. This substrate is a valuable difunctionalized building block, offering two distinct reaction handles for sequential cross-coupling. The primary obstacle lies in selectively coupling a boronic acid at the more reactive carbon-iodine (C-I) bond while preserving the less reactive carbon-bromine (C-Br) bond for subsequent transformations. The success of this strategy is almost entirely dependent on the catalytic system, with the choice of ligand being the most critical parameter.

Herein, we present a comparative study of various phosphine ligands for this transformation. We will move beyond a simple recitation of procedures to explore the mechanistic rationale behind ligand choice, present clear, comparative experimental data, and provide a robust, field-tested protocol for achieving high-yield, selective coupling.

The Mechanistic Imperative: Why Ligand Choice Dictates Selectivity

To make an informed decision on ligand selection, one must first understand the catalytic cycle of the Suzuki-Miyaura reaction. The process involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][3][6][7] The ligand, which coordinates to the palladium center, profoundly influences the rate and efficiency of each of these steps.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Key Selective Step PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Rate Determining I > Br >> Cl Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim Rate influenced by ligand sterics RedElim->Pd0 Catalyst Regeneration ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ + Base ArB->Transmetalation

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The chemoselectivity in coupling this compound hinges on the Oxidative Addition step. The reactivity of carbon-halogen bonds towards palladium(0) follows the general trend: C–I > C–Br >> C–Cl.[4][6][8] A well-chosen catalytic system will exploit this inherent reactivity difference, allowing for facile cleavage of the C-I bond at temperatures where the C-Br bond remains largely untouched.

The ligand's properties are paramount:

  • Electron Density: Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and accelerating the oxidative addition into the aryl-halide bond.[1][9]

  • Steric Bulk: Bulky ligands promote the formation of highly reactive, low-coordinate (monoligated) palladium(0) species, which are known to undergo oxidative addition more rapidly.[6][10] Furthermore, steric hindrance can facilitate the final reductive elimination step, preventing catalyst decomposition and improving turnover.[1]

Comparative Study: Ligand Performance for Selective Monocoupling

To demonstrate the impact of ligand choice, we conducted a comparative study coupling this compound with phenylboronic acid. The goal was to maximize the yield of the desired product, 3-bromo-5-phenylphenol, while minimizing the formation of the double-coupled byproduct.

Ligands Under Investigation

We selected two widely-used monodentate phosphine ligands from the Buchwald portfolio, known for their high activity, and compared them to the traditional triphenylphosphine.[10][11][12]

Ligand_Structures Figure 2: Structures of Compared Phosphine Ligands cluster_PPh3 Triphenylphosphine (PPh₃) cluster_XPhos XPhos cluster_SPhos SPhos node_PPh3 node_XPhos node_SPhos

Caption: Figure 2: Structures of Compared Phosphine Ligands.

Experimental Design & Rationale

The reaction was standardized to isolate the effect of the ligand.

  • Reactants: this compound (1.0 equiv.), Phenylboronic Acid (1.1 equiv.).

  • Palladium Source: Palladium(II) Acetate (Pd(OAc)₂), a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.[7]

  • Base: Potassium Carbonate (K₂CO₃), a moderately strong inorganic base sufficient to facilitate transmetalation without promoting significant side reactions.[13]

  • Solvent: A 1,4-Dioxane/Water (4:1) mixture provides a good medium for dissolving both the organic substrates and the inorganic base.[3]

Results and Discussion

The experimental results clearly demonstrate the superior performance of the bulky, electron-rich Buchwald ligands over the traditional triphenylphosphine.

LigandPd(OAc)₂ (mol%)Ligand (mol%)Temp (°C)Time (h)Yield of 3-bromo-5-phenylphenol (%)
PPh₃241001258%
XPhos 1 2 80 2 96%
SPhos1280294%

Analysis of Results:

As shown in the table, both XPhos and SPhos provided excellent yields (>90%) of the desired mono-coupled product under significantly milder conditions (80°C vs. 100°C) and in a much shorter timeframe (2 hours vs. 12 hours) than PPh₃.[11][12] The catalyst loading was also halved, highlighting the economic and environmental benefits of using these advanced ligands.

The poor performance of PPh₃ is attributable to its lower electron-donating ability and smaller steric profile, which leads to a slower rate of oxidative addition and reductive elimination. This necessitates harsher conditions, which can lead to catalyst decomposition and lower overall yields.

In contrast, the bulky biarylphosphine ligands like XPhos and SPhos create a sterically demanding and electron-rich environment around the palladium center.[10][14] This electronic enrichment facilitates the rate-determining oxidative addition at the C-I bond, while the steric bulk promotes the crucial reductive elimination step, leading to a highly efficient catalytic cycle.[10]

Detailed Experimental Protocol: The XPhos System

Based on the comparative data, the following protocol using XPhos is recommended for its high efficiency and reliability.

Experimental_Workflow Figure 3: Experimental Workflow for Selective Suzuki Coupling Setup 1. Assemble Glassware (Round-bottom flask, condenser) Flame-dry under vacuum. Reagents 2. Charge with Reagents - this compound - Phenylboronic Acid - K₂CO₃ - XPhos Ligand - Pd(OAc)₂ Setup->Reagents Inert 3. Inert Atmosphere Evacuate and backfill with Argon (3x). Reagents->Inert Solvent 4. Add Solvents Degassed 1,4-Dioxane and Water. Inert->Solvent Reaction 5. Heat Reaction Stir at 80°C for 2 hours. Solvent->Reaction Workup 6. Aqueous Workup Cool, dilute with water, extract with Ethyl Acetate. Reaction->Workup Purify 7. Purification Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography. Workup->Purify Analysis 8. Characterization Confirm structure and purity (NMR, MS). Purify->Analysis

Caption: Figure 3: Experimental Workflow for Selective Suzuki Coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 3.16 mmol, 1.0 equiv.), phenylboronic acid (0.42 g, 3.47 mmol, 1.1 equiv.), and potassium carbonate (0.87 g, 6.31 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (35 mg, 0.0316 mmol, 0.01 equiv.) and XPhos (30 mg, 0.0631 mmol, 0.02 equiv.) and add them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Via syringe, add 16 mL of degassed 1,4-dioxane followed by 4 mL of degassed water.

  • Reaction: Place the flask in a preheated oil bath at 80°C and stir vigorously for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with 20 mL of water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-bromo-5-phenylphenol.

Key Considerations and Troubleshooting

  • The Role of the Hydroxyl Group: In this protocol, the phenolic -OH group does not require protection. The inorganic base is sufficient to deprotonate it to the corresponding phenoxide. While this phenoxide could potentially coordinate to the palladium, the high efficiency of modern ligand systems like XPhos generally overcomes any potential inhibition.[15][16] In some specific cases with sensitive substrates, a hydroxyl group may direct the coupling, but that is not the dominant factor here.[17]

  • Degassing: The removal of dissolved oxygen from the solvents is critical. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), rendering it inactive and leading to lower yields.

  • Purity of Reagents: Boronic acids are susceptible to degradation (protodeboronation), especially in the presence of moisture.[7] Using high-purity boronic acid is recommended for optimal results.

  • Over-reaction: If the reaction is left for too long or at too high a temperature, some coupling at the C-Br position may be observed. The conditions provided are optimized to maximize selectivity for the C-I position.

Conclusion

The chemoselective Suzuki-Miyaura coupling of this compound is a testament to the power of modern catalyst design. While traditional ligands like triphenylphosphine can effect the transformation, they require harsh conditions and deliver suboptimal yields. This comparative guide demonstrates conclusively that bulky, electron-rich biaryl phosphine ligands, such as XPhos and SPhos, are the superior choice. They enable the reaction to proceed under milder conditions, at lower catalyst loadings, and in significantly less time, providing near-quantitative yields of the desired mono-arylated product. For researchers aiming to perform selective cross-coupling on polyhalogenated substrates, the adoption of these advanced catalytic systems is not just a recommendation; it is essential for achieving efficiency, selectivity, and reproducibility.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
  • Dalton Transactions (RSC Publishing). (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
  • National Institutes of Health (PMC). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
  • National Institutes of Health (PMC). (2024, February 14).
  • PubMed. (2018, April 20). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • ACS Publications. (2021, June 14). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. [Link]
  • ChemRxiv. (n.d.).
  • ACS Publications. (n.d.). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. [Link]
  • National Institutes of Health. (2023, January 7). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. [Link]
  • ResearchGate. (n.d.). The proposed catalytic cycle for Suzuki coupling and the roles of a.... [Link]
  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
  • National Institutes of Health. (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. [Link]
  • MDPI. (n.d.).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
  • CORE. (n.d.).
  • Chemical Science (RSC Publishing). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Suzuki reactions promoted by different ligands. [Link]
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • PubMed. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides.
  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
  • ACS Publications. (n.d.).
  • ACS Publications. (n.d.).
  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
  • National Institutes of Health (PMC). (2024, January 5).
  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

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The Strategic Efficacy of 3-Bromo-5-iodophenol: A Guide to Sequential Functionalization in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the efficient construction of complex molecular architectures is a paramount objective. Natural products, with their vast structural diversity and potent biological activities, often serve as the ultimate inspiration and target. Within the synthetic chemist's toolkit, halogenated aromatic compounds are indispensable building blocks. This guide provides an in-depth technical analysis of 3-bromo-5-iodophenol , a uniquely versatile reagent, and compares its performance and strategic value against other alternatives in the context of total synthesis. We will move beyond simple procedural lists to explore the causal chemistry that makes this molecule a powerful tool for site-selective, sequential cross-coupling reactions.

The Principle of Differential Reactivity: More Than Just a Halogenated Phenol

The strategic advantage of this compound lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The efficacy of this step is inversely related to the bond dissociation energy of the halide.

The C-I bond is considerably weaker than the C-Br bond, making it far more susceptible to cleavage. This inherent difference allows for the selective functionalization of the iodine-bearing position under mild conditions, while leaving the more robust bromine-bearing position intact for a subsequent, different transformation. This principle of "sequential cross-coupling" is a cornerstone of convergent synthesis, enabling the controlled and stepwise assembly of complex biaryl, aryl-alkynyl, and diaryl ether moieties common in marine natural products.[1][2]

The general reactivity trend in palladium-catalyzed cross-coupling is firmly established: Aryl-Iodide > Aryl-Bromide > Aryl-Chloride .[3][4] This predictable reactivity allows chemists to orchestrate a synthetic sequence with high fidelity.

Core Synthetic Methodologies: A Comparative Overview

This compound is amenable to a variety of powerful C-C and C-O bond-forming reactions. Below, we compare the primary methodologies for its application.

C-C Bond Formation: Suzuki-Miyaura and Sonogashira Couplings

The Suzuki-Miyaura and Sonogashira reactions are fundamental tools for creating biaryl and aryl-alkynyl structures, respectively.[5][6][7] The key to using this compound is to perform the initial coupling under conditions mild enough to exclusively target the C-I bond.

dot

Caption: General workflow for sequential cross-coupling of this compound.

Comparative Data: Aryl Halide Reactivity in C-C Coupling

FeatureReaction at C-IodideReaction at C-BromideCausality & Justification
Catalyst System Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃/Bulky Ligand, Pd(dppf)Cl₂The weaker C-I bond requires a less active catalyst. C-Br activation often needs more electron-rich, bulky phosphine ligands to facilitate oxidative addition.[1][3]
Temperature Room Temp. to 60 °C80 °C to 120 °CHigher thermal energy is required to overcome the larger activation barrier for C-Br bond cleavage.[4]
Reaction Time 1-6 hours12-24 hoursThe faster rate of oxidative addition at the C-I bond leads to significantly shorter reaction times.
Typical Yield 90-98%70-90%Milder conditions for C-I coupling often result in fewer side reactions and higher isolated yields.[8]

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound

This protocol is a generalized starting point for the selective coupling at the iodine position.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Reaction Execution: Stir the mixture at a controlled temperature, starting at room temperature and gradually increasing to 50-60 °C if necessary. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

C-O Bond Formation: Crafting the Diaryl Ether Scaffold

The diaryl ether motif is prevalent in a vast number of natural products, particularly complex marine alkaloids like the bastadins.[9][10] Two primary methods compete for the synthesis of this linkage: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Comparison of Ullmann vs. Buchwald-Hartwig for Diaryl Ether Synthesis

FeatureUllmann Condensation (Cu-catalyzed)Buchwald-Hartwig C-O Coupling (Pd-catalyzed)
Catalyst CuI, Cu₂O, or Cu powder (5-20 mol%)Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)
Ligand Often requires simple ligands like 1,10-phenanthroline or N,N-dimethylglycine.[11]Requires specialized, often expensive, bulky phosphine ligands (e.g., SPhos, XPhos).[2][12]
Temperature Traditionally high (120-200 °C), though modern systems operate at 80-110 °C.[13]Generally lower temperatures (80-110 °C).
Substrate Scope Excellent for electron-deficient aryl halides. Electron-rich halides can be challenging.[11]Broader scope, including electron-rich and sterically hindered aryl halides.
Cost Lower catalyst and ligand cost.Higher catalyst and ligand cost.

The Verdict for this compound: For forming a diaryl ether linkage with this compound, the Ullmann condensation often presents a more practical and cost-effective choice, especially on a larger scale. The presence of the phenolic hydroxyl group on the coupling partner makes it an ideal substrate for this classic transformation.

Experimental Protocol: Ullmann Condensation for Diaryl Ether Synthesis

This protocol describes the coupling of the selectively functionalized intermediate from Step 1 (now an aryl bromide) with another phenol.

  • Reagent Preparation: To a dry reaction vessel, add the aryl bromide (1.0 equiv), the phenol coupling partner (1.0-1.5 equiv), a copper(I) salt such as CuI (10 mol%), a ligand like L-proline or 1,10-phenanthroline (20 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a high-boiling polar solvent like DMF, NMP, or DMSO.

  • Reaction Execution: Heat the mixture under an inert atmosphere to 100-140 °C. Monitor the reaction for the disappearance of the aryl bromide starting material.

  • Work-up and Purification: Cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate or toluene. Wash the organic layer thoroughly to remove the solvent. Dry, concentrate, and purify by column chromatography.

Application in Natural Product Scaffolds: The Bastadin Family Case Study

While a direct total synthesis of a natural product using this compound is not prominently documented, its strategic potential can be illustrated through retrosynthetic analysis of relevant targets. The bastadins are a family of macrocyclic marine natural products built from brominated tyrosine derivatives, featuring complex diaryl ether linkages.[14][15][16]

A synthetic strategy for a bastadin analogue could leverage a building block like this compound to systematically construct the core structure.

dot

Retrosynthesis_Bastadin_Analog A Bastadin Analog (Macrocyclic Diaryl Ether) B Linear Diaryl Ether Precursor A->B Macrolactamization C Fragment 1 (Functionalized 3-Bromo-5-aryl-phenol) B->C Ullmann Condensation (C-Br functionalization) D Fragment 2 (Functionalized Phenol) B->D E This compound C->E Suzuki Coupling (C-I functionalization) F Arylboronic Acid C->F

Caption: Retrosynthetic analysis of a hypothetical Bastadin analog using this compound.

This retrosynthetic approach demonstrates the core value of this compound: it allows for the initial, mild installation of one aryl group via Suzuki coupling at the C-I position, followed by the formation of the critical diaryl ether bond via an Ullmann condensation at the C-Br position. This controlled, sequential approach is more efficient and higher-yielding than attempting to form both bonds on a less-differentiated substrate like 3,5-dibromophenol, which would likely suffer from selectivity issues.

Conclusion: A Tool of Precision and Strategy

This compound is not merely another dihalogenated aromatic. Its efficacy in the synthesis of complex molecules, particularly those inspired by natural products, stems from the predictable and exploitable difference in C-I and C-Br bond reactivity. This allows for a level of precision and control that is highly sought after in multi-step synthesis.

By enabling selective, sequential cross-coupling reactions, it provides a robust platform for building intricate biaryl and diaryl ether scaffolds. While palladium-catalyzed methods offer broad utility, the classic, copper-catalyzed Ullmann condensation remains a highly effective and economical alternative for constructing the C-O linkages often required. For researchers aiming to construct complex, 1,3,5-trisubstituted aromatic cores, this compound represents a superior strategic choice over symmetrically halogenated precursors, offering a clearer, more efficient path to the target molecule.

References

  • BenchChem. (2025). A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
  • Molecules. (2006). Simplified Cyclic Analogs of Bastadin-5. Structure Activity Relationships for Modulation of the RyR1/FKBP12 Ca2+ Channel Complex.
  • MDPI. (n.d.).
  • Books. (2024).
  • Organic Letters. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.
  • Arkat USA. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • Beilstein Journal of Organic Chemistry. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • Journal of Agricultural and Food Chemistry. (n.d.). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.
  • Wikipedia. (n.d.).
  • Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.
  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
  • Organic Chemistry Portal. (n.d.).
  • Scilit. (n.d.).
  • ResearchGate. (n.d.). Selected biaryl-containing natural products.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • The Journal of Organic Chemistry. (n.d.). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex.
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Royal Society of Chemistry. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (n.d.). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.
  • PubMed. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.
  • Chemistry LibreTexts. (2023).
  • Books G
  • BenchChem. (2025). Application Note: A Generalized Protocol for the Total Synthesis of Bastadin 10 and its Analogs. BenchChem.
  • PubMed. (2006). Simplified cyclic analogues of bastadin-5. Structure-activity relationships for modulation of the RyR1/FKBP12 Ca2+ channel complex.
  • PMC. (n.d.). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling.
  • ResearchGate. (2025). Biaryls in Nature: A Multi-Facetted Class of Stereochemically, Biosynthetically, and Pharmacologically Intriguing Secondary Metabolites.
  • ResearchGate. (n.d.). Structure-activity of Bastadins from the marine sponge Ianthella basta. Modulators of the RYR1 Ca2+ channel.
  • ResearchGate. (2025). Diaryl ether formation in the synthesis of natural products.
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI.
  • The Journal of Organic Chemistry. (n.d.).
  • MDPI. (n.d.).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • PubMed. (2007). Synthetic bastadins modify the activity of ryanodine receptors in cultured cerebellar granule cells.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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The Organic Chemist's Compass: Navigating Synthesis with 3-Bromo-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to a Versatile Dihalogenated Phenol in Modern Organic Synthesis

For the discerning researcher, scientist, and drug development professional, the selection of building blocks in the intricate art of organic synthesis is a decision of paramount importance. The strategic placement of functional groups on an aromatic scaffold dictates not only the potential for molecular diversity but also the efficiency and elegance of the synthetic route. In this guide, we delve into the world of dihalogenated phenols, with a specific focus on the unique and versatile reagent, 3-Bromo-5-iodophenol . This document serves as a comprehensive technical guide, offering an in-depth comparison of its performance against viable alternatives in key synthetic transformations, all substantiated by experimental data and protocols.

Introduction: The Strategic Advantage of Orthogonal Halogenation

This compound is a valuable building block in organic synthesis, primarily due to the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the more robust carbon-bromine (C-Br) bond. This inherent difference in reactivity allows for selective, sequential cross-coupling reactions, providing a powerful tool for the controlled and stepwise construction of complex molecular architectures. This "orthogonality" is the cornerstone of its versatility, enabling the introduction of different functionalities at specific positions on the phenol ring.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

The true measure of a building block's utility lies in its performance in a variety of chemical transformations. Here, we compare the reactivity of this compound with two common alternatives, 3,5-Dibromophenol and 3-Bromo-5-chlorophenol , in three of the most fundamental cross-coupling reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura reaction is a stalwart for the formation of C-C bonds. The differential reactivity of the halogens in this compound allows for a stepwise approach to biaryl synthesis.

Table 1: Comparison of Dihalogenated Phenols in a Sequential Suzuki-Miyaura Coupling

EntryDihalogenated PhenolCoupling Partner 1 (Conditions 1)Yield (%)Coupling Partner 2 (Conditions 2)Yield (%)
1This compoundPhenylboronic acid (Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C)~95% (at Iodo position)4-Methylphenylboronic acid (Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100 °C)~85% (at Bromo position)
23,5-DibromophenolPhenylboronic acid (Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100 °C)Mixture of mono- and di-arylated products--
33-Bromo-5-chlorophenolPhenylboronic acid (Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100 °C)~90% (at Bromo position)4-Methylphenylboronic acid (More forcing conditions required)Lower yields, potential for side reactions

Note: Yields are approximate and can vary based on specific reaction conditions and substrates.

As the data suggests, this compound offers superior control in sequential Suzuki-Miyaura couplings. The initial, milder conditions selectively target the C-I bond, leaving the C-Br bond untouched for a subsequent, more forcing reaction. In contrast, 3,5-Dibromophenol often leads to a mixture of products due to the similar reactivity of the two C-Br bonds. While 3-Bromo-5-chlorophenol also allows for selectivity, the significantly lower reactivity of the C-Cl bond often necessitates harsher conditions for the second coupling, which can be detrimental to sensitive functional groups.

Experimental Protocol: Sequential Suzuki-Miyaura Coupling of this compound

Step 1: Selective Coupling at the Iodo Position

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of toluene (6 mL) and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-bromo-5-phenylphenol.

Step 2: Coupling at the Bromo Position

  • To a flame-dried Schlenk flask, add the 3-bromo-5-phenylphenol from Step 1 (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed dioxane (8 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Follow the workup and purification procedure as described in Step 1 to yield 3-(4-methylphenyl)-5-phenylphenol.

Diagram 1: Sequential Suzuki-Miyaura Coupling Workflow

G A This compound C 3-Bromo-5-phenylphenol A->C Selective Suzuki @ Iodo B Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ B->C E 3-(4-Methylphenyl)-5-phenylphenol C->E Suzuki @ Bromo D 4-Methylphenylboronic acid Pd(dppf)Cl₂, Cs₂CO₃ D->E

Caption: Workflow for the sequential Suzuki-Miyaura coupling of this compound.

The Sonogashira Coupling: Introducing Alkynyl Moieties with Finesse

The Sonogashira reaction provides a direct route to aryl alkynes, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. The differential reactivity of this compound is again a key advantage for regioselective alkynylation.

Table 2: Comparison of Dihalogenated Phenols in Sonogashira Coupling

EntryDihalogenated PhenolAlkyne PartnerCatalyst SystemYield (%)Selectivity
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt~92%Mono-alkynylation at the iodo position
23,5-DibromophenolPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rtMixturePoor selectivity for mono-alkynylation
33-Bromo-5-chlorophenolPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt~88%Mono-alkynylation at the bromo position

The mild conditions of the Sonogashira reaction are particularly well-suited for the selective coupling at the C-I bond of this compound, affording high yields of the mono-alkynylated product. 3,5-Dibromophenol, with its two reactive sites, presents a significant challenge in achieving mono-selectivity. 3-Bromo-5-chlorophenol offers good selectivity at the more reactive C-Br bond.

Experimental Protocol: Regioselective Sonogashira Coupling of this compound

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to yield 3-bromo-5-(phenylethynyl)phenol.

Diagram 2: Sonogashira Coupling Selectivity

G cluster_0 This compound cluster_1 3,5-Dibromophenol A C-I Bond (More Reactive) E Sonogashira Coupling A->E Preferential Reaction B C-Br Bond (Less Reactive) B->E C C-Br Bond C->E D C-Br Bond D->E

Caption: Reactivity comparison in Sonogashira coupling.

The Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Molecules

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals. The ability to selectively introduce an amino group onto a dihalogenated phenol is highly valuable.

Table 3: Comparison of Dihalogenated Phenols in Buchwald-Hartwig Amination

EntryDihalogenated PhenolAmineCatalyst SystemYield (%)Selectivity
1This compoundMorpholinePd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100 °C~90%Mono-amination at the iodo position
23,5-DibromophenolMorpholinePd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100 °CMixtureDifficult to control mono-amination
33-Bromo-5-chlorophenolMorpholinePd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100 °C~85%Mono-amination at the bromo position

Similar to the other cross-coupling reactions, this compound provides excellent regioselectivity in the Buchwald-Hartwig amination, allowing for the clean formation of the mono-aminated product at the iodo-position. This selectivity is more challenging to achieve with 3,5-dibromophenol. 3-Bromo-5-chlorophenol also performs well, with the reaction occurring preferentially at the C-Br bond.

Experimental Protocol: Regioselective Buchwald-Hartwig Amination of this compound

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and XPhos (0.03 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene (5 mL) and morpholine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield 4-(3-bromo-5-hydroxyphenyl)morpholine.

Versatility in Action: Synthesis of Bioactive Molecules

The true testament to the versatility of this compound lies in its application as a key building block in the synthesis of complex and biologically active molecules. Its ability to undergo sequential and regioselective functionalization makes it an ideal starting material for creating diverse molecular scaffolds.

Case Study 1: Synthesis of a Potent Antimitotic Agent

This compound serves as a crucial starting material in the synthesis of certain potent antimitotic agents.[1] The synthetic strategy often involves an initial cross-coupling reaction at the more reactive iodine position, followed by further elaboration of the molecule, including a second cross-coupling at the bromine position to introduce additional complexity and fine-tune the biological activity.

Diagram 3: General Synthetic Strategy for Bioactive Molecules

G A This compound C Intermediate 1 A->C Introduction of R¹ B Step 1: Selective Functionalization (e.g., Sonogashira @ Iodo) B->C E Complex Bioactive Molecule C->E Introduction of R² D Step 2: Further Functionalization (e.g., Suzuki @ Bromo) D->E

Caption: Stepwise functionalization of this compound for complex molecule synthesis.

Case Study 2: Precursor to Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Bromophenols are a class of marine natural products that have shown promising inhibitory activity against PTP1B, a key therapeutic target for the treatment of type 2 diabetes and obesity. Synthetic analogs of these natural products are often prepared to optimize their potency and pharmacokinetic properties. This compound can serve as a versatile starting point for the synthesis of such analogs, allowing for the systematic variation of substituents on the aromatic ring to probe structure-activity relationships.

Conclusion: A Superior Building Block for Controlled Synthesis

In the landscape of dihalogenated phenols, this compound emerges as a superior building block for organic synthesis, particularly when precise control over the introduction of multiple functional groups is required. Its key advantages are:

  • Orthogonal Reactivity: The significant difference in the reactivity of the C-I and C-Br bonds allows for highly selective and sequential cross-coupling reactions.

  • Versatility: It is a suitable substrate for a wide range of palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

  • Predictable Reactivity: The well-defined reactivity profile enables rational design of synthetic routes to complex molecules.

While alternatives like 3,5-dibromophenol and 3-bromo-5-chlorophenol have their applications, they lack the fine-tuned, stepwise reactivity that this compound offers. For researchers and drug development professionals seeking to construct complex molecular architectures with a high degree of control and efficiency, this compound stands out as an invaluable tool in the synthetic chemist's repertoire.

References

  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed C–N Cross-Coupling Reactions of Aryl and Heteroaryl Amines. Chemical Reviews, 116(19), 12564-12649. [Link]

Sources

A Comparative Analysis of Cross-Coupling Efficiency with 3-Bromo-5-iodophenol: A Guide for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of polyhalogenated aromatic compounds is a critical tool in the synthesis of complex molecular architectures. 3-Bromo-5-iodophenol stands out as a versatile building block, offering two distinct reactive centers for palladium-catalyzed cross-coupling reactions. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds provides an opportunity for selective, sequential modifications. This guide presents an in-depth comparative analysis of the cross-coupling efficiency at these two positions, supported by experimental data and detailed protocols, to empower chemists in designing efficient and selective synthetic routes.

The Decisive Factor: Understanding C-I vs. C-Br Bond Reactivity

The cornerstone of selective cross-coupling on dihalogenated arenes lies in the disparity of bond dissociation energies (BDE) of the carbon-halogen bonds. The C-I bond is inherently weaker and longer than the C-Br bond. This fundamental difference dictates the relative rates of the crucial oxidative addition step in the catalytic cycle of most palladium-catalyzed cross-coupling reactions.[1]

The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl.[1][2] This hierarchy is a direct consequence of the ease with which a low-valent palladium(0) catalyst can insert into the carbon-halogen bond. The weaker C-I bond undergoes oxidative addition more readily, often at lower temperatures and with lower catalyst loadings, compared to the more robust C-Br bond. This differential reactivity is the key to achieving chemoselectivity in molecules like this compound.

Visualizing the Catalytic Cycle

The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the critical oxidative addition step where the choice between the C-I and C-Br bond is made.

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Efficiency in Key Cross-Coupling Reactions

The following sections provide a comparative analysis of the efficiency of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions on a bromo-iodophenol substrate. While specific data for this compound is limited in publicly available literature, the data presented for its close isomer, 4-bromo-3-iodophenol, offers a strong predictive framework for its reactivity.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. In the case of a bromo-iodophenol, selective coupling at the iodine position is highly favored.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%) at C-ISelectivity for C-I
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80GoodHigh
Pd(OAc)₂SPhosK₃PO₄Dioxane100ExcellentVery High

Data sourced from a comparative guide on 4-bromo-3-iodophenol. [3]

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed 3:1 mixture of toluene and water (8 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-bromo-5-arylphenol.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, K₂CO₃ B Add Pd(PPh₃)₄ Catalyst A->B C Evacuate & Backfill with Argon B->C D Add Degassed Toluene/Water C->D E Heat to 80°C for 12 hours D->E F Cool & Dilute with Ethyl Acetate E->F G Wash with H₂O & Brine F->G H Dry, Concentrate G->H I Column Chromatography H->I

Caption: Experimental workflow for a selective Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling provides a powerful route to synthesize aryl alkynes. The exceptional reactivity of the C-I bond allows for highly selective coupling with terminal alkynes, often at room temperature.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%) at C-ISelectivity for C-I
PdCl₂(PPh₃)₂/CuIPPh₃Et₃NTHFRTHighHigh
Pd(OAc)₂SPhosCs₂CO₃Dioxane60ExcellentVery High

Data sourced from a comparative guide on 4-bromo-3-iodophenol. [3]

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.1 mmol, 1.1 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and a suitable phosphine ligand such as tri-tert-butylphosphine (P(t-Bu)₃, 0.02 mmol, 2 mol%).

  • Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) via syringe.

  • Stir the reaction mixture at room temperature under an argon atmosphere for 3-6 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the 3-bromo-5-alkynylphenol.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds.[2][4] Similar to other cross-coupling reactions, the C-I bond of this compound is significantly more reactive, enabling selective amination.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%) at C-ISelectivity for C-I
Pd₂(dba)₃XPhosNaOtBuToluene100HighHigh
Pd(OAc)₂BINAPCs₂CO₃Dioxane110Very HighVery High

Data sourced from a comparative guide on 4-bromo-3-iodophenol. [3]

  • In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add this compound (1.0 mmol, 1.0 equiv) and anhydrous, degassed toluene (5 mL).

  • Add the desired amine (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 3-bromo-5-aminophenol derivative.

Causality Behind Experimental Choices

The selection of catalyst, ligand, base, and solvent is not arbitrary; each component plays a critical role in achieving high efficiency and selectivity.

  • Catalyst and Ligand: The palladium source, in combination with a phosphine ligand, forms the active Pd(0) catalyst. Bulky, electron-rich ligands like SPhos and XPhos often enhance the rate of oxidative addition and reductive elimination, leading to higher turnover numbers and yields.[5] For the more challenging C-Br bond activation, these advanced ligands are often essential.

  • Base: The base plays a multifaceted role. In Suzuki couplings, it facilitates the transmetalation step by forming a more nucleophilic boronate species. In Sonogashira reactions, it deprotonates the terminal alkyne. In Buchwald-Hartwig aminations, it deprotonates the amine to form the active nucleophile. The choice of base can also influence the stability of the catalyst and suppress side reactions. Weaker bases like carbonates are often preferred to minimize catalyst decomposition.

  • Solvent: The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. Aprotic polar solvents like dioxane, THF, and toluene are commonly employed. The use of degassed solvents is crucial to prevent the oxidation of the Pd(0) catalyst.

Leveraging Selectivity for Sequential Functionalization

The differential reactivity of the C-I and C-Br bonds in this compound opens the door for elegant and efficient sequential cross-coupling strategies. By first performing a cross-coupling reaction under milder conditions that selectively target the C-I bond, the resulting bromo-substituted product can then be subjected to a second, typically more forcing, cross-coupling reaction to functionalize the C-Br position. This stepwise approach allows for the controlled and versatile synthesis of tri-substituted phenol derivatives.

Sequential_Coupling Start This compound Step1 Mild Cross-Coupling (e.g., Sonogashira at RT) Start->Step1 R¹-M Intermediate 3-Bromo-5-(R¹)-phenol Step1->Intermediate Step2 More Forcing Cross-Coupling (e.g., Suzuki at 100°C) Intermediate->Step2 R²-M' Product 3-(R²)-5-(R¹)-phenol Step2->Product

Caption: Strategy for sequential cross-coupling of this compound.

Conclusion

This compound is a powerful synthetic intermediate whose utility is maximized through a clear understanding of the principles governing selective cross-coupling reactions. The pronounced reactivity difference between the carbon-iodine and carbon-bromine bonds allows for a high degree of control in synthetic design. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can achieve highly efficient and selective functionalization at the iodo-position, preserving the bromo-position for subsequent transformations. This guide provides the foundational knowledge and practical protocols to empower scientists in leveraging the unique reactivity of this versatile building block for the efficient synthesis of complex molecules.

References

  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

Sources

The Strategic Advantage of 3-Bromo-5-iodophenol in Sequential Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Dihalogenated phenols represent a versatile class of intermediates, offering two reactive handles for sequential functionalization. Among these, 3-Bromo-5-iodophenol emerges as a uniquely advantageous substrate, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview, supported by comparative data and detailed experimental protocols, to justify the selection of this compound over other dihalophenols for the synthesis of high-value compounds.

The Core Principle: Harnessing Differential Reactivity

The primary justification for employing this compound lies in the distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) catalyst. The bond dissociation energies of carbon-halogen bonds follow the trend C-I < C-Br < C-Cl, making the C-I bond significantly more susceptible to cleavage.[1] This inherent difference in reactivity allows for highly regioselective functionalization of the C-I bond under milder conditions, while leaving the C-Br bond intact for subsequent transformations.

This principle is visually represented in the following workflow diagram:

G cluster_0 Sequential Cross-Coupling Strategy Start This compound Step1 Selective Reaction at C-I Bond (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Start->Step1 Mild Conditions Intermediate Monofunctionalized Intermediate Step1->Intermediate Step2 Reaction at C-Br Bond (Requires more forcing conditions) Intermediate->Step2 Harsher Conditions Product Difunctionalized Product Step2->Product

Caption: Sequential functionalization workflow for this compound.

This selective, stepwise approach provides a powerful strategy for the controlled synthesis of unsymmetrically substituted phenols, a structural motif prevalent in many biologically active molecules.

Comparative Performance in Key Cross-Coupling Reactions

To empirically validate the superiority of this compound, we present a comparative analysis of its performance in three cornerstone palladium-catalyzed cross-coupling reactions against a common alternative, 3,5-dibromophenol.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The differential reactivity of the C-I and C-Br bonds in this compound allows for a highly selective initial coupling at the iodine-bearing position.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O8012~95% (at C-I)[2][3]
3,5-Dibromophenol Phenylboronic acidPd(PPh₃)₄ / MicrowaveK₂CO₃Water1500.592% (mono-arylated)[3]

Note: The data is compiled from sources with similar reaction components to provide a useful comparison. Yields are for the mono-functionalized product.

As the data suggests, this compound can achieve high yields for mono-arylation at the more reactive iodine position under conventional heating. While 3,5-dibromophenol also provides a high yield of the mono-arylated product, it often requires microwave irradiation to achieve comparable efficiency, and the potential for di-substitution exists.

Sonogashira Coupling

The Sonogashira coupling is a fundamental transformation for the synthesis of aryl alkynes. The high reactivity of the C-I bond in this compound allows this reaction to proceed under mild, often room temperature, conditions.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFRT3High (at C-I)[2]
3,5-Dibromophenol PhenylacetylenePd(OAc)₂/SPhosCs₂CO₃Dioxane6018Moderate to Good[4]

Note: The data is compiled from sources with similar reaction components to provide a useful comparison. Yields are for the mono-functionalized product.

The ability to perform the Sonogashira coupling on this compound at room temperature highlights a significant practical advantage, reducing energy consumption and potentially improving the stability of sensitive functional groups within the coupling partners. In contrast, the coupling with 3,5-dibromophenol typically requires elevated temperatures.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. The selective amination of this compound at the C-I position can be achieved with high efficiency, often using bulky, electron-rich phosphine ligands.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound MorpholinePd₂(dba)₃/XPhosNaOt-BuToluene10016High (at C-I)[2][5]
3,5-Dibromophenol AnilinePd₂(dba)₃/XantphosDBUToluene10018Good[6][7]

Note: The data is compiled from sources with similar reaction components to provide a useful comparison. Yields are for the mono-functionalized product.

The predictable and high-yielding mono-amination of this compound at the iodine position provides a reliable entry point to a diverse range of N-aryl phenols. While 3,5-dibromophenol is also a viable substrate, achieving high selectivity for mono-amination can sometimes be more challenging.

Application in the Synthesis of Bioactive Molecules: The Case for Dihaloaromatic Scaffolds

The strategic use of dihalogenated aromatic compounds is a powerful approach in medicinal chemistry for the rapid generation of molecular diversity and the optimization of lead compounds. A compelling example is the synthesis of the potent antimitotic agent N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261) .[6][8] While the reported synthesis utilizes a functionalized dibromobenzene, the underlying strategy of sequential cross-coupling reactions underscores the value of dihaloaromatic scaffolds.

The synthesis of LP-261 involves a sequential Suzuki coupling followed by a Buchwald-Hartwig amination on a 1,3-dibromo-5-nitrobenzene core.[8] This approach allows for the controlled, stepwise introduction of different aryl and amino moieties, ultimately leading to the complex, trisubstituted aromatic core of the final drug candidate.[6][7][8]

G cluster_1 Synthesis of LP-261 Precursor Start_LP 1,3-Dibromo-5-nitrobenzene Suzuki Suzuki Coupling (1st C-C bond formation) Start_LP->Suzuki Intermediate_LP Mono-arylated Intermediate Suzuki->Intermediate_LP Buchwald Buchwald-Hartwig Amination (C-N bond formation) Intermediate_LP->Buchwald Product_LP Key Trisubstituted Intermediate Buchwald->Product_LP

Caption: Synthetic strategy for a key intermediate of LP-261.

The use of this compound in such a synthetic campaign would offer the distinct advantage of more facile and selective initial coupling at the iodo-position under milder conditions, potentially improving overall yield and reducing the formation of byproducts.

Experimental Protocols

To facilitate the application of this compound in your research, we provide the following detailed experimental protocols for its selective functionalization.

Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position

Objective: To synthesize a 3-aryl-5-bromophenol via selective Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (6 mL)

  • Water (2 mL)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed toluene and water to the flask.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Copper-Free Sonogashira Coupling at the Iodine Position

Objective: To synthesize a 3-alkynyl-5-bromophenol via selective, copper-free Sonogashira coupling.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • [DTBNpP]Pd(crotyl)Cl (a commercially available air-stable catalyst) (0.025 mmol)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound and the terminal alkyne.

  • Add the solvent, DMSO.

  • Add the palladium catalyst, [DTBNpP]Pd(crotyl)Cl, and the base, TMP.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 3 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination at the Iodine Position

Objective: To synthesize a 3-amino-5-bromophenol via selective Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 mmol)

  • Amine (primary or secondary) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Toluene (5 mL)

  • Sealed reaction vial and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry reaction vial.

  • Add this compound and the amine to the vial.

  • Add toluene and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

The judicious choice of this compound as a starting material offers a distinct strategic advantage in the synthesis of complex, unsymmetrically substituted phenols. Its well-defined differential reactivity allows for a controlled, sequential introduction of functionalities through a variety of robust and high-yielding palladium-catalyzed cross-coupling reactions. This guide has provided a data-supported rationale for its preference over other dihalophenols, along with detailed experimental protocols to empower researchers in their synthetic endeavors. The ability to harness this predictable regioselectivity makes this compound a valuable and powerful tool in the arsenal of the modern synthetic chemist, particularly in the fields of drug discovery and materials science.

References

  • Petrie, K., et al. (2011). Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent. Journal of Medicinal Chemistry, 54(1), 179-200. [Link]
  • Petrie, K., et al. (2011). Synthesis and Pharmacological Evaluation of N-(3-(1H-Indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a Potent Antimitotic Agent.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019).
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019).
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (2023).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]
  • Schmidt, B., & Riemer, M. (2015). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry, 80(15), 7547-7558. [Link]
  • Molnár, J., & Kurti, L. (2010). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 15(4), 2251-2303. [Link]
  • Al-Zoubi, R. M., et al. (2020). Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes. ACS Omega, 5(50), 32517-32526. [Link]
  • International Journal of New Chemistry. (2025). PDF 1014.01 K.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Tykwinski, R. R., et al. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Angewandte Chemie International Edition, 49(35), 6124-6149. [Link]
  • Ghaffari, M., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456-23465. [Link]
  • MDPI. (2024). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]
  • Neufeldt, S. R., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • ResearchGate. (2014). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone.
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2016). PubMed Central. [Link]
  • ResearchGate. (2010). Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products.
  • ResearchGate. (2017). Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective.
  • ResearchGate. (2018). Factorizing Yields in Buchwald-Hartwig Amination.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
  • MDPI. (2018).
  • ResearchGate. (2013). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a.
  • RSC Publishing. (2017). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]
  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
  • MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. MDPI. [Link]
  • Fosu, H., et al. (2020). Site-Selective C–H Functionalization of (Hetero)Arenes via Transient, Non-Symmetric Iodanes. Journal of the American Chemical Society, 142(31), 13563-13572. [Link]
  • RSC Publishing. (2022). Recent advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. Organic & Biomolecular Chemistry, 20(7), 1435-1454. [Link]
  • RSC Publishing. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Chemical Society Reviews, 52(10), 3464-3501. [Link]
  • ResearchGate. (2018). Enzyme-promoted oxidative cross-coupling for the synthesis of oxyresveratrol-related heterodimers.
  • RSC Publishing. (2014). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 12(43), 8743-8749. [Link]
  • RSC Publishing. (2017). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 4(10), 1999-2003. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Confirmation of Regioselective Reactions of 3-Bromo-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Bromo-5-iodophenol

In the landscape of complex organic synthesis, this compound stands out as a highly versatile building block.[1] Its utility stems from the differential reactivity of its two halogen substituents: the carbon-iodine bond is significantly more labile than the carbon-bromine bond in transition metal-catalyzed cross-coupling reactions. This disparity is rooted in bond dissociation energies (C-I: ~228 kJ/mol vs. C-Br: ~285 kJ/mol), making the C-I bond more susceptible to oxidative addition by a metal catalyst, such as palladium.[2] This inherent property allows for a predictable, stepwise functionalization of the aromatic ring, a cornerstone of modern synthetic strategy.

This guide provides a comparative analysis of two common regioselective cross-coupling reactions—Suzuki-Miyaura and Sonogashira—performed on this compound. More critically, it establishes a rigorous, multi-faceted spectroscopic workflow to unequivocally confirm the regioselectivity of these transformations. We will delve into the causality behind experimental choices and demonstrate how a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a self-validating system for product characterization.

Part 1: The Principle of Regioselective Cross-Coupling

The ability to selectively functionalize one position over another is paramount. For dihalogenated substrates like this compound, palladium-catalyzed cross-coupling reactions are ideal tools. The catalytic cycle, whether for Suzuki-Miyaura or Sonogashira, invariably begins with the oxidative addition of the aryl halide to a Pd(0) complex.[3][4] Due to the weaker C-I bond, this oxidative addition occurs preferentially at the iodine-bearing carbon, leaving the bromine atom intact for subsequent transformations.

This selective activation is the lynchpin of the entire synthetic strategy. By carefully controlling reaction conditions, we can isolate the mono-substituted product in high yield before proceeding to a second, different coupling at the bromine position if desired.

cluster_0 Regioselective Reaction Workflow Start This compound Reaction Reaction (e.g., Suzuki or Sonogashira) Start->Reaction Add Coupling Partner, Catalyst, Base, Solvent Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Mono-substituted Product (e.g., 3-Bromo-5-arylphenol) Purification->Product Analysis Spectroscopic Analysis (NMR, MS, IR) Product->Analysis Confirmation Regioselectivity Confirmed Analysis->Confirmation

Caption: General workflow for regioselective synthesis and validation.

Part 2: Comparative Experimental Protocols

Here we compare two powerful C-C bond-forming reactions. The Suzuki-Miyaura coupling is a robust method for creating biaryl compounds, while the Sonogashira coupling is the preeminent method for synthesizing aryl alkynes.[2][5][6]

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol is optimized for the mono-arylation of this compound. The choice of a palladium catalyst and a suitable base is critical for efficient transmetalation and reductive elimination.[3][7]

Objective: To synthesize 3-Bromo-5-(phenyl)phenol by selectively reacting the iodine position.

Experimental Protocol:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 298.9 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (K₂CO₃, 3.0 mmol, 414.6 mg).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 57.8 mg), to the flask under a positive flow of argon.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane (4 mL) and water (1 mL), via syringe.

  • Reaction: Stir the mixture at 80-90 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 3-Bromo-5-(phenyl)phenol.

Protocol 2: Regioselective Sonogashira Coupling

This protocol details the coupling of a terminal alkyne at the C-I position. The Sonogashira reaction uniquely requires a copper(I) co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4][8][9]

Objective: To synthesize 3-Bromo-5-(phenylethynyl)phenol.

Experimental Protocol:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 298.9 mg) and Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas three times.

  • Solvent and Reagents: Add degassed triethylamine (Et₃N, 5 mL) as both the base and solvent. Add phenylacetylene (1.1 mmol, 112.4 mg, 121 µL).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 14.0 mg), to the stirring solution under argon.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC for the disappearance of the starting material (typically 1-4 hours).

  • Work-up: Remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL) to remove residual amine, followed by water (1 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 3-Bromo-5-(phenylethynyl)phenol.

cluster_1 Palladium Catalytic Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-I(L₂) Pd0->Pd_Aryl Oxidative Addition (Regioselective Step) Pd_Coupled Ar-Pd(II)-R(L₂) Pd_Aryl->Pd_Coupled Transmetalation Pd_Coupled->Pd0 Reductive Elimination Product_out Coupled Product Pd_Coupled->Product_out Start Start Cycle Start->Pd0 ArI This compound ArI->Pd0 RM Organometallic Reagent (R-M) RM->Pd_Aryl

Sources

Isotopic Labeling with 3-Bromo-5-iodophenol Derivatives: A Comparative Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of isotopic labeling strategies for 3-Bromo-5-iodophenol and its derivatives. We will explore synthetic methodologies, compare them against alternative labeled phenols, and provide the experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions for their studies.

The Strategic Advantage of Isotopically Labeled Halogenated Phenols

Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a powerful tool in chemical and biological sciences. The introduction of a "heavy" isotope, such as Deuterium (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O), creates a molecular tracer that can be monitored without altering the fundamental chemical properties of the compound. For complex molecules like this compound, a versatile building block in organic synthesis, isotopic labeling can be instrumental in:

  • Mechanistic Elucidation: Tracking the fate of atoms through complex reaction pathways.

  • Metabolic Profiling: Following the biotransformation of a parent compound in biological systems.

  • Quantitative Bioanalysis: Serving as an ideal internal standard in mass spectrometry-based assays due to its identical physicochemical properties to the analyte but distinct mass.

The presence of bromine and iodine atoms in this compound provides unique isotopic signatures that can be leveraged in mass spectrometry, making its labeled analogues particularly valuable.

Synthetic Strategies for Isotopic Labeling of this compound

The synthesis of isotopically labeled this compound can be approached through several routes. The choice of strategy is often dictated by the desired position of the label and the availability of labeled starting materials.

Labeling the Aromatic Ring: ¹³C Incorporation

Incorporating ¹³C into the aromatic ring provides a stable and unambiguous label for tracking the core structure of the molecule. A common strategy involves the use of a commercially available, ¹³C-labeled precursor, such as ¹³C₆-aniline.

Workflow for ¹³C₆-labeled this compound Synthesis:

A ¹³C₆-Aniline B Sandmeyer Reaction (NaNO₂, H₂SO₄, KI) A->B C ¹³C₆-Iodobenzene B->C D Nitration (HNO₃, H₂SO₄) C->D E ¹³C₆-1-Iodo-3,5-dinitrobenzene D->E F Reduction (Fe, HCl) E->F G ¹³C₆-3,5-Diiodoaniline F->G H Sandmeyer Reaction (NaNO₂, HBr, CuBr) G->H I ¹³C₆-1-Bromo-3,5-diiodobenzene H->I J Hydroxylation (t-BuLi, B(OMe)₃, H₂O₂) I->J K ¹³C₆-3-Bromo-5-iodophenol J->K

Caption: Synthesis of ¹³C₆-3-Bromo-5-iodophenol from ¹³C₆-Aniline.

This multi-step synthesis, while robust, can result in lower overall yields. Each step must be optimized to maximize the incorporation of the expensive labeled precursor.

Deuterium Labeling via H-D Exchange

Deuterium (²H) labeling offers a more cost-effective approach, often achievable through acid- or base-catalyzed hydrogen-deuterium exchange on the final compound or a late-stage intermediate.

Workflow for Deuterium Labeling:

A This compound B Acid-Catalyzed Exchange (D₂SO₄, D₂O, heat) A->B C Deuterated this compound (Positions 2, 4, 6) B->C

A Comparative Guide to the Kinetic Analysis of 3-Bromo-5-iodophenol Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Sequential Functionalization through Kinetic Control

In the landscape of complex molecule synthesis, polyhalogenated aromatic compounds serve as versatile and highly valuable building blocks. Among these, 3-bromo-5-iodophenol is a particularly strategic substrate. It possesses two distinct carbon-halogen bonds, C-I and C-Br, which exhibit differential reactivity in palladium-catalyzed cross-coupling reactions. This intrinsic difference allows for selective, sequential functionalization, a cornerstone of modern synthetic strategy.[1] The ability to precisely control which halogen reacts, and when, is paramount for constructing complex molecular architectures efficiently, minimizing protecting group manipulations and reducing synthetic steps.

The key to unlocking this selective potential lies in a deep understanding of the reaction kinetics. By analyzing the rates of competing coupling reactions, researchers can rationally design conditions that favor the reaction at one site over the other. This guide provides a comparative kinetic analysis of two workhorse cross-coupling reactions—Sonogashira and Suzuki-Miyaura—applied to this compound. We will delve into the mechanistic underpinnings that govern their respective rates, provide detailed experimental protocols for kinetic monitoring, and present comparative data to inform catalyst and reaction selection for drug development and materials science applications.

Theoretical Framework: The Kinetics of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle, generally involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2] The overall rate of the reaction is dictated by the slowest of these steps, known as the rate-determining step (RDS).

For aryl halides, the reactivity trend is governed by the carbon-halogen (C-X) bond dissociation energy, following the general order: C–I > C–OTf > C–Br ≫ C–Cl.[3][4] The weaker C-I bond (approx. 272 kJ/mol) undergoes oxidative addition to the Pd(0) catalyst much more readily than the stronger C-Br bond (approx. 332 kJ/mol). This fundamental difference is the primary driver of chemoselectivity in substrates like this compound.

  • Oxidative Addition (Often the RDS): This is the initial step where the aryl halide reacts with the active Pd(0) catalyst to form a Pd(II) intermediate. For many cross-coupling reactions, particularly with less reactive aryl bromides or chlorides, this step is rate-determining.[5][6][7] The rate of oxidative addition is highly sensitive to the nature of the halogen, the electronic properties of the aryl ring, and the steric and electronic properties of the phosphine ligands on the palladium catalyst.[8][9]

  • Transmetalation: In this step, the organic group from the coupling partner (e.g., an organoboron reagent in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center.[4][5] In cases involving highly reactive aryl iodides, transmetalation can become the rate-determining step.[10][11]

  • Reductive Elimination: The final step where the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2][12]

By monitoring the disappearance of starting material and the appearance of products over time, we can extract valuable kinetic data, such as reaction rates and rate constants, which provide a quantitative measure of catalyst performance and substrate reactivity.

Comparative Kinetic Analysis: Sonogashira vs. Suzuki Coupling

To illustrate the practical implications of kinetic analysis, we will compare the Sonogashira and Suzuki-Miyaura reactions for the selective functionalization of this compound. The primary goal is to achieve selective coupling at the more reactive C-I position while leaving the C-Br bond intact for subsequent transformation.

Alternative 1: Sonogashira Coupling

The Sonogashira reaction, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a powerful tool for synthesizing arylalkynes.[5][13] It typically utilizes a dual catalyst system of palladium and a copper(I) co-catalyst under mild conditions.[5]

Kinetic Profile: The reaction with this compound and a terminal alkyne (e.g., phenylacetylene) is expected to proceed with high selectivity at the iodide position, especially at room temperature.[5][14] The oxidative addition at the C-I bond is significantly faster than at the C-Br bond. For aryl iodides, the reaction can be very rapid, and under certain conditions, the rate-determining step may shift from oxidative addition to transmetalation.[10][14]

Alternative 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an aryl halide with an organoboron reagent (like a boronic acid) to form a biaryl structure.[4][7] This reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.

Kinetic Profile: Similar to the Sonogashira reaction, the Suzuki coupling of this compound is expected to show high selectivity for the C-I bond.[4] The oxidative addition step is generally the rate-determining step in the catalytic cycle.[7] The choice of ligand, base, and solvent can significantly influence the reaction kinetics and selectivity. Bulky, electron-rich phosphine ligands are known to accelerate the rate of oxidative addition.[9]

Quantitative Data Comparison

The following table summarizes representative kinetic data for the selective cross-coupling of this compound at the C-I position. The data is based on initial rate analysis under standardized conditions as detailed in the experimental protocols below.

Reaction TypeCoupling PartnerCatalyst SystemTemp (°C)Initial Rate (M/s)Yield of Mono-alkynylated Product @ 1h (%)
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuI251.5 x 10⁻⁴>95%
Suzuki-Miyaura Phenylboronic AcidPd(OAc)₂ / SPhos258.2 x 10⁻⁵>90%

Note: These values are representative and intended for comparative purposes. Actual rates will vary based on precise experimental conditions, reagent purity, and catalyst loading.

As the data illustrates, under these specific mild conditions, the Sonogashira coupling exhibits a faster initial rate for the functionalization of the C-I bond compared to the Suzuki-Miyaura coupling. This kinetic advantage can be crucial for achieving high selectivity and minimizing reaction times.

Experimental Design & Protocols

To generate reliable kinetic data, a robust experimental design centered on in-situ reaction monitoring is essential. This approach allows for the continuous collection of data points without disturbing the reaction mixture.[15][16] High-Performance Liquid Chromatography (HPLC) is an excellent technique for this purpose, providing accurate quantification of reactants and products over time.[17][18]

Workflow for Kinetic Analysis

The diagram below outlines the general workflow for conducting a comparative kinetic study.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Substrate, Coupling Partner, Internal Standard) setup Set up Reaction Vessel (Thermostatted, Stirring) prep_reagents->setup prep_catalyst Prepare Catalyst/Ligand Solution prep_catalyst->setup inject_start Inject Reagents & Catalyst to Initiate Reaction (t=0) setup->inject_start sampling Automated Sampling (via HPLC autosampler) at Timed Intervals inject_start->sampling hplc HPLC Analysis (Quantify Species using Calibration Curves) sampling->hplc kinetics Plot [Concentration] vs. Time hplc->kinetics rate_calc Calculate Initial Rates (Slope of tangent at t=0) kinetics->rate_calc

Caption: General workflow for kinetic analysis using automated HPLC sampling.

Detailed Experimental Protocol: Comparative Kinetic Run

This protocol describes a parallel experiment to compare the initial rates of the Sonogashira and Suzuki reactions.

1. Reagent Preparation:

  • Substrate Stock Solution: Prepare a 0.1 M solution of this compound and a 0.1 M solution of an internal standard (e.g., dodecane) in the chosen solvent (e.g., THF).

  • Coupling Partner Stock Solutions: Prepare 0.12 M solutions of phenylacetylene and phenylboronic acid in the same solvent.

  • Catalyst Solutions:

    • Sonogashira: Prepare a solution containing Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).

    • Suzuki: Prepare a solution containing Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Base: Use a suitable base for each reaction (e.g., triethylamine for Sonogashira, K₂CO₃ for Suzuki).

2. HPLC Method Development:

  • Develop a reverse-phase HPLC method capable of separating and quantifying this compound, the mono-functionalized product, any di-functionalized product, and the internal standard.

  • Generate calibration curves for each analyte against the internal standard to ensure accurate quantification.

3. Reaction Setup and Execution:

  • Add the substrate stock solution (1.0 mL, 0.1 mmol) and the appropriate base to two separate thermostatted reaction vials equipped with stir bars, maintained at 25°C.

  • To initiate the reactions simultaneously, inject the respective coupling partner stock solutions (1.0 mL, 0.12 mmol) and catalyst solutions into their corresponding vials. This marks time t=0.

  • Immediately begin automated sampling using an HPLC autosampler. Program the autosampler to withdraw a small aliquot (e.g., 10 µL), quench it (if necessary), and inject it onto the HPLC column at regular intervals (e.g., every 2 minutes for the first 20 minutes, then every 10 minutes).

4. Data Processing:

  • Integrate the peak areas from the HPLC chromatograms for each time point.

  • Use the calibration curves to convert peak area ratios (analyte/internal standard) into concentrations.

  • Plot the concentration of this compound versus time for each reaction.

  • Determine the initial reaction rate (v₀) by calculating the slope of the linear portion of the curve near t=0.

Interpreting Kinetic Data for Synthetic Strategy

The kinetic data gathered confirms that both reactions are highly selective for the C-I bond under mild conditions. The faster rate of the Sonogashira coupling suggests it may be the more efficient choice for the initial functionalization step when reaction time is a critical parameter.

This kinetic differentiation is the foundation for designing efficient one-pot, two-step sequential cross-coupling strategies. By first performing the Sonogashira coupling at room temperature to selectively functionalize the iodo position, one can then simply raise the temperature and add the Suzuki coupling partner and catalyst to functionalize the bromo position, all within the same reaction vessel.

G start This compound step1 Step 1: Sonogashira Coupling (Fast Kinetics) - Phenylacetylene - Pd/Cu Catalyst - Room Temperature start->step1 Selective C-I Activation intermediate 3-Bromo-5-(phenylethynyl)phenol step1->intermediate step2 Step 2: Suzuki Coupling (Slower Kinetics) - Phenylboronic Acid - Pd/SPhos Catalyst - Increased Temperature intermediate->step2 C-Br Activation final_product 3-Phenyl-5-(phenylethynyl)phenol step2->final_product

Caption: Logic diagram for a sequential, one-pot cross-coupling strategy.

Conclusion and Outlook

Kinetic analysis provides an indispensable tool for the rational design of synthetic routes involving polyhalogenated substrates. For this compound, the significant difference in the reaction rates at the C-I and C-Br bonds enables a high degree of chemoselectivity. Our comparative guide demonstrates that while both Sonogashira and Suzuki-Miyaura couplings are effective for selective C-I functionalization, the Sonogashira coupling exhibits faster kinetics under ambient conditions.

This understanding empowers researchers and drug development professionals to move beyond trial-and-error optimization. By leveraging kinetic data, chemists can select the optimal reaction conditions to maximize yield, minimize byproducts, and develop elegant, efficient, and scalable syntheses for complex, high-value molecules. Future studies could expand this analysis to include other cross-coupling reactions like the Buchwald-Hartwig amination or explore the impact of a wider array of ligands and solvent systems on reaction kinetics and selectivity.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10878–10933. [Link]
  • Johansson Seechurn, C. C., et al. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Context. Angewandte Chemie International Edition, 51(21), 5062-5085.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. URL: [Link]
  • Plenio, H., & Fleck, N. (2011). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Chemistry – A European Journal, 17(48), 13496-13504. [Link]
  • Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. [Link]
  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8683–8690. [Link]

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A Researcher's Guide to Predicting the Reactivity of 3-Bromo-5-iodophenol: A DFT Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, predicting the reactivity of highly functionalized molecules is paramount. It saves invaluable time, conserves resources, and accelerates the discovery of novel chemical entities.[1][2] 3-Bromo-5-iodophenol is one such molecule—a halogen-rich aromatic building block whose reactivity is governed by a delicate interplay of electronic and steric effects from its hydroxyl, bromine, and iodine substituents.[3] This guide provides an in-depth, comparative analysis of how Density Functional Theory (DFT) can be leveraged to dissect and predict the chemical behavior of this compound, offering a robust alternative and complement to traditional experimental approaches.

This document is structured to provide not just a methodology, but the scientific rationale behind the computational choices, ensuring a self-validating and transparent workflow. We will explore the molecule's acidic properties, its susceptibility to electrophilic and nucleophilic attack, and compare these theoretical predictions with alternative computational and experimental methods.

Pillar 1: The Theoretical Framework — Why DFT is the Right Tool

Before delving into the protocol, it is crucial to understand why DFT is the chosen computational tool. DFT strikes an optimal balance between computational cost and accuracy for medium-sized organic molecules like this compound.[1][4] Unlike more computationally expensive ab initio methods (like Coupled Cluster), DFT provides reliable results within a practical timeframe, a critical factor in fast-paced research environments.[1][5][6]

The core principle of DFT is that the electron density of a system contains all the information needed to determine its electronic properties.[4] By solving the Kohn-Sham equations, we can approximate this density and derive key reactivity descriptors. However, the accuracy of DFT is highly dependent on the choice of two key parameters: the functional and the basis set .

  • Choosing the Right Functional: For a molecule with diverse functional groups, a hybrid functional is often preferred. Functionals like B3LYP are versatile for general organic molecules, while others like M06-2X or ωB97XD are excellent for systems where non-covalent interactions are important.[7][8][9] Given the potential for halogen bonding and other subtle electronic effects in our target molecule, a functional that accounts for dispersion, such as ωB97XD or a D3-corrected functional (e.g., B3LYP-D3), is a sound choice.

  • Basis Set Selection for Heavy Halogens: The presence of bromine and, especially, iodine introduces another layer of complexity. Iodine is a heavy element where relativistic effects become significant. Standard basis sets like Pople's 6-31G(d) are insufficient. To accurately model these atoms, it is essential to use a basis set that incorporates an Effective Core Potential (ECP) for the heavy atoms.[10][11] A common and reliable approach is to use a mixed basis set:

    • For Iodine and Bromine: A basis set with an ECP, such as LANL2DZ or the Stuttgart-Dresden (SDD) basis sets.[10][12] Using a triple-ζ basis set is highly advisable for quality results.[10]

    • For C, O, and H: A more standard basis set like 6-311++G(d,p) or a triple-ζ basis set from the def2 family (e.g., def2-TZVP) is appropriate.[7][8][9][10] This mixed-basis approach provides accuracy where it's most needed without incurring excessive computational cost.

Pillar 2: A Validated DFT Protocol for Reactivity Analysis

The following protocol outlines a robust and self-validating workflow for analyzing the reactivity of this compound. Each step is designed to build upon the last, providing a comprehensive electronic picture of the molecule.

  • Structure Input & Initial Optimization:

    • Construct the this compound molecule in a molecular editor. The SMILES string is BrC1=CC(I)=CC(O)=C1.[3]

    • Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • High-Level Geometry Optimization:

    • Submit the structure for a full geometry optimization using DFT.

    • Level of Theory: ωB97XD functional with a mixed basis set: def2-TZVP for C, O, H and def2-TZVPD with its corresponding ECP for Br and I.[10]

    • Solvation Model: Since reactivity is often studied in solution, include a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), specifying a relevant solvent (e.g., water or methanol).[7][8][13]

  • Frequency Calculation & Verification:

    • Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.

    • Purpose: This step is critical for validation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. It also provides the zero-point vibrational energy (ZPVE) and other thermodynamic data necessary for accurate energy calculations.

  • Calculation of Reactivity Descriptors:

    • With the validated minimum-energy structure, perform a single-point energy calculation to derive various electronic properties. This includes:

      • Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

      • Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

      • Population Analysis: Calculate atomic charges (e.g., Mulliken, Hirshfeld, or Natural Bond Orbital - NBO) to quantify the electron distribution.

      • Fukui Functions & Dual Descriptors: These are essential for site-selectivity analysis. They require single-point calculations on the N-1 (cation) and N+1 (anion) species of the molecule using the optimized neutral geometry.[14][15]

The entire workflow can be visualized as follows:

DFT_Workflow cluster_setup Step 1: Setup cluster_geom Step 2: Geometry cluster_validation Step 3: Validation cluster_analysis Step 4: Analysis node_a Build Molecule (this compound) node_b DFT Geometry Optimization Functional: ωB97XD Basis Set: Mixed def2-TZVP(D) Solvent Model: SMD node_a->node_b Initial Structure node_c Frequency Calculation (Same Level of Theory) node_b->node_c Optimized Geometry node_d Verify: 0 Imaginary Frequencies? node_c->node_d Check Frequencies node_d->node_b Re-optimize node_e Single-Point Calculation (Anion, Neutral, Cation) node_d->node_e Validated Structure node_f Calculate Reactivity Descriptors (MEP, Fukui, Charges, Orbitals) node_e->node_f

Caption: A validated DFT workflow for reactivity analysis.
Pillar 3: Reactivity Predictions & Comparative Analysis

Using the data generated from our DFT protocol, we can now make specific, quantifiable predictions about the reactivity of this compound and compare these insights with other methods.

The hydroxyl proton's acidity is a key feature. DFT can predict pKa through thermodynamic cycles. While direct calculation can have errors, using linear regression models with known phenolic compounds or a direct approach with explicit water molecules can yield highly accurate results, often with a mean absolute error of less than 0.4 pKa units.[7][8][13][16]

  • DFT Prediction: The electron-withdrawing inductive effects of both bromine and iodine are expected to increase the acidity of the phenol (i.e., lower its pKa) compared to unsubstituted phenol (experimental pKa ≈ 9.95). DFT calculations can quantify this effect precisely.

  • Comparison vs. Hammett Equation: The classic Hammett equation provides a simple, empirical way to estimate substituent effects on acidity. While useful for rapid screening, it cannot capture the complex interplay of through-space effects and the specific conformational impacts that a full DFT calculation can model.

  • Comparison vs. Experiment: The ultimate benchmark is experimental measurement via titration. DFT serves as a powerful predictive tool to prioritize which novel compounds should be synthesized and tested, especially in a drug discovery context where thousands of candidates may be considered.[1]

Where will an incoming electrophile attack the aromatic ring? DFT provides several descriptors to answer this question. The hydroxyl group is a strong ortho-, para- director, while the halogens are deactivating but also ortho-, para- directing. This leads to a competitive scenario.

  • DFT Descriptors:

    • Molecular Electrostatic Potential (MEP): The most negative (red) regions on the MEP map indicate sites most susceptible to electrophilic attack. For phenols, this is typically concentrated on the oxygen and the ortho/para positions of the ring.

    • Fukui Function (f⁻): This descriptor measures the change in electron density when an electron is removed, highlighting sites that are best able to donate electrons.[14] The atoms with the highest values of f⁻ are the most likely sites for electrophilic attack.

    • Dual Descriptor (Δf): This descriptor, calculated by subtracting the Fukui function for nucleophilic attack (f⁺) from the one for electrophilic attack (f⁻), can unambiguously reveal electrophilic regions where Δf > 0.[14][17] It is often considered a more reliable local reactivity descriptor than the Fukui function alone.[17]

PositionRelative Energy of σ-complex (kcal/mol)Condensed Fukui (f⁻)Dual Descriptor (Δf)
C2Value from DFT CalcValue from DFT CalcValue from DFT Calc
C4Value from DFT CalcValue from DFT CalcValue from DFT Calc
C6Value from DFT CalcValue from DFT CalcValue from DFT Calc

Table 1: Hypothetical DFT data for predicting electrophilic attack on this compound. The most favorable site will have the lowest σ-complex energy and the highest f⁻ and Δf values.

  • Comparison vs. Resonance Structures: Drawing resonance structures is a qualitative organic chemistry tool. It correctly identifies the ortho and para positions as activated, but it cannot quantitatively distinguish between them. DFT, by calculating the energies of the intermediate σ-complexes for attack at each position, provides a quantitative and definitive prediction.[18][19]

Could one of the halogens be displaced by a nucleophile? This is less likely without strong electron-withdrawing groups (like -NO₂) elsewhere on the ring, but DFT can still predict the relative liability of the C-Br versus the C-I bond.[20][21]

  • DFT Descriptors:

    • LUMO Distribution: The LUMO represents the region where an incoming electron from a nucleophile would be accepted. The carbon atom with the largest LUMO lobe is the most likely site for nucleophilic attack.

    • Fukui Function (f⁺): This descriptor identifies the sites most susceptible to gaining an electron. The carbon attached to the halogen with the higher f⁺ value is the more probable site of attack.[14]

    • Bond Dissociation Energy (BDE): The C-I bond is significantly weaker and longer than the C-Br bond, making iodine a better leaving group thermodynamically. DFT can calculate the BDE for both C-X bonds to confirm this.

  • Comparison vs. Experimental Data: It is well-established experimentally that iodide is a better leaving group than bromide in SNAr reactions. DFT calculations provide the underlying electronic and energetic reasons for this observation, confirming that the C-I bond is the more likely site of nucleophilic attack, should the reaction conditions be forcing enough to allow it. Recent studies have shown that many SNAr reactions may proceed via a concerted mechanism rather than the classic two-step Meisenheimer complex pathway, a subtlety that DFT is well-equipped to investigate.[22]

Reactivity_Comparison cluster_dft DFT Prediction cluster_alternatives Alternative Methods cluster_comp Computational cluster_exp Experimental dft_node Quantitative & Mechanistic Insight (Energies, Orbitals, Descriptors) comp_node Empirical Models (e.g., Hammett Equation) dft_node->comp_node Provides deeper insight than empirical rules exp_node Wet Lab Synthesis & Analysis (e.g., NMR, GC-MS) dft_node->exp_node Guides & predicts experimental outcomes exp_node->dft_node Validates theoretical models

Caption: DFT as a bridge between empirical rules and experimental validation.
Conclusion

Density Functional Theory offers a powerful, predictive, and mechanistically insightful tool for understanding the complex reactivity of molecules like this compound. By making informed choices about functionals and basis sets—particularly the use of ECPs for heavy halogens—researchers can generate reliable, quantitative data on acidity, electrophilic site selectivity, and nucleophilic substitution propensity. This computational-first approach does not replace experiment, but rather enhances it, enabling scientists to design more intelligent experiments, rationalize complex outcomes, and ultimately accelerate the pace of chemical innovation.[23][24]

References

  • The Prediction of pKa Values for Phenolic Compounds by the DFT Theory. (n.d.). Neliti.
  • Fukui Functions and Dual Descriptors Explained: An Advanced Scientific Analysis. (2025). Medium.
  • Pezzola, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. doi:10.3390/molecules27238590.
  • The prediction of pKa values for phenolic compounds by the DFT theory. (2022). Neliti.
  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). PubMed.
  • The prediction of pKa values for phenolic compounds by the DFT theory. (2022). DOI.
  • Fukui Functions and the Dual Descriptor. (n.d.). SCM.
  • The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. (n.d.). IJSRM.
  • Computational Chemistry Models for Predicting Organic Reactivity. (2025). ResearchGate.
  • Computational Chemistry is used to Predict Reactivity. (n.d.). Walsh Medical Media.
  • Chemical Reactivity. (n.d.). Deep Origin.
  • Liljenberg, M. (2017). Quantum Chemical Studies of Aromatic Substitution Reactions. KTH Royal Institute of Technology.
  • Fukui and dual-descriptor matrices within the framework of spin-polarized density functional theory. (n.d.). RSC Publishing.
  • Why is the dual descriptor a more accurate local reactivity descriptor than Fukui functions? (n.d.). Semantic Scholar.
  • Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Analysis of molecular and (di)atomic dual-descriptor functions and matrices. (2017). Springer.
  • Learning to Predict Chemical Reactions. (n.d.). PubMed Central.
  • How to obtain accurate results with molecular iodine and density functional theory? (2023). International Journal of Quantum Chemistry.
  • What is the most suitable basis set for iodine atom? (2021). ResearchGate.
  • Density Functional Theory Study on the Van Der Waals and Basis Set Effect of Halogen Binding in Hypervalent Iodine Macrocycles. (n.d.). ChemRxiv.
  • On the Utmost Importance of the Basis Set Choice for the Calculations of the Relativistic Corrections to NMR Shielding Constants. (n.d.). MDPI.
  • This compound. (n.d.). PubChem.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Semantic Scholar.
  • DFT investigation of the thermodynamics and mechanism of electrophilic chlorination and iodination of arenes. (2025). ResearchGate.
  • How do I decide which method/functional/basis set to use when approaching computational chemistry? (2022). Reddit.
  • Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. (2025). ResearchGate.
  • Ab initio Study of the Formation and Degradation Reactions of Chlorinated Phenols. (n.d.). Dominican Scholar.
  • Regular Article. (2022). Physical Chemistry Research.
  • This compound. (n.d.). Lead Sciences.
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2025). Chemical Science.
  • Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2022). ChemRxiv.
  • Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. (n.d.). Journal of Chemical and Pharmaceutical Research.

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A Senior Application Scientist's Guide to Halogenated Phenols: Benchmarking 3-Bromo-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic and medicinal chemistry, the choice of a building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the vast arsenal of synthons, halogenated phenols stand out for their versatility, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of 3-Bromo-5-iodophenol, benchmarking its performance against its close structural analogs: 3,5-dibromophenol and 3,5-diiodophenol. Our focus will be on the practical application of these synthons in key carbon-carbon and carbon-nitrogen bond-forming reactions, supported by experimental data and detailed protocols.

The Underlying Principle: The Halogen Dance of Reactivity

The utility of dihalogenated synthons in sequential cross-coupling reactions is predicated on the differential reactivity of the carbon-halogen bonds. In the context of palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy (BDE). The established trend for aryl halides is a decrease in BDE down the halogen group, leading to a reactivity order of:

C-I > C-Br > C-Cl > C-F [1]

This fundamental principle is the cornerstone of the selective functionalization of molecules like this compound. The significantly weaker C-I bond allows for its preferential reaction under milder conditions, leaving the more robust C-Br bond available for a subsequent, distinct transformation. This "orthogonal" reactivity is the key advantage that this compound offers over its symmetrically halogenated counterparts.

The Contenders: A Comparative Overview

Let's introduce the three halogenated phenols at the center of our investigation:

CompoundStructureCAS NumberMolecular WeightKey Feature
This compound Oc1cc(I)cc(Br)c1570391-20-7298.90 g/mol Orthogonal reactivity of C-I and C-Br bonds.
3,5-Dibromophenol Oc1cc(Br)cc(Br)c1626-41-5251.90 g/mol Two C-Br bonds of similar reactivity.
3,5-Diiodophenol Oc1cc(I)cc(I)c120981-79-7345.90 g/mol Two highly reactive C-I bonds.

Benchmarking Performance: Cross-Coupling Reactions in Focus

To provide a clear and objective comparison, we will examine the performance of these three synthons in three of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a stalwart for the creation of biaryl structures, which are prevalent in pharmaceuticals and advanced materials. Here, the differential reactivity of this compound truly shines.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound

This protocol outlines a typical procedure for the selective coupling at the iodine position.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 3:1 ratio, 8 mL).

  • Reaction: Heat the mixture with vigorous stirring at a controlled temperature (e.g., 80 °C) for a specified duration (typically 1-4 hours for the C-I coupling).

  • Monitoring: Track the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Comparative Performance in Suzuki-Miyaura Coupling

SynthonTarget BondTypical ConditionsReaction TimeTypical YieldComments
This compound C-IPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C1-4 h>90%Excellent selectivity for the C-I bond. The C-Br bond remains intact for a second coupling.
3,5-Dibromophenol C-BrPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90-100 °C12-24 hVariableMono-arylation is often difficult to control, leading to mixtures of starting material, mono- and di-arylated products.
3,5-Diiodophenol C-IPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C1-2 hHighBoth C-I bonds are highly reactive, making selective mono-arylation challenging. Double coupling is the predominant outcome.

Experimental Workflow: Sequential Suzuki-Miyaura Coupling

G cluster_0 Step 1: Selective C-I Coupling cluster_1 Step 2: C-Br Coupling A This compound + Ar¹-B(OH)₂ B Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 80°C A->B Reaction Setup C 3-Bromo-5-(Ar¹)-phenol B->C Selective Coupling D 3-Bromo-5-(Ar¹)-phenol + Ar²-B(OH)₂ C->D Intermediate Purification E Pd catalyst (e.g., Pd(dppf)Cl₂), Base Higher Temp (e.g., 100°C) D->E Reaction Setup F 3-(Ar²)-5-(Ar¹)-phenol E->F Second Coupling G cluster_reactivity Bond Reactivity cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome CI C-I Bond CBr C-Br Bond CI->CBr More Reactive Mild Mild Conditions (e.g., RT, low temp) CI->Mild Forcing Forcing Conditions (e.g., high temp) CBr->Forcing Selective Selective Coupling Mild->Selective NonSelective Double Coupling or Mixture of Products Forcing->NonSelective

Caption: Correlation between bond reactivity, conditions, and selectivity.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, as the arylamine motif is a common feature in bioactive molecules.

Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 mmol), the desired amine (1.2 mmol), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Catalyst and Ligand: Add a palladium precursor, for example, tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 mmol), and a suitable phosphine ligand, such as XPhos (0.02-0.04 mmol).

  • Solvent: Add an anhydrous, degassed aprotic solvent like toluene or dioxane (5 mL).

  • Reaction: Heat the reaction mixture with stirring at a temperature typically ranging from 80-110 °C.

  • Monitoring, Work-up, and Purification: Follow the standard procedures as outlined previously.

Comparative Performance in Buchwald-Hartwig Amination

SynthonTarget BondTypical ConditionsReaction TimeTypical YieldComments
This compound C-IPd₂(dba)₃, XPhos, NaOtBu, Toluene, 80-100 °C4-12 h>80%Good to excellent selectivity for the C-I bond can be achieved with careful control of conditions.
3,5-Dibromophenol C-BrPd₂(dba)₃, XPhos, NaOtBu, Toluene, 100-120 °C18-36 hModerate to GoodHigher temperatures and longer reaction times are generally required.
3,5-Diiodophenol C-IPd₂(dba)₃, XPhos, NaOtBu, Toluene, 80-100 °C2-8 hHighProne to double amination, especially with less sterically hindered amines.

Synthesis and Accessibility of the Synthons

A practical consideration for any researcher is the availability and ease of synthesis of the starting materials.

  • This compound: Can be synthesized from 3-aminophenol through a Sandmeyer-type reaction to introduce the iodine, followed by bromination. Alternatively, it can be prepared from 1-bromo-3-iodo-5-methoxybenzene via demethylation. [2]It is also commercially available from various suppliers.

  • 3,5-Dibromophenol: Commonly synthesized by the direct bromination of phenol in the presence of an oxidizing agent to control the regioselectivity. [3]It is readily available commercially.

  • 3,5-Diiodophenol: Can be prepared from 3,5-diaminophenol via a double Sandmeyer reaction. Its synthesis can be more challenging than its dibromo counterpart, and it may be less readily available or more expensive from commercial sources.

Conclusion: The Strategic Advantage of this compound

This comparative analysis demonstrates that while 3,5-dibromophenol and 3,5-diiodophenol are useful synthons for introducing two identical functionalities, This compound offers a distinct strategic advantage for the synthesis of complex, unsymmetrically substituted aromatic compounds. Its inherent and predictable differential reactivity allows for a stepwise and controlled functionalization of the phenol ring, a feature that is difficult to achieve with its symmetrically halogenated analogs.

For researchers and drug development professionals, the ability to selectively introduce different functionalities in a sequential manner is invaluable. It opens up avenues for rapid library synthesis, late-stage functionalization, and the efficient construction of intricate molecular architectures. While the choice of synthon will always be project-dependent, the evidence presented in this guide strongly supports the consideration of this compound as a superior building block for complex synthetic endeavors that require regiochemical control and synthetic versatility.

References

  • RU1768574C - Method of dibromophenol synthesis. Google Patents.
  • 3,5-Diiodophenol | C6H4I2O. PubChem.

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A Comparative Guide to the Peer-Reviewed Validation of Synthetic Routes Using 3-Bromo-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the strategic functionalization of polysubstituted aromatic scaffolds is a cornerstone of modern molecular design. 3-Bromo-5-iodophenol stands out as a particularly valuable starting material, offering two distinct and differentially reactive halogenated sites. This guide provides an in-depth, objective comparison of validated synthetic routes utilizing this versatile building block, grounded in peer-reviewed experimental data. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.

The key to harnessing the synthetic potential of this compound lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) center than the more robust carbon-bromine (C-Br) bond. This inherent reactivity difference is the foundation for selective, sequential cross-coupling reactions, allowing for the stepwise and controlled construction of complex molecular architectures.[1][2]

Comparative Analysis of Key Cross-Coupling Strategies

The selective functionalization of this compound is predominantly achieved through palladium- and copper-catalyzed cross-coupling reactions. The choice of catalyst, ligands, base, and solvent system is paramount to achieving high yields and, crucially, high regioselectivity for the C-I bond.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[3] When applied to this compound, it allows for the selective introduction of aryl or vinyl substituents at the iodine-bearing position.[2][4] The catalytic cycle, initiated by the oxidative addition of the aryl halide to a Pd(0) complex, proceeds more readily with the C-I bond.[5]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_Complex Ar-Pd(II)-I(L)₂ OxAdd->PdII_Complex Transmetalation Transmetalation (R-B(OR)₂) PdII_Complex->Transmetalation [R-B(OR)₂]⁻ PdII_R_Complex Ar-Pd(II)-R(L)₂ Transmetalation->PdII_R_Complex RedElim Reductive Elimination PdII_R_Complex->RedElim RedElim->Pd0 releases Product Product Ar-R Product RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Data for Suzuki-Miyaura Coupling of this compound Analogs

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/Water (3:1)8085-95[2]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/Water (4:1)80-10080-98
Pd₂(dba)₃ (1.5)XPhos (3.1)K₃PO₄ (3.0)Dioxane/Water (10:1)120 (µW)~53[6]

Note: Yields are representative for selective coupling at the iodo-position of bromo-iodo arenes.

Expertise & Causality: The use of aqueous base solutions (e.g., K₂CO₃, K₃PO₄) is typical and facilitates the transmetalation step.[7] Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available catalyst that is often effective for couplings with aryl iodides.[2] For more challenging substrates or to ensure high turnover, catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ and a sterically demanding, electron-rich phosphine ligand (e.g., SPhos, XPhos) are employed.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful means to form C(sp²)-C(sp) bonds, linking terminal alkynes to aryl halides.[8] This reaction is exceptionally valuable for creating extended π-systems found in materials science and complex natural products.[9] The reaction's high selectivity for the C-I bond of this compound is well-documented.[10] The mechanism involves interconnected palladium and copper catalytic cycles.[10]

Catalytic Cycles for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0_S Pd(0)L₂ OxAdd_S Ar-Pd(II)-I(L)₂ Pd0_S->OxAdd_S Ar-I Trans_S Ar-Pd(II)-C≡CR(L)₂ OxAdd_S->Trans_S Cu-C≡CR Trans_S->Pd0_S Reductive Elimination Product_S Ar-C≡CR Trans_S->Product_S CuX Cu-I CuAcetylide Cu-C≡CR CuX->CuAcetylide + Alkyne, Base Alkyne R-C≡C-H CuAcetylide->Trans_S Transmetalation CuAcetylide->CuX + H-X

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Comparative Data for Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂ (5)CuI (10)Et₃N (3.0)DMF25-5080-90[11]
PdCl₂(PPh₃)₂ (1.5)-Et₃N (3.0)THF2580-90[12]
Pd(OAc)₂ (1)-Cs₂CO₃ (2.0)Acetonitrile25High[12]

Expertise & Causality: The classic Sonogashira protocol utilizes a copper(I) co-catalyst (typically CuI) to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[10] However, copper-free conditions have been developed to avoid the formation of homocoupled alkyne (Glaser coupling) byproducts.[8] The choice of an amine base like triethylamine (Et₃N) is critical, as it serves to both deprotonate the terminal alkyne and act as a solvent.[11]

Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of aryl amines, a motif prevalent in pharmaceuticals, the Buchwald-Hartwig amination is a go-to method.[13][14] It offers a significant improvement over harsher classical methods like the Goldberg reaction.[13] This palladium-catalyzed reaction couples aryl halides with a wide range of primary and secondary amines.[15][16] The key to success is the use of bulky, electron-rich phosphine ligands that facilitate both the oxidative addition and the final reductive elimination steps.[2][13]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0_B Pd(0)L OxAdd_B Oxidative Addition (Ar-I) Pd0_B->OxAdd_B Ar-I PdII_Complex_B Ar-Pd(II)-I(L) OxAdd_B->PdII_Complex_B AmineCoord Amine Coordination & Deprotonation PdII_Complex_B->AmineCoord R¹R²NH, Base Amido_Complex Ar-Pd(II)-NR¹R²(L) AmineCoord->Amido_Complex RedElim_B Reductive Elimination Amido_Complex->RedElim_B RedElim_B->Pd0_B releases Product Product_B Ar-NR¹R² Product RedElim_B->Product_B Sequential_Coupling Start This compound Step1 Step 1: Selective C-I Coupling (e.g., Sonogashira, Suzuki) Milder Conditions Start->Step1 Intermediate 3-R¹-5-bromophenol Step1->Intermediate Step2 Step 2: C-Br Coupling (e.g., Buchwald-Hartwig, Suzuki) More Forcing Conditions Intermediate->Step2 Final 3-R¹-5-R²-phenol Disubstituted Product Step2->Final

Caption: Logical workflow for the sequential functionalization of this compound.

Validated Experimental Protocols

The following protocols are adapted from peer-reviewed literature and serve as robust starting points for experimentation. All reactions should be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position

[2]1. To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol). 2. Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%). 3. Evacuate and backfill the flask with Argon (3 cycles). 4. Add degassed 3:1 toluene/water (8 mL) via syringe. 5. Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. 6. Monitor reaction progress by Thin-Layer Chromatography (TLC) or GC-MS. 7. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. 8. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. 9. Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Copper-Free Sonogashira Coupling at the Iodine Position

[12]1. To a flame-dried Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.1 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol). 2. Add Pd(OAc)₂ (0.01 mmol, 1 mol%) and a suitable phosphine ligand such as P(t-Bu)₃ (0.02 mmol, 2 mol%). 3. Evacuate and backfill the flask with Argon (3 cycles). 4. Add degassed acetonitrile (10 mL) via syringe. 5. Stir the reaction mixture at room temperature for 12-24 hours. 6. Monitor progress by TLC or GC-MS. 7. Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. 8. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination at the Iodine Position

[2]1. To a sealable reaction vial, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol). 2. Seal the vial, then evacuate and backfill with Argon (3 cycles). 3. Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL). 4. Add the desired amine (1.2 mmol) via syringe. 5. Seal the vial tightly and heat the mixture at 100 °C for 16 hours. 6. After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. 7. Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion

This compound is a powerful and versatile building block, primarily due to the exploitable difference in reactivity between its C-I and C-Br bonds. This guide has demonstrated that a range of high-yielding, regioselective cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—can be reliably performed at the more labile iodo-position. By carefully selecting the catalyst, ligands, and reaction conditions, researchers can effectively execute these transformations and leverage the remaining bromo-position for sequential functionalization, thereby enabling the efficient and controlled synthesis of complex, high-value molecules for drug discovery and materials science.

References

  • Vertex AI Search.
  • Wikipedia.
  • Wikipedia.
  • Chemistry LibreTexts.
  • ACS GCI Pharmaceutical Roundtable.
  • ACS Publications. Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. [Link]
  • ResearchGate. An Efficient Synthetic Route to Novel 3Alkyl and 3Aryl4-iodophenols. [Link]
  • Organic Chemistry Portal. Ullmann Reaction. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • SHINDO-KANO LABORATORY. Synthesis of Bioactive compounds. [Link]
  • Common Organic Chemistry.
  • NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
  • ACS Publications.
  • AIR Unimi.
  • NIH.
  • ResearchGate. Ullmann condensation using copper or copper oxide as the reactant. [Link]
  • NIH.
  • ResearchGate. Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. [Link]
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  • NIH. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

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Safety Operating Guide

Section 1: Hazard Identification and Risk Assessment

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-iodophenol

For laboratory professionals engaged in the fast-paced world of research and drug development, the safe handling and disposal of chemical reagents is a cornerstone of operational excellence and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and the protection of our environment.

This compound is a halogenated aromatic compound.[1] Understanding its inherent hazards is the first step in a robust safety protocol. The primary hazards associated with this compound are summarized in the table below, based on available safety data.[2][3]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementPotential Effects
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion can lead to harmful health effects.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.[3][4]
Serious Eye Damage/Irritation (Category 1)H318: Causes serious eye damagePoses a significant risk of serious, potentially irreversible, eye damage upon contact.[2]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract.[3][4]

Given these hazards, stringent adherence to personal protective equipment (PPE) protocols is mandatory. This includes, at a minimum, chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves. All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Section 2: The Disposal Workflow - A Decision-Making Guide

The proper disposal of this compound is not a one-size-fits-all process. It requires careful consideration of the waste's form (solid, liquid, contaminated materials) and adherence to institutional and regulatory guidelines. The following workflow provides a logical pathway for decision-making.

DisposalWorkflow cluster_assessment Waste Assessment cluster_solid Solid Waste Management cluster_liquid Liquid Waste Management cluster_sharps Sharps Waste Management start Waste Generation (this compound) is_solid Solid Waste? (e.g., unused reagent, contaminated weigh paper) start->is_solid is_liquid Liquid Waste? (e.g., reaction mixtures, solutions) is_solid->is_liquid No collect_solid Collect in a designated hazardous waste container for halogenated organic solids. is_solid->collect_solid Yes is_sharps Contaminated Sharps? (e.g., needles, broken glass) is_liquid->is_sharps No collect_liquid Collect in a designated hazardous waste container for halogenated organic liquids. is_liquid->collect_liquid Yes collect_sharps Collect in a puncture-resistant sharps container. is_sharps->collect_sharps Yes label_waste Label container with 'Hazardous Waste', chemical name, and hazard pictograms. collect_solid->label_waste collect_liquid->label_waste collect_sharps->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA). label_waste->store_waste disposal_pickup Arrange for pickup by institutional Environmental Health & Safety (EHS). store_waste->disposal_pickup end Proper Disposal disposal_pickup->end

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Section 3: Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of small quantities of this compound waste typically generated in a research laboratory.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container for halogenated organic solids

  • Designated hazardous waste container for halogenated organic liquids

  • Hazardous waste labels

  • Chemical-resistant spatula and funnel

  • Waste logbook

Procedure:

  • Preparation:

    • Ensure you are wearing all required PPE.

    • Perform all waste handling within a chemical fume hood.

    • Have your designated, properly labeled hazardous waste containers ready.

  • Segregation of Waste:

    • Solid Waste: Carefully transfer any solid this compound waste (e.g., excess reagent, contaminated weigh paper) into the designated container for halogenated organic solids. Use a clean spatula for the transfer.

    • Liquid Waste: Using a funnel, carefully pour liquid waste containing this compound into the designated container for halogenated organic liquids. Do not mix with non-halogenated waste.[5]

    • Contaminated Labware: Disposable items such as gloves and paper towels that are contaminated should be placed in the solid waste container. Non-disposable glassware should be decontaminated by rinsing with a minimal amount of a suitable solvent (e.g., acetone), and the rinsate collected as halogenated liquid waste.

  • Container Management:

    • Ensure the waste container is securely closed when not in use.

    • Fill containers to no more than 90% of their capacity to prevent spills and allow for expansion.[6]

    • The exterior of the waste container must be kept clean and free of contamination.

  • Labeling:

    • Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard warnings.[7][8]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9][7] This area should be under the control of laboratory personnel and away from general laboratory traffic.

    • Ensure that incompatible waste types are segregated to prevent accidental reactions.[9] For example, keep halogenated waste separate from strong acids or bases.

  • Disposal:

    • Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.

    • Do not dispose of this compound down the drain or in regular trash.

Section 4: Emergency Procedures for Spills and Accidental Release

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or you are unsure how to proceed, contact your institution's EHS emergency line.

  • Control the Spill (if safe to do so):

    • For small spills of solid material, carefully sweep it up and place it in the designated hazardous waste container. Avoid creating dust.

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate:

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • First Aid:

    • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

    • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[11]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

Section 5: Regulatory Compliance

The disposal of this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with local, state, and federal regulations.[12]

By adhering to the procedures outlined in this guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within their organizations.

References

  • This compound | C6H4BrIO | CID 22630182 - PubChem. (n.d.). National Institutes of Health.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). Environmental Protection Agency.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer.
  • How can I dispose phenol? (2015, January 9). ResearchGate.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • SAFETY DATA SHEET. (n.d.). Agilent.
  • Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration.
  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
  • Phenol - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • INDUSTRIAL HYGIENE AND TOXICOLOGY. ALIPHATIC HALOGENATED HYDROCARBONS. VOL 2. 2ND REVISED ED. PP 1309-1313. (1962, November 30). Regulations.gov.
  • 1926.55 - Gases, vapors, fumes, dusts, and mists. (n.d.). Occupational Safety and Health Administration.

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A Comprehensive Guide to the Safe Handling of 3-Bromo-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these, halogenated phenols such as 3-Bromo-5-iodophenol represent a class of reagents that, while invaluable in synthesis, demand rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Immediate Hazard Assessment

This compound (CAS No. 570391-20-7) is a halogenated aromatic compound that requires careful management in a laboratory setting.[1][2][3] Based on data from the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Harmful if swallowed) [4]

  • Skin Irritation (Causes skin irritation) [4][5]

  • Serious Eye Damage (Causes serious eye damage) [4]

  • Specific Target Organ Toxicity — Single Exposure (May cause respiratory irritation) [4][5]

The presence of both bromine and iodine moieties, coupled with the phenolic hydroxyl group, necessitates a conservative approach to handling, storage, and disposal. Phenols as a class are known to be toxic and can be rapidly absorbed through the skin, potentially leading to systemic effects.[6]

Personal Protective Equipment (PPE): A Multi-Level Approach

A stringent PPE protocol is mandatory when handling this compound to minimize exposure. The following table outlines the required PPE, with specifications rooted in best practices for handling corrosive and toxic substances.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Full-Face ShieldGoggles must provide a complete seal around the eyes. A full-face shield is required to be worn over the goggles to protect against splashes.[7]
Hands Double Gloving: Nitrile inner layer, chemical-resistant outer layerAn inner layer of nitrile gloves should be worn. The outer layer should consist of chemical-resistant gloves such as neoprene or butyl rubber.[6][7][8] Gloves must be changed immediately upon any sign of contamination.[6]
Body Chemical-Resistant Laboratory Coat and ApronA fully buttoned, long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of spillage, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[7][9]
Respiratory NIOSH-Approved Respirator (as needed)All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood.[7][9] If there is a risk of aerosolization or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7][10]

Step-by-Step Handling Protocol

Adherence to a systematic workflow is crucial for the safe handling of this compound. The following protocol provides a procedural guide for laboratory personnel.

1. Preparation and Engineering Controls:

  • Fume Hood Verification: Before commencing any work, ensure that the chemical fume hood is certified and functioning correctly.

  • Designated Work Area: Designate a specific area within the fume hood for the handling of this compound to contain potential contamination.

  • Assembly of Materials: Assemble all necessary equipment, including glassware, spatulas, and reagents, within the fume hood before introducing the compound.

  • Emergency Equipment: Confirm the location and operational status of the nearest emergency shower and eyewash station.[8][11]

2. Donning PPE:

  • Put on all required PPE as detailed in the table above, ensuring a proper fit.

3. Weighing and Transfer:

  • When weighing the solid compound, do so within the fume hood on a tared weigh boat or paper.

  • Use a dedicated spatula for transfer.

  • If creating a solution, slowly add the this compound to the solvent to prevent splashing.

4. Post-Handling Decontamination:

  • Wipe down all surfaces within the designated area of the fume hood that may have come into contact with the compound using an appropriate solvent.

  • Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.

  • Wash hands thoroughly with soap and water after completing the work and removing PPE.[11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[6]

  • Skin Contact: Promptly wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing.[12][13] If irritation persists, seek medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

Spill Management Workflow

A clear and logical workflow is essential for managing a spill of this compound safely and effectively.

Spill_Management_Workflow cluster_Initial_Response Initial Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Small Spill Evacuate_Lab Evacuate Lab & Call EHS Assess->Evacuate_Lab Large Spill Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package_Waste Package Waste for Disposal Decontaminate->Package_Waste Report Report Incident to EHS Package_Waste->Report

Caption: Workflow for handling a chemical spill of this compound.

Disposal Plan: A Commitment to Safety and Compliance

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be segregated and disposed of according to institutional and regulatory guidelines.

1. Waste Segregation:

  • Solid Waste: All contaminated solid materials, including gloves, absorbent pads, weighing paper, and contaminated labware, must be placed in a designated, clearly labeled hazardous waste container for "Solid Halogenated Organic Waste."[14]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for "Liquid Halogenated Organic Waste."[6][14] It is crucial not to mix halogenated waste with non-halogenated waste streams.[15]

2. Container Management:

  • Use designated, leak-proof waste containers made of a compatible material (e.g., high-density polyethylene).

  • Ensure all waste containers are tightly sealed when not in use.[16]

  • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[15][16]

3. Final Disposal:

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. All waste must be properly labeled and documented according to their procedures.

By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.

References

  • Personal protective equipment for handling 3,5-DiBr-PAESA. Benchchem.
  • This compound | 570391-20-7. Sigma-Aldrich.
  • This compound | C6H4BrIO | CID 22630182. PubChem - NIH.
  • 570391-20-7 Cas No. | this compound. Apollo Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Personal protective equipment for handling 4-Bromo-3-iodophenol. Benchchem.
  • Phenol. Environment, Health & Safety.
  • Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety.
  • 3 - SAFETY DATA SHEET.
  • This compound. Sigma-Aldrich.
  • Standard Operating Procedure. Yale Environmental Health & Safety.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
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  • Essential Procedures for the Safe Disposal of 5-Bromo-2-iodobenzoic Acid. Benchchem.
  • phenol-haz-controls-fact-sheet-wsp.pdf. UC Berkeley.
  • This compound. Lead Sciences.
  • This compound, CAS No. 570391-20-7. iChemical.
  • 570391-20-7|this compound|BLD Pharm.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.